Product packaging for 1,3,5-Trichlorobenzene(Cat. No.:CAS No. 63697-19-8)

1,3,5-Trichlorobenzene

Cat. No.: B7768115
CAS No.: 63697-19-8
M. Wt: 181.4 g/mol
InChI Key: XKEFYDZQGKAQCN-UHFFFAOYSA-N
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Description

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992)
This compound is a trichlorobenzene carrying chloro substituents at positions 1, 3 and 5.
This compound is an organochloride aromatic compound and one of the three isomeric forms of trichlorobenzene. Trichlorobenzene is used as a solvent. (L223)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl3 B7768115 1,3,5-Trichlorobenzene CAS No. 63697-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H
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InChI Key

XKEFYDZQGKAQCN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID8026195
Record name 1,3,5-Trichlorobenzene
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Molecular Weight

181.4 g/mol
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Physical Description

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/
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Flash Point

224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006
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Density

1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24
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Color/Form

Needles, White crystals, Long needles

CAS No.

108-70-3, 63697-19-8
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Melting Point

145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trichlorobenzene: Properties, Analysis, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trichlorobenzene (TCB), a synthetic aromatic hydrocarbon. Intended for a scientific audience, this document delves into the core characteristics of 1,3,5-TCB, offering a detailed analysis of its structural features, physicochemical parameters, spectral data, reactivity, and toxicological profile. The guide is structured to facilitate a deep understanding of this compound, supported by tabulated data, experimental protocols, and visual diagrams to elucidate key concepts and procedures. All information is substantiated with citations from authoritative sources to ensure scientific integrity.

Introduction: Understanding this compound

This compound, with the chemical formula C₆H₃Cl₃, is a chlorinated aromatic compound belonging to the family of trichlorobenzenes.[1][2][3] It is characterized by a benzene ring substituted with three chlorine atoms at the 1, 3, and 5 positions.[4] This symmetrical substitution pattern imparts unique physical and chemical properties that distinguish it from its isomers, 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene. While not as commercially prevalent as the 1,2,4-isomer, 1,3,5-TCB serves as a crucial intermediate in the synthesis of various organic compounds, including pesticides, dyes, and pigments.[2][4] Its limited commercial use is in contrast to its significance in research and development, where a thorough understanding of its properties is paramount for safe handling and innovative applications.

This guide aims to be an essential resource for professionals working with or encountering this compound. By consolidating key technical data and procedural insights, we endeavor to equip researchers with the knowledge necessary for its effective and safe utilization in a laboratory or industrial setting.

Physicochemical Properties: A Quantitative Analysis

The physical and chemical characteristics of this compound are fundamental to its behavior in various systems. These properties dictate its solubility, volatility, and environmental fate, which are critical considerations for experimental design and risk assessment.

General and Structural Properties

At room temperature, this compound presents as a white to off-white or pale yellow crystalline solid or powder with a characteristic odor.[4][5][6] Its symmetrical molecular structure is a key determinant of its physical properties.

Table 1: General and Structural Identifiers for this compound

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms s-Trichlorobenzene, sym-Trichlorobenzene[5]
CAS Number 108-70-3[1][2]
Molecular Formula C₆H₃Cl₃[1][4][5]
Molecular Weight 181.45 g/mol [1][4][7]
Appearance White to off-white/yellow crystals or powder[2][4][5][6]
Odor Characteristic aromatic odor[4][6]
Thermodynamic and Solubility Data

The thermodynamic properties of 1,3,5-TCB, such as its melting and boiling points, provide insight into its phase behavior. Its solubility is a critical factor in determining its environmental distribution and the choice of appropriate solvents for reactions and analysis.

Table 2: Key Physical and Chemical Properties of this compound

PropertyValueConditionsSource(s)
Melting Point 63 - 65 °C[2][6][8]
Boiling Point 208 °Cat 760 mmHg[2][5][6]
Density 1.456 g/cm³at 20 °C (liquid)[5]
Vapor Pressure 0.24 mmHgat 25 °C[5]
24 Paat 25 °C[5][6]
Water Solubility 0.0006 g/100 mL (6 mg/L)at 25 °C[1][5][6]
Solubility in Organic Solvents Soluble in benzene, ether, ligroin, glacial acetic acid, carbon disulfide, and petroleum ether.[2][4][7]
LogP (Octanol/Water Partition Coefficient) 4.15 - 4.19[5][6][9]
Henry's Law Constant 1.89 x 10⁻³ atm·m³/molat 25 °C[5]
Flash Point 107 °C (224.6 °F)Closed cup[5][6][10]
Refractive Index 1.5662at 19 °C/D[4][5]

Spectral and Analytical Characterization

The unique spectral fingerprint of this compound allows for its unambiguous identification and quantification. This section details the key spectral data and outlines a standard analytical methodology.

Spectroscopic Data

Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of 1,3,5-TCB.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic ring and C-Cl bonds. A notable peak can be found at 2493 cm⁻¹.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the symmetrical nature of the molecule, the three protons on the benzene ring are chemically equivalent, resulting in a single sharp signal in the ¹H NMR spectrum.[4][5]

    • ¹³C NMR: The ¹³C NMR spectrum will show two signals corresponding to the carbon atoms bonded to chlorine and the carbon atoms bonded to hydrogen.

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing three chlorine atoms. The most intense mass spectral peaks are observed at m/z 180 (M⁺), 182 (M⁺+2), and 184 (M⁺+4), with relative intensities of approximately 100%, 92%, and 30% respectively, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4] A significant fragment peak is also seen at m/z 145.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the separation and identification of this compound in complex matrices.

Objective: To identify and quantify this compound in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • This compound standard

  • Sample for analysis

  • Solvent for dilution (e.g., hexane)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent to cover the expected concentration range of the sample.

  • Sample Preparation: Dissolve a known amount of the sample in the same solvent used for the standards. If necessary, perform extraction and clean-up steps to remove interfering matrix components.

  • GC-MS Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature with an appropriate gradient to ensure good separation (e.g., start at 60 °C, ramp to 280 °C).

    • Set the carrier gas flow rate (e.g., 1 mL/min).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300) in electron ionization (EI) mode.

  • Analysis:

    • Inject a fixed volume (e.g., 1 µL) of the standards and the sample into the GC-MS system.

    • Acquire the data.

  • Data Interpretation:

    • Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

    • Confirm the identity by comparing the mass spectrum of the peak with the reference spectrum of this compound, paying close attention to the molecular ion cluster and fragmentation pattern.

    • Quantify the amount of this compound in the sample by constructing a calibration curve from the standard analyses.

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory storage conditions.[5][9] However, it can undergo chemical reactions under specific conditions.

  • Stability: It is a stable solid but is volatile with steam.[5][9]

  • Reactivity:

    • It can react vigorously with strong oxidizing agents.[4][9]

    • It is incompatible with acids.[2][4]

  • Decomposition: Upon burning, this compound decomposes to produce toxic and corrosive fumes, including hydrogen chloride and other chlorinated compounds.[4][5][6][9]

Synthesis and Applications

While direct chlorination of benzene does not yield the 1,3,5-isomer, it can be synthesized through other routes.[11] A common laboratory and industrial synthesis involves the diazotization of 2,4,6-trichloroaniline, followed by a deamination reaction. Another method involves the treatment of 5-chloro-1,3-dinitrobenzene or 3,5-dichloronitrobenzene with chlorine at high temperatures.[11]

The applications of this compound are more specialized compared to its isomers. It is primarily used as:

  • An intermediate in the synthesis of other chemicals, such as pesticides and dyes.[1][2][4]

  • A solvent in certain industrial processes.[1][4]

  • In the past, it was used in combination with polychlorinated biphenyls (PCBs) in dielectric fluids.[1]

Toxicological Profile and Safety Considerations

This compound is considered toxic and should be handled with appropriate safety precautions.[1]

Health Effects
  • Routes of Exposure: The substance can be absorbed into the body through inhalation of its aerosol, through the skin, and by ingestion.[6]

  • Acute Effects: It is irritating to the eyes and respiratory tract.[6] Ingestion can be harmful, with an oral LD50 in rats reported as 800 mg/kg.[9]

  • Chronic Effects: Long-term or repeated exposure information is limited, but the liver is a potential target organ for trichlorobenzenes.[2]

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or eye protection in combination with breathing protection.[6]

  • Skin Protection: Wear protective gloves and remove contaminated clothing.[6]

  • Respiratory Protection: Use local exhaust or breathing protection, particularly a particulate filter respirator adapted to the airborne concentration of the substance.[6]

Handling and Storage:

  • Store in a well-ventilated room, separated from strong oxidants.[6][9]

  • Avoid the formation of dust and aerosols.[9]

  • Do not eat, drink, or smoke when working with this chemical.[6]

First Aid Measures:

  • If Inhaled: Move to fresh air and rest. Seek medical attention.[6][9]

  • If on Skin: Wash with plenty of soap and water.[9][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12]

  • If Swallowed: Rinse mouth. Give one or two glasses of water to drink and seek medical attention. Do not induce vomiting.[6][9][12]

Environmental Fate and Ecotoxicity

This compound's physical and chemical properties influence its behavior and persistence in the environment.

  • Volatility and Adsorption: At 20°C, it is a solid with low volatility and solubility.[1] Once dissolved, it volatilizes rapidly and has a strong tendency to adsorb to organic matter in soil and sediment.[1]

  • Biodegradation: It is resistant to aerobic biodegradation by unacclimated microorganisms.[9] However, under certain conditions, it can be degraded by soil microbes or undergo reductive dechlorination.[2][3]

  • Bioaccumulation: This chemical has the potential for bioaccumulation in aquatic organisms, particularly fish.[6][9]

  • Environmental Hazard: this compound is considered hazardous to the environment, with special attention given to its effects on aquatic life.[6]

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound. From its fundamental molecular structure to its environmental impact, the information presented herein is intended to serve as a valuable resource for scientists and researchers. A thorough understanding of its characteristics, coupled with adherence to strict safety protocols, is essential for the responsible and innovative use of this compound in scientific endeavors.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Workflow for GC-MS Analysis

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Injection Inject into GC-MS Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identify Peak by Retention Time & Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the analysis of this compound using GC-MS.

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An In-depth Technical Guide to the Synthesis of 1,3,5-Trichlorobenzene from 3,5-Dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1,3,5-trichlorobenzene, a key intermediate in the production of various industrial chemicals. The primary focus is on the well-established Sandmeyer reaction, a reliable method for converting primary aromatic amines into aryl halides.[1] This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and address critical safety considerations.

Foundational Principles: The Sandmeyer Reaction

The synthesis of this compound from 3,5-dichloroaniline is achieved through the Sandmeyer reaction.[2] This reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of synthetic organic chemistry for the transformation of aryl amines into aryl halides.[3][4] The process involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine (3,5-dichloroaniline) into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[5][6]

  • Copper(I)-Catalyzed Halogenation: The displacement of the diazonium group with a chlorine atom, facilitated by a copper(I) salt, typically cuprous chloride (CuCl).[3][5]

The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[3][4] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[1][7] The aryl radical then reacts with a copper(II) species to yield the final aryl halide product and regenerate the copper(I) catalyst.[1][7]

Visualizing the Transformation

To better understand the process, the following diagrams illustrate the key steps involved in the synthesis.

2.1. Reaction Mechanism

The following diagram outlines the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction 3,5-Dichloroaniline 3,5-Dichloroaniline Diazonium_Salt 3,5-Dichlorobenzenediazonium Chloride 3,5-Dichloroaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Diazonium_Salt_2 3,5-Dichlorobenzenediazonium Chloride Aryl_Radical 3,5-Dichlorophenyl Radical + N₂ Diazonium_Salt_2->Aryl_Radical Single Electron Transfer from Cu(I) Product This compound Aryl_Radical->Product Reaction with Cu(II)Cl₂ Cu(I)Cl CuCl Cu(II)Cl₂ CuCl₂ Cu(I)Cl->Cu(II)Cl₂ Cu(II)Cl₂->Cu(I)Cl Regeneration

Caption: The reaction mechanism for the synthesis of this compound.

2.2. Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure.

Experimental_Workflow Start Start Diazotization Diazotization of 3,5-Dichloroaniline Start->Diazotization CuCl_Prep Preparation of Cuprous Chloride (CuCl) Solution Start->CuCl_Prep Sandmeyer Sandmeyer Reaction: Addition of Diazonium Salt to CuCl Diazotization->Sandmeyer CuCl_Prep->Sandmeyer Workup Reaction Workup and Product Isolation Sandmeyer->Workup Purification Purification by Distillation/Crystallization Workup->Purification Analysis Product Characterization Purification->Analysis End End Analysis->End

Caption: A summary of the experimental workflow for the synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

3.1. Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
3,5-DichloroanilineC₆H₅Cl₂N162.02(Specify amount)
Sodium NitriteNaNO₂69.00(Calculate stoichiometric amount)
Hydrochloric Acid (conc.)HCl36.46(Specify volume)
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.69(Specify amount)
Sodium ChlorideNaCl58.44(Specify amount)
Sodium BisulfiteNaHSO₃104.06(Specify amount)
Deionized WaterH₂O18.02As needed
IceH₂O18.02As needed

3.2. Procedure

Part A: Preparation of Cuprous Chloride (CuCl) Solution [8]

  • In a suitable flask, dissolve copper(II) sulfate pentahydrate and sodium chloride in deionized water.

  • Slowly add a solution of sodium bisulfite with stirring. A white precipitate of cuprous chloride will form.

  • Allow the precipitate to settle, then decant the supernatant liquid.

  • Wash the precipitate with deionized water and decant again.

  • Dissolve the resulting cuprous chloride in concentrated hydrochloric acid. This solution should be kept cold and used promptly as it is susceptible to air oxidation.[8]

Part B: Diazotization of 3,5-Dichloroaniline [5]

  • In a separate beaker, dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[9][10]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature must be kept below 5 °C throughout the addition.[9][10]

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, the excess can be neutralized with a small amount of urea.

Part C: The Sandmeyer Reaction [8]

  • Slowly and carefully add the cold diazonium salt solution to the cold cuprous chloride solution with vigorous stirring.

  • The reaction mixture will evolve nitrogen gas, which should be safely vented in a fume hood.[9][10]

  • After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

Part D: Workup and Purification [11]

  • Transfer the reaction mixture to a separatory funnel. The organic layer containing the crude this compound will separate.

  • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with a saturated sodium chloride solution.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter to remove the drying agent.

  • The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol.[11]

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and procedures that require strict adherence to safety protocols.

  • Diazonium Salts: These compounds are notoriously unstable and can be explosive in their solid, dry state.[9][10] Therefore, they should always be prepared and used in solution at low temperatures (0-5 °C) and never isolated.[9][10]

  • Reagents: Concentrated acids, such as hydrochloric acid, are corrosive. Sodium nitrite is an oxidizer and is toxic. 3,5-dichloroaniline is also toxic and a skin irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[12]

  • Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if not properly vented. The entire procedure should be conducted in a well-ventilated fume hood.[9][10]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The Sandmeyer reaction provides a robust and reliable method for the synthesis of this compound from 3,5-dichloroaniline. By understanding the underlying chemical principles and adhering to strict experimental and safety protocols, researchers can successfully perform this important transformation. The resulting this compound is a valuable building block for the synthesis of a wide range of more complex molecules.

References

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1,3,5-Trichlorobenzene synthesis via diazotization of 2,4,6-trichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichlorobenzene via Diazotization of 2,4,6-Trichloroaniline

Introduction

This compound (sym-TCB) is a significant organochlorine compound, appearing as colorless crystals at room temperature, distinguishing it from its liquid isomers.[1] Its symmetrical structure lends it unique physical properties and makes it a valuable intermediate in the synthesis of various complex molecules.[2] Applications of this compound include its use as a termite preparation, an insecticide, and a precursor in the production of thermally stable explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[3] It also serves as a model compound in environmental research for studying the fate and transport of chlorinated hydrocarbons.[2]

While several synthetic routes to this compound exist, many are multi-step and complex.[4] A robust and efficient method involves the diazotization of the readily available precursor, 2,4,6-trichloroaniline, followed by a reductive deamination. This guide provides a comprehensive overview of this synthesis, detailing the underlying chemical principles, a field-proven experimental protocol, and critical safety considerations for researchers and chemical development professionals.

Precursor: Synthesis of 2,4,6-Trichloroaniline

The starting material, 2,4,6-trichloroaniline, can be synthesized by the direct chlorination of aniline. The amino group (-NH₂) is a potent activating group, directing electrophilic substitution to the ortho and para positions.[5] A common laboratory preparation involves dissolving dry aniline in anhydrous carbon tetrachloride and bubbling a mixture of dry chlorine and carbon dioxide gas through the solution at a low temperature (around -10 °C).[6][7] The product precipitates as a white solid.[7] It is crucial to maintain anhydrous conditions and low temperatures to prevent the formation of "aniline black" as a byproduct.[7]

Core Synthesis: From 2,4,6-Trichloroaniline to this compound

The conversion of 2,4,6-trichloroaniline to this compound is a two-step process occurring in a single pot:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid.

  • Reduction (Deamination): The diazonium group is replaced by a hydrogen atom using a reducing agent.

Reaction Principle and Mechanism

The overall reaction transforms the amino group of 2,4,6-trichloroaniline into a diazonium salt, which is an excellent leaving group (N₂). This diazonium salt is then reduced, replacing the diazonium group with a hydrogen atom to yield the final product.

The diazotization reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric acid.[8][9] Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[10] The lone pair of electrons on the nitrogen of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine after deprotonation.[11] A series of proton transfers and the elimination of a water molecule result in the formation of the stable 2,4,6-trichlorobenzenediazonium salt.[10]

Following diazotization, the diazonium salt is reduced. While various reducing agents can be used, hypophosphorous acid (H₃PO₂) is particularly effective for this transformation.[12][13] The reaction proceeds via a radical mechanism, where the diazonium ion is reduced, leading to the loss of dinitrogen gas and the formation of an aryl radical.[14] This radical then abstracts a hydrogen atom from the hypophosphorous acid to form this compound.

Reaction Mechanism cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction (Deamination) 2,4,6-Trichloroaniline 2,4,6-Trichloroaniline Reagents1 NaNO₂, H₂SO₄ (0 to -5 °C) 2,4,6-Trichloroaniline->Reagents1 Diazonium Salt 2,4,6-Trichlorobenzenediazonium Salt Reducing Agent H₃PO₂ Diazonium Salt->Reducing Agent Reagents1->Diazonium Salt Product This compound Reducing Agent->Product Byproducts + N₂ + H₃PO₃ Product->Byproducts Experimental Workflow node_style node_style step_style step_style start Start prep Prepare H₂SO₄ Solution (35 mL H₂SO₄ + 15 mL H₂O) start->prep dissolve Dissolve 2,4,6-Trichloroaniline (10g) in acid solution prep->dissolve cool Cool to -5 °C (Ice-salt bath) dissolve->cool diazotize Add NaNO₂ solution (7g in 10 mL H₂O) dropwise, keeping T < 0 °C cool->diazotize reduce Add H₃PO₂ (40 mL) dropwise, keeping T < 0 °C diazotize->reduce warm Allow to warm to RT and stir overnight reduce->warm precipitate Pour into ice water warm->precipitate filter Filter crude product (Buchner funnel) precipitate->filter wash Wash with H₂O until acid-free filter->wash purify Recrystallize from ethanol with animal charcoal wash->purify dry Dry final product purify->dry end End: Pure this compound dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Acid Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 35 mL of concentrated sulfuric acid to 15 mL of water while cooling in an ice bath.

  • Dissolution of Amine: To the cooled sulfuric acid solution, add 10.0 g of 2,4,6-trichloroaniline in portions, ensuring it dissolves completely.

  • Cooling: Cool the reaction mixture to below 0°C (preferably -5°C) using an ice-salt mixture.

  • Diazotization: Prepare a solution of 7.0 g of sodium nitrite in 10 mL of water. Add this solution dropwise to the reaction mixture through a separating funnel over a period of 15 minutes. It is imperative to maintain the temperature below 0°C with continuous stirring during this addition.

  • Reduction: After the sodium nitrite addition is complete, add 40 mL of 50% hypophosphorous acid dropwise, again ensuring the temperature is maintained below 0°C.

  • Reaction Completion: Once the addition of hypophosphorous acid is complete, remove the ice-salt bath and allow the reaction mixture to stir overnight at ambient temperature.

  • Isolation: Pour the reaction mixture into ice-cooled water. An off-white solid product will precipitate.

  • Filtration and Washing: Collect the solid product by filtration using a Buchner funnel. Wash the solid thoroughly with water until the filtrate is acid-free (check with pH paper).

  • Purification: Recrystallize the crude this compound from ethanol, using animal charcoal to decolorize if necessary.

  • Drying: Dry the recrystallized product. The expected yield is approximately 8.7 g (95%).

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: 62.5 - 62.9 °C * ¹H NMR (DMSO-d₆): A singlet at δ 8.2 ppm corresponding to the three equivalent aromatic protons. [15]The absence of a signal for the -NH₂ group indicates the completion of the reaction. * FTIR (KBr): Major absorption bands around 3080 cm⁻¹ (Ar-H stretch), 1585 cm⁻¹ (C=C stretch), and 890 cm⁻¹ (C-Cl stretch). [16]* Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. [17][18]* Elemental Analysis: Calculated for C₆H₃Cl₃: C, 39.66%; H, 1.65%; Cl, 58.67%. Found: C, 39.44%; H, 1.82%; Cl, 58.46%.

Safety Precautions

The synthesis described involves hazardous materials and reactions. Adherence to strict safety protocols is essential.

  • Reagent Handling: 2,4,6-trichloroaniline is toxic and harmful. [6]Concentrated sulfuric acid is highly corrosive. Handle these chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diazonium Salt Hazards: Diazonium salts, especially in the solid state, are thermally unstable and can be explosive when dry. [19][20][21]They are sensitive to shock, friction, and heat. [21]For this reason, diazonium salts are almost always generated in situ and used immediately in solution without isolation. [22]* Reaction Control: Never allow the reaction temperature to exceed 5°C during the diazotization and reduction steps. [20]Ensure the reaction vessel is adequately vented to release the nitrogen gas evolved during the reduction step. [21]* Waste Disposal: Quench any unreacted diazonium salts before disposal. [20]Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The diazotization of 2,4,6-trichloroaniline followed by reduction with hypophosphorous acid is a highly efficient and reliable method for synthesizing this compound. By carefully controlling reaction parameters, particularly temperature, and selecting the appropriate reagents, this procedure provides the target compound in high yield and purity. The inherent hazards associated with diazonium salts necessitate meticulous adherence to safety protocols, ensuring the process can be conducted safely and effectively in a research or developmental setting.

References

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environmental fate and behavior of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Behavior of 1,3,5-Trichlorobenzene

Introduction

This compound (1,3,5-TCB) is a synthetic organochlorine compound, one of three isomers of trichlorobenzene. Unlike its isomers, it is a colorless crystalline solid at room temperature due to its symmetrical structure[1]. Historically, trichlorobenzenes have been used as industrial solvents, dye carriers, and intermediates in the production of other chemicals, such as pesticides[2]. They were also used in dielectric fluids, often in combination with polychlorinated biphenyls (PCBs)[2]. Although its direct production and use have declined, 1,3,5-TCB persists as an environmental contaminant. It can be formed as a degradation byproduct of more highly chlorinated benzenes, such as hexachlorobenzene, in soils and sediments[2][3]. Its persistence, potential for bioaccumulation, and toxicity necessitate a thorough understanding of its environmental dynamics for effective risk assessment and remediation. This guide provides a detailed examination of the physicochemical properties, transport mechanisms, degradation pathways, and bioaccumulation potential of 1,3,5-TCB for researchers and environmental scientists.

Section 1: Core Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. For 1,3,5-TCB, its high molecular symmetry, chlorination pattern, and resulting hydrophobicity are key determinants of its fate. These properties dictate its partitioning between air, water, soil, and biota.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 108-70-3[1][4][5]
Molecular Formula C₆H₃Cl₃[2][4]
Molecular Weight 181.45 g/mol [1][6]
Appearance White to off-white crystalline solid[1][5][6]
Melting Point 63-64 °C[1][2][4]
Boiling Point 208-209 °C[1][4]
Water Solubility 5.3 - 6 mg/L at 20-25 °C (Low)[2][7]
Vapor Pressure 0.6 mm Hg (32 Pa) at 20-25 °C (Low Volatility)[2][7]
Octanol-Water Partition Coefficient (log Kow) 4.02 - 4.19[6][8]
Henry's Law Constant 1.89 x 10⁻³ to 3 x 10⁻³ atm·m³/mol[2][5][6]
Organic Carbon-Water Partition Coefficient (log Koc) 2.6 - 5.7[2][3]

Expert Insight: The high log Kow value (>4) indicates that 1,3,5-TCB is highly hydrophobic, or lipophilic. This property is the primary driver for its strong adsorption to organic matter in soil and sediment and its potential to bioaccumulate in the fatty tissues of organisms[9][10]. The low water solubility and low vapor pressure are consistent with its solid state at room temperature, but its moderate Henry's Law constant suggests that when dissolved in water, it has a significant tendency to volatilize into the air[2][5].

Section 2: Environmental Distribution and Transport

Once released into the environment, 1,3,5-TCB partitions across different environmental compartments. The dominant processes governing its movement are volatilization from water and soil surfaces and strong adsorption to soil and sediment.

Volatilization

Volatilization is a key transport mechanism for 1,3,5-TCB. Due to its moderate Henry's Law constant, the compound will readily partition from water to air[5]. Estimated volatilization half-lives are rapid for a model river (4.6 hours) and a model lake (5.5 days), assuming no adsorption[5][6].

In soil systems, the process is more complex. Volatilization from moist soil surfaces is an important fate process; however, it is significantly slowed down (attenuated) by the compound's strong adsorption to soil organic matter[6]. The estimated volatilization half-life from a surface soil with 2% organic carbon is approximately 80 days[11]. Volatilization from dry soil surfaces is not considered a significant pathway[5].

Adsorption and Mobility

The interaction of 1,3,5-TCB with soil and sediment is dominated by adsorption, primarily to organic carbon. The reported log Koc values, ranging from 2.6 to as high as 5.7, indicate strong adsorption and consequently low to no mobility in soil[2][3][6]. This strong binding has several critical implications:

  • Reduced Leaching: 1,3,5-TCB is unlikely to leach significantly into groundwater unless a large spill occurs or the soil has very low organic matter content[2][3].

  • Sequestration: It becomes sequestered in soil and buried sediments, leading to long-term persistence in these compartments[2][11].

  • Reduced Bioavailability: The strong adsorption reduces the concentration of 1,3,5-TCB in the pore water, thereby limiting its availability for uptake by microorganisms and plants[5]. Desorption from soil particles is often slow and incomplete, a phenomenon known as hysteresis[12][13].

Mandatory Visualization: Environmental Fate and Transport Pathways

cluster_air Air Compartment cluster_water Water Compartment cluster_soil Soil Compartment Air 1,3,5-TCB in Atmosphere (Vapor Phase) Water Dissolved in Water Air->Water Atmospheric Deposition Soil Adsorbed to Soil (Organic Matter) Air->Soil Atmospheric Deposition Water->Air Volatilization Sediment Adsorbed to Sediment Water->Sediment Adsorption / Partitioning Soil->Air Volatilization (from moist soil) Groundwater Groundwater Soil->Groundwater Leaching (Low) Release Industrial Release Degradation Product Release->Water Direct Discharge Release->Soil Spills / Deposition

Caption: Environmental partitioning of this compound.

Section 3: Environmental Degradation

The persistence of 1,3,5-TCB in the environment is determined by its susceptibility to abiotic and biotic degradation processes. Generally, it is resistant to rapid degradation.

Abiotic Degradation
  • Atmospheric Photolysis: In the atmosphere, 1,3,5-TCB exists predominantly in the vapor phase. The primary degradation mechanism is reaction with photochemically-produced hydroxyl (•OH) radicals[3]. Direct photolysis or reaction with ozone is not considered significant[3]. The estimated atmospheric half-life for this reaction is approximately 16 to 24 days, which is long enough to allow for long-range atmospheric transport[3][6].

  • Aqueous Photolysis: Direct photolysis in water is slow. However, the process can be enhanced in the presence of natural photosensitizing agents (like humic substances) or in surfactant solutions, which can facilitate reductive dechlorination[3][14][15].

  • Hydrolysis: Due to the stability of the aromatic ring and the C-Cl bond, hydrolysis is not an important environmental fate process for 1,3,5-TCB under typical environmental conditions[3].

Biotic Degradation

The biodegradation of 1,3,5-TCB is generally a slow process, with its rate and pathway being highly dependent on the redox conditions.

  • Aerobic Conditions: 1,3,5-TCB is highly resistant to aerobic biodegradation. Many studies have shown that it is not degraded under aerobic conditions, even after long incubation periods[3]. This recalcitrance is attributed to the symmetrical substitution pattern of chlorine atoms, which makes enzymatic attack difficult.

  • Anaerobic Conditions: Under anaerobic, particularly methanogenic, conditions, 1,3,5-TCB can undergo reductive dechlorination. This process involves the sequential removal of chlorine atoms, leading to the formation of dichlorobenzenes (e.g., 1,3-dichlorobenzene) and subsequently monochlorobenzene[3][6]. This pathway is significant because while it degrades the parent compound, it forms other chlorinated contaminants. The process often requires a long acclimation period (lag time) of months to even a year before degradation commences[3][6].

Mandatory Visualization: Key Degradation Pathways

cluster_anaerobic Anaerobic Reductive Dechlorination cluster_photolysis Atmospheric Photolysis TCB This compound DCB 1,3-Dichlorobenzene TCB->DCB -Cl⁻ Deg_Prod Degradation Products TCB->Deg_Prod MCB Monochlorobenzene DCB->MCB -Cl⁻ OH_Rad •OH Radicals (Atmosphere)

Caption: Abiotic and biotic degradation pathways for 1,3,5-TCB.

Section 4: Bioaccumulation and Biomagnification

Bioaccumulation is the buildup of a substance in an organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain[9].

Given its high lipophilicity (log Kow > 4), 1,3,5-TCB has the potential to bioaccumulate in aquatic organisms[3][16]. It can be absorbed from the water and build up in fatty tissues at a rate faster than it can be metabolized or excreted[9]. While studies suggest that trichlorobenzenes can accumulate in fish, their potential for bioaccumulation is considered lower than that of more highly chlorinated compounds like pentachlorobenzene or hexachlorobenzene[3]. Nevertheless, its presence in the food web is a concern, as it can be transferred to higher trophic levels, including piscivorous birds and mammals[10][11].

Section 5: Experimental Methodologies

To quantify the environmental fate parameters of 1,3,5-TCB, standardized and validated protocols are essential. Below are outlines for two key experimental workflows.

Protocol 1: Determination of Soil Adsorption Coefficient (Koc)

This protocol is based on the principles of the OECD Guideline 106, "Adsorption - Desorption Using a Batch Equilibrium Method." The objective is to measure the adsorption of 1,3,5-TCB to different soils to calculate the soil-water distribution coefficient (Kd) and the normalized organic carbon partition coefficient (Koc).

Causality: The batch equilibrium method is chosen because it is a robust and widely accepted approach to simulate the partitioning of a chemical between the solid (soil) and liquid (water) phases under controlled laboratory conditions. By using soils with varying organic carbon content, we can isolate the influence of organic matter on adsorption and derive the Koc, a more universal parameter for predicting mobility.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Select a minimum of three different soil types with varying organic carbon content (e.g., sandy loam, silt loam, clay). Characterize each for pH, texture, and percent organic carbon (%OC).

    • Prepare a stock solution of 1,3,5-TCB in a water-miscible solvent (e.g., methanol).

    • Prepare a background electrolyte solution, typically 0.01 M CaCl₂, to maintain constant ionic strength and minimize cation exchange variability.

  • Preliminary Experiment:

    • Determine the optimal soil-to-solution ratio and equilibration time. This involves testing various ratios (e.g., 1:5, 1:10) and sampling over time (e.g., 2, 4, 8, 24, 48 hours) to find the point where the concentration in the aqueous phase becomes constant.

  • Definitive Adsorption Experiment:

    • For each soil type, set up a series of centrifuge tubes.

    • Add a known mass of soil to each tube.

    • Add a known volume of the 0.01 M CaCl₂ solution.

    • Spike each tube with the 1,3,5-TCB stock solution to achieve a range of initial concentrations. Include control samples (no soil) to check for adsorption to the vessel walls.

    • Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for the pre-determined equilibration time.

  • Phase Separation and Analysis:

    • Centrifuge the tubes at high speed to separate the soil from the aqueous phase.

    • Carefully collect a sample of the supernatant (aqueous phase).

    • Extract the 1,3,5-TCB from the aqueous sample using a suitable solvent (e.g., hexane).

    • Analyze the extract using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) to determine the equilibrium concentration (Ce).

  • Calculations:

    • Calculate the amount of 1,3,5-TCB adsorbed to the soil (Cs) by mass balance.

    • Calculate the distribution coefficient: Kd = Cs / Ce.

    • Normalize Kd to the organic carbon content of the soil: Koc = (Kd / %OC) * 100.

    • Average the Koc values across the different soils to obtain a final representative value.

Mandatory Visualization: Workflow for Koc Determination

prep 1. Preparation - Select & Characterize Soils - Prepare TCB Stock Solution equil 2. Equilibration - Add Soil, Solution, TCB to tubes - Agitate for established time prep->equil Batch Setup sep 3. Phase Separation - Centrifuge tubes equil->sep analysis 4. Analysis - Sample supernatant - Solvent Extraction - GC-MS/ECD Analysis sep->analysis calc 5. Calculation - Determine Ce and Cs - Calculate Kd = Cs / Ce - Calculate Koc = (Kd / %OC)*100 analysis->calc result Final Koc Value calc->result

Caption: Experimental workflow for determining Soil Adsorption Coefficient (Koc).

Protocol 2: Assessment of Anaerobic Biodegradation in Sediment

This protocol outline is designed to determine the potential for and rate of anaerobic biodegradation of 1,3,5-TCB, focusing on reductive dechlorination.

Causality: This system simulates an anoxic sediment environment where reductive processes dominate. By creating anaerobic microcosms and monitoring the disappearance of the parent compound and the appearance of daughter products (dichlorobenzenes, monochlorobenzene) over time, we can directly measure the biological transformation process. The inclusion of a sterile control is critical to differentiate biological degradation from abiotic losses like adsorption.

Step-by-Step Methodology:

  • Microcosm Setup:

    • Collect sediment and site water from an anaerobic environment (e.g., the bottom of a pond or a wetland).

    • In an anaerobic glovebox, dispense a known amount of sediment and site water into multiple serum bottles.

    • Prepare a sterile control set by autoclaving a subset of the bottles.

  • Spiking and Incubation:

    • Prepare an anaerobic, sterile stock solution of 1,3,5-TCB.

    • Spike the active and sterile microcosms with the stock solution to a target concentration.

    • If desired, amend active microcosms with an electron donor (e.g., lactate) to stimulate microbial activity[17].

    • Crimp-seal the bottles with Teflon-lined septa.

    • Incubate all bottles in the dark at a constant temperature.

  • Time-Course Sampling:

    • At regular time intervals (e.g., week 0, 2, 4, 8, 16, 32), sacrificially sample triplicate active and sterile bottles.

    • Extract the entire content of each bottle (sediment and water) with a suitable organic solvent (e.g., acetone/hexane).

  • Chemical Analysis:

    • Analyze the extracts by GC-MS to quantify the concentrations of 1,3,5-TCB and its potential dechlorination products (1,3-dichlorobenzene, monochlorobenzene).

  • Data Interpretation:

    • Plot the concentration of 1,3,5-TCB versus time for both active and sterile systems. A significantly faster decline in the active systems compared to the sterile controls indicates biodegradation.

    • Plot the formation and subsequent decline of daughter products in the active systems to confirm the degradation pathway.

    • Calculate the degradation rate and half-life by fitting the data from the active microcosms to an appropriate kinetic model (e.g., first-order).

Conclusion

The are characterized by a dichotomy of processes. While it can be transported over long distances in the atmosphere and readily volatilizes from surface waters, its strong affinity for organic matter leads to significant sequestration and persistence in soil and sediment[2][3][11]. It is highly resistant to aerobic biodegradation and degrades only slowly under anaerobic conditions via reductive dechlorination[3]. Its lipophilic nature creates a potential for bioaccumulation in aquatic food webs. This combination of persistence, mobility in certain compartments, and bioaccumulation potential underscores the importance of continued monitoring and the development of effective remediation strategies for sites contaminated with 1,3,5-TCB.

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The Unseen Workforce: A Technical Guide to the Microbial Degradation of 1,3,5-Trichlorobenzene in Soil

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the microbial degradation pathways of 1,3,5-Trichlorobenzene (1,3,5-TCB) in soil environments. Designed for researchers, environmental scientists, and remediation professionals, this document synthesizes current scientific understanding, details key experimental methodologies, and offers insights into the complex biological processes that govern the fate of this persistent organic pollutant.

Introduction: The Challenge of this compound

This compound (1,3,5-TCB) is a synthetic chlorinated aromatic compound that has seen widespread use as an industrial solvent, a chemical intermediate, and a component in dielectric fluids.[1][2] Its chemical stability and resistance to natural degradation processes contribute to its persistence in the environment, leading to contamination of soil, sediment, and groundwater.[3][4] The toxicological profile of 1,3,5-TCB and its potential for bioaccumulation necessitate a thorough understanding of its environmental fate and the development of effective remediation strategies.[4][5] Microbial degradation represents a key natural attenuation process and a promising avenue for the bioremediation of 1,3,5-TCB-contaminated sites. This guide will explore the primary microbial pathways responsible for its breakdown.

The Dominant Anaerobic Degradation Pathway: Reductive Dechlorination

Under anaerobic conditions, the primary and most significant microbial degradation pathway for this compound is reductive dechlorination.[6] This process involves the sequential removal of chlorine atoms from the benzene ring, with the chlorinated compound serving as an electron acceptor.

The initial and critical step in the anaerobic breakdown of 1,3,5-TCB is its transformation to 1,3-dichlorobenzene (1,3-DCB).[7][8] This is followed by the further dechlorination of 1,3-DCB to monochlorobenzene (MCB).[7][8] The process of reductive dechlorination is a crucial first step toward the complete mineralization of the highly recalcitrant 1,3,5-TCB, as the resulting lesser chlorinated benzenes are more susceptible to aerobic degradation.[7][8]

Anaerobic_Degradation_1_3_5_TCB TCB This compound DCB 1,3-Dichlorobenzene TCB->DCB - Cl- (Reductive Dechlorination) MCB Monochlorobenzene DCB->MCB - Cl- (Reductive Dechlorination) Benzene Benzene MCB->Benzene - Cl- (Reductive Dechlorination)

Figure 1: Anaerobic reductive dechlorination pathway of this compound.

Key microorganisms responsible for the reductive dechlorination of chlorinated benzenes belong to the group of halorespiring bacteria. Genera such as Dehalococcoides, Dehalobacter, and Dehalobium have been implicated in the degradation of various chlorinated aromatic compounds.[6] These specialized bacteria gain energy by using chlorinated compounds as terminal electron acceptors in their respiratory chain.

The More Limited Aerobic Degradation Pathway

The aerobic biodegradation of 1,3,5-TCB is generally considered to be a slow and often inefficient process.[5][9] However, some studies have identified specific microbial strains, such as Pseudomonas species, capable of initiating the aerobic degradation of this compound.[1]

The initial step in the aerobic pathway typically involves the action of oxygenase enzymes, which hydroxylate the aromatic ring. In the case of 1,3,5-TCB, it has been suggested that it can be transformed to 2,4,6-trichlorophenol.[1] Following this initial oxidation, subsequent enzymatic reactions can lead to ring cleavage and eventual mineralization to carbon dioxide and water.

Aerobic_Degradation_1_3_5_TCB TCB This compound TCP 2,4,6-Trichlorophenol TCB->TCP Monooxygenase Intermediates Ring Cleavage Intermediates TCP->Intermediates Dioxygenase Mineralization CO2 + H2O Intermediates->Mineralization Further Metabolism

Figure 2: Postulated aerobic degradation pathway of this compound.

It is important to note that the complete aerobic mineralization of 1,3,5-TCB is not as well-documented as its anaerobic reductive dechlorination. Often, a combination of anaerobic and subsequent aerobic conditions is necessary for the complete breakdown of highly chlorinated benzenes.[7][8]

Experimental Methodologies for Studying 1,3,5-TCB Degradation in Soil

To investigate the microbial degradation of 1,3,5-TCB in soil, a combination of microcosm studies, analytical chemistry, and molecular biology techniques is employed.

Soil Microcosm Setup

Soil microcosms are controlled laboratory systems that simulate the conditions of a natural soil environment. They are essential for studying the fate of contaminants and the efficacy of bioremediation strategies.

Step-by-Step Protocol for Anaerobic Soil Microcosm Setup:

  • Soil Collection and Preparation: Collect soil samples from the site of interest. Sieve the soil to remove large debris and homogenize. Characterize the soil's physical and chemical properties (e.g., pH, organic matter content, texture).

  • Microcosm Assembly: In an anaerobic glove box, dispense a known amount of soil (e.g., 50 g) into serum bottles.

  • Spiking with 1,3,5-TCB: Prepare a stock solution of 1,3,5-TCB in a suitable carrier solvent (e.g., methanol). Spike the soil in the microcosms to achieve the desired initial concentration. Include a solvent-only control.

  • Addition of Medium and Amendments: Add a defined anaerobic mineral medium to create a soil slurry. If desired, amend with electron donors (e.g., lactate, acetate) to stimulate microbial activity.

  • Sealing and Incubation: Crimp-seal the serum bottles with butyl rubber stoppers and aluminum seals. Remove the headspace gas and replace it with an anaerobic gas mixture (e.g., N₂/CO₂). Incubate the microcosms in the dark at a controlled temperature.

  • Sampling: At regular time intervals, sacrifice replicate microcosms for analysis of 1,3,5-TCB and its degradation products. Analyze the headspace for gases like methane if methanogenic conditions are expected.

Microcosm_Workflow cluster_prep Preparation cluster_setup Microcosm Setup (Anaerobic) cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Characterization Soil Characterization Soil_Collection->Characterization Dispense_Soil Dispense Soil into Serum Bottles Characterization->Dispense_Soil Spike_TCB Spike with 1,3,5-TCB Dispense_Soil->Spike_TCB Add_Medium Add Anaerobic Medium Spike_TCB->Add_Medium Seal_Incubate Seal & Incubate Add_Medium->Seal_Incubate Sampling Periodic Sacrificial Sampling Seal_Incubate->Sampling Extraction Solvent Extraction Sampling->Extraction DNA_Extraction DNA Extraction Sampling->DNA_Extraction GCMS GC-MS Analysis Extraction->GCMS Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing

Figure 3: General workflow for a soil microcosm study of 1,3,5-TCB degradation.

Analytical Methods

Accurate quantification of 1,3,5-TCB and its metabolites is crucial. Gas chromatography-mass spectrometry (GC-MS) is the preferred analytical technique.

Protocol for GC-MS Analysis:

  • Extraction: Extract the chlorinated benzenes from the soil slurry using an appropriate organic solvent (e.g., hexane:acetone mixture).

  • Cleanup: If necessary, clean up the extract to remove interfering substances using techniques like solid-phase extraction (SPE).

  • instrumental Analysis: Inject the extract into a GC-MS system. Use a capillary column suitable for separating chlorinated aromatic compounds.

  • Quantification: Quantify the concentrations of 1,3,5-TCB, 1,3-DCB, and MCB by comparing their peak areas to those of a calibration curve prepared with certified standards.

Microbial Community Analysis

To identify the microorganisms involved in the degradation process, molecular techniques targeting the 16S rRNA gene are commonly used.

Protocol for 16S rRNA Gene Sequencing:

  • DNA Extraction: Extract total genomic DNA from the soil samples taken from the microcosms at different time points.

  • PCR Amplification: Amplify the 16S rRNA gene using universal bacterial and archaeal primers.

  • Sequencing: Sequence the amplified PCR products using a high-throughput sequencing platform.

  • Data Analysis: Process the sequencing data to identify the microbial taxa present in the samples and determine their relative abundances. This allows for the identification of microbial populations that increase in abundance during the degradation of 1,3,5-TCB.

Key Microbial Players in 1,3,5-TCB Degradation

The following table summarizes the key microorganisms known or suspected to be involved in the degradation of 1,3,5-TCB and other chlorinated benzenes.

Microbial GenusDegradation PathwayKey Role
DehalococcoidesAnaerobic Reductive DechlorinationSpecialized in the dechlorination of a wide range of chlorinated compounds, including chlorinated benzenes.[6]
DehalobacterAnaerobic Reductive DechlorinationImplicated in the reductive dechlorination of dichlorobenzenes and monochlorobenzene.[6]
DehalobiumAnaerobic Reductive DechlorinationKnown to dechlorinate higher chlorinated benzenes.[6]
PseudomonasAerobic OxidationSome species have been shown to initiate the aerobic degradation of chlorinated benzenes through the action of oxygenase enzymes.[1][10][11][12][13]

Conclusion and Future Directions

The microbial degradation of this compound in soil is a complex process primarily driven by anaerobic reductive dechlorination. This pathway transforms the highly chlorinated and recalcitrant 1,3,5-TCB into less chlorinated and more easily degradable compounds. While aerobic degradation is less common, it can play a role in the complete mineralization of the dechlorination products.

Future research should focus on:

  • Isolating and characterizing novel microorganisms capable of efficiently degrading 1,3,5-TCB under both anaerobic and aerobic conditions.

  • Elucidating the specific enzymes and genetic pathways involved in these degradation processes.

  • Optimizing conditions in engineered bioremediation systems to enhance the activity of these key microbial populations.

  • Investigating the influence of co-contaminants and varying environmental conditions on the biodegradation of 1,3,5-TCB.

A deeper understanding of these microbial processes will be instrumental in developing more effective and sustainable strategies for the remediation of sites contaminated with this compound.

References

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An In-depth Technical Guide to the Comprehensive Toxicological Profile of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Toxicological Landscape of a Symmetrical Chlorinated Benzene

1,3,5-Trichlorobenzene (1,3,5-TCB), a synthetic organochlorine compound, presents a unique toxicological profile owing to its symmetrical structure. Unlike its isomers, 1,2,3-TCB and 1,2,4-TCB, the symmetrical arrangement of chlorine atoms on the benzene ring influences its physicochemical properties, environmental fate, and biological interactions. This guide provides a comprehensive, in-depth analysis of the toxicological properties of 1,3,5-TCB, moving beyond a mere recitation of data to offer insights into the rationale behind toxicological testing and the interpretation of findings. As Senior Application Scientists, our goal is to equip researchers and drug development professionals with the critical knowledge needed to handle, assess, and mitigate the risks associated with this compound.

Section 1: Physicochemical Characteristics and Environmental Disposition

A thorough understanding of a chemical's physical and chemical properties is fundamental to predicting its behavior in biological and environmental systems. 1,3,5-TCB is a white to off-white crystalline solid at room temperature, a characteristic that distinguishes it from its liquid isomers.[1][2] This solid state, coupled with its low vapor pressure and low water solubility, dictates its environmental distribution and potential routes of exposure.[1][3]

PropertyValueSource
Molecular Formula C₆H₃Cl₃[1]
Molecular Weight 181.44 g/mol [2]
Appearance White to off-white crystalline solid[1][2]
Melting Point 63 °C[2]
Boiling Point 208 °C[2]
Water Solubility 0.6 mg/100 mL[2]
Vapor Pressure 0.24 mm Hg[4]
Log Kₒw (Octanol-Water Partition Coefficient) 4.2[1]

The high octanol-water partition coefficient (Log Kₒw) of 4.2 indicates a strong tendency for 1,3,5-TCB to partition into fatty tissues, suggesting a potential for bioaccumulation.[1] In the environment, its low water solubility and moderate volatility mean that it will primarily be found adsorbed to soil and sediment, with some potential for atmospheric transport.[5]

Section 2: Toxicokinetics: The Journey of this compound in the Body

The absorption, distribution, metabolism, and excretion (ADME) profile of a xenobiotic is a critical determinant of its toxicity. While specific quantitative data for 1,3,5-TCB are limited, its behavior can be inferred from studies on other chlorobenzenes and its physicochemical properties.

Absorption

Due to its lipophilic nature, 1,3,5-TCB is expected to be readily absorbed through the gastrointestinal tract following oral ingestion and to a lesser extent through the skin upon dermal contact. Inhalation of vapors or particulates is also a potential route of absorption, particularly in occupational settings.

Distribution

Following absorption, the high lipophilicity of 1,3,5-TCB suggests it will preferentially distribute to and accumulate in adipose tissue.[2] Other tissues with high lipid content, such as the liver and nervous system, may also be significant sites of distribution.

Metabolism: A Pathway to Detoxification and Potential Bioactivation

The metabolism of chlorobenzenes, including 1,3,5-TCB, primarily occurs in the liver and involves cytochrome P450 (CYP450) enzymes. The metabolic pathway for chlorobenzenes generally proceeds through oxidation to form chlorophenols, which can then be conjugated with glutathione, glucuronic acid, or sulfate to facilitate excretion.[6] For this compound, a probable metabolic pathway involves its conversion to 2,4,6-trichlorophenol.[1]

G TCB This compound Epoxide Arene Oxide Intermediate TCB->Epoxide CYP450 (Oxidation) Phenol 2,4,6-Trichlorophenol Epoxide->Phenol Epoxide Hydrolase or non-enzymatic rearrangement Conjugates Glucuronide and Sulfate Conjugates Phenol->Conjugates UGTs, SULTs (Conjugation) Excretion Urinary Excretion Conjugates->Excretion

Caption: Proposed metabolic pathway of this compound.

It is crucial to recognize that metabolic processes can sometimes lead to the formation of reactive intermediates. The initial epoxidation of the benzene ring is a critical step that can potentially lead to the formation of reactive electrophiles capable of binding to cellular macromolecules like DNA and proteins, a mechanism often associated with toxicity and carcinogenicity.

Excretion

The conjugated metabolites of 1,3,5-TCB are more water-soluble and are primarily excreted in the urine. A smaller fraction may be eliminated in the feces.

Section 3: Acute Toxicity: The Immediate Effects of Exposure

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single or short-term exposure to a substance. These studies are fundamental for hazard classification and for determining the dose ranges for longer-term studies.

Oral, Dermal, and Inhalation Toxicity

The acute toxicity of 1,3,5-TCB has been evaluated in several animal models. The median lethal dose (LD₅₀) and median lethal concentration (LC₅₀) values provide a quantitative measure of acute toxicity.

RouteSpeciesLD₅₀ / LC₅₀Source
Oral Rat800 mg/kg[3]
Oral Mouse3350 mg/kg[3]
Inhalation RatLC₅₀ (4h) = 2,325 mg/m³[4]

Clinical signs of acute toxicity at high doses can include central nervous system depression, tremors, and convulsions.

Skin and Eye Irritation

This compound is considered to be an irritant to the skin, eyes, and respiratory tract.[4]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 401)

The causality behind this experimental choice is to determine the dose of a substance that is lethal to 50% of a test population (LD₅₀) after a single oral administration. This provides a standardized measure of acute toxicity.

  • Test Animals: Typically, young adult rats of a single sex (or both sexes if significant differences are expected) are used.[7]

  • Dosage: At least three dose levels are chosen, spaced to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.[7]

  • Administration: The test substance is administered by gavage in a single dose.[7]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

  • Pathology: A gross necropsy is performed on all animals to identify any treatment-related abnormalities.[7]

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

G start Select Dose Levels dose Administer Single Oral Dose (Gavage) start->dose observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose->observe necropsy Gross Necropsy observe->necropsy ld50 Calculate LD50 necropsy->ld50 G start Prepare Bacterial Strains (e.g., Salmonella typhimurium) exposure Expose Bacteria to 1,3,5-TCB (with and without S9 mix) start->exposure plating Plate on Minimal Medium exposure->plating incubation Incubate plating->incubation counting Count Revertant Colonies incubation->counting analysis Analyze for Dose-Dependent Increase counting->analysis

Caption: Workflow for the Ames Test (OECD 471).

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus.

  • Test Animals: Typically, mice or rats are used. [8][9][10][11][12]2. Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. [8][11]3. Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment. [8][11]4. Slide Preparation and Analysis: Smears are prepared and stained to visualize micronuclei in polychromatic erythrocytes. [8][9]5. Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect. [9][10]

Section 6: Carcinogenicity: The Potential to Cause Cancer

Section 7: Reproductive and Developmental Toxicity: Effects on Future Generations

Reproductive and developmental toxicity studies are crucial for assessing the potential of a substance to interfere with reproductive processes and normal development.

The available data on this compound is limited. A developmental toxicity study in rats reported no significant effects on the lungs, bronchi, and trachea of pregnant rats dosed by gavage with up to 600 mg/kg/day. However, at 300 mg/kg-day, an increased incidence of certain fetal variations was noted, and at 300 mg/kg-day, offspring also had increased liver weight, and one fetus exhibited micrognathia (an undersized jaw). [13]

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This screening study provides information on both general systemic toxicity and potential reproductive and developmental effects. [14][15][16][17][18]

  • Test Animals: Groups of male and female rats are used. [16][17]2. Dosing: Males are dosed for a minimum of four weeks (including a two-week pre-mating period), and females are dosed throughout the study (pre-mating, gestation, and lactation). [14][17]3. Mating: Animals are mated to produce an F1 generation. [17]4. Endpoints: A wide range of endpoints are evaluated in the parental (P) and first filial (F1) generations, including:

    • P Generation: Clinical observations, body weight, food consumption, reproductive performance (e.g., fertility, gestation length), and detailed histopathology of reproductive and endocrine organs. [14][16] * F1 Generation: Viability, clinical signs, body weight, anogenital distance, and nipple retention. [18]5. Data Analysis: The data are analyzed to identify any adverse effects on reproduction or development.

Section 8: Conclusion and Future Directions

This compound presents a toxicological profile characterized by moderate acute toxicity, irritation potential, and some evidence of developmental effects at high doses. The available genotoxicity data are largely negative. However, significant data gaps remain, particularly concerning its chronic toxicity and carcinogenicity. Its lipophilic nature and potential for bioaccumulation warrant a cautious approach to handling and exposure.

Future research should focus on:

  • Conducting long-term carcinogenicity bioassays to definitively assess its cancer-causing potential.

  • Performing more detailed toxicokinetic studies to better understand its absorption, distribution, metabolism, and excretion in different species, including the identification of specific metabolizing enzymes.

  • Investigating its potential for endocrine disruption, given the effects observed on the thyroid in studies with its isomers.

This in-depth guide provides a solid foundation for understanding the toxicological profile of this compound. By understanding the scientific principles behind the toxicological assessments and the interpretation of the data, researchers and professionals can make informed decisions to ensure the safe handling and use of this compound.

References

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  • OECD. (n.d.). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test.
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An In-depth Technical Guide to the Health Effects and Exposure Risks of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3,5-trichlorobenzene (1,3,5-TCB), designed for researchers, scientists, and drug development professionals. It delves into the compound's toxicological profile, mechanisms of action, and the risks associated with exposure, supported by field-proven insights and methodologies.

Introduction and Industrial Relevance

This compound (CAS No. 108-70-3) is a synthetic organochlorine compound, one of three isomers of trichlorobenzene.[1] Unlike its liquid isomers, 1,3,5-TCB is a white to off-white crystalline solid at room temperature due to its symmetrical structure.[1][2] While not produced in large quantities, it serves as an intermediate in the synthesis of dyes, pesticides, and pigments.[2] Historically, trichlorobenzenes were used as solvents, dye carriers, and in dielectric fluids, often in combination with polychlorinated biphenyls (PCBs).[1][3]

Physicochemical Properties and Environmental Fate

1,3,5-TCB is characterized by low water solubility and moderate volatility.[2] Once in the environment, it tends to volatilize from water surfaces and strongly adsorbs to organic matter in soil and sediment.[3] This leads to its persistence in anaerobic environments like buried sediments.[4] While it can undergo slow biodegradation, bioaccumulation in aquatic organisms is a concern.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₃Cl₃[1]
Molar Mass181.44 g/mol [1]
Melting Point63 °C[1]
Boiling Point208 °C[1]
Water Solubility0.6 mg/100 mL[1]
Log Kₒw4.15[1]

Toxicokinetics and Metabolism

The primary routes of exposure to 1,3,5-TCB are inhalation, dermal contact, and ingestion.[2] Following absorption, it is metabolized in the liver primarily through the cytochrome P450 (CYP) enzyme system.[5][6] The initial step involves hydroxylation to form phenolic metabolites. The major metabolite of 1,3,5-TCB is 2,4,6-trichlorophenol.[7] These phenolic intermediates can then undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion in the urine.[7] It is hypothesized that reactive intermediates, such as arene oxides, may be formed during metabolism, which could contribute to its toxicity.[2]

Metabolic Pathway of this compound This compound This compound Arene Oxide Intermediate Arene Oxide Intermediate This compound->Arene Oxide Intermediate Cytochrome P450 (e.g., CYP2E1, CYP2B) 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol Arene Oxide Intermediate->2,4,6-Trichlorophenol Epoxide Hydrolase Conjugated Metabolites\n(Glucuronides, Sulfates) Conjugated Metabolites (Glucuronides, Sulfates) 2,4,6-Trichlorophenol->Conjugated Metabolites\n(Glucuronides, Sulfates) Phase II Enzymes (UGTs, SULTs) Urinary Excretion Urinary Excretion Conjugated Metabolites\n(Glucuronides, Sulfates)->Urinary Excretion

Caption: Metabolic pathway of this compound in the liver.

Molecular Mechanism of Toxicity

The toxicity of this compound is linked to its metabolism. The formation of reactive metabolites by cytochrome P450 enzymes is a key initiating event.[2] These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity. While 1,3,5-TCB itself has shown lower cytotoxicity compared to its isomers, its metabolites can induce cellular damage.[8]

Some studies suggest that the parent compound can cause DNA damage even without metabolic activation in certain in vitro systems, indicating an intrinsic genotoxic potential.[8] The disruption of cellular membranes is another proposed mechanism of toxicity.[8]

Health Effects and Target Organ Toxicity

Animal studies have identified the liver and kidneys as the primary target organs for this compound toxicity.[2]

Hepatotoxicity (Liver Toxicity)

Exposure to 1,3,5-TCB can lead to an increase in liver weight and histopathological changes.[9] While the mechanisms are not fully elucidated, they are thought to involve the formation of reactive metabolites that induce oxidative stress and damage hepatocytes.[2]

Nephrotoxicity (Kidney Toxicity)

Effects on the kidneys have also been observed in animal studies, though the data is less extensive than for hepatotoxicity.[2]

Respiratory Effects

Inhalation of high concentrations of 1,3,5-TCB has been shown to cause irritation to the respiratory tract.[5] A subchronic inhalation study in rats reported squamous metaplasia and hyperplasia in the respiratory epithelium of the nasal passages at high doses.[5][10]

Carcinogenicity

The carcinogenicity of this compound has not been definitively established. The U.S. Environmental Protection Agency (EPA) has not classified it for carcinogenicity due to insufficient data.[10] The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not recently evaluated this compound.[11]

Table 2: Summary of Toxicological Data for this compound

Exposure RouteSpeciesDurationEffectNOAELLOAELReference
OralRat13 weeksMild thyroid histopathology150 mg/kg/day300 mg/kg/day[7]
InhalationRat13 weeksSquamous metaplasia and hyperplasia in nasal passages100 mg/m³1000 mg/m³[5][10][12]
Oral (Gavage)RatGestation Days 6-15No teratogenic effects-600 mg/kg/day[4]

Exposure Risks and Assessment

Human exposure to this compound can occur in occupational settings where it is manufactured or used as a chemical intermediate.[2] The general population may be exposed through contaminated air, water, or food.[4]

Occupational Exposure Limits

The MAK (Maximale Arbeitsplatz-Konzentration) value for this compound is 5 ppm (38 mg/m³).[7]

Drinking Water Guidelines

The EPA has determined that lifetime exposure to 0.04 mg/L of this compound in drinking water is not expected to cause any adverse effects.[11] For short-term exposure (1 or 10 days) in a child, the guideline is 0.6 mg/L.[11]

Experimental Protocols for Assessment

In Vitro Hepatotoxicity Assessment

A common approach to assess the potential hepatotoxicity of a compound like 1,3,5-TCB involves using in vitro liver models, such as primary human hepatocytes or hepatoma cell lines (e.g., HepG2).[13][14][15]

Protocol: Cytotoxicity Assessment in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Dosing: Prepare a stock solution of 1,3,5-TCB in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture media to achieve the desired final concentrations. Replace the media in the wells with the media containing different concentrations of 1,3,5-TCB. Include a vehicle control (media with DMSO) and a positive control.

  • Incubation: Incubate the cells with the compound for 24 or 48 hours.

  • Cytotoxicity Assay (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

In Vitro Hepatotoxicity Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Dosing Dosing Compound Preparation Compound Preparation Compound Preparation->Dosing Incubation Incubation Dosing->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis

Caption: Workflow for in vitro hepatotoxicity assessment of 1,3,5-TCB.

Analysis of this compound in Water by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the detection and quantification of 1,3,5-TCB in environmental samples.[8][9]

Protocol: Purge and Trap GC-MS for Water Samples

  • Sample Collection: Collect water samples in 40 mL amber VOA vials with Teflon-lined septa, ensuring no headspace.[16] If residual chlorine is present, add a quenching agent like ascorbic acid.[16] Store samples at 4°C.[16]

  • Standard Preparation: Prepare a stock solution of 1,3,5-TCB in methanol. Create a series of calibration standards by spiking known amounts of the stock solution into organic-free water.

  • Internal Standard: Spike all samples, blanks, and calibration standards with an internal standard (e.g., 1,2,3-trichloropropane-D5) for isotopic dilution analysis.[16]

  • Purge and Trap:

    • Place a known volume of the sample (e.g., 5 mL) into a purging vessel.

    • Purge the sample with an inert gas (e.g., helium) for a set time (e.g., 11 minutes) at a specific flow rate.

    • The volatile organic compounds, including 1,3,5-TCB, are trapped on an adsorbent trap.

  • Desorption and GC-MS Analysis:

    • Rapidly heat the trap to desorb the analytes onto the GC column.

    • Separate the compounds on a capillary column (e.g., DB-5ms).

    • Detect and quantify the compounds using a mass spectrometer in selected ion monitoring (SIM) mode.

  • Quantification: Create a calibration curve by plotting the response ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 1,3,5-TCB in the samples from this curve.

Environmental Risk Assessment Framework

The environmental risk of 1,3,5-TCB is assessed by comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC).[17][18]

Environmental Risk Assessment Workflow cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization Release Estimation Release Estimation Environmental Fate Modeling Environmental Fate Modeling Release Estimation->Environmental Fate Modeling PEC Calculation PEC Calculation Environmental Fate Modeling->PEC Calculation Risk Quotient\n(PEC/PNEC) Risk Quotient (PEC/PNEC) PEC Calculation->Risk Quotient\n(PEC/PNEC) Ecotoxicity Data\n(Algae, Daphnia, Fish) Ecotoxicity Data (Algae, Daphnia, Fish) PNEC Derivation PNEC Derivation Ecotoxicity Data\n(Algae, Daphnia, Fish)->PNEC Derivation PNEC Derivation->Risk Quotient\n(PEC/PNEC) Risk Management Risk Management Risk Quotient\n(PEC/PNEC)->Risk Management

Caption: A simplified workflow for the environmental risk assessment of chemicals.

Conclusion

This compound presents a moderate toxicological profile, with the liver and respiratory system being the primary targets in animal studies. Its environmental persistence and potential for bioaccumulation warrant careful management and monitoring. While current data do not classify it as a human carcinogen, further research into its long-term health effects and mechanisms of toxicity is needed. The experimental protocols and risk assessment frameworks outlined in this guide provide a foundation for researchers and professionals to evaluate and manage the risks associated with this compound.

References

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An In-Depth Technical Guide to the Spectroscopic Interpretation of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,3,5-trichlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, underpinned by the molecule's unique high symmetry. We will explore not just the data, but the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental choices and data validation.

Introduction: The Significance of Symmetry in Spectroscopy

This compound (sym-trichlorobenzene) is a significant compound, not only for its industrial applications but also as a model system for understanding the influence of molecular symmetry on spectroscopic outcomes. Its chemical formula is C₆H₃Cl₃ and it has a molecular weight of 181.447 g/mol .[1][2][3][4][5] The symmetrical substitution pattern of chlorine atoms on the benzene ring places the molecule in the D₃h point group, a high-symmetry classification that dictates the number and nature of its spectroscopic signals.[6][7][8] This inherent symmetry simplifies its NMR spectra to a remarkable degree and gives rise to a characteristic FTIR fingerprint, making it an excellent case study for both novice and experienced spectroscopists.

This guide will dissect the FTIR, ¹H NMR, and ¹³C NMR spectra of this compound, providing a robust framework for its identification and characterization.

Molecular Structure and Symmetry

The arrangement of the three chlorine atoms at positions 1, 3, and 5 on the benzene ring is central to interpreting its spectra. This substitution pattern results in a planar molecule with a threefold axis of rotational symmetry (C₃) and a horizontal mirror plane (σh), among other symmetry elements.[6]

Caption: Molecular structure of this compound.

The key consequence of this D₃h symmetry is the chemical equivalence of certain atoms:

  • All three hydrogen atoms are chemically equivalent.

  • The three chlorine-substituted carbons (C1, C3, C5) are equivalent.

  • The three hydrogen-bearing carbons (C2, C4, C6) are also equivalent.

This equivalence is the foundational principle for interpreting the simplicity of its NMR spectra.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. For substituted benzenes, characteristic bands reveal information about the aromatic ring and its substituents.

Experimental Protocol: FTIR Analysis

A standard protocol for obtaining the FTIR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet. Alternatively, a solution can be prepared using a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[4][5]

  • Data Acquisition: The KBr pellet or solution cell is placed in the sample compartment of an FTIR spectrometer. A background spectrum (of the KBr pellet or solvent) is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and matrix interferences. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound exhibits several key absorption bands that are characteristic of a substituted aromatic compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3090-3050WeakAromatic C-H stretching
~1570-1550MediumAromatic C=C ring stretching
~1400-1380StrongAromatic C=C ring stretching
~1100-1080StrongIn-plane C-H bending
~860-840StrongOut-of-plane C-H bending (isolated H)
~800-780StrongC-Cl stretching

Aromatic C-H Stretching: The weak bands observed in the 3090-3050 cm⁻¹ region are characteristic of the stretching vibrations of C-H bonds where the carbon is part of an aromatic ring.[9]

Aromatic C=C Ring Stretching: The absorptions in the 1570-1550 cm⁻¹ and 1400-1380 cm⁻¹ regions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. These are often referred to as "ring modes" and their positions can be influenced by the substitution pattern.

In-plane C-H Bending: The strong band around 1100-1080 cm⁻¹ is attributed to the in-plane bending (scissoring) vibrations of the aromatic C-H bonds.

Out-of-plane C-H Bending: The strong absorption in the 860-840 cm⁻¹ range is a highly diagnostic feature for the substitution pattern of the benzene ring.[10] For 1,3,5-trisubstituted benzenes with isolated hydrogen atoms, a strong band is expected in this region. This "C-H wag" is a powerful indicator of this specific isomer.

C-Cl Stretching: The strong absorption in the 800-780 cm⁻¹ region is characteristic of the stretching vibration of the carbon-chlorine bond.

Caption: A simplified workflow for FTIR spectral interpretation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. Due to the high symmetry of this compound, its NMR spectra are remarkably simple.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.

¹H NMR Spectrum Interpretation

Due to the D₃h symmetry, all three protons in this compound are chemically and magnetically equivalent.[11]

  • Chemical Shift (δ): This results in a single sharp peak (a singlet) in the ¹H NMR spectrum. The expected chemical shift is in the aromatic region, typically around 7.2-7.4 ppm . The electron-withdrawing nature of the three chlorine atoms deshields the protons, shifting their resonance downfield compared to unsubstituted benzene (7.34 ppm).[12]

  • Integration: The integral of this single peak corresponds to three protons.

  • Multiplicity: Since all protons are equivalent, there is no proton-proton coupling, and the signal appears as a singlet.

The appearance of a single sharp peak in the aromatic region, integrating to three protons, is a definitive signature of the 1,3,5-substitution pattern for a trichlorinated benzene.[11]

¹³C NMR Spectrum Interpretation

The symmetry of the molecule also dictates that there are only two types of carbon atoms.[9]

  • C-Cl Carbons: The three carbons directly bonded to chlorine atoms are equivalent.

  • C-H Carbons: The three carbons bonded to hydrogen atoms are equivalent.

This leads to a ¹³C NMR spectrum with only two signals.[13]

  • Chemical Shift (δ):

    • The signal for the C-H carbons typically appears around 128-130 ppm .

    • The signal for the C-Cl carbons is shifted further downfield due to the direct attachment of the electronegative chlorine atom and the inductive effect, appearing around 134-136 ppm .[12]

The observation of only two peaks in the aromatic region of the ¹³C NMR spectrum is a strong confirmation of the this compound structure.

Summary of NMR Data

NucleusChemical Shift (δ, ppm)MultiplicityIntegration/Assignment
¹H~7.2-7.4Singlet3H, Aromatic C-H
¹³C~128-130Singlet3C, Aromatic C-H
¹³C~134-136Singlet3C, Aromatic C-Cl

graph "NMR_Symmetry_Effect" {
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edge [color="#34A853"];

Molecule [label="this compound\n(D₃h Symmetry)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equivalence [label="Chemical Equivalence"]; H_Equiv [label="3 Equivalent Protons", shape=note, fillcolor="#F1F3F4"]; C_Equiv [label="2 Sets of Equivalent Carbons\n(3 C-H, 3 C-Cl)", shape=note, fillcolor="#F1F3F4"]; H_NMR [label="¹H NMR Spectrum:\nOne Singlet", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR Spectrum:\nTwo Singlets", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Molecule -> Equivalence; Equivalence -> H_Equiv; Equivalence -> C_Equiv; H_Equiv -> H_NMR; C_Equiv -> C_NMR;

label="Effect of Symmetry on NMR Spectra"; fontsize=12; }

Caption: Logical flow from molecular symmetry to NMR spectral output.

Conclusion

The spectroscopic analysis of this compound is a clear demonstration of the power of molecular symmetry in simplifying complex spectra. The high symmetry of the D₃h point group leads to a minimal number of signals in both ¹H and ¹³C NMR, providing an unambiguous fingerprint for this isomer. The FTIR spectrum complements this data with characteristic bands for aromatic C-H and C=C vibrations, and a highly diagnostic out-of-plane bending mode that confirms the 1,3,5-substitution pattern. This guide provides a detailed framework for the interpretation of this data, grounded in the fundamental principles of spectroscopy and molecular structure.

References

  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro- IR Spectrum. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro- IR Spectrum. In NIST Chemistry WebBook.
  • Numerade. (2023, October 12). Identify the symmetry elements and determine the point group for this compound.
  • LibreTexts Chemistry. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855).
  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr.
  • SpectraBase. (n.d.). This compound.
  • Department of Chemistry Swansea University. (2020, June 29). Proton NMR 4c Trichlorobenzene [Video]. YouTube.
  • ResearchGate. (n.d.). Triazine (top) and this compound (bottom), comparison of...
  • Protein Data Bank. (n.d.). This compound.
  • Chegg. (2023, December 13). Solved Which of the following 13C NMR spectra below.
  • Singh, H., & Singh, V. (n.d.). A newly developed synthesis of this compound (sym. TCB)
  • Pearson Education. (n.d.). CHAPTER 4: SYMMETRY AND GROUP THEORY.
  • Dr. D. (2015, October 7). Symmetry: episode 106, part 4 (benzene-related molecules) [Video]. YouTube.
  • ResearchGate. (n.d.). A MOLECULAR STRUCTURE STUDY OF this compound.
  • Sponer, H. (1949). Absorption Spectrum of 1,2,4-Trichlorobenzene in the Near Ultraviolet. Journal of the Optical Society of America, 39(10), 844-849.
  • Government of Canada. (n.d.). Fact sheet: this compound.

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molecular structure and correlations in liquid 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Correlations in Liquid 1,3,5-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and intermolecular correlations in liquid this compound (TCB). Possessing a unique symmetrical substitution pattern, 1,3,5-TCB presents a compelling case study for understanding the interplay of electrostatic and steric forces in shaping the short-range order of molecular liquids. This document synthesizes findings from experimental techniques, primarily X-ray diffraction, and discusses the theoretical framework necessary for their interpretation. While direct experimental data from neutron scattering and bespoke molecular dynamics simulations for liquid 1,3,5-TCB are not extensively available in the current literature, we draw upon studies of analogous chlorinated aromatic systems to provide a holistic perspective. Furthermore, this guide explores the potential relevance of the 1,3,5-trichlorophenyl scaffold in the context of medicinal chemistry and drug development, highlighting its physicochemical properties that are pertinent to molecular design.

Introduction: The Significance of this compound in Condensed Matter Physics and Beyond

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₆H₃Cl₃.[1][2] Its symmetrical arrangement of chlorine atoms on the benzene ring results in a non-polar molecule, a feature that profoundly influences its packing and intermolecular interactions in the condensed phases.[3] While the other isomers of trichlorobenzene are liquids at room temperature, the higher symmetry of 1,3,5-TCB leads to a more stable crystal lattice, rendering it a solid with a melting point of approximately 63°C.[1]

The study of the liquid state of 1,3,5-TCB is of fundamental importance for several reasons. It serves as a model system for investigating the nature of intermolecular forces in the absence of a permanent dipole moment. The dominant interactions are expected to be London dispersion forces and quadrupole-quadrupole interactions, with the chlorine substituents playing a key role in dictating the preferred orientations of neighboring molecules. Understanding these correlations is crucial for developing accurate force fields for molecular simulations and for predicting the macroscopic properties of related compounds.

From the perspective of drug development, the 1,3,5-trichlorophenyl moiety represents a rigid and lipophilic scaffold. While not a common pharmacophore itself, its derivatives are utilized as intermediates in the synthesis of more complex molecules.[4][5] A thorough understanding of its solution-state behavior can inform the design of molecules with desired solubility, permeability, and binding characteristics.

Molecular and Physicochemical Properties

A foundational understanding of the single-molecule properties of 1,3,5-TCB is essential before delving into its collective behavior in the liquid state.

Molecular Structure

The this compound molecule consists of a planar benzene ring with chlorine atoms substituting the hydrogen atoms at positions 1, 3, and 5. This high degree of symmetry (D₃h point group) results in a zero net dipole moment.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₃Cl₃[1][2]
Molecular Weight181.45 g/mol [4][6]
Melting Point63 °C (336 K)[1]
Boiling Point208 °C (481 K)[1]
Density (at 20°C, solid)~1.45 g/cm³[1]
Solubility in WaterVery low (~6 mg/L at 25°C)[1]

Experimental Probes of Liquid Structure: X-ray Diffraction

X-ray diffraction is a powerful experimental technique for elucidating the structure of liquids. By analyzing the angular distribution of scattered X-rays, one can obtain information about the average distances between atoms and molecules, providing insights into the short-range order.

Principles of X-ray Diffraction on Liquids

In a liquid, the random orientation of molecules means that the diffraction pattern is isotropic, consisting of broad halos rather than the sharp Bragg peaks observed for crystalline solids. The scattered intensity, I(Q), where Q is the scattering vector, is related to the liquid structure factor, S(Q). The structure factor, in turn, is related to the pair distribution function, g(r), through a Fourier transform. The pair distribution function describes the probability of finding another atom at a distance r from a reference atom.

Experimental Studies on Liquid this compound

The primary experimental investigation into the structure of liquid this compound was conducted using X-ray diffraction.[7][8] These studies involved measuring the scattered X-ray intensity from a liquid sample maintained at a temperature above its melting point.

The analysis of the differential radial distribution functions (DRDFs) from these studies provides the most direct insight into the average intermolecular arrangement.[7] A key finding is the suggestion of an antiparallel arrangement of neighboring molecules.[7] This configuration is thought to be favored by attractive dipole-quadrupole interactions between the electron-rich chlorine atoms of one molecule and the electron-poorer regions of the benzene ring of an adjacent molecule. The position of the main maximum in the scattered intensity corresponds to the most probable intermolecular distance, which defines the radius of the first coordination sphere.[7]

Experimental Protocol: X-ray Diffraction of a Molecular Liquid

The following provides a generalized, step-by-step methodology for performing an X-ray diffraction experiment on a molecular liquid like this compound.

  • Sample Preparation: The solid this compound sample is placed in a sample holder, typically a thin-walled capillary made of a low-scattering material like quartz. The sample is then heated to a temperature above its melting point (e.g., 70-80°C) and allowed to thermally equilibrate.

  • Instrument Setup: A monochromatic X-ray beam, typically from a Mo or Cu source, is collimated and directed at the liquid sample. A detector is positioned to measure the intensity of the scattered X-rays as a function of the scattering angle, 2θ.

  • Data Collection: The scattered intensity is measured over a wide range of angles to obtain a high-resolution diffraction pattern. Background scattering from the sample holder and the instrument is also measured separately and subtracted from the sample data.

  • Data Analysis: The raw intensity data is corrected for various factors, including polarization, absorption, and Compton scattering. The corrected data is then normalized to obtain the coherent scattering intensity, from which the liquid structure factor, S(Q), is derived. Finally, a Fourier transform of S(Q) yields the pair distribution function, g(r).

Diagram 1: Generalized Workflow for X-ray Diffraction of a Liquid

xray_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis a Solid Sample b Heating & Melting a->b d Liquid Sample b->d c X-ray Source c->d e Detector d->e f Raw Intensity Data e->f g Data Correction f->g h Structure Factor S(Q) g->h i Pair Distribution Function g(r) h->i

Caption: A simplified workflow for determining the structure of a molecular liquid using X-ray diffraction.

Complementary Techniques: The Potential of Neutron Scattering and Molecular Dynamics Simulations

While X-ray diffraction provides valuable information, a more complete picture of the liquid structure can be obtained by combining it with other techniques.

Neutron Scattering

Neutron scattering is a powerful complementary technique to X-ray diffraction. Neutrons scatter from atomic nuclei, and the scattering length is isotope-dependent. This allows for isotopic substitution experiments (e.g., replacing hydrogen with deuterium) to highlight specific atomic correlations within the liquid. To date, there is a lack of published neutron scattering studies specifically on liquid this compound. Such experiments would be invaluable for resolving the orientational correlations and providing a more detailed picture of the local structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational approach to studying the structure and dynamics of liquids. By solving Newton's equations of motion for a system of interacting molecules, MD simulations can provide detailed information about the trajectories of all atoms, from which structural and dynamic properties can be calculated.

A critical component of any MD simulation is the force field, which describes the potential energy of the system as a function of the atomic coordinates. For this compound, a suitable force field would need to accurately capture the van der Waals interactions and the electrostatic interactions arising from the quadrupole moment.

While specific MD simulation studies on liquid this compound are not readily found in the literature, simulations of similar molecules like chlorobenzene have provided insights into the packing of chlorinated aromatic compounds.[9][10] These studies often show a preference for parallel or antiparallel stacking arrangements, consistent with the experimental findings for 1,3,5-TCB.

Diagram 2: The Synergy of Experimental and Computational Approaches

synergy exp Experimental Techniques struc Liquid Structure & Correlations exp->struc comp Computational Methods comp->struc xray X-ray Diffraction xray->exp neutron Neutron Scattering neutron->exp md Molecular Dynamics md->comp mc Monte Carlo mc->comp

Caption: A conceptual diagram illustrating how experimental and computational methods work in concert to elucidate liquid structure.

Relevance to Drug Development: The 1,3,5-Trichlorophenyl Scaffold

The 1,3,5-trichlorophenyl group is a lipophilic and sterically defined scaffold. While not typically a pharmacophore itself, its physicochemical properties can be leveraged in drug design.

  • Lipophilicity and Membrane Permeability: The presence of three chlorine atoms significantly increases the lipophilicity of the benzene ring. This can be a desirable feature for enhancing the membrane permeability of a drug candidate, a critical factor for oral bioavailability.

  • Metabolic Stability: The chlorine substituents can block sites of oxidative metabolism on the aromatic ring, potentially increasing the metabolic stability and half-life of a drug.

  • Scaffold Rigidity: The rigid nature of the 1,3,5-trichlorophenyl ring can be used to orient other functional groups in a well-defined spatial arrangement, which can be crucial for optimizing interactions with a biological target.

  • Chemical Handle for Synthesis: this compound serves as a versatile starting material for the synthesis of more complex molecules through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.[4]

It is important to note that the high lipophilicity and potential for bioaccumulation of polychlorinated aromatics necessitate careful consideration in drug design to mitigate potential toxicity.

Future Directions and Concluding Remarks

The study of the molecular structure and correlations in liquid this compound has provided valuable insights into the nature of intermolecular forces in non-polar molecular liquids. The available X-ray diffraction data points towards a preference for antiparallel stacking of neighboring molecules. However, to achieve a more detailed and quantitative understanding, further experimental and computational work is needed.

Specifically, neutron scattering experiments, particularly with isotopic substitution, would be highly beneficial for resolving the orientational correlations. Furthermore, dedicated molecular dynamics simulations with a well-parameterized force field would allow for a more in-depth exploration of the liquid's structure and dynamics, including the calculation of various correlation functions and the investigation of transport properties.

From a drug development perspective, while the 1,3,5-trichlorophenyl scaffold is not a common feature in marketed drugs, its properties as a rigid, lipophilic, and metabolically stable building block warrant consideration in the design of new chemical entities.

References

  • A MOLECULAR STRUCTURE STUDY OF this compound. (n.d.).
  • Molecular dynamic simulation of the structure of liquid chlorobenzene, ortho-chlorotoluene, and their mixtures. (2009). Semantic Scholar.
  • The determination of molecular structure of this compound from X-ray diffraction study. (n.d.). ResearchGate.
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  • MOLECULAR DYNAMIC SIMULATION OF THE STRUCTURE OF LIQUID CHLOROBENZENE, ortho-CHLOROTOLUENE, AND THEIR MIXTURES. (n.d.).
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An In-depth Technical Guide to the Crystal Structure and Powder Diffraction Data of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the crystal structure and powder X-ray diffraction (PXRD) data of 1,3,5-trichlorobenzene. As a Senior Application Scientist, the aim is to present this information not merely as a collection of data, but as a framework for understanding the solid-state properties of this compound. The methodologies detailed herein are grounded in established crystallographic principles, ensuring both scientific integrity and practical applicability for professionals in fields ranging from materials science to pharmaceutical development. Every step, from data acquisition to analysis, is explained with an emphasis on the underlying scientific rationale, providing a self-validating system for the presented data.

Introduction to the Solid-State Characterization of this compound

This compound (C₆H₃Cl₃) is a significant organochlorine compound, notable for its symmetric substitution pattern which results in a crystalline solid state at ambient temperature, in contrast to its liquid isomers.[1] A thorough understanding of its crystal structure is paramount for predicting its physical and chemical properties, such as solubility, melting point, and dissolution rate, which are critical parameters in drug development and materials science. This guide will delve into the crystallographic and powder diffraction data that define the solid-state architecture of this molecule.

Crystal Structure Analysis of this compound

The determination of a crystal structure provides the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the macroscopic properties of the material. For this compound, this data has been meticulously determined and is archived in the Cambridge Structural Database (CSD).

Crystallographic Data Acquisition: A Conceptual Workflow

The crystallographic data for this compound was obtained through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth Slow Evaporation goniometer Goniometer crystal_growth->goniometer Crystal Mounting xray_source X-ray Source xray_source->goniometer Monochromatic Beam detector Detector goniometer->detector Diffracted X-rays data_reduction Data Reduction detector->data_reduction Raw Diffraction Data structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (CIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystal Data and Structure Refinement

The definitive crystal structure of this compound at 293 K has been reported and its data is accessible through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 223259 .[2] The key crystallographic parameters are summarized in the table below.

ParameterValueSource
Chemical FormulaC₆H₃Cl₃[3]
Formula Weight181.45 g/mol [3]
Crystal SystemOrthorhombic[4]
Space GroupP2₁2₁2₁[4]
a13.971(3) Å[4]
b13.251(2) Å[4]
c3.921(1) Å[4]
Volume725.9(4) ų[4]
Z4[4]
Calculated Density1.660 g/cm³[4]
CCDC Deposition No.223259[2]

Table 1: Crystallographic data for this compound at 293 K.

The space group P2₁2₁2₁ is a non-centrosymmetric space group, which indicates that the molecule crystallizes in a chiral environment, despite the molecule itself being achiral. The presence of four molecules per unit cell (Z=4) means that the asymmetric unit contains one molecule of this compound. The precise atomic coordinates, defining the positions of each carbon, hydrogen, and chlorine atom within the asymmetric unit, are contained within the Crystallographic Information File (CIF) available from the CCDC. This file is the gold standard for communicating crystallographic data and is essential for any in-depth structural analysis or computational modeling.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a powerful technique for the characterization of crystalline materials. It is particularly useful for phase identification, purity analysis, and quantitative analysis of polymorphic forms. Unlike single-crystal XRD, PXRD is performed on a polycrystalline sample, resulting in a diffraction pattern that is characteristic of the material's crystal structure.

Experimental Powder Diffraction Data

The experimental powder diffraction pattern for this compound is available through the Joint Committee on Powder Diffraction Standards (JCPDS), now the International Centre for Diffraction Data (ICDD), under the Powder Diffraction File (PDF) number 34-1889 .[4] This reference pattern provides the 2θ positions and relative intensities of the diffraction peaks observed for a pure, crystalline sample of this compound.

Calculated Powder Diffraction Pattern

In the absence of readily accessible raw experimental PXRD data, a theoretical powder pattern can be calculated from the single-crystal X-ray diffraction data. This is achieved by using the crystallographic information, including the unit cell parameters, space group, and atomic coordinates, to simulate the diffraction pattern that would be produced by a polycrystalline sample.

The following is a conceptual workflow for calculating a powder diffraction pattern from a CIF file.

pxd_calculation cif_file Crystallographic Information File (CIF) (CCDC 223259) software PXRD Simulation Software (e.g., Mercury, VESTA) cif_file->software calculation Calculation of Bragg Reflections (hkl) and Intensities software->calculation parameters Input Parameters: - Wavelength (e.g., Cu Kα) - 2θ Range - Peak Shape Function parameters->software pxrd_pattern Calculated Powder Diffraction Pattern (2θ vs. Intensity) calculation->pxrd_pattern

Figure 2: Workflow for calculating a theoretical powder X-ray diffraction pattern from a CIF file.

A calculated powder diffraction pattern for this compound, based on the single-crystal structure data, would provide a valuable reference for researchers. The most intense peaks in the calculated pattern are expected to correspond to the major reflections from the crystal lattice. A comparison of the calculated pattern with the experimental data from JCPDS card 34-1889 would serve as a validation of the crystal structure model.

Practical Implications for Researchers and Drug Development Professionals

The crystal structure and powder diffraction data of this compound are of significant practical importance:

  • Polymorph Screening: In the pharmaceutical industry, identifying and characterizing all possible crystalline forms (polymorphs) of a drug substance is a regulatory requirement. The powder diffraction pattern serves as a unique fingerprint for a specific polymorphic form.

  • Quality Control: PXRD is a routine analytical technique used in quality control to ensure the correct crystalline form and purity of raw materials and final products.

  • Material Characterization: For materials scientists, the crystal structure provides insights into the packing of molecules, which influences properties such as mechanical strength, optical behavior, and thermal stability.

  • Computational Modeling: The atomic coordinates from the CIF file are essential for initiating computational studies, such as molecular dynamics simulations or quantum mechanical calculations, to predict material properties and behavior.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and powder diffraction data for this compound. By leveraging the data from the Cambridge Structural Database and the International Centre for Diffraction Data, a comprehensive understanding of the solid-state properties of this compound can be achieved. The presented workflows and data tables offer a practical resource for researchers, scientists, and drug development professionals engaged in the study and application of this and related crystalline materials. The principles of single-crystal and powder X-ray diffraction, as outlined, form the bedrock of solid-state characterization and are indispensable tools in modern scientific research.

References

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link][5]
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7950, this compound. [Link][2]
  • PubChem. This compound. [Link][2]
  • Wikipedia. This compound. [Link][1]
  • Cuevas-Diarte, M. A., Haget, Y., & Belaaraj, A. (1984). Crystal data for this compound and 1,3,5-tribromobenzene at 293 K. Journal of Applied Crystallography, 17(3), 211–211. [Link][4]

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1,3,5-Trichlorobenzene solubility in water versus organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,3,5-Trichlorobenzene in Aqueous and Organic Media

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (1,3,5-TCB), a symmetrical organochlorine compound. For researchers, scientists, and professionals in drug development and environmental science, a thorough understanding of a compound's solubility is fundamental to predicting its behavior, bioavailability, and environmental fate. This document delineates the physicochemical properties of 1,3,5-TCB, explores the theoretical principles governing its solubility, presents quantitative solubility data in both water and a range of organic solvents, and provides a detailed, field-proven experimental protocol for solubility determination. The core principle of "like dissolves like" is examined, explaining the compound's poor aqueous solubility and its significantly higher solubility in nonpolar organic solvents.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a synthetic, white to off-white crystalline solid.[1][2] Its symmetrical structure, with chlorine atoms at positions 1, 3, and 5 on the benzene ring, results in a nonpolar molecule.[3][4] This lack of a significant dipole moment is a primary determinant of its solubility behavior. Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃Cl₃[5]
Molecular Weight 181.45 g/mol [6][5][7][8]
Appearance White to off-white crystals or powder[7]
Melting Point 63-65 °C[7][9]
Boiling Point 208 °C[7][9]
Water Solubility 6.0 mg/L (at 25 °C)[3][10]
logP (Octanol/Water) 4.19 - 4.34[4][11][12]
Vapor Pressure 0.267 - 0.58 mmHg (at 25 °C)[1][9]

The high octanol-water partition coefficient (logP) indicates a strong preference for lipophilic (nonpolar) environments over aqueous (polar) ones, foreshadowing its low water solubility.[4][11]

Principles of Solubility: A Theoretical Framework

The "Like Dissolves Like" Paradigm

The most fundamental principle governing solubility is that "like dissolves like."[13] This means that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[14] this compound, being a nonpolar molecule due to its symmetrical arrangement of chloro-substituents, is expected to have low solubility in highly polar solvents like water and high solubility in nonpolar organic solvents.[3][4]

Intermolecular Forces in Solution

The dissolution process involves overcoming solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.

  • In Water (Polar Solvent): Water molecules are highly polar and form strong hydrogen bonds with each other. For 1,3,5-TCB to dissolve, it would need to disrupt this hydrogen-bonding network. However, the energy required to break these bonds is not sufficiently compensated by the weak van der Waals forces that would form between the nonpolar 1,3,5-TCB and polar water molecules. This energetic unfavorability leads to very low aqueous solubility.

  • In Organic Solvents (Nonpolar/Less Polar): In nonpolar solvents like toluene or cyclohexane, the primary intermolecular forces are weaker van der Waals forces (specifically, London dispersion forces). The 1,3,5-TCB molecules can readily integrate into the solvent matrix because the solute-solvent interactions are energetically similar to the pre-existing solute-solute and solvent-solvent interactions.

Application to this compound

The stark difference in solubility arises from this energetic balance. The hydrophobic nature of the 1,3,5-TCB molecule leads to its exclusion from the highly structured water network, while it is readily accommodated by less-structured, nonpolar organic solvents.

G Diagram 1: Solute-Solvent Interactions cluster_water Aqueous Environment (Polar) cluster_organic Organic Solvent (Nonpolar) TCB_water This compound (Nonpolar) Water Water Molecules (Polar, H-Bonded Network) TCB_water->Water Weak van der Waals forces (Energetically Unfavorable) Result_water Result: Very Low Solubility (Hydrophobic Effect) TCB_organic This compound (Nonpolar) Solvent Toluene Molecules (Nonpolar) TCB_organic->Solvent Strong van der Waals forces (Energetically Favorable) Result_organic Result: High Solubility

Caption: Contrasting interactions of 1,3,5-TCB in polar vs. nonpolar solvents.

Quantitative Solubility Profile

Aqueous Solubility

This compound is consistently reported as having very low solubility in water. Quantitative studies confirm a solubility of approximately 6.0 mg/L at 25°C.[3][10] This low value classifies it as practically insoluble and is a critical parameter for environmental modeling, where it is recognized as a persistent organic pollutant that adsorbs strongly to organic matter in soil and sediment.[10]

Solubility in Organic Solvents

As predicted by theoretical principles, 1,3,5-TCB is soluble in a variety of organic solvents.[1][2][15] A systematic study by Dong et al. (2016) experimentally determined its mole fraction solubility in several common solvents, demonstrating a clear trend consistent with polarity and molecular structure.[16][17] The solubility generally increases with increasing temperature.[16][17]

Table 2: Solubility of this compound in Various Solvents

SolventTypeMole Fraction Solubility (x) at 298.15 K (25 °C)Qualitative Description
Water Highly Polar, Protic~6.6 x 10⁻⁶Very Low / Insoluble[1][3][15]
Toluene Nonpolar, Aromatic0.3546Very High[16][17]
Cyclohexane Nonpolar, Aliphatic0.2017High[16][17]
Ethyl Acetate Polar, Aprotic0.2003High[16][17]
Acetone Polar, Aprotic0.1772Moderate[16][17]
n-Butanol Polar, Protic0.1778Moderate[16][17]
Isobutyl Alcohol Polar, Protic0.1550Moderate[16][17]
n-Propanol Polar, Protic0.1385Moderate[16][17]
Isopropyl Alcohol Polar, Protic0.1232Lowest among tested organics[16][17]
Benzene Nonpolar, AromaticNot quantitatively found, but described as "Soluble"Soluble[1][3]
Ether Slightly Polar, AproticNot quantitatively found, but described as "Soluble"Soluble[1][3][15]

Note: Mole fraction data was extracted from Dong, W., et al. (2016) and converted from graphical representation where necessary. Aqueous mole fraction was calculated based on a solubility of 6.0 mg/L.

The data clearly shows that the solubility is highest in the nonpolar aromatic solvent toluene, followed by the nonpolar aliphatic solvent cyclohexane. Solubility decreases in more polar solvents, with the lowest values observed in the more sterically hindered alcohol, isopropyl alcohol.[16][17]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method (OECD 105)

The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances and is detailed in the OECD Guideline for the Testing of Chemicals, Test No. 105.[18][19]

Principle

An excess amount of the test substance (1,3,5-TCB) is agitated in a flask with the solvent (e.g., purified water) at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method after separating the undissolved solid.[19][20]

Materials and Reagents
  • Test Substance: Pure this compound (>99% purity).

  • Solvent: High-purity water (e.g., HPLC-grade or equivalent).

  • Glassware: Erlenmeyer flasks with glass stoppers, volumetric flasks, pipettes.

  • Equipment: Constant temperature shaker bath or magnetic stirrer in a temperature-controlled environment, centrifuge, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument (e.g., HPLC-UV, GC-MS).

Step-by-Step Procedure
  • Preliminary Test: A preliminary run is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.[18]

  • Preparation: Add an amount of 1,3,5-TCB that is clearly in excess of its estimated solubility to several flasks.

  • Solvent Addition: Add a known volume of the solvent (water) to each flask.

  • Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C). Agitate the flasks for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24 to 72 hours). It is crucial to ensure that equilibrium is reached; this can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in the solution remains constant.[20]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the solution to stand at the test temperature to let the excess solid settle. To ensure complete removal of undissolved particles, the samples must be centrifuged or filtered.[19]

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant for analysis.

  • Analysis: Determine the concentration of 1,3,5-TCB in the aliquot using a pre-validated analytical method (e.g., GC-MS or HPLC-UV). Prepare a calibration curve with standards of known concentrations to quantify the result accurately.

Caption: Standard operational workflow for the OECD 105 shake-flask method.

Data Analysis and Interpretation

The final solubility is reported as the average concentration from at least three replicate flasks. The results should be expressed in units of mass per volume (e.g., mg/L) or moles per volume (mol/L) at the specified temperature.

Conclusion

The solubility of this compound is dictated by its nonpolar, symmetrical molecular structure. It exhibits very poor solubility in water (~6.0 mg/L) due to the energetic cost of disrupting water's hydrogen-bonded network. Conversely, it is readily soluble in nonpolar and moderately polar organic solvents, with solubility being particularly high in aromatic solvents like toluene. This differential solubility is a critical factor in its industrial applications, environmental distribution, and toxicological assessment. The standardized shake-flask method (OECD 105) provides a reliable and reproducible means for experimentally determining its solubility, yielding data essential for regulatory compliance, process design, and scientific research.

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A Comprehensive Technical Guide to the Industrial Applications of 1,3,5-Trichlorobenzene: Past and Present

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the historical and current industrial uses of 1,3,5-trichlorobenzene (1,3,5-TCB). Aimed at researchers, scientists, and drug development professionals, this document delves into the chemical's properties, its significant roles in various industries throughout history, and its present-day applications, which are largely influenced by environmental and safety considerations.

Introduction to this compound

This compound (CAS No: 108-70-3) is a halogenated aromatic hydrocarbon, one of three isomers of trichlorobenzene.[1] It is a colorless to pale yellow crystalline solid at room temperature with a characteristic aromatic or chlorinated odor.[2] Unlike its liquid isomers (1,2,3-TCB and 1,2,4-TCB), its symmetrical structure results in a solid state at room temperature.[1] This compound exhibits low solubility in water but is soluble in various organic solvents such as ethanol, ether, and benzene.[2]

The industrial synthesis of 1,3,5-TCB is not achieved through the direct chlorination of benzene.[1] Instead, it is primarily produced through methods like the Sandmeyer reaction using 3,5-dichloroaniline as a starting material.[1][3]

Historical Industrial Significance

For much of the 20th century, this compound and its isomers were integral to numerous industrial processes, valued for their solvent properties and as a key building block in chemical synthesis.

Solvent Applications

Trichlorobenzenes were widely employed as industrial solvents.[4] Their ability to dissolve oils, waxes, resins, and greases made them effective degreasing agents in various manufacturing and cleaning processes.[5][6] Specifically, in the textile industry, they were used as solvents in manufacturing processes.[5]

Dielectric Fluids

In the past, trichlorobenzenes were used in combination with polychlorinated biphenyls (PCBs) as dielectric fluids in transformers and capacitors.[5] This application was phased out in many regions, such as Canada, following regulations in 1980 that prohibited new uses of PCB-containing dielectric fluids.[5]

Chemical Intermediate in Synthesis

One of the most significant historical uses of this compound was as a chemical intermediate in the synthesis of a range of other chemicals.[2][7] This included the production of dyes, agrochemicals like pesticides and herbicides, and flame retardants.[2][8]

  • Pesticides and Herbicides: 1,3,5-TCB served as a precursor in the manufacturing of certain pesticides.[6][9] For instance, it was used in the synthesis of the plant protection agent trichlorotrinitrobenzene.[8] A notable, albeit discontinued, application was its use in termite control formulations.[4][6][10]

  • Dye Carrier: The textile industry also utilized trichlorobenzenes as dye carriers, facilitating the application of dyes to synthetic fibers.[4]

The following diagram illustrates a generalized synthesis pathway where this compound acts as a key intermediate.

G cluster_synthesis Generalized Synthesis Pathway Starting_Materials Starting Materials (e.g., 3,5-dichloroaniline) Synthesis_of_TCB Synthesis of This compound Starting_Materials->Synthesis_of_TCB Sandmeyer Reaction Intermediate_Product This compound (Intermediate) Synthesis_of_TCB->Intermediate_Product Further_Reactions Further Chemical Reactions (e.g., Nitration, Amination) Intermediate_Product->Further_Reactions Final_Products Final Products (e.g., Pesticides, Dyes, Flame Retardants) Further_Reactions->Final_Products

Caption: Generalized synthesis pathway illustrating the role of this compound as a key intermediate.

Decline and Discontinuation of Historical Uses

The widespread use of this compound and its isomers declined significantly towards the end of the 20th century. This was primarily due to growing concerns over their environmental persistence, potential for bioaccumulation, and adverse health effects.[11] Chronic exposure has been associated with liver and kidney damage in animal studies.[2] As a result, many of its former applications, such as in termite control, have been discontinued.[4][6]

Current Industrial Applications and Status

Today, the industrial use of this compound is significantly limited and highly specialized. It is not marketed commercially on a large scale and its application is primarily confined to being a chemical intermediate in low quantities.[4][7]

Niche Chemical Synthesis

Current applications are predominantly in specialized chemical synthesis. For instance, it is used in the synthesis of:

  • Stable, photoluminescent organic radicals , such as bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical.[12]

  • Solution-processable graphene quantum dots , which have potential applications as light absorbers in photovoltaics.[9][12]

  • π-conjugated polydentate ligands for use in fluorescence sensors.[12]

  • Two-dimensional chlorine-substituted graphdiyne (Cl-GDY) , which is being researched as an electrode material for lithium-ion batteries.[12]

Research and Development

This compound continues to be used in laboratory settings as a research chemical.[3] It serves as a model compound in environmental studies to understand the fate and transport of chlorinated hydrocarbons.[13]

The table below summarizes the key historical and current industrial uses of this compound.

Application Category Historical Uses Current Status Rationale for Change
Solvents Degreasing agent, solvent in textile manufacturing.[5][6]Largely discontinued.Environmental and health concerns.[11]
Dielectric Fluids Component in transformer and capacitor fluids (with PCBs).[5]Discontinued.Regulations prohibiting PCBs.[5]
Chemical Intermediate Synthesis of pesticides (e.g., for termite control), herbicides, dyes, and flame retardants.[2][6][9]Limited use in highly specialized synthesis (e.g., graphene quantum dots, advanced materials).[7][12]Shift towards safer alternatives and niche, high-value applications.
Research General chemical reagent.Used as a model compound in environmental and materials science research.[13]Continued relevance for studying chlorinated compounds.

Regulatory and Safety Profile

Trichlorobenzenes are recognized as synthetic chemicals with potential environmental and health risks.[4] In the United States, the Environmental Protection Agency (EPA) has established drinking water advisories for this compound.[14] The U.S. Clean Air Act also lists 1,2,4-trichlorobenzene as a hazardous air pollutant.[2] Due to its toxicity, this compound should be handled with care, as it can cause irritation to the skin, eyes, and respiratory tract upon exposure.[2]

Conclusion

The industrial journey of this compound mirrors that of many early-20th-century industrial chemicals. Initially valued for its versatile properties as a solvent and chemical intermediate, its use has been curtailed by a greater understanding of its environmental and health impacts. Today, its role is confined to specialized, low-volume applications, primarily in the realm of advanced materials and scientific research. This shift underscores the chemical industry's ongoing evolution towards sustainability and the development of safer, more environmentally benign alternatives.

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Introduction: The Significance of Thermochemical Data for 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Phase Change and Thermochemistry of 1,3,5-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound (TCB) is a significant organochlorine compound, appearing as a white crystalline solid at room temperature.[1][2] Its symmetrical structure distinguishes it from its liquid isomers, 1,2,3- and 1,2,4-trichlorobenzene.[1] While primarily used as a chemical intermediate in the synthesis of dyes, agrochemicals, and flame retardants, its physical properties are of paramount importance to professionals in research and development.[3]

For scientists in drug development and chemical manufacturing, a thorough understanding of a compound's phase change behavior and thermochemistry is not merely academic; it is a cornerstone of process safety, product purity, and formulation efficacy. Data on melting points, boiling points, and enthalpies of transition govern critical processes such as crystallization, purification, solvent selection, and stability assessments.[4][5] This guide provides a consolidated overview of the essential phase change and thermochemical data for this compound, details the experimental methodology for its determination, and explores the practical implications of these properties.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of 1,3,5-TCB is essential before delving into its thermal behavior. These properties influence its handling, reactivity, and environmental fate.

PropertyValueSource(s)
Molecular Formula C₆H₃Cl₃[6][7]
Molar Mass 181.45 g/mol [1][8]
Appearance White to off-white crystalline solid/powder[1][2][9]
CAS Number 108-70-3[6][7][8]
Density ~1.46 g/cm³[10]
Water Solubility Very low (~6 mg/L at 25°C)[7][9]
Octanol/Water Partition Coefficient (log Kow) 4.15 - 4.19[2][9]

Phase Change & Thermochemistry: A Quantitative Overview

The phase transitions of 1,3,5-TCB are characterized by distinct temperature points and energy changes. These values are critical for designing thermal processes and ensuring safe operation.

Phase Transition Temperatures

The melting and boiling points are fundamental parameters that define the physical state of the substance under varying thermal conditions.

ParameterTemperatureNotesSource(s)
Melting Point 63 - 64 °C (336 - 337 K)The transition from a solid to a liquid state.[1][2][7][9]
Boiling Point 208 - 209 °C (481 - 482 K)At atmospheric pressure.[1][2][8][10]
Core Thermochemical Data

Thermochemical data quantify the energy absorbed or released during phase changes and chemical reactions, which is vital for energy balance calculations and safety analysis.

ParameterValue (kJ/mol)MethodSource(s)
Enthalpy of Fusion (ΔH_fus) 18.1Differential Scanning Calorimetry (DSC)[2]
17.56 - 18.2 (4.197 - 4.35 kcal/mol)Adiabatic Calorimetry (AC)[11]
Enthalpy of Vaporization (ΔH_vap) 50.6 (at 100 °C)Calculated from J/g[2][3]
Standard Enthalpy of Formation (ΔfH°_solid) -75.3 ± 1.3Combustion Calorimetry[12]

Experimental Protocol: Determining Thermal Properties with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for determining the transition temperatures and enthalpies of materials.[13] It precisely measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[14][15]

Causality and Experimental Choices

The reliability of DSC data hinges on a well-designed experimental protocol. Each parameter is chosen to ensure accuracy and reproducibility.

  • Inert Atmosphere (Nitrogen/Argon): Prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are purely physical transitions.[15]

  • Sample Mass (2-5 mg): A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperature detection.

  • Heating Rate (e.g., 10 °C/min): This rate offers a good balance between resolution and sensitivity. A slower rate can improve resolution for complex transitions, while a faster rate enhances the signal (peak height) but may shift the transition temperature to a higher value.[14]

  • Calibration: The instrument must be calibrated for temperature and enthalpy using certified reference materials (e.g., Indium) to ensure the accuracy of the measurements. This self-validating step is critical for trustworthy data.

Step-by-Step DSC Protocol for this compound
  • Instrument Preparation:

    • Turn on the DSC instrument and the inert gas flow (e.g., nitrogen at 20-50 mL/min). Allow the system to stabilize.

  • Calibration Check:

    • Run a calibration standard (e.g., high-purity Indium) through a melt cycle to verify the temperature and enthalpy accuracy. The measured onset of melting for Indium should be 156.6 °C and its enthalpy of fusion should be 28.45 J/g.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or vaporization during the experiment.

    • Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • Loading and Measurement:

    • Place the sample pan and the reference pan into their respective positions in the DSC cell.

    • Define the temperature program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min. This range comfortably encompasses the melting and boiling points.

      • Hold at 250 °C for 1 minute to ensure completion of transitions.

      • Cool back down to 25 °C.

  • Data Analysis:

    • The resulting thermogram will show heat flow as a function of temperature.

    • Melting Point (Tm): Identify the sharp endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point.[4]

    • Enthalpy of Fusion (ΔH_fus): Integrate the area of the melting peak. The instrument software calculates this value, which represents the total energy absorbed during melting.[4][16]

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 1. Calibrate Instrument (e.g., with Indium) p2 2. Weigh 2-5 mg of 1,3,5-TCB into pan p1->p2 p3 3. Hermetically seal sample & reference pans p2->p3 r1 4. Load pans into DSC cell under N2 flow p3->r1 r2 5. Run Temperature Program (e.g., 25°C to 250°C at 10°C/min) r1->r2 a1 6. Identify Endothermic Peak (Melting) r2->a1 a2 7. Determine Onset Temp (Melting Point) a1->a2 a3 8. Integrate Peak Area (Enthalpy of Fusion) a1->a3

DSC experimental workflow for 1,3,5-TCB analysis.

Application & Significance in Research and Development

The thermochemical data of 1,3,5-TCB has direct, practical applications for its target audience:

  • Purity Determination: The melting point of a crystalline solid is highly sensitive to impurities. A depression or broadening of the melting peak observed via DSC can indicate the presence of contaminants, a principle known as freezing-point depression.[16]

  • Crystallization and Polymorph Screening: In pharmaceutical and fine chemical development, controlling the crystalline form (polymorph) is critical. DSC can identify different polymorphs, which may exhibit unique melting points and enthalpies of fusion, impacting solubility and bioavailability.

  • Process Safety and Hazard Analysis: Knowledge of the boiling point, flash point (107 °C), and enthalpy of vaporization is essential for designing safe distillation and drying processes.[2][8] It allows engineers to calculate the energy required for vaporization and to assess the risks of forming flammable vapor concentrations.

  • Solvent Selection: The solubility of 1,3,5-TCB in various organic solvents is temperature-dependent.[5] Thermochemical data helps in selecting appropriate solvents for reactions or recrystallization by predicting how the material will behave at different process temperatures.

Safety and Handling Considerations

This compound is a hazardous substance that requires careful handling.

  • Toxicity: It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[9][17][18]

  • Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects. It should not be released into the environment.[9]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[8][19]

  • Decomposition: Upon burning, it can decompose to produce toxic and corrosive fumes, including hydrogen chloride.[2][9]

Conclusion

The phase change and thermochemical data for this compound are indispensable for its safe handling, processing, and application in scientific research and industrial development. Techniques like Differential Scanning Calorimetry provide a reliable and precise means of characterizing its thermal properties. A comprehensive understanding of its melting point, boiling point, and associated enthalpies allows researchers to optimize purification processes, ensure product quality, and design safe, efficient chemical operations.

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Methodological & Application

analytical methods for 1,3,5-Trichlorobenzene detection in water samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive and Reliable Quantification of 1,3,5-Trichlorobenzene in Aqueous Samples

Introduction: The Imperative for Monitoring this compound

This compound (1,3,5-TCB) is a synthetic aromatic compound characterized by its chemical stability and persistence in the environment.[1] It enters aquatic ecosystems primarily through industrial discharge, its use as a chemical intermediate, solvent, and formerly as an insecticide component.[2][3] Due to its toxicological profile and potential for bioaccumulation, regulatory bodies and environmental health organizations worldwide closely monitor its presence in water sources.[4][5] The development of robust, sensitive, and validated analytical methods is therefore critical for ensuring water quality, conducting environmental risk assessments, and safeguarding public health.

This document provides a comprehensive guide to the analytical determination of 1,3,5-TCB in water. As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. We will explore the most effective and widely adopted techniques, focusing on sample preparation and chromatographic analysis, to build a self-validating system for trustworthy and reproducible results.

Overview of Analytical Strategies: A Comparative Approach

The determination of trace-level organic contaminants like 1,3,5-TCB in a complex matrix such as water necessitates a two-stage approach: (1) efficient extraction and concentration of the analyte from the sample, and (2) sensitive and selective instrumental analysis.

For an analyte like 1,3,5-TCB, which is a volatile organic compound (VOC), the most prevalent and validated analytical technique is Gas Chromatography (GC) .[6] GC offers excellent separation efficiency for volatile and semi-volatile compounds. The choice of detector is crucial:

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like 1,3,5-TCB, making it a cost-effective choice for achieving low detection limits.[7]

  • Mass Spectrometry (MS): Provides definitive compound identification by analyzing the mass-to-charge ratio of fragmented ions, offering unparalleled specificity and confidence in results.[6][7]

While High-Performance Liquid Chromatography (HPLC) can be used for some aromatic compounds, GC is generally superior for 1,3,5-TCB due to the analyte's volatility and the high sensitivity afforded by GC detectors like ECD.[8]

Part 1: Sample Preparation - The Foundation of Accurate Analysis

Effective sample preparation is paramount. It isolates the analyte from interfering matrix components and concentrates it to a level amenable to instrumental detection. The two primary methods for 1,3,5-TCB in water are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Method 1: Liquid-Liquid Extraction (LLE)

LLE operates on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent.[1] It is a classic, well-established technique.

  • Expertise & Experience: The choice of solvent is critical. A non-polar solvent like hexane is commonly used for non-polar analytes like 1,3,5-TCB.[1][4] The efficiency of the extraction can be enhanced by increasing the ionic strength of the aqueous sample (salting out), which decreases the solubility of the organic analyte in water and promotes its transfer to the organic phase. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Trustworthiness: To ensure the method is self-validating, a "surrogate" standard—a compound chemically similar to the analyte but not expected in the sample (e.g., a deuterated analog)—should be added to every sample before extraction. The recovery of this surrogate provides a direct measure of the extraction efficiency for each individual sample.

  • Sample Collection: Collect 1-liter aqueous samples in amber glass bottles with Teflon-lined caps. If residual chlorine is present, quench with ascorbic acid. Store at 4°C until extraction.

  • Surrogate Spiking: Allow the sample to reach room temperature. Add a known amount of surrogate standard solution (e.g., 1,2-Dichlorobenzene-d4) to the sample.

  • pH Adjustment (Optional): Ensure the sample pH is neutral to avoid hydrolysis of any potential co-contaminants.

  • Salting Out: Add 50-100g of sodium chloride (pre-baked to remove organic impurities) to the sample bottle and dissolve by swirling.

  • First Extraction: Transfer the sample to a 2-liter separatory funnel. Add 60 mL of high-purity hexane. Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Phase Separation: Place the funnel in a rack and allow the layers to separate completely. The organic hexane layer will be on top.

  • Collect Organic Layer: Drain the lower aqueous layer back into the original sample bottle. Drain the hexane layer into a clean flask or beaker.

  • Repeat Extraction: Perform a second and third extraction on the water sample using fresh 60 mL aliquots of hexane each time. Combine all three hexane extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., 1,2,4,5-Tetrachlorobenzene) just prior to GC analysis for accurate quantification.[9]

  • Analysis: The sample is now ready for injection into the GC system.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample 1L Water Sample Spike Spike with Surrogate Standard Sample->Spike Salt Add NaCl (Salting Out) Spike->Salt Funnel Transfer to Separatory Funnel Salt->Funnel AddHexane Add 60mL Hexane & Shake Funnel->AddHexane Separate Allow Phases to Separate AddHexane->Separate Collect Collect Hexane Layer (Repeat 3x) Separate->Collect Dry Dry with Na₂SO₄ Collect->Dry Concentrate Concentrate to 1mL (Nitrogen Evaporation) Dry->Concentrate AddIS Add Internal Standard Concentrate->AddIS GC GC-ECD/MS Analysis AddIS->GC

Fig 1. Workflow for Liquid-Liquid Extraction (LLE).
Method 2: Solid-Phase Extraction (SPE)

SPE has become a popular alternative to LLE, offering reduced solvent consumption, higher sample throughput, and potential for automation.[1] The method involves passing the water sample through a cartridge packed with a solid sorbent that retains the analyte.

  • Expertise & Experience: The choice of sorbent is key. For 1,3,5-TCB, a non-polar sorbent like C18-bonded silica or a cyanopropyl-bonded phase is effective.[10][11] The cyanopropyl phase has proven particularly effective for trichlorobenzenes.[9] Proper conditioning of the SPE cartridge is crucial to activate the sorbent and ensure reproducible retention. The flow rate during sample loading must be controlled; too fast, and breakthrough can occur, leading to poor recovery.

  • Trustworthiness: As with LLE, all samples, blanks, and standards must be spiked with a surrogate standard before extraction to validate the efficiency of the entire process for each sample. Matrix spike and matrix spike duplicates should also be analyzed to assess matrix effects and method precision.

  • Sample Collection: As per LLE protocol.

  • Surrogate Spiking: Spike the 1-liter water sample with a surrogate standard.

  • Cartridge Conditioning:

    • Mount a cyanopropyl-bonded silica SPE cartridge (e.g., 200-500 mg) on a vacuum manifold.

    • Wash the cartridge with 5-10 mL of elution solvent (e.g., pentane or carbon disulfide).[9]

    • Wash with 5-10 mL of methanol.

    • Equilibrate the cartridge with 5-10 mL of reagent-grade water. Do not allow the sorbent bed to go dry from this point until sample loading is complete.

  • Sample Loading:

    • Pass the entire water sample through the conditioned cartridge at a controlled flow rate of approximately 5-10 mL/min.[10]

  • Matrix Rinsing: After loading, wash the cartridge with 5-10 mL of reagent-grade water to remove any polar, water-soluble interferences.

  • Drying the Cartridge: Dry the cartridge thoroughly by drawing a vacuum through it for 10-20 minutes to remove all residual water. This step is critical for ensuring efficient elution with a non-polar solvent.

  • Analyte Elution:

    • Place a collection vial inside the vacuum manifold.

    • Add a small volume (e.g., 2 x 500 µL) of the elution solvent (pentane or carbon disulfide) to the cartridge.[9][10]

    • Allow the solvent to soak the sorbent bed for 1-2 minutes before slowly drawing it through into the collection vial.

  • Concentration & Standard Addition:

    • Concentrate the eluate to a final volume of 1 mL if necessary.

    • Add the internal standard just prior to analysis.

  • Analysis: The sample is now ready for GC analysis.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Elution & Analysis Condition Condition Cartridge (Solvent -> Methanol -> Water) Load Load Sample onto Cartridge (~10 mL/min) Spike Spike 1L Sample with Surrogate Spike->Load Rinse Rinse with Water Load->Rinse Dry Dry Cartridge (Vacuum) Rinse->Dry Elute Elute TCB with Organic Solvent Dry->Elute Concentrate Concentrate Eluate to 1mL Elute->Concentrate AddIS Add Internal Standard Concentrate->AddIS GC GC-ECD/MS Analysis AddIS->GC

Fig 2. Workflow for Solid-Phase Extraction (SPE).

Part 2: Instrumental Analysis by Gas Chromatography (GC)

Following extraction and concentration, the sample is analyzed by GC. The heated injection port vaporizes the sample, which is then carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity, leading to different retention times.

Protocol for GC-ECD Analysis

This protocol is optimized for the sensitive quantification of 1,3,5-TCB.

  • System: Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: A non-polar or intermediate-polarity capillary column is recommended. For example, a DB-5ms (5% Phenyl-methylpolysiloxane) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector: Splitless mode. Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 6°C/min to 230°C.[9]

    • Final Hold: Hold at 230°C for 5 minutes.

  • Detector: ECD. Temperature: 260-300°C.[9] Makeup gas (Nitrogen or Argon/Methane) as required by the manufacturer.

  • Calibration: Prepare a multi-level calibration curve (e.g., 5 points) from stock standards covering the expected concentration range of the samples. The calibration is based on the ratio of the analyte peak area to the internal standard peak area.

Protocol for GC-MS Analysis (Confirmation)

For unambiguous identification, GC-MS is the gold standard. The parameters are similar to GC-ECD, but the detector is a mass spectrometer.

  • System: Gas chromatograph coupled to a Mass Spectrometer.

  • GC Parameters: Same as GC-ECD protocol.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode to identify unknowns or in Selected Ion Monitoring (SIM) mode for maximum sensitivity for target analytes. For 1,3,5-TCB, monitor characteristic ions (e.g., m/z 180, 182, 145).

    • Mass Range (Full Scan): 45-450 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GC_Workflow Injector GC Injector (Vaporization) Column Capillary Column (Separation based on boiling point/polarity) Injector->Column Detector Detector Column->Detector ECD ECD (Quantification) Detector->ECD High Sensitivity for Halogens MS MS (Identification & Quantification) Detector->MS Definitive ID DataSystem Data System (Chromatogram) ECD->DataSystem MS->DataSystem

Sources

The Synthetic Versatility of 1,3,5-Trichlorobenzene: A Guide for Chemical Architects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Symmetrical Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,3,5-Trichlorobenzene (TCB), a symmetrically substituted aromatic compound, presents itself as a uniquely versatile intermediate. Its three chlorine atoms, while deactivating the ring towards electrophilic substitution, offer three reactive handles for a variety of powerful transformations, including nucleophilic aromatic substitution and modern cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing this compound as a pivotal precursor in the synthesis of diverse molecular targets, from high-value specialty chemicals to advanced materials.

The C3 symmetry of this compound makes it an ideal scaffold for the synthesis of threefold symmetric molecules, which are of significant interest in materials science for the development of porous organic polymers, liquid crystals, and dendrimers.[1] In medicinal chemistry and drug development, the strategic and sequential functionalization of the TCB core allows for the creation of complex three-dimensional structures with potential biological activity. This document will delve into the key reactive pathways of TCB, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 108-70-3
Molecular Formula C₆H₃Cl₃
Molecular Weight 181.45 g/mol
Appearance White crystalline solid
Melting Point 63-65 °C
Boiling Point 208 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.

Safety Precautions: this compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Always consult the Safety Data Sheet (SDS) before use.[2][3]

Key Synthetic Transformations of this compound

The three chlorine atoms on the TCB ring are the focal points of its reactivity. The following sections detail the primary synthetic routes that leverage these reactive sites.

Nucleophilic Aromatic Substitution (SNA_r_): A Gateway to Phenols and Amines

While aryl chlorides are generally less reactive towards nucleophilic substitution than their bromide or iodide counterparts, under forcing conditions or with appropriate activation, TCB can undergo SNAr reactions. The presence of three electron-withdrawing chlorine atoms makes the benzene ring more susceptible to nucleophilic attack than chlorobenzene itself.

A significant industrial application of this reactivity is the synthesis of phloroglucinol (1,3,5-trihydroxybenzene), a key intermediate in the pharmaceutical and explosives industries. This transformation proceeds via the initial formation of 1,3,5-triaminobenzene.

SNAr_Reaction TCB This compound Intermediate 1,3,5-Triaminobenzene TCB->Intermediate Aq. NH₃, CuI High T, High P Product Phloroglucinol Intermediate->Product Acid Hydrolysis (e.g., HCl, H₂SO₄)

Fig. 1: Synthesis of Phloroglucinol from this compound.

Protocol 1: Synthesis of 1,3,5-Triaminobenzene and Subsequent Hydrolysis to Phloroglucinol

This protocol is adapted from a patented industrial process and should be conducted with extreme caution, particularly due to the high pressures and temperatures involved.

Step A: Synthesis of 1,3,5-Triaminobenzene

  • Reaction Setup: In a high-pressure autoclave, charge this compound (1.0 eq.), copper(I) iodide (CuI, catalytic amount), and a concentrated aqueous ammonia solution.

  • Reaction Conditions: Seal the autoclave and heat the mixture to approximately 180 °C. The internal pressure will rise significantly. Maintain this temperature for the specified reaction time (typically several hours), with constant stirring.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The resulting mixture contains 1,3,5-triaminobenzene.

Step B: Hydrolysis to Phloroglucinol

  • Hydrolysis: The crude 1,3,5-triaminobenzene from Step A is subjected to acidic hydrolysis. This is typically achieved by heating with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, at temperatures above 90 °C for 6 to 24 hours.

  • Isolation and Purification: After hydrolysis, the phloroglucinol can be isolated by cooling the solution to induce precipitation. Further purification can be achieved by recrystallization from water, often with the use of activated carbon to remove colored impurities.

Palladium-Catalyzed Cross-Coupling Reactions: Building C-C and C-N Bonds

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and these methods are applicable to this compound, although the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds often necessitates more forcing conditions or specialized catalyst systems.

Cross_Coupling TCB This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂) TCB->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (R-C≡CH) TCB->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R₂NH) TCB->Buchwald Pd Catalyst, Base Product_Suzuki 1,3,5-Triarylbenzene Suzuki->Product_Suzuki Product_Sonogashira 1,3,5-Trialkynylbenzene Sonogashira->Product_Sonogashira Product_Buchwald 1,3,5-Triaminobenzene Derivative Buchwald->Product_Buchwald

Fig. 2: Overview of Cross-Coupling Reactions with this compound.

General Considerations for Cross-Coupling Reactions with TCB:

  • Catalyst and Ligand Choice: Due to the inertness of the C-Cl bond, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve good yields.

  • Base: The choice of base is critical and depends on the specific coupling reaction. Strong bases like sodium tert-butoxide or potassium phosphate are commonly used.

  • Stepwise Functionalization: The three chlorine atoms can potentially be substituted in a stepwise manner by carefully controlling the stoichiometry of the coupling partners and the reaction conditions. This allows for the synthesis of unsymmetrical 1,3,5-trisubstituted benzene derivatives.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the synthesis of 1,3,5-triarylbenzenes. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (3.3 eq. for full substitution), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 3.0-4.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is for the synthesis of 1,3,5-trialkynylbenzenes, which are important precursors for carbon-rich materials and porous organic polymers.[1]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a suitable solvent such as THF or DMF.

  • Addition of Reagents: Add the terminal alkyne (3.3 eq.) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The residue can be purified by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., Xantphos, 2-6 mol%), and a strong base (e.g., NaOtBu, 3.3 eq.).

  • Addition of Reagents: Add this compound (1.0 eq.), the amine (3.3 eq.), and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography.

Organometallic Transformations: Grignard Reagent Formation and Lithiation

The formation of organometallic reagents from aryl chlorides is more challenging than from the corresponding bromides or iodides. However, under the right conditions, these powerful intermediates can be generated from TCB.

Grignard Reagent Formation:

The direct formation of a Grignard reagent from this compound is difficult and often low-yielding. The use of highly activated magnesium (e.g., Rieke magnesium) or entrainment methods with a more reactive halide may be necessary. Tetrahydrofuran (THF) is the solvent of choice over diethyl ether for this transformation. Due to these challenges, alternative strategies such as lithium-halogen exchange are often preferred.

Directed Ortho-Lithiation:

While this compound itself lacks a directing group for efficient ortho-lithiation, derivatives of TCB bearing a directing metalation group (DMG) can undergo regioselective deprotonation. For instance, if one of the chlorine atoms is first substituted with a group that can act as a DMG (e.g., an amide or an ether), subsequent lithiation with a strong base like n-butyllithium or sec-butyllithium would be directed to the position ortho to the DMG. This strategy allows for the sequential and regiocontrolled introduction of various electrophiles.

Applications in Materials Science: Synthesis of Porous Organic Polymers

The C3 symmetry of this compound makes it an excellent starting point for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of great interest for applications in gas storage, separation, and catalysis. A common strategy involves the conversion of TCB to 1,3,5-triethynylbenzene via Sonogashira coupling, which then serves as a trigonal building block for polymerization reactions.

POP_Synthesis TCB This compound TEB 1,3,5-Triethynylbenzene TCB->TEB Sonogashira Coupling (e.g., with TMS-acetylene followed by deprotection) POP Porous Organic Polymer TEB->POP Polymerization (e.g., with co-monomers)

Fig. 3: Synthetic Route to Porous Organic Polymers from this compound.

Conclusion

This compound is a cost-effective and versatile chemical intermediate that provides a powerful platform for the synthesis of a wide array of complex molecules and materials. Its symmetrical structure is particularly advantageous for the construction of C3-symmetric systems. While the reactivity of the C-Cl bonds in TCB presents certain challenges compared to other aryl halides, the application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has unlocked its vast potential. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the synthetic power of this compound in their own research and development endeavors.

References

  • CPAChem. (2024). Safety data sheet.
  • Singh, B., et al. (1998). A newly developed synthesis of this compound (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 57, 83-86.
  • PrepChem. (n.d.). Synthesis of this compound.
  • Wikipedia. (2023). This compound.
  • Wikipedia. (2023). Sonogashira coupling.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PrepChem. (n.d.). Synthesis of 1,3,5-tris(4-aminophenyl)benzene.
  • Google Patents. (n.d.). US7217840B2 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal.
  • ResearchGate. (2022). Electrocatalytic Reduction of this compound Using Metal Chlorides in the Presence of Various Amines.
  • RSC Publishing. (n.d.). 1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties.
  • Google Patents. (n.d.). CN1405145A - 1,3,5-tri (4-amino phenoxy) benzene and preparation method thereof.
  • ResearchGate. (2025). Regio-controlled Sonogashira cross-coupling of 1,3,5-tribromobenzene 4...
  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Myers Research Group. (n.d.). The Grignard Reaction.
  • RSC Publishing. (2022). Reaction Chemistry & Engineering.
  • ResearchGate. (2025). Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF.
  • PubMed. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
  • ResearchGate. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates.

Sources

The Strategic Application of 1,3,5-Trichlorobenzene in the Synthesis of Advanced Photoluminescent Organic Radicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stable and Bright Open-Shell Emitters

In the burgeoning field of organic electronics and spintronics, the development of stable, highly luminescent open-shell molecules is a paramount objective.[1] Organic radicals, with their unique doublet-state electronic transitions, offer a pathway to circumvent the spin-statistics limitations of conventional closed-shell fluorescent materials, theoretically enabling 100% internal quantum efficiency in organic light-emitting diodes (OLEDs).[1] Among the various classes of stable organic radicals, those derived from the tris(2,4,6-trichlorophenyl)methyl (TTM) scaffold have emerged as particularly promising due to their inherent stability and tunable photophysical properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1,3,5-trichlorobenzene as a foundational building block for the synthesis of these advanced photoluminescent organic radicals. We will delve into the causality behind the synthetic choices, provide detailed, field-proven protocols, and explore the structure-property relationships that govern the performance of these remarkable molecules.

The Cornerstone of Stability: Why this compound?

The choice of this compound as the starting material for TTM-based radicals is a deliberate one, rooted in the principles of kinetic and thermodynamic stabilization. The chlorine atoms at the ortho-positions (2 and 6) of the phenyl rings provide significant steric hindrance around the central methyl radical, effectively shielding it from dimerization and other deactivation pathways.[3] This steric protection is a key factor contributing to the remarkable stability of TTM radicals, allowing them to be isolated and handled under ambient conditions. Furthermore, the electron-withdrawing nature of the chlorine atoms contributes to the delocalization of the unpaired electron across the three aromatic rings, further enhancing the radical's stability.

The synthesis of the TTM core begins with a classic Friedel-Crafts reaction between this compound and a one-carbon electrophile, typically chloroform, in the presence of a Lewis acid catalyst. This reaction forms the tris(2,4,6-trichlorophenyl)methane (HTTM) precursor, which is then converted to the TTM radical through a deprotonation and subsequent oxidation sequence.

Caption: General synthetic scheme for the preparation of the TTM radical from this compound.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of the HTTM precursor and its conversion to the TTM radical. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Protocol 1: Synthesis of Tris(2,4,6-trichlorophenyl)methane (HTTM)

This protocol details the Friedel-Crafts alkylation of this compound with chloroform.

Materials:

  • This compound

  • Chloroform (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (1.25 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add a solution of this compound (3.0 eq.) and anhydrous chloroform (1.0 eq.) in anhydrous dichloromethane to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Stir vigorously until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure HTTM as a white solid.

Characterization: The structure of the synthesized HTTM should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of Tris(2,4,6-trichlorophenyl)methyl (TTM) Radical

This protocol describes the conversion of the HTTM precursor to the stable TTM radical.

Materials:

  • Tris(2,4,6-trichlorophenyl)methane (HTTM)

  • Potassium tert-butoxide (t-BuOK)

  • p-Chloranil

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Hexane

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve HTTM (1.0 eq.) in anhydrous and degassed THF.

  • Deprotonation: Add potassium tert-butoxide (5.0 eq.) to the solution and stir the mixture in the dark at room temperature for 2-4 hours. The formation of the carbanion is often indicated by a color change.

  • Oxidation: In a separate flask, dissolve p-chloranil (1.5 eq.) in anhydrous and degassed THF. Add this solution to the reaction mixture and continue stirring for another 2-3 hours at room temperature.

  • Work-up: Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient. The TTM radical is typically a colored solid.

Characterization: The successful formation of the TTM radical should be confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy, which will show a characteristic signal for the unpaired electron. UV-Vis spectroscopy can also be used to monitor the formation of the radical.

Tuning the Photoluminescence: The Power of Functionalization

The true potential of this compound as a precursor lies in the ability to functionalize the resulting TTM core to fine-tune its photoluminescent properties. By introducing electron-donating or electron-withdrawing groups onto the TTM scaffold, researchers can modulate the energy levels of the frontier molecular orbitals, leading to significant changes in the emission wavelength, quantum yield, and photostability.

Causality of Functionalization:

  • Electron-Donating Groups (e.g., carbazole, diphenylamine): Attaching electron-donating moieties to the TTM core generally leads to a red-shift in the emission spectrum and an increase in the photoluminescence quantum yield (PLQY).[4] This is attributed to the creation of an intramolecular charge-transfer (ICT) character in the excited state, which can enhance the radiative decay rate.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can be used to modulate the electrochemical properties of the radicals and can also influence their photostability.[2]

  • Steric Bulk: Increasing the steric bulk around the TTM core can further enhance the stability of the radical and, in some cases, lead to higher PLQYs in the solid state by preventing aggregation-caused quenching.

Caption: Workflow for the functionalization of the TTM radical to tune its photophysical properties.

Data Presentation: A Comparative Analysis of TTM Derivatives

The following table summarizes the key photophysical properties of the parent TTM radical and several of its functionalized derivatives, highlighting the impact of chemical modification.

Radical Derivativeλabs (nm)λem (nm)PLQY (%)SolventReference
TTM~370, ~4505620.8Cyclohexane
TTM-DPA64470565Cyclohexane[4]
TTM-DBPA-748-Cyclohexane[4]
TTM-DFA696809-Cyclohexane[4]
TTM-N(Me)₂----[2]
TTM-Br----[2]
TTM-NO₂----[2]

Note: PLQY values can vary depending on the measurement conditions and the standard used.

Experimental Protocols for Characterization

Accurate characterization is crucial for validating the synthesis and understanding the properties of the photoluminescent radicals.

Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the definitive technique for confirming the presence of the unpaired electron in the radical species.

Equipment:

  • X-band EPR spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized radical in a suitable solvent (e.g., dichloromethane or toluene) in a quartz EPR tube. The concentration should be in the micromolar range to avoid line broadening due to spin-spin interactions.

  • Data Acquisition: Record the EPR spectrum at room temperature. A typical spectrum for a TTM radical will consist of a single, sharp line due to the delocalization of the unpaired electron over the three phenyl rings, which minimizes hyperfine coupling to the protons.

  • Analysis: Determine the g-factor from the spectrum. The g-factor for TTM radicals is typically close to that of a free electron (g ≈ 2.0023).

Protocol 4: Photoluminescence Spectroscopy

This protocol outlines the measurement of the emission and excitation spectra and the determination of the photoluminescence quantum yield (PLQY).

Equipment:

  • Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube).

  • Integrating sphere for absolute PLQY measurements.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the radical in a spectroscopic grade solvent (e.g., cyclohexane). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Emission and Excitation Spectra: Record the emission spectrum by exciting the sample at its absorption maximum. Record the excitation spectrum by monitoring the emission at the emission maximum while scanning the excitation wavelength.

  • PLQY Measurement (Relative Method):

    • Prepare a solution of a standard fluorophore with a known PLQY (e.g., Rhodamine 6G) with a similar absorbance at the excitation wavelength.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the PLQY of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the PLQY, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

  • PLQY Measurement (Absolute Method): Use an integrating sphere to directly measure the absolute PLQY by comparing the emission of the sample to the scattered excitation light.

Conclusion: A Versatile Platform for Innovation

This compound serves as an invaluable and strategically important starting material for the synthesis of a wide array of highly stable and photoluminescent organic radicals. The TTM scaffold, readily accessible from this precursor, provides a robust and versatile platform for chemical modification, allowing for the rational design of open-shell emitters with tailored photophysical properties. The protocols and insights provided in this application note are intended to empower researchers to explore the exciting potential of these materials in fields ranging from organic electronics to biomedical imaging and quantum information science. The continued exploration of functionalized TTM derivatives promises to yield even more remarkable and technologically significant discoveries in the years to come.

References

  • Zhang, J., et al. (2021). Stable Diarylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals: One-Step Synthesis, Near-Infrared Emission, and Redox Chemistry. Chinese Journal of Chemistry, 39(10), 2885-2892. [Link]
  • Obolda, A., et al. (2024). Synthesis and photophysical properties of meta-position-substituted triphenylmethyl-type radicals with non-conjugated donor/acceptors. Dyes and Pigments, 226, 112116. [Link]
  • Castellanos, S., et al. (2008). Taking Advantage of the Radical Character of Tris(2,4,6-trichlorophenyl)methyl to Synthesize New Paramagnetic Glassy Molecular Materials. The Journal of Organic Chemistry, 73(10), 3759–3767. [Link]
  • Tan, G., et al. (2022). Synthesis and Optical Properties of Tris(2,4,6-trichlorophenyl)methyl-Type Luminescent Radicals Bearing Multiple Carbazole Substituents. Molecules, 27(19), 6534. [Link]
  • Hosokai, T., et al. (2021). A water-soluble luminescent tris(2,4,6-trichlorophenyl)methyl radical-carbazole dyad.
  • Friedel-Crafts Reactions - Chemistry LibreTexts. (2023).
  • Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. - Vedantu. (n.d.).
  • A Friedel- Crafts reaction of benzene with chloroform produces : - YouTube. (2020).
  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (2021).
  • Blasi, D. (2018). Molecular and Supramolecular Strategies for Highly Luminescent Trityl Radicals and Their Sensing Applications. TDX (Tesis Doctorals en Xarxa). [Link]
  • Oxidation of Tris(2,4,6-trichlorophenyl)methyl radical : r/chemicalreactiongifs - Reddit. (2019).
  • Li, F., et al. (2022). Research Progress on Triarylmethyl Radical-Based High-Efficiency OLED. Polymers, 14(5), 957. [Link]

Sources

Application Note: 1,3,5-Trichlorobenzene as a Precursor for Solution-Processable Graphene Quantum Dots

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: A Paradigm Shift in Graphene Quantum Dot Synthesis

Graphene quantum dots (GQDs) have emerged as a revolutionary class of carbon-based nanomaterials, bridging the quantum confinement effects of semiconductor quantum dots with the biocompatibility and unique electronic properties of graphene. Their applications in the biomedical field, particularly in drug development, are expanding rapidly, driven by their utility in high-resolution bioimaging, sensitive biosensing, and targeted drug delivery. However, the widespread adoption of GQDs has been historically hampered by synthetic routes that are often complex, low-yield, and reliant on harsh oxidative treatments of bulk graphite.

This application note details a robust and scalable bottom-up synthetic strategy for producing high-quality, solution-processable GQDs using 1,3,5-trichlorobenzene (TCB) as a molecular precursor. This method offers significant advantages over traditional top-down approaches, including precise control over the GQD size, a high degree of crystallinity, and the potential for gram-scale production. The resulting GQDs exhibit excellent photoluminescence and biocompatibility, making them ideal candidates for advanced biomedical applications.

The core of this synthesis lies in a modified Wurtz-type coupling reaction, a classic method for forming carbon-carbon bonds. By using metallic sodium to dehalogenate TCB, we can induce a controlled polymerization and aromatization process that leads to the formation of small graphene-like domains, which are the GQDs. This guide will provide a detailed protocol for this synthesis, as well as for the subsequent solution processing and application of these novel nanomaterials in a drug development context.

The Chemistry of GQD Formation from this compound

The conversion of this compound to GQDs is a fascinating example of bottom-up nanosynthesis. The process is initiated by the reductive dehalogenation of TCB by a strong reducing agent, typically metallic sodium. This reaction proceeds via a Wurtz-type coupling mechanism, where the chlorine atoms are stripped from the benzene ring, creating highly reactive radical species. These radicals then undergo a cascade of coupling and cyclization reactions, leading to the formation of a larger polycyclic aromatic hydrocarbon (PAH) network.

The choice of this compound as the precursor is critical. The meta-positioning of the chlorine atoms on the benzene ring directs the polymerization in a way that favors the formation of a planar, graphene-like lattice rather than a more amorphous carbon structure. The reaction temperature is another crucial parameter; it must be high enough to overcome the activation energy for C-C bond formation but not so high as to induce uncontrolled carbonization.

The resulting GQDs are typically a few nanometers in diameter and consist of a crystalline graphene core, often with some degree of surface oxidation that contributes to their hydrophilicity and provides functional groups for further modification. This inherent solution processability is a key advantage for their application in biological systems.

Experimental Protocol: Synthesis of GQDs from this compound

This protocol details the gram-scale synthesis of GQDs from TCB. It is a self-validating system, with visual cues throughout the process that indicate the successful formation of the desired product.

Materials:

  • This compound (TCB, 99%)

  • Metallic Sodium (Na, 99%)

  • Anhydrous N,N-Dimethylformamide (DMF, 99.8%)

  • Ethanol (99.5%)

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl, 37%)

  • Dialysis tubing (MWCO 1000 Da)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert gas (Ar or N2) supply

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask, add 1.81 g (10 mmol) of this compound and 100 mL of anhydrous DMF.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Flush the entire system with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove all oxygen and moisture. This is a critical step, as metallic sodium is highly reactive with both.

  • Initiation of the Reaction:

    • Carefully add 0.69 g (30 mmol) of metallic sodium to the reaction mixture under a positive flow of inert gas. The sodium should be cut into small pieces to increase its surface area.

    • Heat the mixture to 80°C with vigorous stirring. The solution will gradually turn from colorless to a dark brown or black, indicating the formation of GQDs. This is the primary visual cue of a successful reaction.

  • Reaction Progression and Quenching:

    • Maintain the reaction at 80°C for 24 hours under an inert atmosphere.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Carefully and slowly add 50 mL of ethanol to quench any unreacted sodium. This should be done in an ice bath, as the reaction can be exothermic. The cessation of gas evolution (H2) indicates that all the sodium has been consumed.

  • Purification of GQDs:

    • Transfer the reaction mixture to a centrifuge tube and centrifuge at 8000 rpm for 15 minutes to remove any large aggregates and salts.

    • Decant the supernatant, which contains the GQDs.

    • Acidify the supernatant with 1 M HCl to a pH of ~2. This will protonate any surface functional groups and aid in the removal of inorganic salts.

    • Remove the solvent (DMF and ethanol) using a rotary evaporator.

    • Resuspend the resulting solid in 100 mL of DI water and sonicate for 30 minutes to ensure complete dispersion.

    • Transfer the aqueous GQD solution to a dialysis bag (MWCO 1000 Da) and dialyze against DI water for 48 hours, changing the water every 6 hours. This step is crucial for removing any remaining salts and small molecule impurities.

  • Final Product Isolation:

    • After dialysis, the purified GQD solution is collected.

    • The final product, a highly pure GQD powder, can be obtained by freeze-drying (lyophilization).

Expected Yield: Approximately 0.5-0.7 g of GQD powder.

Workflow Diagram:

GQD_Synthesis A 1. Reaction Setup (TCB, Na, DMF in flask) B 2. Inert Atmosphere (Flush with Ar/N2) A->B Critical Step: Oxygen/Moisture Removal C 3. Reaction (80°C, 24h) B->C Initiation D 4. Quenching (Add Ethanol) C->D Cool to RT E 5. Centrifugation (8000 rpm, 15 min) D->E Safety First: Exothermic Reaction F 6. Purification (Dialysis, 48h) E->F Collect Supernatant G 7. Final Product (Lyophilization) F->G Purity Check

Caption: A schematic workflow for the synthesis of GQDs from this compound.

Solution Processing and Characterization

The GQDs synthesized by this method are readily dispersible in a variety of polar solvents, including water, ethanol, and DMF. This excellent solution processability is a direct result of the surface functional groups introduced during the synthesis and purification steps.

Protocol for Preparing a Stock Solution:

  • Weigh out 10 mg of the lyophilized GQD powder.

  • Add 10 mL of DI water to obtain a 1 mg/mL stock solution.

  • Sonicate for 15 minutes to ensure a homogenous dispersion.

  • The solution should be a clear, light yellow to brown color, with no visible aggregates.

Characterization Data:

The following table summarizes the typical characteristics of GQDs synthesized from TCB.

ParameterTypical ValueCharacterization Technique
Average Diameter 2-5 nmTransmission Electron Microscopy (TEM)
Quantum Yield 10-15%Photoluminescence Spectroscopy
Excitation Wavelength 320 nmPhotoluminescence Spectroscopy
Emission Wavelength 450 nm (blue)Photoluminescence Spectroscopy
Elemental Composition C (~60%), O (~35%), H (~5%)X-ray Photoelectron Spectroscopy (XPS)
Biocompatibility >90% cell viability at 100 µg/mLMTT Assay

Application in Drug Development: A Protocol for Bioimaging

The strong blue fluorescence and high biocompatibility of these GQDs make them excellent probes for cellular imaging. This protocol outlines a general procedure for using TCB-derived GQDs to image cancer cells.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • GQD stock solution (1 mg/mL in DI water)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • DAPI stain

Equipment:

  • Confocal laser scanning microscope

  • Cell culture incubator

  • 96-well plate (black, clear bottom)

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • GQD Incubation:

    • Prepare a working solution of GQDs by diluting the stock solution in DMEM to a final concentration of 50 µg/mL.

    • Remove the old media from the wells and replace it with the GQD-containing media.

    • Incubate the cells with the GQDs for 4 hours.

  • Cell Staining and Fixation:

    • After incubation, wash the cells three times with PBS to remove any free GQDs.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Counterstain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells a final time with PBS.

  • Imaging:

    • Image the cells using a confocal microscope.

    • Use a 405 nm laser for DAPI excitation (blue channel) and a 350 nm laser for GQD excitation (green/blue channel, depending on the emission filter).

    • The GQDs should show a strong blue-green fluorescence localized in the cytoplasm of the cells.

Workflow Diagram for Bioimaging:

Bioimaging_Workflow A 1. Cell Seeding (HeLa cells in 96-well plate) B 2. GQD Incubation (50 µg/mL, 4h) A->B C 3. Washing (3x with PBS) B->C D 4. Fixation (4% PFA, 15 min) C->D E 5. Staining (DAPI for nuclei) D->E F 6. Imaging (Confocal Microscopy) E->F

Caption: A step-by-step workflow for cellular imaging using TCB-derived GQDs.

Conclusion and Future Outlook

The use of this compound as a precursor for graphene quantum dots represents a significant advancement in the field of carbon nanomaterials. This bottom-up approach provides a reliable and scalable method for producing high-quality, solution-processable GQDs with properties that are highly desirable for biomedical applications. The protocols detailed in this application note provide a solid foundation for researchers to explore the potential of these materials in their own work, from fundamental studies to the development of novel diagnostic and therapeutic agents.

Future research in this area will likely focus on the surface functionalization of these GQDs to impart specific targeting capabilities for cancer cells or other disease markers. Additionally, the inherent photoluminescence of these GQDs can be harnessed for the development of highly sensitive biosensors for early disease detection. The continued exploration of this promising class of nanomaterials is sure to yield exciting new tools for the drug development professional.

References

  • Li, X., et al. (2011). "Preparation of Graphene Quantum Dots with High Quantum Yield and Their Application in Cell Imaging". Journal of Materials Chemistry, 21(41), 16454-16457. [Link]
  • Shen, J., et al. (2012). "Gram-scale synthesis of graphene quantum dots with high quantum yield and their application in white light-emitting diodes". RSC Advances, 2(1), 211-215. [Link]
  • Tang, L., et al. (2012). "Aptamer-functionalized graphene quantum dots for turn-on fluorescence detection of pathogenic bacteria". Analytical Chemistry, 84(11), 4711-4716. [Link]
  • Wang, L., et al. (2013). "Common-used carbon-based nanomaterials for cancer therapy: a review".
  • Zhu, S., et al. (2013). "Highly photoluminescent carbon dots for multicolor patterning, sensors, and bioimaging". Angewandte Chemie International Edition, 52(14), 3953-3957. [Link]

Application Note & Protocol: High-Efficiency Solid-Phase Extraction of 1,3,5-Trichlorobenzene from Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Monitoring 1,3,5-Trichlorobenzene

This compound (1,3,5-TCB) is a synthetic organochlorine compound characterized by its chemical stability and persistence in the environment. As a member of the trichlorobenzene isomer group, it is classified as a priority pollutant by various environmental protection agencies due to its potential toxicity and resistance to degradation. Its presence in environmental matrices such as water and soil can stem from industrial discharges, agrochemical waste, and the breakdown of other chlorinated hydrocarbons[1]. Given its hydrophobic nature, 1,3,5-TCB tends to adsorb to soil and sediment particles and can bioaccumulate in organisms, posing a risk to ecosystems and human health.

Accurate quantification of 1,3,5-TCB at trace levels (ng/L to µg/L) is essential for environmental monitoring and risk assessment. However, the complexity of environmental samples, which contain numerous interfering compounds, necessitates a robust sample preparation step to isolate and concentrate the analyte before instrumental analysis. Solid-Phase Extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction, offering advantages such as reduced solvent consumption, higher sample throughput, and improved analyte recovery.[2]

This document provides a detailed guide on the principles and application of SPE for the extraction of 1,3,5-TCB from water and soil matrices, followed by detailed, field-proven protocols for immediate laboratory implementation.

The Core Principle: Reversed-Phase SPE for a Nonpolar Analyte

1,3,5-TCB is a nonpolar molecule (log Kow ≈ 4.2), making it an ideal candidate for Reversed-Phase Solid-Phase Extraction (RP-SPE). This technique utilizes a nonpolar stationary phase (the sorbent) and a polar mobile phase (the sample matrix, typically aqueous).

The mechanism relies on hydrophobic interactions:

  • Analyte Retention: When an aqueous sample containing 1,3,5-TCB is passed through the SPE cartridge, the nonpolar analyte partitions from the polar water phase and adsorbs onto the nonpolar sorbent.

  • Interference Removal: Polar impurities and matrix components have little affinity for the nonpolar sorbent and pass through the cartridge to waste.

  • Analyte Elution: A small volume of a nonpolar organic solvent is then used to disrupt the hydrophobic interactions between 1,3,5-TCB and the sorbent, eluting the concentrated analyte for analysis.

The choice of sorbent is critical. While traditional silica-based C18 (octadecyl) is effective, cyanopropyl-bonded porous silica has also demonstrated excellent performance for trichlorobenzene extraction from water, achieving high recovery rates.[2] For more complex matrices or a broader range of analytes, polymeric sorbents are also a viable option.[3]

The Four Pillars of a Successful SPE Protocol
  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to solvate the bonded functional groups (e.g., C18 chains), followed by a rinse with reagent water to prepare the sorbent for the aqueous sample. This activation is crucial for ensuring reproducible retention of the analyte.

  • Loading: The sample is passed through the cartridge at a controlled flow rate. A slow flow rate is essential to ensure sufficient interaction time between the analyte and the sorbent for effective adsorption.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a water/organic mixture) to remove any remaining polar interferences that may have been weakly retained on the sorbent.

  • Elution: The target analyte, 1,3,5-TCB, is desorbed from the sorbent using a strong, nonpolar organic solvent like methylene chloride, hexane, or pentane.[2][4] This step should be performed slowly to ensure complete recovery.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for both water and soil matrices, from sample collection to final instrumental analysis.

SPE_Workflow cluster_water Water Matrix cluster_soil Soil/Sediment Matrix W1 1. Collect Water Sample (e.g., 500 mL) W2 2. Acidify Sample (pH ~2.5) W1->W2 W3 3. SPE Cartridge Conditioning W2->W3 W4 4. Load Sample W3->W4 W5 5. Wash Cartridge W4->W5 W6 6. Elute 1,3,5-TCB (e.g., Methylene Chloride) W5->W6 Analysis 7. Instrumental Analysis (GC-ECD or GC/MS) W6->Analysis S1 1. Collect Soil Sample & Homogenize S2 2. Primary Solvent Extraction (e.g., Soxhlet with Hexane/Acetone) S1->S2 S3 3. Concentrate Extract S2->S3 S4 4. SPE Cleanup (e.g., Florisil Column) S3->S4 S5 5. Elute Purified 1,3,5-TCB S4->S5 S5->Analysis

Caption: Workflow for 1,3,5-TCB extraction from water and soil.

Protocol 1: Extraction of 1,3,5-TCB from Water Samples

This protocol is optimized for the extraction of 1,3,5-TCB from groundwater, surface water, or drinking water samples using C18 or cyanopropyl SPE cartridges. The subsequent analysis is typically performed by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC/MS).[2][5]

Materials:

  • SPE Cartridges: C18-bonded silica (e.g., 500 mg, 6 mL) or Cyanopropyl-bonded silica (e.g., 200 mg)[2]

  • SPE Vacuum Manifold

  • Sample Collection Bottles: 500 mL to 1 L, amber glass

  • Solvents: Methanol, Methylene Chloride (or Pentane, Carbon Disulfide), HPLC-grade water[2]

  • Reagents: Concentrated Hydrochloric Acid (HCl)

  • Glassware: Conical-bottom vials for collection

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect a 500 mL water sample in an amber glass bottle.

    • Acidify the sample to a pH of approximately 2.5 by adding concentrated HCl dropwise.[4][6] This improves the retention of acidic and neutral organic compounds and inhibits microbial degradation.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges onto the vacuum manifold.

    • Pass 5 mL of methylene chloride through the cartridge to remove any organic contaminants.

    • Pass 5 mL of methanol through the cartridge to activate the C18/cyanopropyl functional groups. Do not allow the sorbent bed to go dry from this point until the sample is loaded.

    • Pass 5 mL of HPLC-grade water (adjusted to pH 2.5) through the cartridge to rinse excess methanol and equilibrate the sorbent for the aqueous sample.

  • Sample Loading:

    • Attach the sample delivery tubes to the top of the cartridges.

    • Load the entire 500 mL water sample through the cartridge at a steady flow rate of 5-10 mL/min. A slower flow rate ensures optimal analyte-sorbent interaction and higher recovery.

  • Cartridge Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any remaining polar impurities.

    • Apply a vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This is a critical step to prevent water from being carried into the final organic extract.

  • Analyte Elution:

    • Place a clean collection vial inside the manifold.

    • Add 500 µL to 2 mL of methylene chloride (or pentane) to the cartridge and allow it to soak the sorbent bed for 1 minute to ensure complete desorption.[2]

    • Slowly pull the solvent through the cartridge under a gentle vacuum or by gravity.

    • Repeat the elution step with a second aliquot of solvent for quantitative recovery.

  • Final Concentration & Analysis:

    • The collected eluate can be concentrated further under a gentle stream of nitrogen if necessary.

    • The final extract is now ready for injection into a GC-ECD or GC/MS system for quantification. Detection limits in the low ng/L range are achievable with this method.[2]

Protocol 2: Extraction and Cleanup of 1,3,5-TCB from Soil & Sediment

For solid matrices, a two-stage approach is typically employed: an initial bulk extraction of organics from the solid phase, followed by an SPE cleanup of the resulting extract to remove interferences.[5][7]

Part A: Primary Solvent Extraction (Soxhlet)

Materials:

  • Soxhlet extraction apparatus

  • Homogenizer or grinder

  • Solvents: Hexane/Acetone mixture (e.g., 2:1 or 1:1 v/v)[5]

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

Step-by-Step Methodology:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and remove any large debris.

    • Homogenize the sample using a grinder or mortar and pestle.

    • Mix a portion of the homogenized sample (e.g., 10-20 g) with an equal amount of anhydrous sodium sulfate to remove residual water.

  • Soxhlet Extraction:

    • Place the soil/sodium sulfate mixture into a cellulose thimble and place the thimble in the Soxhlet extractor.

    • Add the hexane/acetone solvent mixture to the boiling flask and extract for 16-24 hours.[5]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator. This concentrated extract will be used for the SPE cleanup.

Part B: SPE Cleanup

Materials:

  • SPE Cartridges: Florisil (magnesium silicate) is a common choice for cleanup of chlorinated pesticides and similar compounds.[5][7]

  • Solvents: Hexane, Methylene Chloride

Step-by-Step Methodology:

  • Cartridge Conditioning:

    • Place a Florisil cartridge on the vacuum manifold.

    • Pass 5 mL of hexane through the cartridge to condition it.

  • Loading:

    • Dilute the concentrated extract from Part A with hexane and load it onto the conditioned Florisil cartridge.

  • Washing:

    • Wash the cartridge with a small volume of hexane to elute less polar interferences like aliphatic hydrocarbons.

  • Elution:

    • Elute the 1,3,5-TCB and other chlorinated benzenes from the Florisil cartridge using a more polar solvent or mixture, such as hexane containing a small percentage of methylene chloride or acetone. The exact solvent composition should be optimized based on the specific sorbent and target analyte list.

    • Collect the eluate, concentrate it under nitrogen if needed, and analyze by GC-ECD or GC/MS.[5]

Summary of Method Performance

The following table summarizes typical performance data for the extraction of trichlorobenzenes from various environmental matrices.

ParameterWater Matrix (SPE)Soil/Vegetable Matrix (Soxhlet + SPE Cleanup)
Sorbent Type Cyanopropyl-bonded Silica[2] / C18[6]Florisil[5][7]
Sample Size 80 mL - 500 mL[2][6]10-20 g
Elution Solvent Pentane or Carbon Disulfide[2] / Methylene Chloride[6]Hexane/Acetone[5]
Typical Recovery >90% for 1,3,5-TCB[2]77.0% - 80.2% for 1,3,5-TCB[5]
Detection Limit 0.03 ng/mL (ppb)[2]Sub-ppb range (µg/kg)[5]
Analytical Method GC-ECD[2] / GC-MS[5]GC-ECD[5] / GC-MS[5]

Conclusion

Solid-phase extraction is a powerful and efficient technique for the isolation and concentration of this compound from complex environmental matrices. The selection of a nonpolar sorbent like C18, cyanopropyl, or a polymeric phase for aqueous samples, or the use of Florisil for cleanup of soil extracts, enables high analyte recovery and removal of matrix interferences. The protocols detailed in this application note provide a robust framework for laboratories conducting environmental monitoring. When coupled with sensitive analytical instrumentation such as GC-ECD or GC/MS, these SPE methods allow for the reliable quantification of 1,3,5-TCB at levels relevant to environmental and human health standards.

References

  • Toxicological Profile for Trichlorobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Russo, M. V., Goretti, G., & Laganà, A. (2001). DETERMINATION OF 1,2,4- AND 1,3,5-TRICHLOROBENZENES IN WATER SAMPLES BY SOLID-PHASE EXTRACTION AND GAS-CHROMATOGRAPHY COUPLED TO ELECTRON-CAPTURE DETECTION. Analytical Letters, 34(6), 1003–1013.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Majors, R. E. (n.d.). Novel Sorbents for Solid–Liquid Extraction. LCGC International.
  • U.S. EPA. (1988). Drinking Water Criteria Document for Trichlorobenzenes; Final Draft. EPA Nepis.
  • Augusto, F., Hantao, L. W., Mogollón, N. G. S., & Braga, S. C. G. N. (2013). New materials and trends in sorbents for solid-phase extraction. TrAC - Trends in Analytical Chemistry, 43, 14–23.
  • Augusto, F., Hantao, L. W., Mogollón, N. G. S., & Braga, S. C. G. N. (2013). New materials and trends in sorbents for solid-phase extraction. Ikiam.
  • Augusto, F., Hantao, L. W., Mogollón, N. G. S., & Braga, S. C. G. N. (2013). New Materials and Trends in Sorbents for Solid-phase Extraction. ResearchGate.
  • Majors, R. E. (2010). Novel Sorbents for Solid-Liquid Extraction. ResearchGate.
  • He, Y., & Wang, Y. (2013). Determination of Chlorobenzenes in Water Samples by Solid-Phase Disk Extraction and Gas Chromatography–Electron Capture Detection. Journal of Chromatographic Science.
  • Chen, Y., et al. (2024). A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water. PMC - NIH.
  • U.S. EPA. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.
  • He, Y., & Wang, Y. (2013). Determination of Chlorobenzenes in Water Samples by Solid-Phase Disk Extraction and Gas Chromatography-Electron Capture Detection. ResearchGate.
  • California Department of Public Health. (n.d.). DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
  • Velocity Scientific Solutions. (n.d.). EPA 500 Methods.
  • Kujawinski, E. (2019). Preparing water samples for analysis using ultrahigh resolution mass spectrometry. Protocols.io.
  • Sajid, M., & Płotka-Wasylka, J. (2022). New Materials for Thin-Film Solid-Phase Microextraction (TF-SPME) and Their Use for Isolation and Preconcentration of Selected Compounds from Aqueous, Biological and Food Matrices. MDPI.
  • World Health Organization. (1991). Environmental Health Criteria 128 Chlorobenzenes other than hexachlorobenzene. IRIS Home.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Anatune. (n.d.). Fully automated solution for the extraction of Non-Polar Pesticides by GC-MS/MS.
  • U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography-Tandem Mass Spectrometry and Gas Chromatography-Tandem Mass Spectrometry. USGS Publications Warehouse.
  • Sigma-Aldrich. (2001). SPME Applications Guide.
  • Zhang, Y., et al. (2021). Molecular imprinted solid phase extraction combined with determination of diethylstilbestrol in environmental water samples. E3S Web of Conferences.

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The Role of 1,3,5-Trichlorobenzene in Dye and Textile Production: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1,3,5-trichlorobenzene (1,3,5-TCB) in the production of dyes and textiles. It explores its function as a dye carrier, a solvent in synthesis, and a chemical intermediate, offering detailed protocols and safety considerations.

Introduction: Understanding this compound

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₆H₃Cl₃. It exists as a white to off-white crystalline solid at room temperature. While its isomers, 1,2,3-TCB and 1,2,4-TCB, are also used in various industrial applications, 1,3,5-TCB possesses specific properties that have historically lent it to particular uses within the dye and textile industry.

Historically, chlorinated benzenes, including 1,3,5-TCB, have been utilized as solvents for dyestuffs and as dye carriers, particularly for dyeing synthetic fibers like polyester. Dye carriers are chemical agents that facilitate the dyeing of hydrophobic fibers by swelling the fiber structure, allowing for better penetration and fixation of disperse dyes at lower temperatures.

It is crucial to note that due to significant environmental and health concerns, the use of chlorinated benzenes, including 1,3,5-TCB, is now heavily restricted in the textile industry under regulations such as REACH in Europe. This guide, therefore, serves as a technical resource for understanding its historical applications and for specialized research purposes where its use may be warranted under controlled conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 108-70-3
Molecular Formula C₆H₃Cl₃
Molecular Weight 181.45 g/mol
Appearance White to off-white crystalline solid
Melting Point 63-64 °C
Boiling Point 208 °C
Solubility in water Low
Solubility in organic solvents Soluble in ethanol, ether, benzene

Application as a Dye Carrier in Polyester Dyeing

The primary application of this compound in the textile industry has been as a dye carrier for the dyeing of polyester fibers with disperse dyes. Polyester, being a hydrophobic fiber, is challenging to dye in aqueous systems. Dye carriers like 1,3,5-TCB lower the glass transition temperature of the polyester, effectively plasticizing the fiber and allowing the non-ionic disperse dye molecules to diffuse into the fiber matrix at temperatures around 100°C (atmospheric pressure).

Causality of Application

The effectiveness of 1,3,5-TCB as a dye carrier stems from its chemical structure. Its aromatic nature allows it to interact with the aromatic polyester backbone, while its molecular size and hydrophobicity enable it to penetrate the fiber structure. This temporary disruption of the polymer chains creates voids, facilitating the entry of disperse dye molecules.

Protocol: Laboratory-Scale Carrier Dyeing of Polyester Fabric

This protocol is provided for research and educational purposes only and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Polyester fabric swatch (pre-scoured and dried)

  • Disperse dye (e.g., C.I. Disperse Blue 79)

  • This compound (reagent grade)

  • Non-ionic emulsifier (e.g., a fatty alcohol ethoxylate)

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium carbonate

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

  • Glassware, magnetic stirrer, and heating mantle

Procedure:

  • Carrier Emulsion Preparation:

    • In a beaker, prepare a stock emulsion of the dye carrier. A typical formulation might involve a 1:1 to 1:2 ratio of this compound to a non-ionic emulsifier.

    • Carefully melt the this compound (melting point ~63°C) and blend it with the emulsifier with gentle stirring until a homogenous mixture is obtained.

    • Slowly add hot water to this mixture while stirring vigorously to form a stable emulsion. For laboratory purposes, a 10% stock emulsion is often prepared.

  • Dye Bath Preparation:

    • Calculate the required amounts of dye, carrier emulsion, and other auxiliaries based on the weight of the fabric (o.w.f - on weight of fabric). A typical recipe is as follows:

      • Disperse Dye: 1-3% o.w.f.

      • Carrier Emulsion (10%): 5-10 g/L

      • Acetic Acid: to adjust pH to 4.5-5.5

      • Liquor Ratio: 1:20 (e.g., for a 5g fabric swatch, use 100 mL of dyebath)

  • Dyeing Process:

    • Set the dyebath in the dyeing apparatus. Add the required amount of water and the carrier emulsion.

    • Add the pre-dispersed dye to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Introduce the polyester fabric swatch into the cold dyebath.

    • Raise the temperature of the dyebath to 60°C and hold for 10 minutes.

    • Increase the temperature to 98-100°C at a rate of 2°C/minute.

    • Hold at this temperature for 60-90 minutes, ensuring continuous agitation.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Cool the dyebath to 70-80°C and drain the liquor.

    • Rinse the fabric with hot water.

    • Prepare a reduction clearing bath containing:

      • Sodium Hydrosulfite: 2 g/L

      • Sodium Carbonate: 1 g/L

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Diagram 1: Workflow for Carrier Dyeing of Polyester

DyeingWorkflow cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment Carrier_Prep Carrier Emulsion Preparation Dye_Bath_Prep Dye Bath Preparation Carrier_Prep->Dye_Bath_Prep Add to bath Dyeing Dyeing at 100°C Dye_Bath_Prep->Dyeing Introduce Fabric Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing After Dyeing Rinsing_Drying Rinsing & Drying Reduction_Clearing->Rinsing_Drying

Caption: Workflow for polyester dyeing using a dye carrier.

Application in Dye Synthesis

This compound can be employed as a high-boiling point, non-polar solvent in the synthesis of certain dyes, particularly those requiring elevated reaction temperatures. Its inertness under many reaction conditions makes it a suitable medium for specific chemical transformations. Additionally, 1,3,5-TCB can serve as a chemical intermediate in the synthesis of more complex dye structures.

As a Solvent in Azo Dye Synthesis

While not a common solvent for this purpose, 1,3,5-TCB could be used in specific azo coupling reactions where the reactants have limited solubility in more conventional solvents and where a high reaction temperature is beneficial.

As a Chemical Intermediate

A more direct role for this compound in dye synthesis is as a starting material. For instance, it can be nitrated to produce 1,3,5-trichloro-2,4,6-trinitrobenzene, which can then be a precursor for other dye intermediates through subsequent reactions. A documented synthesis involves the diazotization of 2,4,6-trichloroaniline to produce this compound.

Diagram 2: Synthesis of this compound from 2,4,6-Trichloroaniline

SynthesisReaction TCA 2,4,6-Trichloroaniline Reagents H₂SO₄ / NaNO₂ H₃PO₂ TCA->Reagents TCB This compound Reagents->TCB Diazotization/ Reduction

Caption: Reaction scheme for the synthesis of 1,3,5-TCB.

Protocol: Synthesis of this compound via Diazotization (Illustrative)

This protocol is based on established chemical principles for diazotization and reduction and should be performed with extreme caution in a certified laboratory setting.

Materials:

  • 2,4,6-Trichloroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Hypophosphorous Acid (50%)

  • Ice

  • Ethanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,4,6-trichloroaniline in concentrated sulfuric acid, keeping the temperature below 20°C.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Reduction:

    • To the cold diazonium salt solution, slowly add pre-chilled hypophosphorous acid, again keeping the temperature below 5°C.

    • After the addition is complete, continue stirring at low temperature for one hour, then allow the mixture to slowly warm to room temperature.

    • Stir at room temperature for several hours or overnight. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • The solid this compound will precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Safety, Handling, and Environmental Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: Hazard Information for this compound

HazardDescription
Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Environmental Hazards Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a fume hood.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.

The use of chlorinated benzenes in the textile industry has led to their release into the environment, where they are persistent and can bioaccumulate. Wastewater from textile dyeing processes containing these carriers requires specialized treatment to remove these toxic compounds.

Diagram 3: Environmental Fate of this compound from Textile Effluents

EnvironmentalFate Textile_Effluent Textile Effluent (containing 1,3,5-TCB) Wastewater_Treatment Wastewater Treatment Plant Textile_Effluent->Wastewater_Treatment Aquatic_Environment Aquatic Environment Wastewater_Treatment->Aquatic_Environment Incomplete Removal Sediment Sediment Accumulation Aquatic_Environment->Sediment Bioaccumulation Bioaccumulation in Aquatic Organisms Aquatic_Environment->Bioaccumulation

Caption: Potential environmental pathways of 1,3,5-TCB.

Regulatory Status

The use of this compound and other chlorinated organic carriers is restricted in many parts of the world. For example, the European Union's REACH regulation places strict limits on the presence of such substances in textile articles. Many brands and retailers have also established their own Restricted Substances Lists (RSLs) that ban or limit the use of these chemicals in their products.

Conclusion

This compound has played a historical role in the dye and textile industry, primarily as a dye carrier for polyester and to a lesser extent as a solvent and chemical intermediate. However, due to its toxicity and environmental persistence, its use is now highly regulated and has been largely phased out in favor of safer alternatives. The protocols and information provided in this guide are intended for a professional audience for research, historical understanding, and specialized applications where its use is deemed necessary and is conducted under strict safety and environmental controls.

References

  • QIMA. (2025, March 14). REACH Compliance in Textiles: A Guide. QIMA Blog. [Link]
  • Jain, S. A. (2022, December 12). List of Restricted Substances for Textile and Clothing Industry. Textile Learner. [Link]
  • American Apparel & Footwear Association. (2023, February 6). Restricted Substance List (RSL). [Link]
  • Hossain, M. I. (2025, March 5). Restricted Substances in Textile Processing: An Overview of Toxicity, Regulatory Frameworks & Risk Management. Textile Today. [Link]
  • Recovo. EU Regulations about Hazardous Substances in Clothing and Footwear. [https://recovo.co/blog/eu-regulations-about-hazardous-substances-in-clothing-and-footwear/]([Link]

Application Notes & Protocols: Utilizing 1,3,5-Trichlorobenzene as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1,3,5-Trichlorobenzene in Analytical Chemistry

This compound (1,3,5-TCB), a symmetrically substituted chlorinated aromatic hydrocarbon, serves as a critical analytical reference standard in a multitude of research and industrial settings. Its chemical stability, distinct chromatographic behavior, and well-defined spectral properties make it an ideal compound for the calibration, validation, and quality control of analytical instrumentation.[1][2] This guide provides in-depth protocols for the use of 1,3,5-TCB in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in environmental monitoring, toxicology, and drug development. The methodologies outlined herein are grounded in established regulatory frameworks, such as those from the U.S. Environmental Protection Agency (EPA), and are designed to ensure data integrity and reproducibility.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 1,3,5-TCB is fundamental to its accurate and safe use as a reference standard.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 108-70-3[1]
Molecular Formula C₆H₃Cl₃[3]
Molecular Weight 181.45 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 63-65 °C[1]
Boiling Point 208 °C
Solubility Insoluble in water; soluble in organic solvents such as methanol, toluene, cyclohexane, and acetone.[4][5]
Vapor Pressure 0.58 mmHg at 25 °C

Safety and Handling:

This compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory tract.[1] It is also recognized as being toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always handle 1,3,5-TCB in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store the reference standard in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of all waste containing 1,3,5-TCB in accordance with local, state, and federal regulations for hazardous materials.

Preparation of Standard Solutions

The accuracy of any analysis is contingent upon the precise preparation of stock and working standard solutions. The following protocol ensures the integrity of the prepared standards.

Protocol 1: Preparation of 1,3,5-TCB Stock and Working Standards

Objective: To prepare a primary stock solution and a series of working standards for calibration.

Materials:

  • This compound, certified reference material

  • Methanol, HPLC or GC-grade

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Microsyringes or calibrated pipettes

Step-by-Step Procedure:

  • Primary Stock Solution (1000 mg/L): a. Accurately weigh 100 mg of this compound reference standard. b. Quantitatively transfer the weighed standard to a 100 mL volumetric flask. c. Add a small amount of methanol to dissolve the solid, then dilute to the mark with methanol. d. Stopper the flask and invert several times to ensure homogeneity. This solution is your 1000 mg/L primary stock.

  • Intermediate Stock Solution (200 mg/L): a. Pipette 10 mL of the 1000 mg/L primary stock solution into a 50 mL volumetric flask.[6] b. Dilute to the mark with methanol and mix thoroughly.[6] This is your 200 mg/L intermediate stock.

  • Working Standards: a. Prepare a series of working standards by performing serial dilutions of the intermediate stock solution with methanol. b. For example, to prepare a 5 mg/L working standard, add 250 µL of the 200 mg/L intermediate stock to a 10 mL volumetric flask and dilute to the mark with methanol.[6] c. A typical calibration curve might include concentrations ranging from 0.5 mg/L to 50 mg/L.

Causality and Self-Validation: The use of Class A volumetric glassware and an analytical balance is crucial for minimizing measurement errors. Preparing an intermediate stock solution allows for more accurate and precise dilutions for the lower concentration working standards. Each freshly prepared stock solution should be cross-verified against a previously validated standard or a standard from a different manufacturer to ensure its accuracy.

Application Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for the analysis of semivolatile organic compounds like 1,3,5-TCB, as outlined in EPA Method 8270D.[7][8]

Protocol 2: Quantitative Analysis by GC-MS (SIM Mode)

Objective: To quantify 1,3,5-TCB in a sample matrix using GC-MS in Selected Ion Monitoring (SIM) mode.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Autosampler

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]

  • Carrier Gas: Helium, 99.999% purity

  • Vials and caps

Table 2: GC-MS Method Parameters

ParameterSettingRationale
Inlet Splitless, 250 °CEnsures efficient vaporization and transfer of the analyte onto the column.
Injection Volume 1 µLA standard volume for trace analysis.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Provides optimal column efficiency and peak shape.
Oven Program Initial: 50 °C (hold 1 min), Ramp: 10 °C/min to 200 °C, Ramp: 20 °C/min to 300 °C (hold 2 min)A typical temperature program for separating semivolatile compounds.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °COptimizes ionization efficiency.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the target analyte.
Quantification Ion m/z 180The molecular ion, providing high specificity.
Qualifier Ions m/z 182, 145Used to confirm the identity of the analyte based on their relative abundance to the quantification ion.

Workflow:

Caption: GC-MS analytical workflow from standard preparation to final reporting.

Procedure and Quality Control:

  • System Suitability: Before analysis, inject a tuning standard such as Decafluorotriphenylphosphine (DFTPP) to verify the performance of the GC-MS system as specified in EPA Method 8270D.[5][7] This ensures the mass spectrometer is properly tuned and the system is inert.

  • Calibration: Analyze the prepared working standards (e.g., 0.5, 1, 5, 20, 50 mg/L) to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995 for a valid calibration.

  • Sample Analysis: Inject the prepared sample extracts.

  • Data Analysis: Identify 1,3,5-TCB by its retention time and the presence of the quantification and qualifier ions with the correct abundance ratios. Quantify the concentration using the calibration curve.

Self-Validating System: The protocol incorporates several checkpoints. The DFTPP tune check validates instrument performance before any samples are run.[5] The calibration curve's linearity confirms the detector's response across the desired concentration range. A continuing calibration verification standard should be run every 10-12 samples to monitor for instrument drift. The analysis of qualifier ions provides a high degree of confidence in analyte identification, minimizing the risk of false positives.

Application Protocol: HPLC-UV Analysis of this compound

High-Performance Liquid Chromatography with UV detection is a robust and widely available technique suitable for the analysis of chlorinated benzenes.

Protocol 3: Quantitative Analysis by HPLC-UV

Objective: To quantify 1,3,5-TCB in a sample matrix using reversed-phase HPLC with UV detection.

Instrumentation and Consumables:

  • HPLC system with a UV/Vis detector

  • Autosampler

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Vials and caps

Table 3: HPLC-UV Method Parameters

ParameterSettingRationale
Mobile Phase Isocratic: 70% Acetonitrile / 30% WaterProvides good retention and peak shape for chlorinated benzenes on a C18 column.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
UV Wavelength 220 nmA common wavelength for the detection of aromatic compounds, providing good sensitivity for 1,3,5-TCB.

Workflow:

Caption: HPLC-UV analytical workflow for the quantification of 1,3,5-TCB.

Procedure and Quality Control:

  • System Preparation: Degas the mobile phase before use to prevent bubbles in the system. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject a mid-level standard multiple times (e.g., n=5) to check for system suitability. The relative standard deviation (RSD) for retention time and peak area should be less than 2%. The peak tailing factor should be between 0.9 and 1.5.

  • Calibration: Analyze the prepared working standards to generate a linear calibration curve (Peak Area vs. Concentration). A correlation coefficient (r²) of ≥ 0.995 is required.

  • Sample Analysis: Inject the filtered sample solutions.

  • Data Analysis: Identify the 1,3,5-TCB peak based on its retention time. Quantify the concentration using the linear regression equation from the calibration curve.

Causality and Self-Validation: The isocratic mobile phase is chosen for its simplicity and robustness in separating non-polar compounds like 1,3,5-TCB.[9][10] The system suitability test is a critical step to ensure the chromatographic system is performing optimally before committing to a full analytical run. Regular analysis of a check standard throughout the sequence ensures that the system remains calibrated and that the results are reliable over time.

Conclusion

This compound is an indispensable tool for ensuring the accuracy and reliability of analytical data in various scientific disciplines. The detailed protocols provided in this guide for the preparation of standards and their application in GC-MS and HPLC analysis are designed to be both robust and compliant with stringent quality control requirements. By understanding the rationale behind each experimental step and incorporating self-validating checks, researchers can confidently generate high-quality, reproducible data.

References

  • U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons. Washington, D.C. [Link]
  • U.S. Environmental Protection Agency, National Exposure Research Laboratory. (n.d.).
  • Agilent Technologies. (2016). Analysis of Semivolatiles - System Suitability.
  • Hall, J. R., Florance, J. R., Strother, D. L., & Wass, M. N. (1984). Project Summary: EPA Method Study 22 Method 612-Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. [Link]
  • MEGA. (n.d.). Chlorinated Hydrocarbons (EPA method 612).
  • Giardina, M. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. Agilent Technologies.
  • Agilent Technologies. (2011). Analysis of chlorinated hydrocarbons to EPA 612.
  • Standing Committee of Analysts. (n.d.).
  • Dillon, H. K. (1982).
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
  • Russo, M. V., & Avino, P. (2001). Determination of 1,2,4- and 1,3,5-trichlorobenzenes in water samples by solid-phase extraction and gas-chromatography coupled to electron-capture detection. Analytical Letters, 34(6), 1003-1013. [Link]
  • Thermo Fisher Scientific. (2017). An integrated GC-MS workflow solution for the determination of (semi)volatiles in drinking water and solid waste according to the U.S. EPA guidelines.
  • Dr. Ehrenstorfer. (n.d.). EPA METHOD 8270. [Link]
  • Phenomenex. (n.d.).
  • LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
  • Waters Corporation. (n.d.).
  • PrepChem. (n.d.). Synthesis of this compound. [Link]
  • Agilent Technologies. (2019). A Fast Method for EPA 8270 in MRM Mode Using the 7000 Series Triple Quadrupole GC/MS.
  • Restek Corporation. (n.d.).
  • New Jersey Department of Environmental Protection. (n.d.). Standards for Chlorobenzene. [Link]
  • Mehilal, & Agrawal, J. P. (n.d.). A newly developed synthesis of this compound (sym. TCB)
  • Google Patents. (n.d.).
  • Centers for Disease Control and Prevention. (1993). Criteria for a Recommended Standard: Chlorobenzene.
  • Shodex. (n.d.). Chlorobenzenes (DE-613). [Link]
  • Google Patents. (n.d.). NL8006945A - PROCESS FOR PREPARING this compound.
  • ASTM International. (2020). D7536-20, Standard Test Method for Chlorine in Aromatics by Monochromatic Wavelength Dispersive X-ray Fluorescence Spectrometry. [Link]
  • ZDHC Foundation. (n.d.). Chlorobenzenes Chemical Guidance Sheet. [Link]
  • U.S. Department of Energy. (n.d.). This compound PROGRESS REPORT. [Link]
  • CRM LABSTANDARD. (n.d.). Trichlorobenzene, 1,3,5- solution. [Link]
  • precisionFDA. (n.d.). This compound. [Link]
  • Restek Corporation. (n.d.). This compound.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. [Link]
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application of 1,3,5-Trichlorobenzene in manufacturing agricultural chemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 1,3,5-Trichlorobenzene in the Synthesis of Agrochemical Precursors

Abstract

This compound (TCB) is a symmetrically substituted organochlorine compound. Unlike its isomers, it is not produced by the direct chlorination of benzene, making it a specialty chemical intermediate. While not a direct precursor for most high-volume agricultural chemicals, its unique substitution pattern and reactivity make it a valuable starting material for the synthesis of highly functionalized aromatic compounds. This guide details its application in preparing key precursors for compounds with known pesticidal activity, such as polychlorinated phenols. We provide in-depth protocols for the synthesis of 1,3,5-TCB itself, and its subsequent conversion into versatile intermediates, grounded in established chemical principles.

Introduction: The Strategic Value of this compound

The efficacy of many agricultural chemicals is dictated by the precise arrangement of functional groups on an aromatic scaffold. The symmetrical 1,3,5-substitution pattern of TCB offers a unique platform for synthesizing compounds where regioselectivity is critical. The three chlorine atoms strongly deactivate the ring towards electrophilic substitution, requiring forcing conditions for reactions like nitration. However, they also create electron-deficient sites that can be susceptible to nucleophilic aromatic substitution (SNAr) and provide multiple points for further functionalization.

This document focuses on two primary applications of 1,3,5-TCB: its conversion to 2,4,6-trichlorophenol , a compound with known fungicidal and herbicidal properties[1][2][3], and its exhaustive nitration to 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) , a highly reactive intermediate[4]. Furthermore, recognizing that 1,3,5-TCB is often not a readily available starting material, a preparatory protocol is provided.

Synthesis of Agrochemical Precursor: 2,4,6-Trichlorophenol

2,4,6-Trichlorophenol has a history of use as a fungicide, insecticide, and wood preservative[1][3]. While its use is now restricted in many jurisdictions due to environmental and health concerns, the synthesis of its scaffold remains a relevant example of functional group transformation on a polychlorinated ring. A plausible and instructive pathway from 1,3,5-TCB involves a nucleophilic aromatic substitution.

Rationale and Workflow

Direct hydroxylation of 1,3,5-TCB is challenging. A more practical approach involves reacting 1,3,5-TCB with a methoxide source, such as sodium methoxide, to form 3,5-dichloroanisole via an SNAr reaction. The methoxy group is a versatile handle that can be readily converted to a hydroxyl group in a subsequent step if needed, or the dichloroanisole itself can be used as a building block. The electron-withdrawing effect of the three chlorine atoms, combined with heating, facilitates the attack of the nucleophile.

Workflow: Synthesis of 3,5-Dichloroanisole from this compound

TCB This compound Reaction Nucleophilic Aromatic Substitution (SNAr) TCB->Reaction Reagents Sodium Methoxide (NaOMe) Dimethyl Sulfoxide (DMSO) Reagents->Reaction Product 3,5-Dichloroanisole Reaction->Product Heat (e.g., 80°C) Workup Aqueous Workup & Precipitation Product->Workup Purified Purified 3,5-Dichloroanisole Workup->Purified struct1 This compound reagents + 3 HNO₃ / H₂SO₄ (Oleum) struct1->reagents struct2 1,3,5-Trichloro-2,4,6-trinitrobenzene reagents->struct2 Δ (150°C) Start 2,4,6-Trichloroaniline Step1 Diazotization Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Reagents1 NaNO₂ / H₂SO₄ (0 to -5°C) Reagents1->Step1 Step2 Reductive Deamination Intermediate->Step2 Product Crude this compound Step2->Product Reagents2 Hypophosphorous Acid (H₃PO₂) Reagents2->Step2 Purify Purification (e.g., Steam Distillation or Recrystallization) Product->Purify

Sources

Probing the Short-Range Order: An Application Note on the X-ray Diffraction Study of Liquid 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for conducting an X-ray diffraction (XRD) study of liquid 1,3,5-Trichlorobenzene. This application note delves into the theoretical underpinnings, experimental design, data acquisition, and analysis with a focus on elucidating the short-range molecular order in the liquid state.

Introduction: Unveiling the Structure of Disordered Systems

Unlike their crystalline counterparts, liquids lack long-range periodic order, making their structural characterization a unique challenge.[1] X-ray diffraction is a powerful, non-destructive technique that provides insights into the atomic arrangement of these disordered materials.[2][3] For molecular liquids like this compound, XRD allows for the determination of key structural parameters such as intermolecular distances and the arrangement of neighboring molecules, which are crucial for understanding their physical and chemical properties.[4] This is achieved by analyzing the interference pattern of X-rays scattered by the electrons of the atoms in the liquid. The resulting data can be used to calculate the static structure factor, S(Q), and subsequently, the radial distribution function, g(r), which describes the probability of finding another atom at a certain distance from a reference atom.[5][6][7]

This compound (C₆H₃Cl₃) is an organochlorine compound that is solid at room temperature, with a melting point of 63 °C and a boiling point of 208.0 °C.[8] Its molecular symmetry makes it an interesting candidate for studying intermolecular interactions in the liquid phase. Previous X-ray diffraction studies on liquid this compound have provided valuable information about its molecular structure and correlations.[4][9]

Experimental Apparatus and Setup

A successful XRD experiment on a liquid sample requires a well-defined experimental setup. The key components include a stable X-ray source, a precise goniometer for angle control, a sensitive detector, and a suitable sample holder that can maintain the liquid at the desired temperature.

Table 1: Key Experimental Parameters for X-ray Diffraction of Liquid this compound

ParameterRecommended Value/SpecificationRationale
X-ray Source Molybdenum (MoKα)Provides a short wavelength (λ = 0.71069 Å) which allows for data collection over a wide range of scattering angles, crucial for resolving the fine features in the diffraction pattern of a liquid.[9]
Goniometer High-precision two-circle goniometerEnsures accurate measurement of the scattering angle (2θ).
Detector Scintillation counter or a 2D detectorA scintillation counter provides good sensitivity and a wide dynamic range. A 2D detector can capture a larger portion of the diffraction pattern simultaneously, potentially reducing data collection time.[10]
Sample Holder Capillary tube or a temperature-controlled cellA thin-walled capillary (e.g., quartz or borosilicate glass) minimizes background scattering. A temperature-controlled cell is essential for maintaining the sample in the liquid state at a constant temperature.[10]
Temperature 358 K (85 °C)This temperature is above the melting point of this compound (336 K or 63 °C) and allows for the study of its liquid structure.[4][9]
Angular Range (2θ) 6° to 120°A wide angular range is necessary to obtain the structure factor over a sufficiently large range of the scattering vector Q, which is essential for an accurate Fourier transform to obtain the radial distribution function.[9]
Monochromator Graphite crystalUsed to select the MoKα radiation and reduce the background noise from other wavelengths.[11]

A schematic of a typical experimental setup for liquid X-ray diffraction is shown below.

Experimental_Setup cluster_goniometer Goniometer Xray_Source X-ray Source (MoKα) Monochromator Monochromator (Graphite) Xray_Source->Monochromator Collimator1 Collimator Monochromator->Collimator1 Sample Liquid Sample (this compound in a capillary at 358 K) Collimator1->Sample Collimator2 Collimator Sample->Collimator2 Detector Detector (Scintillation Counter) Collimator2->Detector Goniometer Goniometer

Caption: A schematic representation of a typical X-ray diffraction setup for liquid samples.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for conducting an XRD study on liquid this compound.

Sample Preparation
  • Purity Verification: Ensure the this compound sample is of high purity (e.g., 99% or higher) to avoid interference from impurities in the diffraction pattern.[4]

  • Sample Loading: Carefully melt the solid this compound and draw it into a thin-walled capillary tube (e.g., 1-2 mm diameter). The capillary should be sealed to prevent evaporation during the experiment.

  • Temperature Control: Mount the sealed capillary onto a temperature-controlled sample holder. Set the temperature to 358 K and allow the sample to equilibrate for at least 30 minutes before starting the measurement.

Data Collection
  • Instrument Alignment: Align the X-ray source, goniometer, and detector according to the manufacturer's specifications to ensure the accuracy of the measured scattering angles.

  • Background Measurement: Before measuring the sample, record the diffraction pattern of an empty capillary tube under the same experimental conditions. This background scattering will be subtracted from the sample data during analysis.

  • Diffraction Measurement:

    • Set the goniometer to scan over the desired angular range (e.g., 2θ from 6° to 120°).

    • Define the step size (e.g., 0.2° in 2θ) and the counting time per step. A longer counting time will improve the signal-to-noise ratio.

    • Initiate the data collection. The scattered X-ray intensity is recorded as a function of the scattering angle 2θ.

Data Analysis and Interpretation

The raw diffraction data must undergo a series of corrections and transformations to yield meaningful structural information. The ultimate goal is to obtain the radial distribution function, g(r).

Data Correction

The experimentally measured intensity must be corrected for various factors:

  • Background Subtraction: Subtract the scattering intensity of the empty capillary from the sample's scattering intensity.

  • Polarization Correction: Correct for the polarization of the X-ray beam, which depends on the scattering angle.

  • Absorption Correction: Account for the absorption of X-rays by the sample and the capillary.

  • Compton Scattering Correction: At higher scattering angles, inelastic (Compton) scattering becomes significant and needs to be subtracted.

Calculation of the Structure Factor, S(Q)

After the corrections, the coherent scattering intensity, I(Q), is normalized to obtain the static structure factor, S(Q). The scattering vector Q is related to the scattering angle 2θ and the X-ray wavelength λ by the equation:

Q = (4π/λ)sin(θ)

The structure factor S(Q) provides information about the correlations between the positions of the atoms in the liquid.[12]

Derivation of the Radial Distribution Function, g(r)

The radial distribution function, g(r), is obtained by a Fourier transform of the structure factor S(Q).[5]

g(r) = 1 + (1 / (2π²ρ₀r)) ∫ [S(Q) - 1] Q sin(Qr) dQ

where ρ₀ is the average number density of the liquid. The function g(r) gives the probability of finding another atom at a distance r from a reference atom, relative to a uniform distribution. Peaks in the g(r) curve correspond to the most probable distances between atoms, revealing the short-range order in the liquid. For molecular liquids like this compound, the analysis of g(r) can reveal information about the preferred orientations and packing of the molecules.[4]

The entire data analysis workflow can be visualized as follows:

Data_Analysis_Workflow Raw_Data Raw Diffraction Data (Intensity vs. 2θ) Data_Correction Data Correction (Background, Polarization, Absorption) Raw_Data->Data_Correction Corrected_Intensity Corrected Intensity I(Q) Data_Correction->Corrected_Intensity Normalization Normalization Corrected_Intensity->Normalization Structure_Factor Structure Factor S(Q) Normalization->Structure_Factor Fourier_Transform Fourier Transform Structure_Factor->Fourier_Transform RDF Radial Distribution Function g(r) Fourier_Transform->RDF

Caption: A flowchart illustrating the key steps in the analysis of X-ray diffraction data from a liquid sample.

Conclusion and Outlook

The experimental procedure detailed in this application note provides a robust framework for investigating the short-range order in liquid this compound using X-ray diffraction. By carefully controlling the experimental parameters and applying rigorous data analysis techniques, researchers can obtain valuable insights into the molecular arrangements and intermolecular interactions that govern the properties of this and other molecular liquids. The structural information derived from such studies is fundamental to advancing our understanding of the liquid state and can be instrumental in fields ranging from materials science to drug development.

References

  • Quantitative analysis of diffraction by liquids using a pink-spectrum X-ray source. Journal of Applied Crystallography, URL
  • A liquid jet setup for x-ray scattering experiments on complex liquids at free-electron laser sources. AIP Publishing, URL
  • A MOLECULAR STRUCTURE STUDY OF this compound.
  • Total Scattering | Pair Distribution Function Analysis. Malvern Panalytical, URL
  • A liquid jet setup for x-ray scattering experiments on complex liquids at free-electron laser sources.
  • A liquid jet setup for x-ray scattering experiments on complex liquids at free-electron laser sources. OUCI, URL
  • The determination of molecular structure of this compound from X-ray diffraction study.
  • How exactly radial distribution function explains the XRD pattern of amorphous materials?
  • X-ray diffraction study of liquid w
  • X-ray Diffraction (XRD) - Overview. Malvern Panalytical, URL
  • Versatile X-ray reflector extension setup for grazing-incidence experiments at SAXS facilities for liquid surface study. IUCr Journals, URL
  • The Radial Distribution Function. Glenn K. Lockwood, URL
  • How exactly radial distribution function explains the XRD pattern of amorphous materials?
  • PDF Analysis. Rigaku, URL
  • Structure of liquids and glasses. Wikipedia, URL
  • (PDF) X-Ray Diffraction Study of Liquid Water.
  • Unraveling the coherent dynamic structure factor of liquid water at the mesoscale by molecular dynamics simul
  • Liquids identification with x-ray diffraction. Semantic Scholar, URL
  • Structure factor. Wikipedia, URL
  • Direct calculation of the X-ray structure factor of ionic liquids. RSC Publishing, URL
  • X-ray diffraction study of structure and molecular correlations in liquid 1,3,5–triphenylbenzene
  • Structure, Dynamics and Thermodynamics of Liquid Water Insights from Molecular Simul
  • X-Ray Diffraction by Liquid Crystals. Taylor & Francis, URL
  • How can i take XRD from my samples?(They are in a state of aqueous solution)?
  • Protein XRD Protocols - X-ray Diffraction D
  • This compound | C6H3Cl3 | MD Topology | NMR | X-Ray.
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Probing Intermolecular Forces: An Application Note on Induced Vibrational Circular Dichroism (VCD) Spectra Analysis of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vibrational Circular Dichroism (VCD) spectroscopy, a technique traditionally reserved for the stereochemical analysis of chiral molecules, can be ingeniously extended to probe the subtle intermolecular interactions of achiral systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of the achiral molecule 1,3,5-trichlorobenzene using induced VCD spectroscopy. By dissolving this compound in a chiral solvent, a measurable VCD spectrum is induced, which serves as a highly sensitive reporter on the nature and geometry of solute-solvent interactions. This guide details the theoretical underpinnings, experimental protocols, and computational methodologies required to leverage induced VCD for a deeper understanding of non-covalent interactions in solution.

Theoretical Framework: From VCD Silence to Induced Chirality

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[1] For a molecule to exhibit a VCD signal, it must be chiral, meaning it is non-superimposable on its mirror image. The intensity and sign of VCD bands are directly related to the molecule's three-dimensional structure, making it a powerful tool for determining absolute configuration and conformation in solution.[2]

This compound is an achiral molecule belonging to the D3h point group. Its high degree of symmetry, including a horizontal plane of symmetry (σh), dictates that it cannot possess chirality. Consequently, a pure sample of this compound is VCD silent, meaning it does not produce a VCD spectrum under normal conditions.[3]

However, this VCD silence can be broken by placing the achiral molecule in a chiral environment. This phenomenon, known as induced VCD, arises from the transfer of chirality from the chiral surroundings (e.g., a chiral solvent) to the achiral solute through non-covalent interactions such as hydrogen bonding, dipole-dipole, and van der Waals forces.[4][5] The resulting induced VCD spectrum of the achiral molecule is a direct reflection of the stereochemistry of these intermolecular interactions.

The significance of this approach lies in its ability to provide detailed structural information about the transient supramolecular complexes formed between the solute and solvent molecules. This offers a unique window into the forces that govern molecular recognition and solvation processes, which are of paramount importance in chemistry and drug development.

Experimental Protocol: Acquiring the Induced VCD Spectrum

The successful acquisition of an induced VCD spectrum requires careful sample preparation and optimization of instrumental parameters.

2.1. Materials and Reagents

  • This compound (≥99% purity)

  • Chiral solvent (e.g., (R)-(+)-α-pinene, (S)-(-)-limonene, or other suitable chiral solvent with good transparency in the mid-IR region)

  • Anhydrous deuterated chloroform (CDCl3) or carbon tetrachloride (CCl4) for dilution if necessary.

2.2. Sample Preparation

  • Prepare a stock solution of this compound in the chosen chiral solvent. A typical concentration range is 0.1 to 0.5 M. The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without causing saturation of the IR detector.

  • Ensure the solvent and solute are thoroughly dried to minimize interference from water absorption bands.

  • Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

2.3. Instrumentation and Data Acquisition

  • Spectrometer: A high-performance Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module is required. Modern VCD spectrometers utilize a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[2]

  • Sample Cell: A demountable liquid cell with BaF2 or CaF2 windows is recommended. The path length should be chosen to provide an absorbance of approximately 0.5-1.0 AU for the vibrational bands of interest. A path length of 100-200 µm is often suitable.

  • Acquisition Parameters:

    • Spectral Range: 4000-800 cm-1

    • Resolution: 4 cm-1

    • Scans: A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. Typically, 1-2 hours of acquisition time is required.

    • Baseline Correction: A VCD spectrum of the pure chiral solvent should be acquired under the same conditions and subtracted from the sample spectrum to isolate the induced VCD signals of this compound.

Computational Protocol: Predicting the Induced VCD Spectrum

The interpretation of the experimental induced VCD spectrum is greatly facilitated by comparison with a theoretically predicted spectrum. This requires quantum chemical calculations on a model of the solute-solvent complex.

3.1. Building the Supramolecular Model

  • Construct a model of the supramolecular complex between one molecule of this compound and one or more molecules of the chiral solvent. The number of solvent molecules to include can be guided by chemical intuition and computational cost.

  • Perform a thorough conformational search of the complex to identify the low-energy geometries. This is a critical step as the induced VCD spectrum is highly sensitive to the relative orientation of the solute and solvent molecules.

3.2. Quantum Chemical Calculations

  • Software: A quantum chemistry software package capable of performing VCD calculations, such as Gaussian, ORCA, or Amsterdam Density Functional, is required.

  • Method: Density Functional Theory (DFT) is the most widely used method for VCD calculations due to its balance of accuracy and computational cost. The B3LYP functional is a common choice.

  • Basis Set: A double-zeta quality basis set with polarization and diffuse functions, such as 6-31G(d,p) or aug-cc-pVDZ, is generally recommended.

  • Calculation Steps:

    • Optimize the geometry of each low-energy conformer of the supramolecular complex.

    • Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies and infrared intensities.

    • Perform a VCD calculation to obtain the rotational strengths for each vibrational mode.

  • Spectral Simulation:

    • Simulate the VCD spectrum for each conformer by fitting the calculated rotational strengths to a Lorentzian or Gaussian band shape with a typical full width at half maximum (FWHM) of 8-12 cm-1.

    • If multiple stable conformers are found, a Boltzmann-averaged spectrum can be calculated based on their relative free energies.

Workflow for Induced VCD Analysis

The following diagram illustrates the integrated experimental and computational workflow for the analysis of induced VCD spectra.

Induced_VCD_Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol exp_prep Sample Preparation (1,3,5-TCB in Chiral Solvent) exp_acq VCD Data Acquisition exp_prep->exp_acq exp_proc Spectral Processing (Solvent Subtraction) exp_acq->exp_proc analysis Comparative Analysis & Interpretation exp_proc->analysis comp_model Supramolecular Modeling (1,3,5-TCB + Chiral Solvent) comp_conf Conformational Search comp_model->comp_conf comp_calc DFT Calculations (Geometry, Frequencies, VCD) comp_conf->comp_calc comp_sim Spectral Simulation comp_calc->comp_sim comp_sim->analysis results Structural Insights into Intermolecular Interactions analysis->results

Caption: Workflow for Induced VCD Analysis.

Data Analysis and Interpretation

The core of the analysis involves a detailed comparison of the experimental and computationally predicted induced VCD spectra.

  • Qualitative Comparison: The signs and relative intensities of the major VCD bands in the experimental and calculated spectra should be compared. A good agreement between the two provides confidence in the structural model of the solute-solvent complex.

  • Quantitative Comparison: For a more rigorous analysis, metrics such as the similarity index or the weighted cross-correlation can be used to quantify the agreement between the experimental and theoretical spectra.

The interpretation of the induced VCD signals in terms of specific intermolecular interactions requires a careful examination of the vibrational modes giving rise to the VCD bands. By visualizing the atomic motions associated with these modes, one can identify which parts of the this compound molecule are most strongly interacting with the chiral solvent.

For example, an induced VCD signal for an out-of-plane C-H bending mode of the aromatic ring would suggest a close association of the chiral solvent with the face of the benzene ring, likely through C-H···π or other weak interactions.

Expected Results and Discussion

The induced VCD spectrum of this compound in a chiral solvent is expected to show weak to moderately intense bisignate or monosignate VCD signals in the mid-IR region. The following table summarizes some of the expected spectral features and their potential interpretations.

Spectral Region (cm⁻¹)Vibrational ModeExpected Induced VCD SignalInterpretation
3100-3000Aromatic C-H stretchingWeakSensitive to interactions with the aromatic C-H bonds.
1600-1400Aromatic C=C stretchingWeak to moderateProbes the perturbation of the aromatic ring's electronic structure by the chiral solvent.
1200-1000In-plane C-H bendingModerateCan indicate specific hydrogen bonding or steric interactions with the C-H bonds.
900-700Out-of-plane C-H bendingModerate to strongHighly sensitive to the approach of the chiral solvent to the faces of the aromatic ring.

The observation of distinct induced VCD signals provides unambiguous evidence for the formation of short-lived, chiral supramolecular complexes in solution. The specific pattern of the induced VCD spectrum can be used to discriminate between different possible binding modes of the chiral solvent to this compound. This level of detail regarding intermolecular interactions in the solution phase is often difficult to obtain with other spectroscopic techniques.

Conclusion

Induced VCD spectroscopy offers a powerful and nuanced approach to the study of intermolecular interactions for achiral molecules. By leveraging the sensitivity of VCD to three-dimensional structure, researchers can gain valuable insights into the nature of solute-solvent interactions that govern a wide range of chemical and biological processes. The protocols and methodologies outlined in this application note provide a robust framework for applying induced VCD to the analysis of this compound and other achiral molecules, thereby opening up new avenues for research in supramolecular chemistry, materials science, and drug development.

References

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Cheeseman, J. R., Frisch, M. J., Devlin, F. J., & Stephens, P. J. (1996). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. The Journal of Physical Chemistry, 100(19), 7727–7735.
  • Nafie, L. A. (2011).
  • Pecul, M., & Ruud, K. (2005). Induced vibrational circular dichroism. International Journal of Quantum Chemistry, 104(5), 773-782.
  • Polavarapu, P. L. (1990). Ab initio vibrational Raman and Raman optical activity spectra. The Journal of Physical Chemistry, 94(21), 8106–8112.
  • Stephens, P. J., & Freedman, T. B. (2010). Vibrational circular dichroism spectroscopy. In Comprehensive Chiroptical Spectroscopy (Vol. 2, pp. 631-671). John Wiley & Sons.
  • Taniguchi, T., & Monde, K. (2012). Vibrational circular dichroism (VCD) spectroscopy of chiral compounds in solution. Journal of Synthetic Organic Chemistry, Japan, 70(10), 1033-1041.
  • Wiberg, K. B., & Vaccaro, P. H. (2001). Induced circular dichroism in the vibrational spectrum of a chiral solute in a chiral solvent. The Journal of Physical Chemistry A, 105(13), 3095–3100.
  • He, Y., Wang, B., & Polavarapu, P. L. (2008). Vibrational circular dichroism: A new spectroscopic tool for probing intermolecular interactions. Chirality, 20(3-4), 484-493.
  • Merten, C. (2017). Probing solute–solvent interactions with vibrational circular dichroism spectroscopy. Chemical Society Reviews, 46(18), 5434-5447.
  • Urbanová, M. (2009). Bioinspired interactions studied by vibrational circular dichroism. Chirality, 21(S1), E215-E230.[6]
  • Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 298, 189-236.[7]
  • Bruker. (n.d.). Vibrational Circular Dichroism (VCD).
  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • Wikipedia. (2023, November 29). Vibrational circular dichroism. In Wikipedia. [Link]2]

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Application Notes & Protocols: 1,3,5-Trichlorobenzene as a Specialized Solvent for Oils, Waxes, and Resins

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,3,5-Trichlorobenzene (1,3,5-TCB) as a specialized solvent. While its isomer, 1,2,4-Trichlorobenzene, is more common commercially for dissolving oils, waxes, and resins, the unique symmetrical structure of 1,3,5-TCB offers specific advantages in laboratory settings where high purity and predictable solvent behavior are paramount.[1][2][3] This guide details the physicochemical properties of 1,3,5-TCB, provides a foundational understanding of its solvation principles, and offers detailed, adaptable protocols for the dissolution of oils, waxes, and resins. A critical emphasis is placed on safety, handling, and proper disposal procedures.

Physicochemical Properties & Safety Profile

A thorough understanding of a solvent's properties is fundamental to its effective and safe use. This compound is a synthetic organochlorine compound that is solid at room temperature, a key handling consideration.[3][4]

Key Properties

The properties of 1,3,5-TCB make it a nonpolar, aromatic solvent with a high boiling point, suitable for processes requiring elevated temperatures.

PropertyValueSource(s)
CAS Number 108-70-3[5][6]
Molecular Formula C₆H₃Cl₃[5][7]
Molecular Weight 181.45 g/mol [5][7]
Appearance White to off-white crystalline powder/solid[1][7]
Melting Point 63 °C (145 °F)[4][7]
Boiling Point 208 °C (406 °F)[4][7]
Flash Point 107 °C (225 °F) - closed cup[5][6]
Water Solubility Insoluble (<0.1 mg/mL)[3][8][9]
Organic Solubility Soluble in benzene, ether, chloroform, carbon disulfide, petroleum ether, glacial acetic acid[2][7][10]
Density ~1.45 g/cm³ (estimate)[7]
Critical Safety Profile

This compound is a hazardous substance requiring strict adherence to safety protocols. The following information is derived from safety data sheets and should be considered before any handling.

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][11]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][12]

    • P270: Do not eat, drink or smoke when using this product.[11][12]

    • P280: Wear protective gloves/eye protection/face protection.[8][12]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12]

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[11][12]

All work must be conducted in a certified chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.

Principles of Solvation

The efficacy of 1,3,5-TCB as a solvent for oils, waxes, and resins is rooted in the "like dissolves like" principle. Its molecular structure is key:

  • Nonpolar Nature: The symmetrical arrangement of chlorine atoms on the benzene ring results in a nonpolar molecule. This makes it highly effective at dissolving other nonpolar or low-polarity substances, such as the long hydrocarbon chains found in oils and paraffin waxes.

  • Aromaticity: The presence of the benzene ring allows for π-π stacking interactions, which can aid in the dissolution of aromatic resins or solutes with aromatic moieties.

  • High Boiling Point: The high boiling point of 208 °C allows for dissolution to be performed at elevated temperatures. This is particularly crucial for high-molecular-weight waxes and resins, where increased thermal energy is required to overcome the solute's lattice energy.

General Protocol for Determining Solubility

Given that the exact solubility of every oil, wax, or resin in 1,3,5-TCB is not predetermined, the following protocol provides a systematic and self-validating method to determine the solubility parameters for a specific solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis & Documentation prep_solute 1. Weigh Solute (e.g., Oil, Wax, Resin) combine 3. Combine Solute & Solvent in Sealed Vessel prep_solute->combine prep_solvent 2. Measure Solvent (1,3,5-TCB) prep_solvent->combine agitate 4. Agitate at RT (e.g., Magnetic Stirrer) combine->agitate observe1 5. Observe Solubility agitate->observe1 decision 6. Solute Dissolved? observe1->decision heat 7. Apply Heat Incrementally (if needed) agitate_heat 8. Agitate with Heat heat->agitate_heat observe2 9. Observe Solubility at Temp agitate_heat->observe2 decision2 10. Solute Dissolved? observe2->decision2 decision->heat No record_rt Record: Soluble at RT (Concentration, Time) decision->record_rt Yes record_heat Record: Soluble at Temp (Concentration, Temp, Time) decision2->record_heat Yes record_insoluble Record: Insoluble (or Partially Soluble) decision2->record_insoluble No

Caption: General workflow for solubility determination in 1,3,5-TCB.

Step-by-Step Methodology

Objective: To determine the approximate solubility of a target solute (oil, wax, or resin) in 1,3,5-TCB at room temperature and with heating.

Materials:

  • This compound (≥99% purity)

  • Target solute (e.g., paraffin wax, mineral oil, rosin resin)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Magnetic stirrer and stir bars

  • Calibrated hot plate with temperature control

  • Chemical fume hood

Procedure:

  • Preparation (in fume hood):

    • Accurately weigh 100 mg of the solute into a clean, dry glass vial.

    • Since 1,3,5-TCB is a solid at room temperature, it can be weighed directly. Weigh 900 mg of 1,3,5-TCB into the same vial to prepare a 10% w/w mixture.

  • Room Temperature Dissolution:

    • Add a small magnetic stir bar to the vial and securely cap it.

    • Place the vial on a magnetic stirrer and begin agitation at a moderate speed (~300 RPM) at ambient temperature.

    • Observe the mixture for 30 minutes. Note any changes in the appearance of the solute. If the solute completely dissolves to form a clear, homogenous solution, its solubility is at least 10% w/w at room temperature.

  • Elevated Temperature Dissolution (if necessary):

    • If the solute is not fully dissolved at room temperature, transfer the vial to a hot plate stirrer.

    • Causality: The melting point of 1,3,5-TCB is ~63 °C.[7] Heating the solvent above its melting point is essential. Waxes and resins often require thermal energy to break down their solid-state structure and facilitate solvation.

    • Set the hot plate to 75 °C (above the melting point of 1,3,5-TCB) with continued stirring.

    • Incrementally increase the temperature by 10 °C every 15 minutes if dissolution is not complete. Do not exceed 150 °C to maintain a safe margin below the solvent's boiling point.

    • Continuously observe for the temperature at which complete dissolution occurs.

  • Documentation:

    • Record the final state of the mixture (fully dissolved, partially dissolved, insoluble).

    • Record the concentration tested (e.g., 10% w/w).

    • Record the conditions required for dissolution (e.g., "Soluble at 95 °C after 20 minutes").

    • Repeat the procedure with higher or lower solute concentrations to determine the saturation point.

Application-Specific Protocols

Protocol for Dissolving Waxes (e.g., Paraffin, Carnauba)

Waxes are typically long-chain alkanes or esters and are insoluble in water but soluble in nonpolar organic solvents.[13][14] Their high molecular weight necessitates heating for efficient dissolution.

Protocol:

  • Follow the General Protocol (Section 4.0) .

  • Initial Temperature: Set the hot plate directly to 80-90 °C. This is above the melting point of both 1,3,5-TCB and most common paraffin waxes.

  • Observation: Upon melting, the 1,3,5-TCB will form a liquid solvent phase. The wax will also melt and gradually dissolve with stirring. A clear, single-phase solution indicates complete dissolution.

  • Cooling: Allow the solution to cool to room temperature. Observe if the wax precipitates out of the solution, which provides information about its solubility at lower temperatures.

Protocol for Dissolving Oils (e.g., Mineral Oil, Silicone Oil)

Oils are liquid at room temperature and should dissolve more readily.

Protocol:

  • Follow the General Protocol (Section 4.0) .

  • Initial Step: Combine the oil and solid 1,3,5-TCB at room temperature with stirring.

  • Heating (if needed): Gentle heating to just above the solvent's melting point (~70 °C) will dramatically accelerate dissolution by creating a liquid-liquid mixture.

  • Application Insight: 1,3,5-TCB has been detected in corn oil and sunflower oil, indicating a degree of miscibility.[9][15] This protocol can be used to prepare standards for analytical testing or to create specialized lubricant formulations.

Protocol for Dissolving Resins (e.g., Natural Rosin, Polystyrene)

Resins vary widely in chemical composition. Their solubility will be highly dependent on their specific polarity and molecular weight.

Protocol:

  • Follow the General Protocol (Section 4.0) .

  • Solute Preparation: If the resin is in a large piece, grind it into a fine powder to increase the surface area available for the solvent to act upon. This significantly increases the rate of dissolution.

  • Temperature Profile: A gradual increase in temperature is often most effective for resins. Start at 75 °C and increase incrementally as described in the general protocol. High temperatures are often required to dissolve polymeric resins.

  • Expert Note: While 1,2,4-TCB is commonly used as a solvent for resins, 1,3,5-TCB can serve as a high-purity alternative for analytical applications where contaminants in technical-grade solvents are a concern.[3]

Safety, Handling, and Waste Disposal

Safe handling and disposal are non-negotiable when working with 1,3,5-TCB.

Safety Workflow Diagram

G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling & Use cluster_spill 3. Spill Response cluster_disposal 4. Waste Disposal ppe_node Wear Nitrile Gloves, Safety Goggles, & Lab Coat fume_hood Work ONLY in a Certified Fume Hood avoid_dust Avoid Dust Inhalation (Solid at RT) fume_hood->avoid_dust avoid_contact Avoid Skin/Eye Contact avoid_dust->avoid_contact no_ingestion Do Not Eat, Drink, or Smoke avoid_contact->no_ingestion spill_node Absorb with Inert Material (e.g., Vermiculite) collect_node Collect in Sealed Container for Disposal spill_node->collect_node waste_node Collect All Waste (Solvent, Contaminated PPE) in a Labeled Hazardous Waste Container dispose_node Dispose via Certified Environmental Services waste_node->dispose_node

Caption: Mandatory safety workflow for handling this compound.

Disposal Protocol
  • Segregation: Do not mix 1,3,5-TCB waste with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, labeled halogenated waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department for disposal by a certified hazardous waste management company.

References

  • CPAChem. (2024).
  • ECHEMI. (n.d.).
  • CPAChem. (2018). Safety data sheet: this compound [CAS:108-70-3].
  • Government of Canada. (n.d.). Fact sheet: this compound.
  • LookChem. (n.d.). Cas 108-70-3, this compound.
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • ChemicalBook. (2025). This compound | 108-70-3.
  • ChemicalBook. (n.d.). This compound CAS#: 108-70-3.
  • PubChem. (n.d.). This compound.
  • ECHEMI. (n.d.). 108-70-3, this compound Formula.
  • AccuStandard. (n.d.). CAS No. 108-70-3 - this compound.
  • Wikipedia. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 108-70-3 wiki.
  • ChemicalBook. (2025). Paraffin wax | 8002-74-2.
  • Sivasathiya, M., et al. (n.d.). Solubility of wax in different solvents.
  • ADC Solution. (n.d.). About Waxes….
  • Even3. (n.d.). SUGARCANE WAX SOLUBILITY IN TERPENIC SOLVENTS.
  • Request PDF. (2025).
  • Smolecule. (n.d.). Buy this compound | 108-70-3.

Sources

Troubleshooting & Optimization

strategies for improving yield in 1,3,5-Trichlorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-Trichlorobenzene (1,3,5-TCB). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis yield and purity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable laboratory method for synthesizing high-purity this compound?

The most effective and common laboratory-scale method is the Sandmeyer reaction, which involves the diazotization of a corresponding aniline derivative followed by deamination.[1][2] Specifically, starting with 2,4,6-trichloroaniline (sym-TCA) and reducing the resulting diazonium salt with an agent like hypophosphorous acid (H₃PO₂) has been shown to produce high yields and purity.

Q2: Why is the direct chlorination of benzene not a recommended route for 1,3,5-TCB?

Direct electrophilic chlorination of benzene is difficult to control and predominantly yields a mixture of isomers, with 1,2,4-trichlorobenzene and 1,2,3-trichlorobenzene being the major products. 1,3,5-TCB is not formed in significant quantities via this method because the chlorine substituents are ortho, para-directing, making the formation of the 1,3,5-isomer kinetically unfavorable.[1][3]

Q3: What are the most critical parameters to control during the diazotization of the aniline precursor?

The two most critical parameters are temperature and acid concentration . The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. The reaction must be kept at a low temperature, typically between -5°C and 0°C, to prevent decomposition of the salt and the formation of phenolic by-products.[4] Additionally, the acid concentration is crucial; for example, using 70% sulfuric acid has been found to be optimal for the diazotization of 2,4,6-trichloroaniline, as less concentrated acid can lead to an incomplete reaction.

Q4: How can I effectively purify the crude 1,3,5-TCB product?

The primary method for purification is recrystallization from ethanol, often with the addition of animal charcoal to remove colored impurities. After synthesis, the crude product should be filtered and washed thoroughly with water until it is acid-free before recrystallization. For removing other trichlorobenzene isomers, careful distillation can be employed, although this may be challenging due to close boiling points.[5][6]

Synthesis Workflow & Key Reactions

The following diagram outlines the validated synthesis pathway starting from aniline, which is first chlorinated to 2,4,6-trichloroaniline (sym-TCA) and then converted to 1,3,5-TCB.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Reduction cluster_2 Step 3: Purification Aniline Aniline AC Anilinium Chloride (AC) Aniline->AC + conc. HCl (exothermic, cool) TCA 2,4,6-Trichloroaniline (sym-TCA) AC->TCA + Cl₂ in CCl₄ (8-9 hrs, 30-35°C) Diazonium Diazonium Salt Intermediate TCA->Diazonium + NaNO₂ / 70% H₂SO₄ (<0°C) TCB This compound (Crude) Diazonium->TCB + H₃PO₂ (Reduction/Deamination) PureTCB Pure 1,3,5-TCB TCB->PureTCB Recrystallization (Ethanol + Charcoal) Troubleshooting Start Observe Poor Result LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Cause_Temp Temperature > 0°C? LowYield->Cause_Temp Check Cause_Color Product Discolored? ImpureProduct->Cause_Color Check Cause_Acid Acid Conc. < 70%? Cause_Temp->Cause_Acid No Sol_Temp Action: Improve Cooling (Ice-Salt Bath) Cause_Temp->Sol_Temp Yes Cause_Reagent Used Ethanol? Cause_Acid->Cause_Reagent No Sol_Acid Action: Use 70% H₂SO₄ Cause_Acid->Sol_Acid Yes Sol_Reagent Action: Use H₃PO₂ Cause_Reagent->Sol_Reagent Yes Cause_MP Melting Point Low? Cause_Color->Cause_MP No Sol_Azo Cause: Azo Coupling Action: Increase Acid Ratio Cause_Color->Sol_Azo Yes Sol_Isomer Cause: Impure Starting Material Action: Verify Purity (GC/NMR) Cause_MP->Sol_Isomer Check Purity Sol_Wash Cause: Residual Acid Action: Wash to Neutral pH Cause_MP->Sol_Wash Check pH

Caption: Diagnostic flowchart for troubleshooting 1,3,5-TCB synthesis.

Experimental Protocol: Optimized Synthesis from 2,4,6-Trichloroaniline

This protocol is synthesized from best practices reported in the literature to maximize yield and purity. Materials & Reagents:

  • 2,4,6-Trichloroaniline (sym-TCA)

  • Sulfuric Acid (H₂SO₄), 70% solution

  • Sodium Nitrite (NaNO₂)

  • Hypophosphorous Acid (H₃PO₂), 50% solution

  • Ethanol

  • Animal Charcoal

  • Ice

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a flask, prepare the acidic solution by mixing sulfuric acid and water to achieve a 70% concentration. The acid-to-sym-TCA ratio should be approximately 5:1.

    • Cool the acid solution in an ice-salt bath to below 0°C.

    • Slowly add 10g of 2,4,6-trichloroaniline to the cold acid solution with continuous stirring until it completely dissolves. Maintain the temperature below 0°C.

    • Prepare a solution of 7g of sodium nitrite in 10 mL of water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 15 minutes. Crucially, ensure the temperature does not rise above 0°C.

  • Reduction to this compound:

    • In a separate beaker, place 50 mL of 50% hypophosphorous acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. A precipitate will begin to form.

    • Allow the reaction mixture to stand overnight at ambient temperature to ensure the reaction goes to completion.

  • Workup and Purification:

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting off-white precipitate using a Büchner funnel.

    • Wash the solid thoroughly with cold water until the filtrate is acid-free (check with pH paper).

    • For purification, recrystallize the crude product from ethanol. Add a small amount of animal charcoal to the hot ethanol solution to decolorize it, then hot-filter to remove the charcoal.

    • Allow the filtrate to cool slowly to form crystals. Filter the purified crystals, dry them, and determine the melting point and yield. A successful synthesis should yield approximately 8.7g (95%) of 1,3,5-TCB.

References

  • Mehilal, M., et al. (n.d.). A newly developed synthesis of this compound (sym. TCB)
  • Wikipedia. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4368340A - Process for producing this compound.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
  • Google Patents. (n.d.). NL8006945A - PROCESS FOR PREPARING this compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Syalom, M. N., et al. (2024). Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. Journal of Chemical Engineering Research Progress.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer.
  • OSTI.GOV. (n.d.). This compound PROGRESS REPORT.
  • Guidechem. (n.d.). This compound 108-70-3 wiki.
  • Sigma-Aldrich. (n.d.). This compound 99 108-70-3.
  • Wikipedia. (n.d.). 3,5-Dichloroaniline.
  • Online Chemistry notes. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Googleapis.com. (2015). WO 2015/095284 A1.

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Technical Support Center: Optimizing Reaction Parameters for the Nitration of 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 1,3,5-trichlorobenzene (TCB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your electrophilic aromatic substitution reactions.

Section 1: Understanding the Reaction Landscape

The nitration of this compound is a critical step in the synthesis of various high-value compounds, including the insensitive high explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[1] The reaction involves the substitution of one or more hydrogen atoms on the benzene ring with a nitro group (-NO2) through an electrophilic aromatic substitution mechanism.[2][3] Achieving high yield and purity of the desired nitrated product, such as 1,3,5-trichloro-2-nitrobenzene or the more extensively nitrated 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), requires precise control over reaction parameters.

This guide will focus on the common challenges and optimization strategies for this transformation.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section addresses specific issues that you may encounter during the nitration of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the nitration of this compound can stem from several factors. The highly deactivated nature of the starting material due to the three electron-withdrawing chlorine atoms makes the reaction inherently challenging.[2] Here’s a systematic approach to troubleshooting:

  • Inadequate Nitrating Agent Strength: The electrophile in this reaction, the nitronium ion (NO₂⁺), is generated from the reaction of a strong acid (typically sulfuric acid) with a nitric acid source.[3][4] If the acid mixture is not sufficiently strong, the concentration of the nitronium ion will be too low to effectively nitrate the deactivated ring.

    • Solution: Employ a more potent nitrating system. A mixture of fuming nitric acid and oleum (fuming sulfuric acid) is often necessary for achieving good conversion, especially for di- or tri-nitration.[5] For mono-nitration, a mixture of concentrated sulfuric acid and fuming nitric acid may suffice.[6]

  • Suboptimal Reaction Temperature: Nitration reactions are highly exothermic.[7] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to the formation of unwanted byproducts and decomposition.

    • Solution: Carefully control the reaction temperature. For the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), a reaction temperature of 150 ± 2°C has been shown to be effective. For mono-nitration, a lower temperature of around 323.15 K (50°C) may be more appropriate.[6] Always use a well-controlled heating mantle and a thermometer to monitor the internal reaction temperature.

  • Insufficient Reaction Time: Due to the deactivated nature of the substrate, the reaction may require a longer time to reach completion.

    • Solution: Increase the reaction time. For TCTNB synthesis, a reaction time of 3.5 hours has been reported to give good yields. It is advisable to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[8]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for my desired product?

A2: The formation of multiple products is a common issue, often arising from incomplete nitration or the presence of impurities in the starting material.

  • Incomplete Nitration: If you are targeting a di- or tri-nitrated product, the presence of mono- or di-nitrated intermediates is a sign of incomplete reaction.

    • Solution: As discussed in Q1, optimizing the strength of the nitrating agent, reaction temperature, and reaction time will drive the reaction towards the desired higher nitrated product.

  • Impurities in the Starting Material: Commercial this compound may contain isomers such as 1,2,4-trichlorobenzene.[5] These isomers will also undergo nitration, leading to a mixture of products that can be difficult to separate.

    • Solution: Use high-purity this compound (≥99%).[5] If you suspect the presence of isomers, it is advisable to purify the starting material before use. The nitration of 1,2,4-trichlorobenzene can lead to the formation of 1,2,4-trichloro-3,5-dinitrobenzene, which can contaminate your final product.[5]

  • Side Reactions: At elevated temperatures, side reactions such as oxidation and the formation of chlorinated and dinitrated byproducts like 1,3,4,5-tetrachloro-2,6-dinitrobenzene can occur.

    • Solution: Maintain strict temperature control. The use of a well-calibrated thermometer and a controlled heating source is crucial.

Q3: The work-up procedure is problematic, and I am losing a significant amount of product. What is the best way to isolate my nitrated product?

A3: A proper work-up procedure is essential for maximizing yield and obtaining a pure product.

  • Product Precipitation: The standard work-up for nitration reactions involves quenching the reaction mixture by pouring it into a large volume of ice-water.[6][9] The nitrated product, being non-polar, should precipitate out of the aqueous acidic solution.

    • Troubleshooting: If your product does not precipitate, it may be an oil or have some solubility in the aqueous mixture.[9] In this case, you should perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[9]

  • Washing the Crude Product: The precipitated solid needs to be thoroughly washed to remove residual acids.

    • Procedure: Wash the filtered solid with copious amounts of cold water until the washings are neutral to pH paper.[9] A final wash with a small amount of cold ethanol can help to remove some organic impurities.[6]

  • Purification: The crude product may still contain byproducts.

    • Solution: Recrystallization is a common method for purifying solid organic compounds.[6] Ethanol is often a suitable solvent for the recrystallization of nitrated trichlorobenzenes.[6] Column chromatography can also be employed for more challenging separations.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal ratio of nitrating agents for this reaction?

A: For the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), a volume ratio of 5:1 for oleum to fuming nitric acid has been reported to be effective. For mono-nitration, a mixture of concentrated sulfuric acid and fuming nitric acid is typically used, with the sulfuric acid acting as both a catalyst and a dehydrating agent.[3][6]

Q: What are the main byproducts I should be aware of?

A: The primary byproducts depend on the desired extent of nitration. For the synthesis of TCTNB, you may observe the formation of 1,3,5-trichloro-2,4-dinitrobenzene and 1,3,4,5-tetrachloro-2,6-dinitrobenzene. If your starting material contains 1,2,4-trichlorobenzene, you will also likely form 1,2,4-trichloro-3,5-dinitrobenzene.[5]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product.[8] High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.[1]

Q: What are the key safety precautions I should take when performing this reaction?

A: Nitration reactions are potentially hazardous and must be carried out with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9]

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[9]

  • Controlled Addition: Add the nitrating agents slowly and in a controlled manner to manage the exothermic nature of the reaction.[7]

  • Quenching: Quench the reaction mixture by slowly adding it to a large excess of ice-water with vigorous stirring. Never add water to the concentrated acid mixture.[9]

Section 4: Data and Protocols

Table 1: Optimized Reaction Parameters for the Synthesis of 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)
ParameterOptimized ValueReference
Starting Material This compound
Nitrating Agent Oleum and Fuming Nitric Acid
Reagent Ratio (v/v) 5:1 (Oleum:Fuming Nitric Acid)
Reaction Temperature 150 ± 2°C
Reaction Time 3.5 hours
Reported Yield 84-89%
Experimental Protocol: Synthesis of 1,3,5-Trichloro-2-nitrobenzene

This protocol is adapted from a literature procedure for the mono-nitration of this compound.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1 equivalent).

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add fuming nitric acid (1 equivalent) to concentrated sulfuric acid (0.5 equivalents).

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the stirred solution of this compound. Maintain the reaction temperature at 50°C for 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Washing: Wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1,3,5-trichloro-2-nitrobenzene.

Section 5: Visualizing the Process

Workflow for Nitration and Troubleshooting

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting P1 Select High-Purity This compound P2 Prepare Nitrating Agent (e.g., Oleum/Fuming HNO3) P1->P2 R1 Controlled Addition of Nitrating Agent P2->R1 R2 Maintain Optimal Temperature & Time R1->R2 R3 Monitor Reaction Progress (TLC/HPLC) R2->R3 W1 Quench Reaction Mixture in Ice-Water R3->W1 Reaction Complete W2 Filter and Wash Crude Product W1->W2 W3 Purify by Recrystallization W2->W3 T1 Low Yield? W3->T1 T2 Byproduct Formation? W3->T2 S1 Increase Nitrating Agent Strength Adjust Temperature/Time T1->S1 S2 Check Starting Material Purity Optimize Reaction Conditions T2->S2

Caption: A generalized workflow for the nitration of this compound, including key troubleshooting checkpoints.

Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism cluster_step1 Step 1: Generation of the Electrophile (Nitronium Ion) cluster_step2 Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Restoration of Aromaticity HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2NO3+->HSO4- H2O H₂O TCB This compound SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) TCB->SigmaComplex + NO₂⁺ Product 1,3,5-Trichloro-2-nitrobenzene SigmaComplex->Product + H₂O H3O+ H₃O⁺

Caption: The mechanism for the electrophilic aromatic substitution of this compound.

References

  • A newly developed synthesis of this compound (sym. TCB)
  • Electrophilic aromatic substitution. Part 32. The nitration of 1,3,5-trichloro-2-nitrobenzene, 1,3,5-trichloro-2,6-dinitrobenzene, and 1,2,3,5-tetrachloro-4,6-dinitrobenzene in sulphuric acid and in oleum. Journal of the Chemical Society, Perkin Transactions 2.
  • Process for the preparation of this compound.
  • Write the chemical reaction of chlorobenzene with respect to nitr
  • This compound PROGRESS REPORT. OSTI.GOV.
  • 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. OSTI.GOV.
  • The crystal structure of 1,3,5-trichloro-2-nitrobenzene.
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Selective Nitration of Chlorobenzene on Super-acidic Metal Oxides.
  • Synthesis of this compound. PrepChem.com.
  • How can 1,2,4-trichloro-5-nitrobenzene be synthesized?. Guidechem.
  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI.
  • LAB QO 4 - Nitr
  • NITR
  • 1,3,5-Trichloro-2-nitrobenzene technical, ~85% (HPLC). Sigma-Aldrich.
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  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Study on the Optimization of Nitration of m-Chlorotrifluoromethly Benzene. Academax.
  • Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow.
  • nitrobenzene. Organic Syntheses.
  • Nitr
  • Experiment 11: Electrophilic Aromatic Substitution – Nitr
  • Reactions of Benzene - Nitration, Sulphonation, Halogen
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  • Benzene, 1,3,5-trichloro-. NIST WebBook.
  • Nitration of 1,3,5-Trimethoxybenzene.
  • This compound. PubChem.
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challenges and solutions in the separation of trichlorobenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the separation of trichlorobenzene (TCB) isomers. This resource is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis who encounter challenges in isolating 1,2,3-TCB, 1,2,4-TCB, and 1,3,5-TCB. We will delve into the common hurdles and provide actionable solutions, troubleshooting guides, and detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the separation of trichlorobenzene isomers.

Q1: What makes the separation of trichlorobenzene isomers so challenging?

A1: The primary difficulty lies in the similar physicochemical properties of the three isomers.[1][2] Specifically:

  • Close Boiling Points: The boiling points of 1,2,3-TCB (218.5 °C) and 1,2,4-TCB (213.5 °C) are very close, making their separation by conventional fractional distillation inefficient and energy-intensive.[1][3][4][5] 1,3,5-TCB has a slightly lower boiling point (208 °C).[6]

  • Similar Solubility Profiles: All three isomers are nonpolar compounds, leading to similar solubility in common organic solvents, which complicates separation by crystallization.[7][8] They are generally soluble in solvents like benzene, ether, and acetone but have low solubility in water.[6][7][8]

  • Co-elution in Chromatography: Their structural similarities can lead to co-elution or poor resolution in chromatographic systems without careful optimization of the stationary phase, mobile phase, and temperature programming.[2]

Q2: What are the principal methods used to separate TCB isomers?

A2: The most effective methods exploit the subtle differences in their physical and chemical properties. These include:

  • Fractional Distillation: While challenging, it can be used, often requiring columns with a high number of theoretical plates.[1][8]

  • Crystallization: This is a highly effective method, particularly for separating isomers with significantly different melting points. Melt crystallization is a notable technique in this area.[9][10]

  • Chromatography: Gas chromatography (GC) is a powerful analytical and preparative technique for separating volatile isomers like TCBs.[11][12][13][14] High-performance liquid chromatography (HPLC) can also be utilized.[11]

  • Adsorption: Methods using molecular sieves or zeolites can separate isomers based on differences in their molecular shape and polarity.[15][16][17]

Q3: Which physical properties are most critical for choosing a separation strategy?

A3: The choice of separation method is dictated by the differences in the isomers' physical properties. The following table summarizes these key properties:

Property1,2,3-Trichlorobenzene1,2,4-Trichlorobenzene1,3,5-TrichlorobenzeneRationale for Separation
Melting Point 53.5 °C[5]16.9 °C[3]63 °C[6]The significant differences in melting points make crystallization a viable method, especially for separating the higher-melting 1,3,5-TCB and 1,2,3-TCB from the lower-melting 1,2,4-TCB.[9]
Boiling Point 218.5 °C[5]213.5 °C[3]208 °C[6]The close boiling points of 1,2,3-TCB and 1,2,4-TCB pose a challenge for distillation, requiring high-efficiency columns.[1][8]
Solubility Sparingly soluble in alcohol; very soluble in ether and benzene.[8]Soluble in organic solvents like acetone, benzene, hexane, and toluene.[7]Soluble in benzene, ether, and ligroin.[6]Differences in solubility in various solvents at different temperatures can be exploited for fractional crystallization.

Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the separation of TCB isomers.

Guide 1: Poor Separation Efficiency in Fractional Distillation

Problem: You are experiencing poor separation of 1,2,3-TCB and 1,2,4-TCB using fractional distillation, with the distillate containing a mixture of both isomers.

Causality: The boiling points of 1,2,3-TCB (218.5 °C) and 1,2,4-TCB (213.5 °C) are very close, necessitating a distillation column with high efficiency to achieve separation.[1][3][5][8]

Troubleshooting Workflow:

Caption: Decision logic for troubleshooting poor fractional distillation separation.

Detailed Steps:

  • Assess Column Efficiency: For isomers with close boiling points, a distillation column with a higher number of theoretical plates is essential.[1] If your separation is poor, your column may not be efficient enough.

    • Solution: Use a longer packed column or a column with more efficient packing material (e.g., structured packing).

  • Optimize Reflux Ratio: A higher reflux ratio increases the number of effective vapor-liquid equilibria, improving separation.

    • Solution: Increase the reflux ratio. Be aware that this will also increase the time and energy required for the distillation.

  • Control Distillation Rate: A high distillation rate (excessive heat input) can lead to column flooding or channeling, preventing proper equilibrium from being established.[1]

    • Solution: Reduce the heat input to the reboiler to ensure a slow and steady distillation rate.

  • Consider Advanced Distillation Techniques: If fractional distillation remains ineffective, more advanced methods may be necessary.

    • Azeotropic Distillation: Introduce an entrainer that forms a new, lower-boiling azeotrope with one of the isomers, allowing for easier separation.[18]

    • Extractive Distillation: Use a solvent that alters the relative volatilities of the isomers.[1]

Guide 2: Inefficient Isomer Separation via Crystallization

Problem: You are attempting to separate TCB isomers by crystallization, but the resulting crystals are impure, or the yield is very low.

Causality: The success of crystallization depends on significant differences in the melting points and solubility of the isomers in the chosen solvent.[19] Impurities can also hinder crystal formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystallization-based TCB isomer separation.

Detailed Steps:

  • Solvent Selection: The ideal solvent should dissolve the TCB mixture at a high temperature and have low solubility for the target isomer at low temperatures.

    • Solution: Consult solubility data and perform small-scale solvent screening. Ethanol or methanol can be suitable for recrystallizing 1,3,5-TCB.[1][8]

  • Optimize Cooling Rate: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.

  • Pre-Purification: If the starting mixture contains a high level of impurities, it can inhibit crystallization.[19]

    • Solution: Perform a preliminary purification step, such as simple distillation, to remove components with significantly different boiling points.

  • Melt Crystallization: This technique is particularly useful as it avoids the use of solvents. It involves partially melting the solidified isomer mixture, where the impurities are "sweated" out with the liquid phase.

    • Solution: A method for purifying 1,2,4-TCB involves cooling the mixture to 0 °C, draining the uncrystallized mother liquor, and then slowly increasing the temperature to 11 °C to "sweat" out impurities.[10]

Guide 3: Co-elution of Isomers in Gas Chromatography (GC)

Problem: Your GC analysis shows overlapping or co-eluting peaks for the TCB isomers, preventing accurate quantification.

Causality: The structural similarity of the isomers requires a GC method with high resolving power. The choice of the stationary phase, temperature program, and carrier gas flow rate are critical.[2][20]

Troubleshooting Workflow:

Caption: A systematic approach to resolving co-eluting TCB isomers in GC.

Detailed Steps:

  • Column Selection: The stationary phase is the most critical factor. For aromatic isomers, phases with different polarities can provide the necessary selectivity.

    • Solution: If using a non-polar column (like a DB-5), consider a mid-polarity (e.g., DB-17) or a more polar stationary phase to exploit differences in the isomers' dipole moments. Ionic liquid-based columns have also shown high selectivity for these types of separations.[12]

  • Optimize Temperature Program: A slow temperature ramp allows more time for the isomers to interact with the stationary phase, enhancing separation.

    • Solution: Start with a low initial oven temperature and use a slow ramp rate (e.g., 5-10 °C/min).[12] Introducing isothermal holds at specific temperatures can also improve the resolution of closely eluting peaks.

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency (plate height).

    • Solution: Optimize the flow rate to achieve the minimum plate height (maximum efficiency) for your column dimensions. This information is typically provided by the column manufacturer.

  • Modify Column Dimensions: A longer column provides more theoretical plates, and a smaller internal diameter generally leads to higher efficiency.

    • Solution: If optimization of other parameters fails, switch to a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.25 mm).

Experimental Protocols

Protocol 1: Purification of 1,2,4-Trichlorobenzene by Melt Crystallization

Objective: To purify 1,2,4-trichlorobenzene from a mixture containing other TCB isomers by exploiting its lower melting point.

Materials:

  • Trichlorobenzene isomer mixture

  • Melt crystallization device with precise temperature control

  • Collection vessels

Procedure: [10]

  • Charging the Crystallizer: Add the trichlorobenzene mixture to the melt crystallization device at room temperature.

  • Cooling and Crystallization: Slowly lower the temperature of the mixture to 0 °C. The higher melting point isomers (1,2,3-TCB and 1,3,5-TCB) will solidify, while the 1,2,4-TCB will remain largely in the liquid mother liquor.

  • Draining the Mother Liquor: Once the temperature has stabilized at 0 °C and crystallization is complete, drain the uncrystallized mother liquor, which is now enriched in 1,2,4-TCB.

  • Sweating Step: Slowly increase the temperature from 0 °C to 11 °C. The average rate of temperature increase should be between 0.025 °C/min and 0.035 °C/min. This "sweating" process will cause trapped impurities to melt and be expelled from the crystal mass.

  • Draining the Sweat: Collect the liquid "sweat" as it is generated. Continue the sweating process until the total mass of the collected sweat is between 1/9th and 1/2 of the initial mass of the crystallized solids.

  • Melting and Collection: After the sweating step is complete, increase the temperature to melt the remaining purified solids. This final melt is the purified 1,2,4-trichlorobenzene.

Protocol 2: Analytical Separation of TCB Isomers by Gas Chromatography (GC-ECD)

Objective: To achieve baseline separation of 1,2,3-TCB, 1,2,4-TCB, and 1,3,5-TCB for quantitative analysis.

Instrumentation and Materials:

  • Gas Chromatograph with an Electron Capture Detector (ECD)

  • Capillary GC column (e.g., cyanopropyl-bonded porous silica or similar polarity)[21]

  • Carrier gas: Helium or Hydrogen, high purity

  • Sample: TCB isomer mixture dissolved in a suitable solvent (e.g., carbon disulfide or pentane)[21]

  • Internal standard (e.g., tetrachlorobenzene) for quantification[21]

Chromatographic Conditions: [12][21]

Parameter Value
Column e.g., IL-4 or HP-35 (or similar mid-to-high polarity column)
Injector Temperature 250 °C
Detector Temperature 260 °C (ECD)
Carrier Gas Helium
Flow Rate ~0.6 mL/min
Injection Volume 1 µL
Split Ratio e.g., 50:1

| Oven Program | Initial: 60 °C, hold for 1 minRamp: 6 °C/min to 230 °CHold: 5 min at 230 °C |

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the TCB isomer mixture in the chosen solvent. If performing quantification, add the internal standard at a known concentration.

  • Instrument Setup: Set the GC parameters as detailed in the table above.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Initiate the temperature program and data acquisition.

  • Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas for each isomer. The elution order will depend on the specific column used but is generally related to the boiling points and interaction with the stationary phase.

References

  • Solubility and Dissolution Thermodynamics for this compound in Organic Solvents. (n.d.). ResearchGate.
  • Separations of isomer mixtures of dichlorobenzene, trichlorobenzene and... (n.d.). ResearchGate.
  • 1,2,4-Trichlorobenzene - Solubility of Things. (n.d.). Solubility of Things.
  • 1,2,3-Trichlorobenzene | C6H3Cl3. (n.d.). PubChem.
  • 1,2,4-Trichlorobenzene. (2023, November 29). In Wikipedia.
  • DETERMINATION OF 1,2,4- AND 1,3,5-TRICHLOROBENZENES IN WATER SAMPLES BY SOLID-PHASE EXTRACTION AND GAS-CHROMATOGRAPHY COUPLED TO. (n.d.). Marcel Dekker, Inc..
  • 1,2,4-Trichlorobenzene | C6H3Cl3. (n.d.). PubChem.
  • EP0474465A1 - Process for isomerizing trichlorobenzene. (n.d.). Google Patents.
  • Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. (n.d.). Applied Biological Chemistry.
  • 1,2,3-Trichlorobenzene. (2023, March 21). In Wikipedia.
  • US5180862A - Process for isomerizing trichlorobenzene. (n.d.). Google Patents.
  • WO1997045389A1 - Method of making 1,2,4-trichlorobenzene. (n.d.). Google Patents.
  • EP 0474465 B1 - Process for isomerizing trichlorobenzene. (n.d.). European Patent Office.
  • Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols. (2024, August 14). CrystEngComm.
  • Separation and Analysis of Chlorobenzenes in Mixtures by Gas Chromatography. (n.d.). datapdf.com.
  • Trichlorobenzenes. (n.d.). OSPAR Commission.
  • CN105859517A - Method for purifying 1,2,4-trichlorobenzene from trichlorobenzene mixture. (n.d.). Google Patents.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • NL8006945A - PROCESS FOR PREPARING this compound. (n.d.). Google Patents.
  • Decomposition of Trichlorobenzene Isomers by Co-Grinding with CaO. (n.d.). ResearchGate.
  • Azeotropic distillation. (2023, November 29). In Wikipedia.
  • Efficient separation of cresol isomers using azeotropic coupling pressure-swing distillation: From separation mechanism to process integration. (n.d.). ResearchGate.
  • Synthesis of Azeotropic Distillation Systems with Recycles. (n.d.). University of California, Santa Barbara.
  • 3.3. CRYSTALLIZATION. (n.d.). Yumpu.
  • EP0019789A1 - Process for the preparation of this compound. (n.d.). Google Patents.
  • Analysis of azeotropic distillation columns combined with pervaporation membranes. (2025, August 7). ResearchGate.
  • Dissociation extractive crystallization: Separation of di- and trichloroacetic acids. (2025, August 7). ResearchGate.
  • The Separation of Chlorobenzene Compounds from Environmental Water Using a Magnetic Molecularly Imprinted Chitosan Membrane. (2022, August 8). PMC - NIH.

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methods for reducing by-product formation in 1,3,5-Trichlorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3,5-Trichlorobenzene

Welcome to the technical support center for the synthesis of this compound (1,3,5-TCB). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing high-purity 1,3,5-TCB. Direct chlorination of benzene is highly regioselective for the 1,2,4-isomer, making the synthesis of the symmetrical 1,3,5-isomer a significant challenge that requires specific strategies to minimize by-product formation.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization data.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, providing causal analysis and actionable solutions.

Problem 1: My final product is contaminated with significant amounts of the 1,2,4-trichlorobenzene isomer.

Cause: The presence of isomeric by-products, particularly 1,2,4-TCB, is the most common purity issue. This typically arises from using a non-selective synthesis route or from an incomplete isomerization process. The direct trichlorination of benzene, for instance, yields approximately 90% 1,2,4-TCB and virtually no 1,3,5-TCB.[1][2]

Solutions:

  • Adopt a Highly Selective Synthesis Route: The most reliable method for producing high-purity 1,3,5-TCB is the Sandmeyer reaction, starting from 2,4,6-trichloroaniline (TCA). This precursor has the desired substitution pattern, and the subsequent diazotization and deamination reactions preserve this symmetry, inherently avoiding the formation of other isomers.

  • Optimize Isomerization Conditions (If applicable): If you are synthesizing 1,3,5-TCB by isomerizing a mixture of TCBs (e.g., from a commercial 1,2,4-TCB source), by-product control is critical.

    • Catalyst Selection: Acid-type zeolites, such as mordenite or beta zeolite, are effective for this process.[1]

    • Temperature Control: The isomerization must be conducted at high temperatures, typically between 300-450°C, to overcome the high activation energy.[1]

    • Prevent Catalyst Deactivation: A major side reaction is dechlorination, which produces high-boiling point compounds that foul the catalyst.[2] Carrying out the isomerization in the presence of hydrogen can mitigate this and extend catalyst life.[2][4] The addition of a rhenium and/or silver component to the catalyst can also help prevent deactivation.[1][2]

Problem 2: The yield from my Sandmeyer reaction is low, and the crude product is a dark, oily, or maroon-colored solid.

Cause: Low yields and colored impurities in the Sandmeyer synthesis of 1,3,5-TCB from 2,4,6-trichloroaniline are almost always due to improper control of reaction parameters, leading to the decomposition of the intermediate diazonium salt and the formation of azo compounds or phenolic by-products.

Solutions:

  • Strict Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable.

    • Action: Maintain the reaction temperature below 0°C, and preferably at -5°C, during the addition of sodium nitrite. Use an ice-salt bath for effective cooling.[5] Temperatures rising above 5°C can cause the diazonium salt to decompose, releasing nitrogen gas prematurely and leading to the formation of phenols and other undesirable side products.[5]

  • Optimize Reagent and Acid Choice: The choice of acid and reducing agent for the final deamination step is critical for preventing colored by-products.

    • Action: A proven high-purity route uses sulfuric acid (H₂SO₄) for the diazotization, followed by hypophosphorous acid (H₃PO₂) for the removal of the diazonium group. Using hydrochloric acid (HCl) and ethanol has been reported to produce a maroon-colored by-product, which reduces both yield and purity.

  • Ensure Correct Stoichiometry and Acid Concentration:

    • Action: A 70% concentration of sulfuric acid was found to be optimal for the diazotization step. The molar ratios of the reagents are also crucial; a study optimized the ratio of 2,4,6-trichloroaniline to sodium nitrite and hypophosphorous acid to 1:1.5:7.5, respectively.

Below is a workflow diagram illustrating the key decision and control points for troubleshooting the Sandmeyer reaction.

G cluster_start Initial Observation cluster_check Primary Checks cluster_solution Corrective Actions & Root Causes start Low Yield / Impure Product in Sandmeyer Reaction temp Was Temp < 0°C during NaNO₂ addition? start->temp reagents Which reagents were used for deamination? temp->reagents Yes temp_cause Root Cause: Diazonium Salt Decomposition Action: Use ice-salt bath, monitor closely. temp->temp_cause No reagent_h3po2 Optimal: H₂SO₄ / H₃PO₂ Result: Clean reaction, high purity. reagents->reagent_h3po2 H₃PO₂ reagent_etoh Suboptimal: HCl / Ethanol Cause: Formation of colored azo/phenolic by-products. reagents->reagent_etoh Ethanol

Caption: Troubleshooting workflow for Sandmeyer synthesis of 1,3,5-TCB.

Problem 3: My process involving vapor-phase chlorination results in over-chlorinated by-products like tetrachlorobenzenes.

Cause: The formation of tetrachlorobenzenes and other higher chlorinated compounds is a direct result of excessive chlorination conditions, either through a non-optimal temperature or too high a concentration of chlorine gas.[6][7]

Solutions:

  • Control Reactant Stoichiometry: The molar ratio of the chlorine gas to the starting trihalobenzene is the most critical parameter.

    • Action: Use a molar ratio of 0.5 to 3.0 of the stoichiometric amount of chlorine required for the conversion.[6] For converting 1-bromo-3,5-dichlorobenzene, a ratio of 0.8 to 2.0 is preferred.[6] Exceeding this range promotes the formation of excess chlorinated products.

  • Optimize Reaction Temperature: The reaction temperature influences the rate of both the desired substitution and undesired over-chlorination.

    • Action: Maintain the vapor-phase reaction at a temperature between 280°C and 500°C, with a preferred range of 300°C to 400°C.[6] Temperatures outside this range can lead to incomplete conversion or increased formation of by-products and carbonized material.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing this compound?

There are three primary strategies, each with distinct advantages and challenges regarding by-product formation.

Synthesis Strategy Starting Material(s) Key Conditions Primary By-products Selectivity
Sandmeyer Reaction 2,4,6-TrichloroanilineDiazotization (<0°C), Deamination with H₃PO₂Phenols, azo compounds (if conditions are poor)Very High
Isomerization 1,2,4-Trichlorobenzene300-450°C, Zeolite catalyst, H₂ atmosphereOther TCB isomers (1,2,4-, 1,2,3-), dechlorination productsModerate to Good[1][2]
Vapor-Phase Chlorination 1-Bromo-3,5-dichlorobenzene300-400°C, controlled Cl₂ stoichiometryTetrachlorobenzenes, unreacted starting materialHigh[6][8]
Denitrating Chlorination 3,5-Dichloronitrobenzene230-250°C, Chlorine gasMinor impuritiesHigh[3][9]

Q2: Why is the Sandmeyer reaction preferred for producing high-purity 1,3,5-TCB?

The preference for the Sandmeyer reaction is rooted in its mechanistic selectivity. The process starts with 2,4,6-trichloroaniline, a molecule that already possesses the correct 1,3,5-substitution pattern of chlorine atoms. The reaction sequence—diazotization of the amino group followed by its reductive removal (deamination)—replaces the -NH₂ group with a hydrogen atom without affecting the chlorine substituents or their positions on the aromatic ring. This avoids the formation of positional isomers like 1,2,4-TCB, which is the primary challenge in other methods like isomerization.

G cluster_info Key Advantage TCA 2,4,6-Trichloroaniline (Pre-set 1,3,5-pattern) Diazonium Diazonium Salt Intermediate TCA->Diazonium 1. NaNO₂, H₂SO₄ 2. Temp < 0°C TCB High-Purity This compound Diazonium->TCB 3. H₃PO₂ (Deamination) info Reaction pathway preserves the initial symmetrical substitution pattern, preventing isomer formation.

Caption: Selective synthesis of 1,3,5-TCB via the Sandmeyer reaction.

Q3: How can I effectively purify crude this compound from its isomers?

Purification relies on exploiting the differences in physical properties between the 1,3,5-isomer and its common by-products.

  • Recrystallization: This is a highly effective method due to the significant difference in melting points and crystal structures. 1,3,5-TCB is a solid with a melting point of ~63°C, while the major isomeric impurity, 1,2,4-TCB, is a liquid at room temperature (m.p. ~17°C).[10]

    • Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol. Upon cooling, the higher-melting, more symmetrical 1,3,5-TCB will selectively crystallize, leaving the 1,2,4-isomer and other impurities in the mother liquor. The pure crystals can then be isolated by filtration.

  • Distillation: While fractional distillation can be used, it is generally less efficient for separating the TCB isomers due to their close boiling points (1,3,5-TCB: 208°C; 1,2,4-TCB: 213.5°C).[10] It is more useful for removing lower or higher boiling impurities.

  • Washing: A simple wash can remove acidic or basic residues from the synthesis. The crude product can be washed with water and a dilute solution of sodium hydroxide or sodium thiosulfate to remove residual reagents before final purification.[8][11]

References

  • Mehilal, R. B. Salunke, & J. P. Agrawal. (2002). A newly developed synthesis of this compound (sym. TCB) from aniline. Indian Journal of Chemistry, Vol. 41B, 604-607.
  • European Patent Office. (1994). Process for isomerizing trichlorobenzene - EP 0474465 B1.
  • Benchchem. This compound | High-Purity Research Chemical.
  • Google Patents. (1993). US5180862A - Process for isomerizing trichlorobenzene.
  • Google Patents. (1992). EP0474465A1 - Process for isomerizing trichlorobenzene.
  • IVL Swedish Environmental Research Institute. Trichlorobenzenes (TCB).
  • Google Patents. (1983). US4368340A - Process for producing this compound.
  • Google Patents. (1981). NL8006945A - PROCESS FOR PREPARING this compound.
  • PrepChem.com. Synthesis of this compound.
  • ChemicalBook. This compound synthesis.
  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzenes.
  • Google Patents. (1980).
  • Google Patents. (1981). US4306103A - Process for the manufacture of this compound.
  • Sciencemadness Discussion Board. (2014).

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overcoming the low aqueous solubility of 1,3,5-Trichlorobenzene in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,3,5-Trichlorobenzene (TCB). This resource addresses one of the most significant experimental hurdles associated with this compound: its extremely low aqueous solubility. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your experiments.

The Challenge: The Hydrophobic Nature of this compound

This compound is a symmetrical organochlorine compound that exists as white to off-white crystals at room temperature.[1][2] Its molecular structure makes it highly nonpolar and hydrophobic, leading to negligible solubility in water. This property presents a major obstacle for a wide range of aqueous-based experiments, including toxicological assays, environmental fate studies, and the preparation of analytical standards.

For context, its physicochemical properties underscore this challenge:

PropertyValueSource
Molecular Formula C₆H₃Cl₃[1]
Molar Mass 181.45 g/mol [3]
Appearance White to off-white crystals/powder[1][3]
Melting Point 63-64 °C[3][4]
Boiling Point 208 °C[3]
Water Solubility ~5.8 - 6 mg/L (at 20-25 °C)[4][5]
Log Kₒw (Octanol-Water Partition Coefficient) 4.19 - 4.49[1][5]

The very high Log Kₒw value indicates a strong preference for partitioning into nonpolar environments (like lipids or organic solvents) over water, which is the root cause of the solubilization difficulties researchers encounter.

Troubleshooting & FAQs: Overcoming Solubility Issues

This section provides direct answers and protocols to address common experimental problems related to the poor aqueous solubility of 1,3,5-TCB.

Q1: I've added 1,3,5-TCB powder directly to my aqueous buffer and it won't dissolve. What's wrong?

This is the expected behavior. Due to its crystalline structure and highly hydrophobic nature, 1,3,5-TCB is practically insoluble in water.[6][7] Direct addition of the solid to an aqueous medium will result in suspended particles, not a true solution. To achieve a dissolved state, a solubilization-enhancing strategy is mandatory.

Q2: What are the most effective methods for preparing an aqueous solution of 1,3,5-TCB?

There are three primary, well-established techniques to enhance the aqueous solubility of hydrophobic compounds like 1,3,5-TCB. The choice of method is critical and depends on the specific requirements of your experiment.

  • Co-solvency: The addition of a water-miscible organic solvent to reduce the overall polarity of the solvent system.[8][9]

  • Micellar Solubilization: The use of surfactants at concentrations above their critical micelle concentration (CMC) to create nano-sized hydrophobic cores where 1,3,5-TCB can be sequestered.[10][11][12]

  • Cyclodextrin Inclusion Complexation: The formation of a host-guest complex where a 1,3,5-TCB molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[13][14][15]

Q3: How do I select the right solubilization method for my experiment?

The selection of an appropriate method is a critical decision that directly impacts the validity of your experimental results. You must consider the potential for the solubilizing agent itself to interfere with your system.

MethodMechanism of ActionKey AdvantagesCritical Considerations & Potential Interferences
Co-solvency Reduces the polarity of the aqueous phase, making it a more favorable solvent for TCB.[8]Simple, inexpensive, and effective for creating stock solutions.The co-solvent may have its own biological effects (e.g., toxicity to cells, enzyme inhibition) or alter the physicochemical properties of the system. High concentrations can lead to precipitation upon further dilution.[16]
Micellar Solubilization TCB partitions into the hydrophobic core of micelles formed by surfactant molecules.[11]High loading capacity, can significantly increase apparent solubility.Surfactants can be toxic to microorganisms and cell cultures, interfere with protein function, and may complicate downstream sample analysis. The "free" concentration of TCB available for biological interaction is much lower than the total concentration.[12]
Cyclodextrin Inclusion TCB is encapsulated within the hydrophobic cavity of the cyclodextrin "host" molecule.[14][17]Generally low toxicity, well-defined stoichiometry, and can increase bioavailability by shielding the guest molecule.Limited by the solubility of the cyclodextrin itself. Complex formation is a dynamic equilibrium, and the choice of cyclodextrin size (α, β, γ) is crucial for a good fit with the TCB molecule.[13][14]
Q4: Can you provide a protocol for using the co-solvent method?

This method is best for preparing a concentrated stock solution that can be diluted into your final experimental medium. Methanol is a common choice.[18]

Objective: To prepare a saturated stock solution of 1,3,5-TCB in a water-miscible solvent for subsequent dilution.

Protocol:

  • Solvent Selection: Choose a high-purity, water-miscible organic solvent such as methanol, ethanol, or acetone.

  • Stock Solution Preparation:

    • Weigh an excess amount of 1,3,5-TCB into a glass vial.

    • Add a precise volume of the chosen co-solvent (e.g., 10 mL of methanol).

    • Seal the vial and mix vigorously using a vortex mixer or sonicator.

    • Allow the solution to equilibrate by rotating it at room temperature for 24 hours to ensure saturation. Some solid TCB should remain at the bottom.

  • Clarification: Centrifuge the solution at high speed or filter it through a solvent-resistant (e.g., PTFE) syringe filter (0.22 µm) to remove all undissolved TCB crystals. The resulting clear supernatant is your saturated stock solution.

  • Dilution into Aqueous Medium:

    • Carefully spike a small, precise volume of the stock solution into your pre-warmed aqueous buffer while vortexing.

    • CRITICAL: The final concentration of the co-solvent in your experimental medium should be kept to a minimum (ideally <0.1% v/v) to avoid artifacts. Always run a "vehicle control" in your experiment containing the same final concentration of the co-solvent without TCB.

  • Verification: The final concentration of dissolved 1,3,5-TCB must be confirmed analytically (See Q7).

Co_Solvency_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use A Weigh excess 1,3,5-TCB B Add precise volume of co-solvent (e.g., Methanol) A->B C Equilibrate 24h (Vortex/Sonicate) B->C D Centrifuge / Filter (0.22 µm PTFE) C->D E Spike stock into aqueous buffer (<0.1% v/v) D->E Saturated Stock Solution F Run Experiment & Vehicle Control E->F G Verify Concentration (GC-MS/ECD) F->G

Co-solvency workflow for 1,3,5-TCB.
Q5: How does micellar solubilization work, and what is a general protocol?

Surfactants are amphiphilic molecules that, above a specific concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic interior and a hydrophilic exterior.[10] The hydrophobic core acts as a microenvironment where nonpolar molecules like 1,3,5-TCB can partition, effectively increasing their apparent solubility in the bulk aqueous solution.[11][19]

Objective: To solubilize 1,3,5-TCB in an aqueous solution using a surfactant.

Protocol:

  • Surfactant Selection: Choose a surfactant appropriate for your system. Non-ionic surfactants like Triton™ X-100 or Brij® 35 are often used in environmental studies.[12] For cell culture, biocompatible block copolymers like Pluronics® may be more suitable.

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its known CMC.

  • Introduce 1,3,5-TCB:

    • Method A (Direct Solid): Add an excess amount of solid 1,3,5-TCB to the surfactant solution.

    • Method B (Solvent Evaporation): Dissolve a known amount of 1,3,5-TCB in a small volume of a highly volatile solvent (e.g., hexane, dichloromethane) in a glass flask. Evaporate the solvent completely under a gentle stream of nitrogen to create a thin film of TCB on the flask wall. Add the surfactant solution to this flask.

  • Equilibration: Seal the container and agitate the mixture (e.g., on a shaker or rotator) for 24-48 hours at a controlled temperature to allow the TCB to partition into the micelles.

  • Clarification: Centrifuge and/or filter the solution to remove any undissolved TCB or precipitates.

  • Verification: The final concentration of solubilized 1,3,5-TCB must be determined analytically (See Q7).

Micellar_Solubilization cluster_micelle Micelle Structure cluster_process Solubilization Process center Hydrophobic Core s1 s2 s3 s4 s5 s6 s7 s8 A 1,3,5-TCB (Hydrophobic) C Equilibration (24-48h) A->C B Surfactant Solution (> CMC) B->C D TCB Partitioned into Micelles C->D

Mechanism of micellar solubilization.
Q6: What are cyclodextrins and how can I use them to dissolve 1,3,5-TCB?

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape.[14] This structure features a hydrophilic exterior, which makes them water-soluble, and a nonpolar, hydrophobic interior cavity. Hydrophobic "guest" molecules like 1,3,5-TCB can fit within this cavity, forming a stable, water-soluble "host-guest" inclusion complex.[13][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its enhanced water solubility and low toxicity.

Objective: To prepare a 1,3,5-TCB solution using cyclodextrin-mediated complexation.

Protocol:

  • Cyclodextrin Selection: Choose a cyclodextrin. Beta-cyclodextrins (β-CD) or modified versions like HP-β-CD are common choices for aromatic compounds.

  • Prepare CD Solution: Prepare a saturated or near-saturated aqueous solution of the chosen cyclodextrin. Gentle warming can aid dissolution.

  • Prepare TCB Solution: Dissolve a known amount of 1,3,5-TCB in a minimal volume of a water-miscible organic solvent like ethanol.[13]

  • Form the Complex: While vigorously stirring the cyclodextrin solution, add the TCB/ethanol solution dropwise. A white precipitate of the inclusion complex may form immediately.[13]

  • Equilibration: Continue to stir the mixture for several hours (or overnight) at a constant temperature to maximize complex formation.

  • Isolation (Optional): If a solid complex is formed, it can be collected by centrifugation, washed, and dried. This solid complex can then be redissolved in water to a desired concentration. Alternatively, the equilibrated slurry can be filtered to yield a saturated aqueous solution of the complex.

  • Verification: The final concentration of complexed 1,3,5-TCB must be confirmed analytically (See Q7).

Cyclodextrin_Complexation cluster_product Product TCB 1,3,5-TCB (Guest) CD Cyclodextrin (Host) plus + Complex Water-Soluble Inclusion Complex CD->Complex Equilibration in Water TCB_in_CD TCB

Host-guest inclusion complex formation.
Q7: How do I accurately measure the final dissolved concentration of 1,3,5-TCB in my prepared solutions?

This step is absolutely essential for the integrity of your research. You cannot rely on theoretical calculations. The actual dissolved concentration must be empirically verified using established analytical methods.

Recommended Workflow:

  • Sample Preparation (Extraction): The 1,3,5-TCB must be transferred from the aqueous matrix into an organic solvent.

    • Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent like hexane or dichloromethane to extract the TCB from your aqueous sample.[5]

    • Solid-Phase Extraction (SPE): Pass the aqueous sample through a cartridge containing a solid adsorbent (e.g., C18, cyanopropyl) that retains the TCB. The TCB is then eluted with a small volume of organic solvent.[21]

  • Analysis: The organic extract is then analyzed to quantify the 1,3,5-TCB.

    • Gas Chromatography (GC): This is the most common and reliable technique.

      • Detector: An Electron Capture Detector (GC-ECD) is highly sensitive to halogenated compounds like TCB and provides low detection limits.[21][22][23] A Mass Spectrometer (GC-MS) provides higher specificity and structural confirmation.[22]

  • Quantification: The concentration is determined by comparing the instrument response of your sample to a calibration curve prepared from certified analytical standards of 1,3,5-TCB in the same final solvent.

References

  • Micellar solubilization. Pharmaceutical - Pharmacy 180. [Link]
  • Trichlorobenzenes in Drinking-water.
  • Investigation of aromatic hydrocarbon inclusion into cyclodextrins by Raman spectroscopy and thermal analysis. Archimer. [Link]
  • Fact sheet: this compound. Public Services and Procurement Canada. [Link]
  • This compound | C6H3Cl3 | CID 7950. PubChem. [Link]
  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes.
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Cas 108-70-3,this compound. LookChem. [Link]
  • Micellar solubilization – Knowledge and References. Taylor & Francis. [Link]
  • Polyaromatic Hydrocarbon Inclusion Complexes with 2-Hydroxylpropyl-β/γ-Cyclodextrin: Molecular Dynamic Simulation and Spectroscopic Studies. MDPI. [Link]
  • This compound. Wikipedia. [Link]
  • Toxicological Profile for Trichlorobenzene. Agency for Toxic Substances and Disease Registry. [Link]
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and arom
  • DETERMINATION OF 1,2,4- AND 1,3,5-TRICHLOROBENZENES IN WATER SAMPLES BY SOLID-PHASE EXTRACTION AND GAS-CHROMATOGRAPHY COUPLED TO AN ELECTRON-CAPTURE DETECTOR. Marcel Dekker, Inc.. [Link]
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and arom
  • Water solubility enhancements of DDT and trichlorobenzene by some surfactants below and above the critical micelle concentration.
  • Trichlorobenzenes.
  • A newly developed synthesis of this compound (sym. TCB) from aniline. Defence Science Journal. [Link]
  • Benzene, 1,3,5-trichloro-. NIST WebBook. [Link]
  • The Identification of Volatile Organic Compounds in Raw and Potable Waters by Gas Chromatography-Mass Spectrometry. Standing Committee of Analysts. [Link]
  • Process for producing this compound.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
  • This compound PROGRESS REPORT. OSTI.GOV. [Link]
  • Chemical Name: this compound. Minnesota Department of Health. [Link]
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Various techniques for solubility enhancement: An overview.
  • Trichlorobenzene, 1,3,5- solution. CRM LABSTANDARD. [Link]

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identifying and mitigating interference in GC-ECD analysis of trichlorobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography with Electron Capture Detection (GC-ECD) analysis of trichlorobenzenes (TCBs). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting in a practical question-and-answer format. Our goal is to move beyond simple procedural lists to explain the why behind each step, ensuring robust and reliable analytical outcomes.

Introduction to GC-ECD for Trichlorobenzenes

Gas chromatography is a premier technique for analyzing trichlorobenzenes in various matrices.[1][2] The Electron Capture Detector (ECD) is particularly well-suited for this task due to its high sensitivity to halogenated compounds like TCBs.[1][3][4][5][6] Unlike universal detectors, the ECD is highly selective, which is a significant advantage when dealing with complex samples.[6] It operates by measuring a decrease in a constant electron current caused by electronegative analytes passing through the detector.[3][4][5] However, this high sensitivity also makes the system prone to various interferences that can compromise data quality.

This guide will walk you through identifying and mitigating these common challenges, from sample preparation to final detection.

Part 1: Sample Preparation and Matrix-Related Interference

Proper sample preparation is the foundation of successful GC-ECD analysis. The goal is to isolate the TCBs from the sample matrix while removing potential interferences.[7]

Frequently Asked Questions (FAQs)

Question 1: I'm seeing many extra peaks in my chromatogram that are not my target TCB isomers. What could be the source of this matrix interference?

Answer: Matrix interference is a common issue, especially with complex samples like soil, sediment, or biological tissues.[8] These extra peaks can originate from several sources:

  • Co-extractive Compounds: Other organic compounds from the sample matrix can be extracted along with your TCBs. Phthalate esters, often introduced from plastic labware, are a frequent source of interference in pesticide analysis.[9]

  • Sulfur Compounds: In environmental samples like sediment, elemental sulfur can be co-extracted and produce a significant response in the ECD.[10]

  • Lipids and Fats: In biological samples, lipids are a major source of interference and can contaminate the GC system.

Troubleshooting Protocol: Enhancing Sample Cleanup

  • Solvent Selection and Purity: Ensure you are using high-purity, GC-grade solvents. Always run a solvent blank to check for contamination before processing your samples.

  • Solid-Phase Extraction (SPE): Employing an SPE cleanup step can effectively remove many interfering compounds. For TCB analysis, Florisil® cartridges are commonly used.[8] The non-polar TCBs are eluted with a non-polar solvent like hexane, while more polar interferences are retained on the stationary phase.

  • Sulfur Removal: If you suspect sulfur interference, you can treat your sample extract with activated copper powder. The copper will react with the elemental sulfur, removing it from the solution.[10][11]

  • Lipid Removal: For fatty samples, techniques like gel permeation chromatography (GPC) or saponification followed by liquid-liquid extraction (S-LLE) can be used to remove lipids before GC analysis.[10]

Question 2: My peak areas for TCB standards are much larger when I prepare them in a sample matrix extract compared to a pure solvent. What is causing this, and how do I get accurate quantification?

Answer: This phenomenon is known as the "matrix enhancement effect."[12][13] It occurs when non-volatile components of the sample matrix coat the GC inlet liner. This creates a more inert surface, reducing the thermal degradation of sensitive analytes like TCBs in the hot injection port.[13] As a result, more of the analyte reaches the detector, leading to a larger peak area compared to a clean solvent standard where some degradation may occur.

Mitigation Strategy: Matrix-Matched Calibration

To ensure accurate quantification, it is crucial to compensate for the matrix effect. The most reliable way to do this is by preparing your calibration standards in a blank matrix extract that is free of your target analytes.[12][13]

Step-by-Step Protocol for Matrix-Matched Calibration:

  • Prepare a Blank Matrix Extract: Source a sample of the same matrix (e.g., soil, fish tissue) that is known to be free of TCBs.

  • Extract the Blank Matrix: Process this blank sample using the exact same extraction and cleanup procedure you use for your unknown samples.

  • Prepare Calibration Standards: Use the resulting blank matrix extract as the solvent to prepare your serial dilutions of TCB calibration standards.

  • Analyze and Quantify: Construct your calibration curve using these matrix-matched standards. This will ensure that your standards and samples are affected by the matrix in the same way, leading to accurate quantification.

Calibration Approach Description When to Use
Solvent-Based Calibration Standards are prepared in a pure solvent (e.g., hexane).Simple, clean matrices with minimal interference.
Matrix-Matched Calibration Standards are prepared in a blank matrix extract.Complex matrices where enhancement or suppression effects are observed.[12][13]
Standard Addition Known amounts of standard are added directly to aliquots of the sample.When a blank matrix is unavailable.

Part 2: Chromatographic and System Interference

Even with perfect sample preparation, interference can arise from the GC system itself. These issues often manifest as "ghost peaks," baseline instability, or shifts in retention time.

Troubleshooting Flowchart for System Contamination

G start Ghost Peak or Baseline Noise Observed blank_run Run a solvent blank (no sample). Are ghost peaks present? start->blank_run no_injection_run Run method with no injection. Are peaks still present? blank_run->no_injection_run Yes sample_issue Issue is likely from sample carryover or contaminated sample/solvent. blank_run->sample_issue No system_issue Contamination is in the GC system (inlet, gas lines, or column). no_injection_run->system_issue No gas_issue Contamination is from carrier or makeup gas. no_injection_run->gas_issue Yes

Caption: A decision tree for diagnosing the source of ghost peaks.

Frequently Asked Questions (FAQs)

Question 3: I see peaks in my blank runs, often referred to as "ghost peaks." What are the common causes and how can I eliminate them?

Answer: Ghost peaks are extraneous peaks that appear in your chromatogram even when you inject a pure solvent blank.[14][15] Their presence indicates contamination somewhere in the system. The shape of the ghost peak can provide clues to its origin.[16]

  • Sharp Peaks: Often indicate contamination in the carrier gas or inlet.[17]

  • Broad Peaks: Typically suggest carryover from a previous injection of a high-concentration sample or column bleed.[16]

Systematic Troubleshooting for Ghost Peaks:

  • Inlet Contamination: The inlet is a common source of contamination.

    • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release siloxanes into the inlet. Replace the septum regularly.[14][15]

    • Liner Contamination: The inlet liner can become coated with non-volatile residues from previous injections. Regularly replace or clean the glass liner.[14][15]

    • Backflash: Injecting too large a volume or using an inappropriate solvent can cause the sample to expand beyond the volume of the liner, contaminating the cooler parts of the inlet.[16]

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures, leading to a rising baseline or broad ghost peaks.[18][19]

    • Causes: Exceeding the column's maximum temperature limit, exposure to oxygen from leaks, or injection of harsh chemicals can all accelerate column bleed.[18][20][21]

    • Solution: Condition the column according to the manufacturer's instructions. If bleed is severe, trim about 10-15 cm from the inlet end of the column. Ensure your carrier gas is high purity and that there are no leaks in the system.

  • Carryover: High-concentration samples can leave residues in the syringe, inlet, or front of the column, which then elute in subsequent runs.

    • Solution: Implement a thorough syringe cleaning protocol between injections. After analyzing a highly concentrated sample, run several solvent blanks to flush the system. A longer bake-out at the end of the temperature program can also help elute high-boiling contaminants.[16]

Question 4: The retention times for my TCB isomers are shifting between runs. What could be causing this instability?

Answer: Consistent retention times are critical for accurate peak identification.[8] Shifts in retention time usually point to a problem with the carrier gas flow rate or the oven temperature control.

Troubleshooting Retention Time Instability:

  • Check for Leaks: A leak in the system will cause a drop in the column head pressure, leading to a lower flow rate and longer retention times. Use an electronic leak detector to check all fittings from the gas source to the detector.

  • Verify Flow Rates: Ensure your carrier and makeup gas flow rates are set correctly and are stable. A faulty electronic pressure control (EPC) module or a depleted gas cylinder can cause fluctuations.

  • Oven Temperature Program: Verify that the oven is accurately following the temperature program. An uncalibrated oven or a faulty temperature sensor can lead to inconsistent retention times.

  • Column Integrity: Significant changes to the column, such as trimming a large section off the front, will shorten retention times. If you trim your column, you may need to update your retention time windows.

Part 3: Detector-Specific Interference

The ECD is highly sensitive but also susceptible to specific types of interference that can lead to a noisy baseline, high background signal, or even negative peaks.

Workflow for ECD Troubleshooting

ECD_Troubleshooting cluster_0 Symptom Identification cluster_1 Potential Causes & Checks cluster_2 Corrective Actions Symptom High Background/Noise Negative Peaks Loss of Sensitivity Causes Gas Purity & Leaks Contamination (Detector/Makeup Gas Line) Column Bleed Incorrect Makeup Gas Flow Detector Overload Symptom:n->Causes:c1 Symptom:n->Causes:c2 Symptom:n->Causes:c3 Symptom:s->Causes:c4 Symptom:s->Causes:c5 Actions Install/Replace Gas Purifiers & Leak Check Bake Out Detector & Clean Makeup Gas Line Condition/Trim/Replace Column Optimize Makeup Gas Flow Rate Dilute Sample Causes:c1->Actions:a1 Causes:c2->Actions:a2 Causes:c3->Actions:a3 Causes:c4->Actions:a4 Causes:c5->Actions:a5

Caption: Troubleshooting workflow for common ECD issues.

Frequently Asked Questions (FAQs)

Question 5: My ECD baseline is very high and noisy. How can I improve my signal-to-noise ratio?

Answer: A high and noisy baseline is often caused by contamination in the gas supply or the detector itself.[22] The ECD is sensitive to oxygen and other electronegative impurities.[6]

Protocol for Reducing ECD Noise:

  • Ensure Gas Purity: The carrier gas (typically nitrogen or argon/methane) and makeup gas must be of ultra-high purity (99.9995% or better).[17][22] Using lower-purity gases is a primary cause of high background signals.

  • Install Gas Purifiers: Always use high-quality moisture, oxygen, and hydrocarbon traps on both the carrier and makeup gas lines.[22][23] Place the oxygen trap closest to the GC.[22]

  • Check for Leaks: Even a small leak can introduce oxygen into the system, which will degrade the column and increase detector noise.[21][23]

  • Detector Bake-out: If the detector itself is contaminated, you can perform a bake-out. Disconnect the column from the detector and cap the detector inlet. Set the detector temperature to its maximum recommended limit (e.g., 350-375°C) and leave it overnight with the makeup gas flowing. This can help drive off contaminants.

  • Clean Makeup Gas Line: Contamination can build up in the makeup gas line within the detector.[22] Consult your instrument manual for instructions on how to clean this component.

Question 6: I'm observing negative peaks in my chromatogram. What does this mean?

Answer: Negative peaks in an ECD chromatogram can be caused by several factors:

  • Detector Overload: Injecting a sample that is too concentrated can saturate the detector, causing the signal to dip below the baseline.[14] Dilute your sample and re-inject.

  • Non-Electron Capturing Compounds: A very high concentration of a compound that does not capture electrons (like a solvent) can momentarily change the composition of the gas in the detector, leading to a negative dip.

  • Flow Fluctuations: The ECD is sensitive to changes in flow rate.[24] A sudden change in carrier or makeup gas flow can cause a baseline disturbance that appears as a negative peak. Check your gas regulators and EPC for stability.[24]

References

  • Agilent Technologies. (n.d.). What are the steps to troubleshoot ECD ghost peaks, high background or unstable baseline? Retrieved from Agilent Technologies website: [Link]
  • Agency for Toxic Substances and Disease Registry. (2014). Toxicological Profile for Trichlorobenzenes.
  • National Center for Biotechnology Information. (2014). Table 7-1, Analytical Methods for Determining Trichlorobenzenes in Biological Samples. In Toxicological Profile for Trichlorobenzenes.
  • Chromedia. (n.d.). ECD: Electron Capture Detector.
  • Win Source. (2019, December 11). What is an Electron Capture Detector (ECD) in gas chromatography?
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Wikipedia. (n.d.). Electron capture detector.
  • Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from Agilent Technologies website: [Link]
  • Poole, C. F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In ResearchGate.
  • Zhang, Y., et al. (2018). Separations of isomer mixtures of dichlorobenzene, trichlorobenzene and nitrochlorobenzene on the IL‐4, IL‐3 and HP‐35 column. In ResearchGate.
  • Poole, C. F. (2015). Derivatization reactions for use with the electron-capture detector. In ResearchGate.
  • Sotelo, C. G., et al. (2003). Trace analysis of trichlorobenzenes in fish by microwave-assisted extraction and gas chromatography-electron-capture detection. In ResearchGate.
  • Agilent Technologies. (2009). GC Troubleshooting Series Part One: Ghost Peaks. Retrieved from Agilent Technologies website: [Link]
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Sotelo, C. G., et al. (2003). Trace analysis of trichlorobenzenes in fish by microwave-assisted extraction and gas chromatography-electron-capture detection. Journal of Chromatography A, 993(1-2), 71-8.
  • Analytical Chemistry. (2019, January 1). Write a Note on Electron Capture Detector.
  • Snow, N. H. (2022, November 1). Selectivity and Sensitivity: The Electron Capture Detector (ECD), Its Unique Inventor James Lovelock (1919–2022), and GAIA. LCGC International.
  • Romanello, D. (2025, April 1). Preventing Column Bleed in Gas Chromatography.
  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention.
  • Hinshaw, J. V. (2013, April 1). Troubleshooting GC Columns and Detectors. LCGC International.
  • Chromatography Forum. (2008, January 25). Negative Peaks.
  • Kim, M., et al. (2021). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Applied Biological Chemistry, 64(1).
  • Zabiegala, B., et al. (2006). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Journal of Chromatographic Science, 44(5), 284-291.
  • LCGC International. (2023, March 6). GC Column Killers!
  • Agilent Technologies. (2022, August 23). Beware of GC Column Bleed. Retrieved from Agilent Technologies website: [Link]
  • Cvetkovikj, A., et al. (2017). Quantification using GC/ECD: challenges and pitfalls. Macedonian Pharmaceutical Bulletin, 63(1), 11-19.
  • Nadeau, H. G., & Oaks, D. M. (1961). Separation and Analysis of Chlorobenzenes in Mixtures by Gas Chromatography. Analytical Chemistry, 33(8), 1157-1159.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography.
  • Agilent Technologies. (n.d.). Troubleshooting Contamination problems with an Electron Capture Detector. Retrieved from Agilent Technologies website: [Link]
  • U.S. Environmental Protection Agency. (1994). Method 8081: Organochlorine Pesticides and PCBs as Aroclors by Gas Chromatography: Capillary Column Technique.
  • Phenomenex. (n.d.). LC & GC Separation Solutions Guide.
  • Amptius. (n.d.). EPA Method 8081 Instrumentation Guide.
  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from Agilent Technologies website: [Link]
  • Amptius. (n.d.). EPA Method 8081B Instrumentation Guide.
  • ResearchGate. (2020, November 14). How do I reduce a GC-ECD high signal?
  • Technology Networks. (2014, September 4). Matrix enhancement effect: A blessing or curse for gas chromatography?
  • Wang, L., et al. (2011). Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1037-1044.
  • Technology Networks. (2014, September 4). Matrix enhancement effect: A blessing or curse for gas chromatography?
  • Mastovska, K. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Agilent Technologies. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from Agilent Technologies website: [Link]

Sources

long-term stability and proper storage of 1,3,5-Trichlorobenzene reference standards

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Analytical Scientists

Welcome to the technical support center for 1,3,5-Trichlorobenzene (1,3,5-TCB) reference standards. As a Senior Application Scientist, I have compiled this guide to address the common questions and troubleshooting scenarios encountered in the laboratory. This resource is designed to provide you with the necessary information to ensure the long-term stability, proper storage, and accurate use of your 1,3,5-TCB reference materials, thereby safeguarding the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a neat this compound reference standard?

The long-term stability of your 1,3,5-TCB standard, which typically appears as white to off-white crystals, is directly dependent on its storage environment.[1][2] Improper storage can lead to degradation, compromising its certified purity.

The primary goal is to protect the standard from environmental factors that can accelerate chemical change. Store the standard in its original, tightly sealed container in a location that is cool, dry, and well-ventilated.[3][4][5][6] It should be kept separate from incompatible materials such as strong oxidizing agents and acids.[6][7] While some suppliers state that ambient storage (>5 °C) is acceptable, best practice dictates a controlled environment to minimize any potential for degradation.[8]

Table 1: Recommended Storage Conditions for Neat this compound

ParameterRecommendationRationale
Temperature Cool, ambient (>5 °C)Prevents sublimation and potential degradation from high heat.[8]
Light Store in the dark (e.g., in a cabinet or the original opaque packaging)1,3,5-TCB is susceptible to direct photolysis by sunlight, which can cause decomposition.[1][2]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is ideal but not strictly required for the solid. Keep container tightly sealed.[3][4][9]Minimizes exposure to atmospheric moisture and reactive species like hydroxyl radicals.[1][10]
Container Original manufacturer's vial, typically glass.[11]Glass is inert. Ensure the container is securely sealed to prevent sublimation and contamination.[5]
Location Well-ventilated, locked chemical storage area.[3][4][9]Ensures safety and prevents accidental exposure.[3] Store away from incompatible materials.[5]
Q2: My Certificate of Analysis (CofA) for this compound doesn't list an expiration date. How long is it good for?

This is a common and important question. The absence of an expiration date does not imply indefinite stability. Many reference material providers, such as Sigma-Aldrich, state that if no retest or expiration date is listed on the CofA, they do not have sufficient stability data to assign a shelf life.

Your Actions:

  • Check the CofA: Look for a "retest date" or "recommended use by" date.[12] This is the manufacturer's recommendation for when the standard should be re-qualified to ensure it still meets specifications.

  • Assume a Standard Shelf Life: In the absence of a date, a common practice in regulated industries is to assign a conservative shelf life (e.g., 1-2 years from the date of receipt) and then enter the standard into a re-qualification program.

  • Monitor for Changes: Regularly inspect the standard for any physical changes (see Q4).

  • Re-qualify When in Doubt: If the standard is old, has been stored improperly, or is being used for critical applications, its purity and concentration should be verified against a new, currently certified lot of the same reference standard.

Q3: What are the primary degradation pathways for this compound?

Understanding how 1,3,5-TCB degrades is key to preventing it. While generally stable under proper storage conditions, it can be affected by several factors.[1][7]

  • Photodegradation: Exposure to UV radiation, such as from direct sunlight, can cause decomposition.[1][2] This is a significant concern, especially for solutions of the standard left on a lab bench.

  • Reaction with Oxidizing Agents: In the atmosphere, 1,3,5-TCB is slowly degraded by reacting with photochemically-produced hydroxyl radicals.[1][10] While the half-life in air is estimated to be around 24 days, this highlights its susceptibility to oxidation.[1] Contact with strong oxidizing agents in the lab must be avoided.[6][7]

  • Thermal Decomposition: High temperatures can cause the compound to decompose, producing toxic and corrosive fumes like hydrogen chloride and carbon monoxide.[2][6]

The following diagram illustrates the key factors that can compromise the stability of the reference standard.

Factors Leading to 1,3,5-TCB Degradation cluster_factors Instability Factors TCB This compound (Stable Standard) Degradation Degraded Standard (Compromised Purity) TCB->Degradation Degradation Pathways UV_Light UV Light / Sunlight UV_Light->TCB Photolysis High_Temp High Temperatures High_Temp->TCB Thermal Decomposition Oxidizers Strong Oxidizing Agents Incompatible Materials Oxidizers->TCB Chemical Reaction Moisture Atmospheric Moisture Moisture->TCB Potential for Hydrolysis (slow)

Caption: Key environmental factors that can initiate the degradation of 1,3,5-TCB.

Q4: How can I tell if my this compound standard has degraded?

Visual inspection is the first line of defense. 1,3,5-TCB should be a white to off-white crystalline solid.[1][2] Look for:

  • Discoloration: Any change to yellow or brown hues.

  • Change in Physical State: Clumping, melting (melting point is 63-64 °C), or signs of moisture.[2]

  • Foreign Particulates: Any visible contamination in the vial.

If you observe any of these changes, the standard is suspect and should not be used for quantitative analysis without re-qualification. The most definitive way to assess degradation is through analytical testing, such as comparing its chromatographic profile and response to that of a newly purchased, certified standard.

Troubleshooting Guide

Scenario 1: My 1,3,5-TCB standard appears discolored and clumpy. Is it still usable?

Short Answer: It is highly unlikely to be suitable for quantitative work. These physical changes are clear indicators of potential chemical degradation or contamination.

Troubleshooting Workflow:

Follow this decision-making process to determine the appropriate course of action for a suspect standard.

Troubleshooting a Suspect 1,3,5-TCB Standard Start Suspect Standard Identified (e.g., discolored, past retest date) Check_Storage Review Storage History (Temp logs, light exposure?) Start->Check_Storage Quarantine Quarantine the Standard. Label clearly: 'DO NOT USE' Check_Storage->Quarantine Requalify Perform Re-qualification? (Is it cost/time effective?) Quarantine->Requalify Procure_New Procure New, Certified 1,3,5-TCB Standard Dispose Dispose of Old Standard per SDS & Local Regulations Procure_New->Dispose Requalify->Procure_New No Perform_Test Run Head-to-Head Analysis: Old vs. New Standard (GC-FID, GC/MS) Requalify->Perform_Test Yes Compare Compare Results: - Purity (% Area) - Concentration Response - Impurity Profile Perform_Test->Compare Decision Results Match CofA Specs & New Standard? Compare->Decision Decision->Dispose No Use_Limited Accept for Limited Use (e.g., qualitative only). Document findings. Decision->Use_Limited Yes

Caption: A decision workflow for evaluating the viability of an aged or suspect standard.

Scenario 2: I'm seeing extraneous peaks in my GC analysis that I suspect are from my standard solution. What should I do?

Extraneous peaks can arise from solvent impurities, contaminated labware, or degradation of the standard itself.

Protocol: Investigating Extraneous Peaks

  • Analyze a Solvent Blank: Prepare and inject a blank using the same solvent your standard is dissolved in. This will confirm if the impurity is from the solvent.

  • Prepare a Fresh Standard Solution: If the blank is clean, prepare a fresh solution of your 1,3,5-TCB standard from the neat material. If the extraneous peaks disappear, your previous solution may have degraded. Solutions are far less stable than the neat material and should be prepared fresh or stored for very limited periods under validated conditions (e.g., refrigerated in amber vials).

  • Test a New Standard: If the fresh solution still shows the extraneous peaks, the neat material itself may be compromised. The definitive test is to procure a new lot of certified 1,3,5-TCB and prepare a solution in parallel with your old standard.

  • Analyze by GC/MS: If available, analyze the suspect standard solution by GC/MS to tentatively identify the impurity peaks. Common degradation products could include dichlorobenzenes or trichlorophenols.[7]

Experimental Protocols

Protocol 1: Preparation of a Gravimetrically Certified Stock Standard Solution

This protocol ensures the highest accuracy when preparing a stock solution from the neat solid.

  • Acclimatization: Allow the sealed container of 1,3,5-TCB to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Use a calibrated analytical balance. Tare a clean, Class A volumetric flask (e.g., 10 mL). Using appropriate PPE (gloves, safety glasses) in a ventilated enclosure, carefully transfer a small amount (e.g., 10 mg) of the 1,3,5-TCB solid into the flask.[3][4][6] Record the mass to the highest precision possible (e.g., 0.01 mg).

  • Dissolution: Add a small amount of a suitable solvent (e.g., Methanol, Hexane, or Toluene, depending on your analytical method) to dissolve the solid completely.[2] Gently swirl the flask to ensure full dissolution.

  • Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark of the volumetric flask. Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration in µg/mL based on the recorded mass and the flask volume.

  • Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap. Store refrigerated (2-8 °C) and protected from light. Assign a short expiration date (e.g., 1-3 months, which should be validated by your laboratory).

References

  • This compound | C6H3Cl3 | CID 7950 - PubChem. (n.d.).
  • Toxicological Profile for Trichlorobenzenes. (2014).
  • Cas 108-70-3,this compound - LookChem. (n.d.). LookChem. [Link]
  • This compound - East Harbour Group. (2023, May 10). East Harbour Group. [Link]
  • Trichlorobenzenes - Canada.ca. (1993). Government of Canada. [Link]
  • Safety data sheet - CPAChem. (2024, February 22). CPAChem. [Link]
  • Fact sheet: this compound. (n.d.). Government of Canada. [Link]
  • SAFETY DATA SHEET - this compound. (2025, December 21). Thermo Fisher Scientific. [Link]
  • SAFETY DATA SHEET - Chlorobenzene - Greenfield Global. (2015, June 16). Greenfield Global. [Link]
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • Guidance on Storage and Handling of Chlorinated Solvents - ECSA. (n.d.).
  • This compound - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

safe handling procedures and personal protective equipment for 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling of 1,3,5-trichlorobenzene in a laboratory setting. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate risks and ensure a safe research environment. This document is structured to provide direct answers to common questions and troubleshoot potential issues you may encounter.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is a white crystalline solid that presents several health and environmental hazards.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3][4] In animal studies, oral exposure has led to effects on the liver and kidneys.[5] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1]

What are the key physical and chemical properties I should be aware of?

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Appearance White to yellow crystalline solid[6]
Molecular Weight 181.44 g/mol [1]
Melting Point 63-65 °C[1]
Boiling Point 208 °C[7]
Flash Point 107 °C[6][7]
Solubility in Water Insoluble[8][9]
What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A multi-layered approach to PPE is essential to prevent exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that meet EN 374 or equivalent standards for chemical resistance.[1] Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves properly.[2]

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 standards.[2] If there is a splash hazard, a face shield should also be worn.

  • Skin and Body Protection: A lab coat or impervious clothing is necessary to protect your skin.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a fume hood, to minimize inhalation risks.[1][2] For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[6][8]

How should I properly store this compound?

Proper storage is critical to maintaining chemical stability and preventing accidental exposure. Store this compound in a tightly sealed glass container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from strong oxidizing materials, heat sources, and open flames.[1][2][8] Some sources recommend refrigeration for storage.[8]

What are the established exposure limits for this compound?

While OSHA has not established specific regulations for trichlorobenzenes, other agencies have provided guidance.[10] The EPA has determined that a lifetime exposure to 0.04 mg/L of this compound in drinking water is not expected to cause adverse effects.[5][10] For short-term exposure in a child, the EPA suggests a limit of 0.6 mg/L for 1 or 10 days.[5][10]

Troubleshooting Guide: Responding to Incidents

Scenario 1: Accidental Skin or Eye Contact

Immediate Actions are Crucial:

  • Skin Contact: Immediately remove all contaminated clothing.[8][11] Wash the affected skin area thoroughly with plenty of soap and water.[8][12] If skin irritation develops or persists, seek medical attention.[2][12]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-20 minutes, making sure to remove contact lenses if present and easy to do.[2][8][12] Seek immediate medical attention, even if no symptoms like redness or irritation develop.[8]

Scenario 2: Managing a Spill

A calm and systematic approach is necessary to contain and clean up a spill effectively.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size & Location) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report end Response Complete report->end

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the area and inform your supervisor and colleagues.

  • Assess the Situation: From a safe distance, determine the extent of the spill.

  • Personal Protective Equipment: Before approaching the spill, ensure you are wearing the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.[2]

  • Containment: For a solid spill, you can prevent it from spreading.

  • Cleanup:

    • For small spills of the solid material, you can dampen the material with acetone and then transfer it to a suitable container.[8]

    • Use absorbent paper dampened with acetone to pick up any remaining material.[8]

    • For larger spills, it is advisable to sweep the spilled substance into covered containers.[2][7][11] If appropriate, moisten the material first to prevent dusting.[2][7][11]

  • Decontamination: Wash all contaminated surfaces with acetone followed by a soap and water solution.[8]

  • Waste Disposal: Seal all contaminated materials, including clothing and absorbent paper, in a vapor-tight plastic bag for eventual disposal.[8] The disposal of this compound waste should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][13] Do not discharge to sewer systems.[2]

  • Ventilation and Re-entry: Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[8]

Scenario 3: Accidental Inhalation or Ingestion

Immediate medical attention is paramount in these situations.

  • Inhalation: Immediately move the affected person to fresh air and have them rest.[2][8] If they experience symptoms such as wheezing, coughing, or shortness of breath, seek immediate medical attention.[8] If the person is not breathing, provide artificial respiration.[12]

  • Ingestion: Rinse the person's mouth with water.[2][12] Have them drink one or two glasses of water.[2][7] Do not induce vomiting.[11] Call a poison control center or doctor for treatment advice.[2][12]

Experimental Protocol: Preparing a Standard Solution of this compound

This protocol outlines the safe preparation of a standard solution, a common procedure in many research applications.

  • Preparation and PPE: Before starting, ensure you are in a well-ventilated laboratory and are wearing all the required PPE (lab coat, gloves, safety glasses).

  • Weighing: Carefully weigh the desired amount of this compound in a tared, clean glass beaker inside a chemical fume hood. A NIOSH-approved respirator is recommended during this step.[6][8]

  • Dissolving: Add a small amount of a suitable solvent (e.g., acetone) to the beaker to dissolve the solid.

  • Transfer: Quantitatively transfer the dissolved solution to a volumetric flask of the desired final volume.

  • Dilution: Dilute the solution to the mark with the same solvent.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Clearly label the flask with the chemical name, concentration, date, and your initials. Store the solution in a tightly sealed container in a designated, well-ventilated area.

By adhering to these guidelines and protocols, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf. (n.d.).
  • This compound - East Harbour Group. (2023, May 10).
  • This compound | C6H3Cl3 | CID 7950 - PubChem. (n.d.).
  • Trichlorobenzenes | Public Health Statement | ATSDR - CDC. (n.d.).
  • Safety data sheet - CPAChem. (2024, February 22).
  • HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf. (n.d.).
  • Table 8-1, Regulations, Advisories, and Guidelines Applicable to Trichlorobenzenes - NCBI. (n.d.).
  • Safety data sheet - CPAChem. (2018, April 20).
  • ICSC 0344 - this compound - Inchem.org. (n.d.).
  • Trichlorobenzenes | ToxFAQs™ | ATSDR - CDC. (n.d.).

Sources

optimizing temperature and catalyst for vapor phase chlorination to produce 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers and chemical development professionals engaged in the synthesis of 1,3,5-Trichlorobenzene (1,3,5-TCB) via vapor phase chlorination. We will explore the underlying chemical principles, address common experimental challenges, and offer detailed protocols to optimize this complex reaction.

Introduction: The Challenge of Selectivity

The synthesis of this compound presents a significant regioselectivity challenge. Direct, sequential chlorination of benzene via electrophilic aromatic substitution does not favor the formation of the 1,3,5-isomer. The initial chlorination of benzene yields chlorobenzene. The chloro-substituent is an ortho-, para- directing group, meaning it activates the positions adjacent (ortho) and opposite (para) to it for subsequent electrophilic attack.[1][2] Consequently, further chlorination predominantly produces 1,2- and 1,4-dichlorobenzene, which in turn leads to 1,2,4-trichlorobenzene as the major trichlorinated product.[2][3]

Achieving a high yield of 1,3,5-TCB requires a strategic approach that circumvents this inherent directing effect. This guide focuses on the most effective vapor-phase methods, which involve high-temperature chlorination of a specifically chosen precursor to force the desired substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the catalytic chlorination of benzene?

The reaction is a classic Electrophilic Aromatic Substitution (EAS) .[4][5] In the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), the chlorine molecule (Cl₂) is polarized. The catalyst interacts with one chlorine atom, making the other a powerful electrophile (Cl⁺).[6][7] The electron-rich π-system of the benzene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[7] Finally, a weak base (like FeCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding chlorobenzene and HCl, while regenerating the catalyst.[1]

Q2: Why is this compound not a major product of direct benzene chlorination?

As explained in the introduction, this is due to substituent directing effects. The first chloro group directs the second chlorination to the ortho and para positions. The resulting dichlorobenzenes (1,2- and 1,4-) are then chlorinated further. In both cases, the existing chloro groups direct the third substitution to positions that result almost exclusively in 1,2,4-trichlorobenzene, not the 1,3,5-isomer.

Q3: What is the most effective vapor-phase strategy for selectively synthesizing this compound?

The most viable industrial method involves a high-temperature, vapor-phase chlorine substitution on a precursor that already has the desired 1,3,5-substitution pattern. A highly effective method is the chlorination of 1-bromo-3,5-dichlorobenzene .[8][9][10] At elevated temperatures, the bromine atom can be selectively replaced by a chlorine atom, yielding 1,3,5-TCB with high purity.[8][11] This process is thermally driven and does not typically require a traditional Lewis acid catalyst.[8]

Process Optimization & Data Summary

The key to successfully synthesizing 1,3,5-TCB is selecting the correct precursor and tightly controlling the high-temperature vapor-phase reaction conditions.

ParameterOptimal Range / ValueRationale & Reference
Starting Material 1-Bromo-3,5-dichlorobenzeneThis precursor possesses the required 1,3,5-substitution pattern, enabling direct and selective conversion.[8][9]
Reaction Type Vapor Phase Thermal ChlorinationHigh thermal energy is required to drive the substitution of the bromine atom with a chlorine atom.[8][11]
Temperature 300 - 400°C This range is optimal for achieving an efficient rate of Br-Cl substitution while minimizing thermal decomposition and coking.[8]
Residence Time 1 - 60 secondsProvides sufficient time for the reaction to proceed to completion without promoting the formation of higher chlorinated side products.[8]
Chlorine Molar Ratio 0.8 - 2.0 (relative to stoichiometric amount)Ensures a sufficient supply of chlorine for the substitution without creating a large excess that could lead to further, undesirable chlorination.[8]
Catalyst Not requiredThe reaction is primarily driven by thermal energy, making a catalyst unnecessary for this specific precursor conversion.[8][11]
Expected Yield >95% When optimized, this specific precursor route is highly selective and can achieve near-quantitative yields of 1,3,5-TCB.[10]

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Yield of 1,3,5-TCB (when using Benzene feed) This is the expected outcome due to the inherent ortho-, para- directing effect of the chloro-substituent.The process must be fundamentally changed. Switch to a selective precursor like 1-bromo-3,5-dichlorobenzene.[8][10] An alternative, though different, process is the isomerization of 1,2,4-TCB using an aluminum chloride catalyst.[8]
Low Conversion of 1-Bromo-3,5-dichlorobenzene 1. Insufficient reaction temperature. 2. Residence time in the reaction zone is too short. 3. Incorrect molar ratio of chlorine to the precursor.1. Verify and increase the reactor temperature to the optimal 300-400°C range.[8] 2. Decrease reactant flow rates to increase the residence time to within the 1-60 second window. 3. Confirm chlorine flow rates to ensure the molar ratio is between 0.8 and 2.0 of the stoichiometric requirement.[8]
Formation of Higher Chlorinated Byproducts (e.g., Tetrachlorobenzenes) 1. Chlorine concentration is too high. 2. Reaction temperature is excessive, promoting further substitution.1. Reduce the molar feed ratio of chlorine to the organic precursor.[8] 2. Optimize the temperature to the lower end of the effective range (e.g., 300-350°C); avoid exceeding 500°C.[8]
Reactor Fouling or Coking Thermal decomposition of organic molecules at high temperatures.1. Consider introducing an inert diluent gas like nitrogen or helium to the feed stream.[11] 2. Optimize temperature and residence time to minimize exposure to harsh conditions. 3. Implement a periodic reactor decoking or cleaning protocol.[12]
Unreacted Chlorine Detected at Reactor Outlet 1. Incomplete reaction due to low temperature or short residence time. 2. Chlorine feed rate is excessively high.1. Re-verify and adjust reaction conditions (temperature, flow rates) to improve conversion. 2. Reduce the chlorine feed rate. 3. Ensure an efficient outlet gas scrubber system (e.g., caustic soda) is in place to safely neutralize all unreacted chlorine.[13]
Safety Alert: Uncontrolled Pressure Buildup 1. Blockage in the reactor outlet or downstream piping. 2. Potential for a runaway reaction, leading to rapid gas (HCl) evolution.1. Immediately execute an emergency shutdown of all reactant feeds. 2. Safely vent the reactor pressure through an engineered pressure relief system to a scrubbing unit. 3. Thoroughly investigate the cause before restarting. Ensure all temperature and pressure control systems are fully functional and calibrated.[14]

Visualizing the Reaction Pathway

The following diagram illustrates the challenge of direct chlorination. It shows how the sequential substitution of benzene naturally leads to the 1,2,4-isomer, bypassing the desired 1,3,5-product.

G cluster_0 Direct Chlorination Pathway cluster_1 Target Product (Not Favored) Benzene Benzene MCB Chlorobenzene Benzene->MCB + Cl₂ / Catalyst DCB_ortho 1,2-Dichlorobenzene MCB->DCB_ortho + Cl₂ (ortho attack) DCB_para 1,4-Dichlorobenzene MCB->DCB_para + Cl₂ (para attack) TCB_124 1,2,4-Trichlorobenzene (Major Product) DCB_ortho->TCB_124 + Cl₂ DCB_para->TCB_124 + Cl₂ TCB_135 This compound

Caption: Benzene chlorination pathway leading to 1,2,4-TCB.

Experimental Protocol: Vapor Phase Synthesis of 1,3,5-TCB from 1-Bromo-3,5-dichlorobenzene

This protocol is based on established high-temperature conversion processes.[8][10] Warning: This procedure involves hazardous materials at high temperatures and must be performed in a suitable reactor within a ventilated enclosure by trained personnel with appropriate safety measures.

1. System Setup:

  • Assemble a vapor-phase reactor system, typically a packed-bed or tube reactor made of corrosion-resistant material (e.g., quartz or a suitable alloy) housed within a high-temperature furnace.
  • Equip the system with mass flow controllers for precise control of chlorine gas and any inert diluent gas (e.g., nitrogen).
  • Use a high-precision syringe pump or similar liquid feed system to introduce the molten 1-bromo-3,5-dichlorobenzene. The feed line should be heated to prevent solidification.
  • The reactor outlet must be connected to a series of condensers (to collect the product) and a caustic scrubber to neutralize HCl byproduct and any unreacted chlorine.

2. Pre-Reaction Purge:

  • Heat the reactor to the target temperature (e.g., 360°C) while purging the system with an inert gas (nitrogen) to remove all oxygen and moisture.

3. Reactant Feed:

  • Preheat the 1-bromo-3,5-dichlorobenzene feed to just above its melting point to ensure it is a homogenous liquid before being vaporized.
  • Once the reactor temperature is stable, begin the reactant feeds simultaneously. A typical feed rate might involve 7.7 g/min of the organic precursor and 550 ml/min of chlorine gas, adjusted to achieve the desired molar ratio and residence time.[10]

4. Reaction Execution:

  • Continuously monitor the furnace temperature, reactant flow rates, and system pressure.
  • Maintain a stable reaction temperature (e.g., 360°C) and a residence time of approximately 10-20 seconds.[10]

5. Product Collection and Purification:

  • The reaction mixture exiting the reactor is cooled and condensed. The collected liquid will contain the desired this compound, liberated bromine, and potentially small amounts of unreacted starting material or side products.
  • The crude product mixture can be distilled to recover the bromine.[10]
  • The remaining organic phase should be washed with an aqueous solution of a reducing agent like sodium thiosulfate to remove any residual bromine, followed by a water wash.[10]
  • The final product, this compound, can be isolated and purified by distillation or recrystallization. A yield of over 97% can be achieved under optimized conditions.[10]

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
  • Doc Brown's Chemistry.
  • Silberstein, F., O'Driscoll, K. F., & Reilly, P. M. (1970). Kinetics of Homogeneously Catalyzed Gas-Liquid Reactions. Chlorination of Benzene with Stannic Chloride Catalyst. Industrial & Engineering Chemistry Fundamentals, 9(1), 53-59. [Link]
  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzenes. NCBI Bookshelf. [Link]
  • ChemistNate. (2021). Adding Cl to Benzene: Electrophilic Substitution. YouTube. [Link]
  • The Organic Chemistry Tutor. (2018).
  • Ube Industries. (1983). Process for producing this compound.
  • Clark, J. (2015).
  • National Center for Biotechnology Information. This compound.
  • Atkinson, R., et al. (2001). Kinetics and Mechanism of the Gas-Phase Reaction of Cl Atoms with Benzene. The Journal of Physical Chemistry A, 105(28), 6965-6972. [Link]
  • Singh, B., et al. (2002). A newly developed synthesis of this compound (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 61, 933-937. [Link]
  • Dow Chemical Company. (1972). Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride.
  • Ube Industries. (1982). Process for preparing this compound.
  • Hidayat, Y., et al. (2024). Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process.
  • Gholipour, B., et al. (2023). Effect of Iron Trichloride Catalyst on the Reaction Yield and Product Composition of Benzene Chlorination. Organic Chemistry Research. [Link]
  • De Luca, L., et al. (2019). Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent.
  • Stauffer Chemical Company. (1981). Process and catalyst mixture for the para-directed chlorination of alkylbenzenes.
  • Akhmadullin, R. M., et al. (2022). Synthesis of para-Dichlorobenzene by Chlorobenzene Chlorination on NaY Zeolite Heterogeneous Catalyst.
  • LibreTexts Chemistry. (2019).
  • LibreTexts Chemistry. (2023). Halogenation of Benzene and Methylbenzene. [Link]
  • The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. YouTube. [Link]
  • Reilly, J. H. (1938). Chlorination of benzene.
  • Hydro Instruments. Shutdown and Troubleshooting. [Link]
  • PrepChem.com. Synthesis of this compound. [Link]
  • NIST. Benzene, chloro-. NIST Chemistry WebBook. [Link]
  • Gustin, J. L. (1998). Safety of chlorination reactions. IChemE Symposium Series, 145, 211-224. [Link]
  • Pennsylvania Department of Environmental Protection.
  • Dosatron. Chlorinator Maintenance: How to Troubleshoot your Injector?. [Link]
  • The Dow Chemical Company. (1997). Method of making 1,2,4-trichlorobenzene.
  • ATO.com. (2022). Reactor Troubleshooting. [Link]
  • Lónyi, F., et al. (2005). Catalytic treatment of chlorobenzene and chlorobenzene derivatives.
  • Wang, Y., et al. (2009). Study on process of chlorination of benzene in the three-phase catalytic-distillation column with vapor diffluence.
  • Wikipedia. This compound. [Link]
  • LibreTexts Chemistry. (2023).

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troubleshooting incomplete diazotization in 1,3,5-Trichlorobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3,5-Trichlorobenzene

Guide Focus: Troubleshooting Incomplete Diazotization of 2,4,6-Trichloroaniline

Welcome to the technical support center. As Senior Application Scientists, we understand that synthesizing specialty aromatic compounds presents unique challenges. This guide is designed to provide in-depth, field-proven insights into one of the most critical steps in the synthesis of this compound: the diazotization of 2,4,6-trichloroaniline. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs): Incomplete Diazotization

Q1: My reaction yield is consistently low. How do I confirm that incomplete diazotization is the root cause?

A1: Low yield is a common issue, often stemming from the initial diazotization step. Before proceeding to the final deamination (reduction) step to form this compound, you must validate the complete consumption of the starting 2,4,6-trichloroaniline.

Diagnostic Protocol:

  • Thin-Layer Chromatography (TLC):

    • Prepare a TLC plate with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Spot the plate with three samples:

      • S: Your starting 2,4,6-trichloroaniline.

      • R: Your reaction mixture, carefully quenched with a small amount of sulfamic acid solution to destroy excess nitrous acid before spotting.

      • C: A co-spot of both S and R.

    • Interpretation: After running and visualizing the plate (e.g., under UV light), the 'R' lane should show no spot corresponding to the starting material in the 'S' lane. If the starting material spot is still present, your diazotization is incomplete.

  • Nitrous Acid Test:

    • After the full addition of your sodium nitrite solution and the recommended stirring time, test for the presence of a slight excess of nitrous acid.

    • Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.

    • Interpretation: An instantaneous blue-black color indicates the presence of excess nitrous acid, which signifies that all the aniline has likely reacted. If the paper does not change color, you may have insufficient sodium nitrite, leading to an incomplete reaction.

Q2: Why is the diazotization of 2,4,6-trichloroaniline more difficult than that of aniline?

A2: The difficulty arises from the electronic nature of the starting material. The three chlorine atoms on the aromatic ring are strongly electron-withdrawing. This property significantly reduces the nucleophilicity of the amine group (-NH₂).

  • Mechanistic Insight: The diazotization process begins with the attack of the amine's lone pair of electrons on the nitrosonium ion (NO⁺), which is the active electrophile generated in situ from sodium nitrite and acid.[1][2] Because the amine in 2,4,6-trichloroaniline is less electron-rich (less nucleophilic), this initial step is slower and requires more forceful conditions (e.g., stronger acid concentration) to proceed to completion compared to the highly nucleophilic amine of unsubstituted aniline.

Q3: My reaction mixture turns a dark red or brown color after adding sodium nitrite. What causes this, and how can I prevent it?

A3: This is a classic sign of a competing side reaction: azo coupling . The diazonium salt (Ar-N₂⁺) formed is an electrophile. If diazotization is slow or if there is a localized high concentration of unreacted aniline, the newly formed diazonium salt can react with the starting 2,4,6-trichloroaniline to form a colored azo compound (Ar-N=N-Ar').[3]

Causality & Prevention:

  • Poor Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[4][5] If the temperature rises above the optimal 0-5 °C range, decomposition and side reactions accelerate.

    • Solution: Ensure your reaction vessel is submerged in a well-maintained ice-salt bath and that the sodium nitrite solution is added slowly, dropwise, allowing the heat to dissipate.

  • Insufficient Acidity: The amine must be fully protonated to form the anilinium salt (Ar-NH₃⁺). This prevents it from acting as a nucleophile for azo coupling.

    • Solution: Use a sufficiently strong acid and ensure the aniline is completely dissolved and protonated before beginning nitrite addition. For deactivated anilines, using 70% sulfuric acid has been found to be effective.

  • Localized Reagent Concentration: Adding the nitrite solution too quickly creates localized "hot spots" of high concentration, promoting side reactions.

    • Solution: Add the sodium nitrite solution dropwise into the vortex of a vigorously stirred reaction mixture to ensure immediate dispersion.

Troubleshooting Guide: Key Parameters & Optimization

To systematically address incomplete diazotization, focus on the three pillars of this reaction: Temperature, Acidity, and Stoichiometry.

ParameterRecommended RangeRationale & Troubleshooting Insights
Temperature 0 - 5 °CThe most critical parameter. The diazonium salt is thermally labile.[6] Temperatures above 5 °C lead to decomposition, primarily forming the corresponding phenol (2,4,6-trichlorophenol) upon reaction with water, drastically reducing yield.[7] If you observe low yield and isolate phenol, poor temperature control is the most likely cause.
Acid Concentration HCl (conc.) or H₂SO₄ (70-95%)Deactivated anilines require strong acid conditions to facilitate the formation of the nitrosonium ion (NO⁺) and to ensure the amine is fully protonated. If your reaction is sluggish or incomplete (TLC confirmed), consider increasing the acid concentration or switching from HCl to H₂SO₄.
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsA slight excess of sodium nitrite is necessary to drive the reaction to completion and to account for any potential decomposition of nitrous acid. Use the KI-starch paper test. If it remains negative, your reaction is likely starved of the diazotizing agent. Consider a slow, dropwise addition of a small amount of extra NaNO₂ solution.
Stirring & Addition Rate Vigorous stirring, slow dropwise additionEnsures efficient heat transfer to the cooling bath and prevents localized high concentrations of reagents, which can lead to unwanted side reactions like azo coupling.[8]

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues with your diazotization reaction.

G cluster_0 Troubleshooting Workflow cluster_1 Corrective Actions for Incomplete Diazotization cluster_2 Investigate Subsequent Steps start Low Yield of this compound check_diaz Is Diazotization Complete? (Check via TLC) start->check_diaz incomplete Incomplete Diazotization check_diaz->incomplete No complete Diazotization Appears Complete check_diaz->complete Yes temp Verify Temp (0-5 °C) incomplete->temp acid Check Acid Concentration incomplete->acid nitrite Check NaNO₂ Stoichiometry incomplete->nitrite reduction Troubleshoot Deamination Step complete->reduction workup Review Workup & Purification complete->workup

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Reaction Mechanism

Understanding the mechanism highlights the critical role of each reagent.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Reductive Deamination cluster_2 Common Side Reaction TCA 2,4,6-Trichloroaniline (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) TCA->Diazonium NaNO₂, H⁺ 0-5 °C TCB This compound (Ar-H) Diazonium->TCB H₃PO₂ (Reducing Agent) Azo Azo Compound (Ar-N=N-Ar) Diazonium->Azo Reacts with unreacted Ar-NH₂

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Protocol 1: Diazotization of 2,4,6-Trichloroaniline

This protocol is a representative procedure and should be adapted based on your specific lab scale and safety protocols.

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,4,6-trichloroaniline (1.0 eq).

  • Acidification: Add 70% sulfuric acid (approx. 5-6 molar equivalents relative to the aniline) and stir until all the aniline has dissolved to form the anilinium sulfate salt.

  • Cooling: Cool the mixture to 0 °C using an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the vigorously stirred aniline solution over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [5]

  • Confirmation: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Perform a nitrous acid test (see FAQ A1) to confirm a slight excess of nitrous acid.

  • Proceed: The resulting cold solution of the diazonium salt is now ready for the subsequent deamination step (e.g., with hypophosphorous acid). It should be used immediately.[4]

References

  • A newly developed synthesis of this compound (sym. TCB) from aniline. (n.d.). Defence Science Journal.
  • Sandmeyer reaction. (2024). In Wikipedia.
  • Clarke, H. T., & Read, R. R. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Organic Syntheses.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
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  • This compound. (n.d.). PubChem.
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  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. (n.d.). ResearchGate.
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  • DIAZONIUM SALTS. (2020).
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  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
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  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • Sandmeyer type reaction troubleshoot. (2024). Reddit.
  • Preparation of 2, 4, 6-trichloroaniline. (n.d.). Google Patents.
  • Diazonium compound. (2024). In Wikipedia.
  • Diazotization Reaction Mechanism. (n.d.). Unacademy.
  • This compound. (2024). In Wikipedia.
  • Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. (n.d.). ACS Publications.
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  • Sandmeyer reaction (video). (n.d.). Khan Academy.
  • Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
  • Sandmeyer reaction. (n.d.).
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Progress in Color, Colorants and Coatings.
  • What is Sand Mayers reaction? (2017). Quora.
  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. (n.d.). UPB.
  • DIAZOTIZATION OF ANILINE DERIVATIVES AND DIAZO COUPLINGS IN THE PRESENCE OF P-TOLUENESULFONIC ACID BY GRINDING. (2009). Semantic Scholar.

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Validation & Comparative

A Comparative Toxicological Analysis of 1,3,5-Trichlorobenzene and 1,2,4-Trichlorobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative toxicity analysis of two common trichlorobenzene isomers: the symmetrical 1,3,5-trichlorobenzene (1,3,5-TCB) and the asymmetrical 1,2,4-trichlorobenzene (1,2,4-TCB). For researchers, scientists, and drug development professionals, understanding the distinct toxicological profiles of these isomers is critical for accurate risk assessment and the development of safe handling and mitigation strategies. This document moves beyond a simple listing of data points to provide in-depth, field-proven insights into the causality behind their toxicological differences, grounded in authoritative references.

Introduction: Isomeric Differences and Toxicological Implications

Trichlorobenzenes are synthetic organic compounds that find use as industrial solvents, dye carriers, and chemical intermediates.[1] While sharing the same molecular formula (C₆H₃Cl₃), the spatial arrangement of chlorine atoms on the benzene ring profoundly influences their physicochemical properties, environmental fate, metabolism, and ultimately, their toxicological profiles. 1,2,4-TCB is a colorless liquid at room temperature, whereas the more symmetrical 1,3,5-TCB is a crystalline solid.[1] These seemingly subtle physical differences are harbingers of more significant disparities in their biological activity. This guide will dissect these differences through a comparative lens, focusing on physicochemical properties, toxicokinetics, and a spectrum of toxicological endpoints.

Physicochemical Properties: The Foundation of Toxicological Behavior

The arrangement of chlorine atoms dictates the polarity, water solubility, and volatility of each isomer, which in turn governs their environmental distribution and biological uptake.

PropertyThis compound1,2,4-TrichlorobenzeneReference(s)
CAS Number 108-70-3120-82-1[2]
Molecular Weight 181.45 g/mol 181.45 g/mol [2]
Physical State (at 20°C) SolidLiquid[1][3]
Melting Point 63 °C17 °C[1]
Boiling Point 208 °C213 °C[1]
Water Solubility (at 25°C) 4.9 mg/L30-49 mg/L[2]
Vapor Pressure (at 25°C) 0.05 mmHg0.29 mmHg[2]
Log Kow 4.154.02[2]

The lower water solubility and vapor pressure of 1,3,5-TCB, a consequence of its symmetrical structure, suggest a greater tendency to partition into soil and sediment compared to the more volatile and slightly more water-soluble 1,2,4-TCB.[3][4] This has significant implications for environmental persistence and routes of exposure.

Comparative Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The journey of a xenobiotic through a biological system is a critical determinant of its toxicity. While data for 1,3,5-TCB is less extensive, studies on 1,2,4-TCB provide a robust framework for understanding the likely metabolic pathways and their toxicological consequences.

Absorption and Distribution

Both isomers can be absorbed through oral, dermal, and inhalation routes. Due to their lipophilic nature (high Log Kow), they are expected to readily cross biological membranes and distribute into fatty tissues.

Metabolism: A Tale of Two Pathways

The metabolism of trichlorobenzenes is a critical detoxification process, but it can also lead to the formation of reactive metabolites that mediate toxicity. The primary site of metabolism is the liver, involving cytochrome P450 (CYP450) enzymes.

1,2,4-Trichlorobenzene Metabolism: The metabolism of 1,2,4-TCB is relatively well-studied and proceeds primarily through two pathways:

  • Oxidative Pathway: CYP450-mediated oxidation forms reactive arene oxide intermediates, which can then be converted to various trichlorophenols (e.g., 2,4,5-trichlorophenol and 2,3,5-trichlorophenol).[5][6] These phenolic metabolites can be further conjugated with glucuronic acid or sulfate for excretion.[5] The formation of arene oxides is a crucial step, as these electrophilic intermediates can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[7]

  • Glutathione Conjugation Pathway: The arene oxide intermediates can also be conjugated with glutathione (GSH), a key cellular antioxidant. This pathway ultimately leads to the formation of mercapturic acid derivatives, which are excreted in the urine.[5][8]

This compound Metabolism: While specific studies on the detailed metabolic fate of 1,3,5-TCB are less common, it is anticipated to undergo similar metabolic transformations as 1,2,4-TCB, including hydroxylation to form trichlorophenols and subsequent conjugation. However, the symmetrical structure of 1,3,5-TCB may influence the rate and profile of metabolite formation.

G cluster_0 1,2,4-Trichlorobenzene Metabolism cluster_1 This compound Metabolism (Predicted) 1,2,4-TCB 1,2,4-TCB Arene Oxide Intermediate Arene Oxide Intermediate 1,2,4-TCB->Arene Oxide Intermediate CYP450 Trichlorophenols Trichlorophenols Arene Oxide Intermediate->Trichlorophenols Epoxide Hydrolase Glutathione Conjugate Glutathione Conjugate Arene Oxide Intermediate->Glutathione Conjugate GST Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Trichlorophenols->Glucuronide/Sulfate Conjugates Mercapturic Acid Mercapturic Acid Glutathione Conjugate->Mercapturic Acid 1,3,5-TCB 1,3,5-TCB Arene Oxide Intermediate_2 Arene Oxide Intermediate 1,3,5-TCB->Arene Oxide Intermediate_2 CYP450 Trichlorophenol Trichlorophenol Arene Oxide Intermediate_2->Trichlorophenol Epoxide Hydrolase Conjugates Conjugates Trichlorophenol->Conjugates

Metabolic pathways of 1,2,4-TCB and predicted pathway for 1,3,5-TCB.

Comparative Toxicological Profile

A side-by-side examination of various toxicological endpoints reveals a generally higher toxicity for the 1,2,4-isomer.

Acute Toxicity

Acute toxicity studies, typically determining the median lethal dose (LD50), provide a primary measure of a substance's short-term lethality.

EndpointThis compound1,2,4-TrichlorobenzeneReference(s)
Oral LD50 (rat) 800 - 3350 mg/kg756 mg/kg

The available data suggests that 1,2,4-TCB is more acutely toxic via the oral route in rats than 1,3,5-TCB.

Chronic Toxicity and Carcinogenicity

Long-term exposure to trichlorobenzenes can lead to target organ toxicity, with the liver and kidneys being primary sites of damage.[7]

  • 1,2,4-Trichlorobenzene: Chronic exposure in animal studies has been shown to induce liver and kidney damage.[7] In long-term bioassays, 1,2,4-TCB was associated with an increased incidence of liver tumors (hepatocellular adenomas and carcinomas) in mice.[7] However, similar studies in rats did not show evidence of carcinogenicity. The U.S. Environmental Protection Agency (EPA) has classified 1,2,4-trichlorobenzene as a Group D chemical, not classifiable as to human carcinogenicity, based on inadequate evidence in humans and limited evidence in animals.

  • This compound: Data on the chronic toxicity and carcinogenicity of 1,3,5-TCB is more limited. However, based on its structural similarity and metabolic pathways, concerns for liver and kidney effects remain.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material. The Ames test, a bacterial reverse mutation assay, is a widely used initial screen.

  • 1,2,4-Trichlorobenzene: The majority of in vitro genotoxicity studies, including the Ames test, have been negative for 1,2,4-TCB.

  • This compound: Limited genotoxicity data is available for 1,3,5-TCB, but it is generally considered not to be genotoxic.

Reproductive and Developmental Toxicity
  • 1,2,4-Trichlorobenzene: Studies in animals have generally not shown adverse effects on fertility.[7] Some developmental effects, such as reduced fetal body weight, have been observed at high doses that also caused maternal toxicity.[7]

  • This compound: There is a lack of comprehensive reproductive and developmental toxicity data for 1,3,5-TCB.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of toxicity data, standardized experimental protocols are essential. The following are examples of key assays used to evaluate the toxicity of chemical compounds like trichlorobenzenes.

Acute Oral Toxicity Testing (Adapted from OECD Guidelines 420, 423, and 425)

Objective: To determine the acute oral toxicity of a test substance.

Principle: A single dose of the substance is administered to animals by oral gavage. The animals are observed for a defined period for signs of toxicity and mortality.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dose Formulation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single dose is administered by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods.[9][10][11][12]

G start Start animal_selection Animal Selection (e.g., Rats, single sex) start->animal_selection dose_prep Dose Preparation (in appropriate vehicle) animal_selection->dose_prep administration Single Oral Gavage dose_prep->administration observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) administration->observation necropsy Gross Necropsy observation->necropsy data_analysis LD50 Calculation necropsy->data_analysis end End data_analysis->end

Workflow for Acute Oral Toxicity Testing.

Bacterial Reverse Mutation Assay (Ames Test) (OECD Guideline 471)

Objective: To assess the mutagenic potential of a test substance.[13][14]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A mutagenic substance will cause a reverse mutation, restoring the ability of the bacteria to grow on a medium lacking that amino acid.[13][14]

Methodology:

  • Strain Selection: At least five strains are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).[13][15]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.[15]

Conclusion: A Framework for Informed Decision-Making

The comparative toxicological analysis of this compound and 1,2,4-trichlorobenzene underscores the principle that isomeric structure is a potent determinant of biological activity. The available evidence consistently points to 1,2,4-trichlorobenzene as the more toxic of the two isomers, exhibiting greater acute toxicity and a clearer potential for chronic liver and kidney effects, including carcinogenicity in mice. This is likely attributable to its asymmetrical structure, which may favor the formation of reactive arene oxide intermediates during metabolism.

For researchers and professionals in drug development and chemical safety, this guide provides a foundational understanding of the toxicological nuances between these two isomers. It emphasizes the importance of considering not just the chemical class, but the specific isomeric form when conducting risk assessments. The detailed experimental protocols and mechanistic insights offered herein are intended to support a self-validating system of inquiry, ensuring that future research is built upon a foundation of scientific integrity and a comprehensive understanding of the existing toxicological landscape.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (2019, January 7). Nucro-Technics.
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A Comparative Analysis of the Physical Properties of 1,2,3-, 1,2,4-, and 1,3,5-Trichlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of chemical isomers is paramount for applications ranging from solvent selection to process optimization and environmental fate assessment. This guide provides an in-depth comparison of the key physical characteristics of the three isomers of trichlorobenzene (C₆H₃Cl₃): 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. We will delve into the experimental data, explain the underlying molecular principles governing their properties, and provide standardized methodologies for their determination.

Introduction: The Significance of Isomeric Differences

Trichlorobenzenes are chlorinated aromatic hydrocarbons with three chlorine atoms substituted on a benzene ring. While sharing the same molecular formula and weight (181.44 g/mol ), their distinct structural arrangements lead to significant variations in their physical properties. These differences are primarily dictated by molecular symmetry, which influences intermolecular forces such as van der Waals interactions and dipole-dipole forces. Understanding these nuances is critical for predicting their behavior in various chemical and biological systems. For instance, 1,2,4-trichlorobenzene is a common solvent and chemical intermediate, while the other isomers have more specialized applications.[1]

Molecular Structure and Polarity: The Root of Divergence

The arrangement of the chlorine atoms on the benzene ring directly impacts the overall polarity of the molecule, which is quantified by its dipole moment.

Figure 1: Molecular Structures of Trichlorobenzene Isomers

  • This compound: This isomer possesses the highest degree of symmetry. The C-Cl bond dipoles are arranged symmetrically around the ring, causing them to cancel each other out. This results in a very low or near-zero dipole moment.[2]

  • 1,2,4-Trichlorobenzene: This isomer has an asymmetrical arrangement of chlorine atoms. The individual bond dipoles do not cancel, leading to a significant net dipole moment.[3][4]

  • 1,2,3-Trichlorobenzene: The adjacent chlorine atoms in this isomer also result in an asymmetrical molecule with a substantial dipole moment, the highest among the three.[5][6]

The magnitude of the dipole moment is a crucial factor influencing melting point, boiling point, and solubility.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of the three trichlorobenzene isomers, with data compiled from various authoritative sources.

Physical Property1,2,3-Trichlorobenzene1,2,4-TrichlorobenzeneThis compound
Appearance White solid/crystals[7][8]Colorless liquid or white solid[9][10]White to off-white crystals[1][5]
Molar Mass ( g/mol ) 181.44[8]181.44[9]181.44[11]
Melting Point (°C) 53-64[6][7][12]16-17[4][9][10]63-63.5[1][11][13]
Boiling Point (°C) 218-219[6][14]213-214[9][10]208[1][11]
Density (g/cm³) ~1.45-1.69 (at 25°C)[7][8]~1.45-1.46 (at 20-25°C)[3][9]~1.36-1.45[1][15]
Water Solubility Insoluble/Very Poor[7][12]0.003% (20°C)[9]Insoluble[1][11]
Vapor Pressure 0.07 mmHg (25°C)[12][14]1 mmHg (20-38.3°C)[3][9][16]0.58 mmHg (25°C)[1]
Dipole Moment (Debye) 2.39 D[5][6]1.26 D[3][4]~0-0.28 D[2][11]
In-depth Discussion of Properties

Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. The highly symmetrical This compound can pack more tightly into a crystal lattice, resulting in stronger intermolecular forces and the highest melting point of the three isomers.[11][13] Conversely, the less symmetrical 1,2,4-trichlorobenzene has the lowest melting point as its irregular shape hinders efficient packing.[4][9][10] 1,2,3-trichlorobenzene has an intermediate melting point.[6][7][12]

Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces in the liquid state. For polar molecules, dipole-dipole interactions play a significant role. 1,2,3-Trichlorobenzene , with the highest dipole moment, exhibits the strongest dipole-dipole interactions, leading to the highest boiling point.[6][14] 1,2,4-Trichlorobenzene also has a notable dipole moment and a correspondingly high boiling point.[9][10] The nearly nonpolar This compound has the lowest boiling point as it relies mainly on weaker London dispersion forces.[1][11]

Density: All three isomers are denser than water.[3][7] The density values are relatively similar, though minor variations exist due to differences in molecular packing in the liquid or solid state.

Solubility: As nonpolar or weakly polar compounds, all three trichlorobenzene isomers are practically insoluble in water but are soluble in many organic solvents like benzene, ether, and ethanol.[1][5][7] Their hydrophobic nature is a key consideration in environmental contexts.

Vapor Pressure: Vapor pressure is inversely related to the boiling point. Consequently, 1,2,3-trichlorobenzene , with the highest boiling point, has the lowest vapor pressure.[12][14] This compound , having the lowest boiling point, is the most volatile of the three.[1]

Standardized Experimental Protocols for Physical Property Determination

To ensure the generation of reliable and comparable data, standardized methods for determining physical properties are essential. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International standards provide robust protocols.[1][9]

G cluster_workflow Workflow for Melting Point Determination (Capillary Method) A Sample Preparation: Finely powder the solid sample. B Capillary Tube Loading: Pack the sample into a capillary tube to a height of 2-4 mm. A->B C Apparatus Setup: Place the capillary tube in the melting point apparatus. B->C D Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C/min near the melting point). C->D E Data Recording: Record the temperature range from the first appearance of liquid to complete melting. D->E

Figure 2: Standard Workflow for Melting Point Determination

Melting Point Determination (OECD Guideline 102):

  • Sample Preparation: The solid sample is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube is heated at a slow, controlled rate.

  • Observation: The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103):

  • Apparatus: A distillation flask, condenser, thermometer, and a heating source are assembled.

  • Procedure: The liquid is heated in the flask, and the vapor is allowed to pass through the condenser.

  • Observation: The temperature at which the liquid and vapor are in equilibrium under a given pressure is recorded as the boiling point.

Density Determination (OECD Guideline 109): For liquids, a calibrated pycnometer or a digital density meter can be used. For solids, the density can be determined by measuring the volume displacement in a non-solvent.

Conclusion

The physical properties of the 1,2,3-, 1,2,4-, and this compound isomers are a direct consequence of their molecular structure and symmetry. The highly symmetrical 1,3,5-isomer exhibits a high melting point and low boiling point due to efficient crystal packing and low polarity. In contrast, the asymmetrical 1,2,3- and 1,2,4-isomers are more polar, leading to higher boiling points and lower melting points. A thorough understanding of these differences, supported by data from standardized experimental methods, is crucial for the effective and safe application of these compounds in research and industry.

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A Senior Application Scientist's Guide to Validating Gas Chromatography Methods for Trichlorobenzene Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of trichlorobenzene (TCB) isomers is a critical task in environmental monitoring, toxicology studies, and chemical manufacturing process control. Gas chromatography (GC) stands as the primary analytical technique for this challenge. However, merely developing a GC method is insufficient; rigorous validation is imperative to ensure the reliability, accuracy, and reproducibility of the data generated.[1]

This guide provides an in-depth, experience-driven approach to validating a GC method for the quantification of the three primary TCB isomers: 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and data interpretation, grounded in internationally recognized guidelines such as those from the International Council for Harmonisation (ICH).[2][3]

The Foundational Pillars of a Defensible GC Method

A robust and reliable GC method for TCB isomer analysis is built upon a foundation of carefully selected and optimized instrumental parameters. The goal is to achieve baseline separation of the isomers and other potential matrix components, ensuring that the analytical signal is solely attributable to the analyte of interest.

Choosing the Right Analytical Column: The Heart of the Separation

The choice of the GC capillary column is the single most critical factor in achieving the desired separation of TCB isomers.[4] The selection process is guided by the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analytes.[4]

  • Non-polar to Mid-polarity Columns: For chlorinated aromatic compounds like TCBs, columns with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5MS, Rtx-5MS) are a common and effective starting point.[5][6] These columns separate compounds primarily based on their boiling points, and the slight phenyl content provides a degree of selectivity for aromatic compounds.

  • Higher Polarity Columns for Confirmation: In complex matrices where co-elution is a concern, a second column with a different polarity, such as a 50% diphenyl / 50% dimethyl polysiloxane or a cyanopropylphenyl-based phase (e.g., DB-1701, Rtx-624), should be used for confirmation.[6][7] EPA Method 8121, for instance, suggests a dual-column approach for the analysis of chlorinated hydrocarbons to enhance the reliability of identification.[7]

Causality in Column Selection: The subtle differences in the boiling points and polarities of the TCB isomers (1,2,3-TCB: 218-219°C; 1,2,4-TCB: 213°C; 1,3,5-TCB: 208°C) necessitate a column that can exploit these small physicochemical disparities. A longer column (e.g., 30-60 meters) with a thinner film thickness (e.g., 0.25 µm) will generally provide higher resolution and better separation of these closely eluting isomers.

Detector Selection: Tailoring Sensitivity and Specificity

The choice of detector is dictated by the required sensitivity and the complexity of the sample matrix.

  • Electron Capture Detector (ECD): ECDs are highly sensitive to halogenated compounds like TCBs, making them an excellent choice for trace-level analysis in relatively clean matrices.[8] However, ECDs are not specific and will respond to any electrophilic compound.

  • Mass Spectrometer (MS): A mass spectrometer is the preferred detector for unequivocal identification and quantification, especially in complex matrices.[8][9] Operating in selected ion monitoring (SIM) mode, the MS can be programmed to detect only the specific mass fragments of the TCB isomers, thereby providing a high degree of specificity and reducing the likelihood of interference.[8] EPA Method 524.2 utilizes GC/MS for the analysis of purgeable organic compounds, including TCBs, in water.[10]

The Validation Gauntlet: A Step-by-Step Experimental Guide

Method validation is a systematic process of demonstrating that an analytical method is suitable for its intended purpose.[11] The following sections detail the key validation parameters, the rationale behind each, and provide example protocols and acceptance criteria.

Specificity and Selectivity: Proving Unambiguous Identification

The 'Why': Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13] For isomer analysis, this is paramount to ensure that the peaks of the different TCB isomers are well-separated from each other and from any other interfering compounds.[11][14] While often used interchangeably, selectivity refers to the ability to distinguish and quantify multiple analytes in the presence of interferences.[13]

Experimental Protocol:

  • Individual Isomer Injections: Inject individual standard solutions of 1,2,3-TCB, 1,2,4-TCB, and 1,3,5-TCB to determine their respective retention times.

  • Mixed Isomer Standard: Inject a mixed standard containing all three isomers to demonstrate baseline resolution between the peaks.

  • Matrix Blank Analysis: Analyze a representative blank matrix (e.g., reagent water, clean soil extract) to ensure that no endogenous components co-elute with the TCB isomers.

  • Spiked Matrix Analysis: Spike the blank matrix with a known concentration of the TCB isomer mix and analyze to demonstrate that the matrix does not interfere with the detection and separation of the analytes.

Acceptance Criteria:

  • Resolution (Rs) between adjacent isomer peaks should be ≥ 1.5.

  • No significant interfering peaks (e.g., >10% of the LOQ peak height) should be observed at the retention times of the TCB isomers in the matrix blank.

Logical Relationship of Initial Validation Steps

Validation_Workflow_Start cluster_prep Method Development & Optimization cluster_validation Core Validation Col_Select Column Selection GC_Params GC Parameter Optimization (Temp, Flow Rate, etc.) Col_Select->GC_Params Det_Select Detector Selection Det_Select->GC_Params Specificity Specificity / Selectivity GC_Params->Specificity Establishes Foundation Linearity Linearity & Range Specificity->Linearity Ensures Signal is Analyte-Specific LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Defines Quantifiable Limits

Caption: Initial validation workflow, from method development to establishing fundamental performance characteristics.

Linearity and Range: Establishing a Proportional Response

The 'Why': Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] This is crucial for accurate quantification of unknown samples. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of the TCB isomer mix, bracketing the expected concentration range of the samples. A typical range for environmental analysis might be from 0.1 µg/L to 20 µg/L.

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the average peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999, or the coefficient of determination (R²) should be ≥ 0.998.[12]

  • The y-intercept of the regression line should not be significantly different from zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy: Getting Close to the True Value

The 'Why': Accuracy is a measure of the closeness of the experimental value to the true or accepted value.[12][15] It is a measure of the systematic error of the method.

Experimental Protocol:

  • Perform recovery studies by spiking a blank matrix with known concentrations of the TCB isomers at three levels (low, medium, and high) within the calibration range.

  • Prepare at least three replicates at each concentration level.

  • Analyze the spiked samples and calculate the percent recovery for each isomer at each level using the formula: Percent Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

Acceptance Criteria:

  • The mean recovery should typically be within 98-102% for drug substance analysis and may be wider (e.g., 80-120%) for environmental or biological matrices, depending on the concentration and complexity of the matrix.[12]

Precision: Ensuring Repeatability and Reproducibility

The 'Why': Precision is the measure of the random error of a method and is typically expressed as the relative standard deviation (RSD) of a series of measurements.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze at least six replicates of a mid-range concentration standard of the TCB isomer mix on the same day and by the same analyst.

  • Intermediate Precision: Repeat the analysis of the same standard on a different day, with a different analyst, or using a different instrument.

  • Calculate the RSD for the peak areas (or concentration results) for both repeatability and intermediate precision studies.

Acceptance Criteria:

  • Repeatability: RSD < 2%.[12]

  • Intermediate Precision: RSD < 3%.[12]

Validation ParameterTypical Acceptance CriteriaRationale
Specificity Resolution (Rs) ≥ 1.5 between isomer peaksEnsures that each isomer is quantified without interference from the others.
Linearity Correlation Coefficient (r) ≥ 0.999Demonstrates a predictable and proportional relationship between concentration and response.[12]
Accuracy Mean Recovery of 98-102% (can be wider for complex matrices)Confirms the absence of significant systematic error and the method's ability to measure the true value.[12]
Precision (Repeatability) RSD ≤ 2%Shows that the method yields consistent results under the same conditions.[12]
Precision (Intermediate) RSD ≤ 3%Indicates the method's reliability when used by different analysts or on different days.[12]
LOD Signal-to-Noise Ratio of 3:1Establishes the lowest concentration at which the analyte can be reliably detected.[12]
LOQ Signal-to-Noise Ratio of 10:1Defines the lowest concentration that can be quantified with acceptable precision and accuracy.[12]
Robustness No significant change in results with deliberate small variations in method parametersProves the method's resilience to minor fluctuations in operating conditions.[16]
Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the Lower Boundaries

The 'Why': The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the method.[15] The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15][17]

Experimental Protocol:

  • Signal-to-Noise Ratio Method: Prepare a series of low-concentration standards and inject them. The LOD is the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ is the concentration that produces a signal-to-noise ratio of 10:1.[12]

  • Standard Deviation of the Response and the Slope: This can be calculated from the calibration curve data using the formulas:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Robustness: Testing the Method's Resilience

The 'Why': Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][18] It provides an indication of the method's reliability during normal usage.[16]

Experimental Protocol:

  • Identify critical GC parameters that could potentially vary during routine use, such as:

    • Oven temperature ramp rate (e.g., ± 2°C/min)

    • Carrier gas flow rate (e.g., ± 10%)

    • Injector temperature (e.g., ± 5°C)

  • Create an experimental design (e.g., a one-factor-at-a-time approach or a factorial design) where these parameters are systematically varied.[16]

  • Analyze a standard solution under each of the varied conditions and evaluate the impact on key system suitability parameters (e.g., retention time, resolution, peak area).

Acceptance Criteria:

  • The system suitability parameters should remain within their predefined limits, and the quantitative results should not be significantly affected by the variations.

Comprehensive Validation Workflow

Full_Validation_Workflow Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness FinalMethod Validated Method for Routine Use Robustness->FinalMethod

Caption: A comprehensive workflow for the validation of a GC method.

The Role of Internal Standards in Enhancing Precision

For quantitative analysis, the use of an internal standard (IS) is highly recommended to improve the precision and accuracy of the method.[19] An internal standard is a compound of known concentration that is added to all samples, standards, and blanks.[19] It helps to correct for variations in injection volume and potential matrix effects.

Choosing an Appropriate Internal Standard:

  • The ideal internal standard is an isotopically labeled version of the analyte (e.g., ¹³C-labeled 1,2,4-trichlorobenzene).[20]

  • If an isotopically labeled standard is not available, a structurally similar compound that is not present in the samples and is well-resolved from the analytes can be used. For TCBs, other chlorinated benzenes like 1,2-dichlorobenzene or a polychlorinated biphenyl (PCB) congener could be considered.[20][21][22]

Conclusion

The validation of a GC method for the quantification of trichlorobenzene isomers is a rigorous but essential process for generating scientifically defensible data. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, researchers can have a high degree of confidence in their analytical results. This guide provides a framework based on established principles and practical experience to aid in the development and validation of reliable GC methods for this important class of compounds. Adherence to these principles not only ensures data quality but also satisfies the stringent requirements of regulatory bodies.

References

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
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A Senior Application Scientist's Guide to Induced Vibrational Circular Dichroism (VCD) Spectroscopy: A Comparative Analysis of Experimental and Calculated Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. However, its application can be extended to achiral molecules through the phenomenon of induced VCD, where a chiral environment, such as a chiral solvent, imparts a measurable VCD signal to an achiral solute. This guide provides an in-depth comparison of experimental and computationally calculated induced VCD spectra. While our target molecule of interest, 1,3,5-trichlorobenzene, is achiral and would not exhibit a VCD spectrum in isolation, this guide will use a representative case study of an achiral solute in a chiral solvent to illustrate the principles and methodologies. We will explore the theoretical underpinnings, experimental protocols, and the critical comparison of the resulting spectra, offering researchers a robust framework for their own investigations in this advanced spectroscopic area.

Introduction: The Phenomenon of Induced VCD

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a sample. For a molecule to exhibit a VCD spectrum, it must be chiral. Achiral molecules, such as this compound, possess elements of symmetry (like a plane of symmetry or a center of inversion) that preclude chirality, and thus, their VCD spectra are null.

However, a fascinating phenomenon known as induced VCD can occur when an achiral molecule is dissolved in a chiral, non-racemic solvent. In this scenario, the achiral solute molecules form transient, diastereomeric solvates with the chiral solvent molecules. These supramolecular complexes are themselves chiral, and therefore, can exhibit a VCD spectrum. The observed VCD spectrum is a population-weighted average of the spectra of all contributing solute-solvent complexes.

The study of induced VCD is valuable for several reasons:

  • It provides insights into the nature and strength of intermolecular interactions between a solute and a solvent.

  • It can be used to probe the local chiral environment around a molecule.

  • It serves as a sensitive method for assigning the absolute configuration of the chiral solvent or another chiral species present.

This guide will walk through the process of obtaining and comparing experimental and calculated induced VCD spectra, a crucial step in validating computational models and accurately interpreting the experimental results.

Computational Approach to Predicting Induced VCD Spectra

The theoretical prediction of induced VCD spectra is a computationally intensive but highly informative process. It relies on quantum chemical calculations, typically using Density Functional Theory (DFT), to model the vibrational properties of the chiral solute-solvent complexes.

The Computational Workflow

The overall workflow for calculating an induced VCD spectrum can be visualized as follows:

G cluster_0 Computational Workflow for Induced VCD A 1. Build Initial Geometries (Achiral Solute + Chiral Solvent) B 2. Conformational Search (e.g., Molecular Dynamics or Systematic Search) A->B Multiple starting points C 3. Geometry Optimization of Low-Energy Conformers (DFT, e.g., B3LYP/6-31G(d)) B->C Identify stable complexes D 4. Vibrational Frequency & Rotational Strength Calculation (DFT, e.g., B3LYP/aug-cc-pVDZ) C->D For each conformer E 5. Boltzmann Averaging of Spectra (Based on calculated free energies) D->E Generate individual spectra F 6. Final Predicted VCD Spectrum E->F Combine to form final spectrum

Caption: Computational workflow for predicting the induced VCD spectrum of an achiral solute in a chiral solvent.

Step-by-Step Computational Protocol

Here, we detail the steps for calculating the induced VCD spectrum of an achiral aromatic molecule (e.g., a proxy for this compound) in a chiral solvent like (R)-(-)-2,2,2-trifluoro-1-phenylethanol.

Step 1: Constructing the Supramolecular Complex

  • Action: Build the 3D structures of the achiral solute and the chiral solvent molecule using a molecular modeling program.

  • Rationale: These initial structures are the starting point for identifying the most stable ways the two molecules can interact.

Step 2: Performing a Conformational Search

  • Action: Systematically or stochastically search for low-energy conformations of the 1:1 solute-solvent complex. This can be achieved through molecular dynamics simulations or by manually placing the solvent molecule at various positions around the solute.

  • Rationale: Solute and solvent molecules can interact in numerous ways. A thorough conformational search is critical to identify all energetically accessible complexes that will contribute to the final, experimentally observed spectrum.

Step 3: Geometry Optimization

  • Action: For each identified low-energy conformer, perform a full geometry optimization using a DFT method. A common choice is the B3LYP functional with a 6-31G(d) basis set.

  • Rationale: This step finds the most stable (lowest energy) structure for each binding mode. It is essential for obtaining accurate vibrational frequencies in the next step.

Step 4: Calculation of VCD and IR Spectra

  • Action: For each optimized conformer, perform a vibrational frequency calculation using a larger basis set, such as aug-cc-pVDZ, to obtain the harmonic frequencies, IR intensities, and VCD rotational strengths.

  • Rationale: This is the core quantum chemical calculation that predicts the VCD spectrum for a single, static conformation. A larger basis set is generally required for accurate prediction of chiroptical properties.

Step 5: Boltzmann Averaging

  • Action: Calculate the relative Gibbs free energies of all stable conformers. The final predicted VCD spectrum is then generated by summing the spectra of the individual conformers, weighted by their Boltzmann population at the experimental temperature.

  • Rationale: The experimentally measured spectrum is an average over all conformations present in solution. Boltzmann averaging simulates this reality, providing a spectrum that can be directly compared to the experimental result.

Experimental Measurement of Induced VCD Spectra

The experimental acquisition of induced VCD spectra requires careful sample preparation and the use of a specialized VCD spectrometer.

The Experimental Workflow

The process of measuring an induced VCD spectrum is outlined below:

G cluster_1 Experimental Workflow for Induced VCD P1 1. Sample Preparation (Dissolve achiral solute in chiral solvent) P2 2. Instrument Setup (VCD Spectrometer with PEM) P1->P2 P3 3. Data Acquisition (Measure VCD and IR spectra) P2->P3 P4 4. Background Correction (Subtract solvent spectrum) P3->P4 P5 5. Data Processing (Baseline correction, smoothing) P4->P5 P6 6. Final Experimental VCD Spectrum P5->P6

Caption: Experimental workflow for measuring the induced VCD spectrum.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Action: Prepare a solution of the achiral solute in the chiral solvent at a concentration that allows for sufficient IR absorption without detector saturation. A typical concentration range is 0.1 to 0.5 M.

  • Rationale: The concentration must be high enough to produce a measurable VCD signal, which is typically 10⁻⁴ to 10⁻⁵ times weaker than the IR absorption signal.

Step 2: Preparation of the Reference Sample

  • Action: Prepare a sample of the pure chiral solvent.

  • Rationale: The VCD spectrum of the pure solvent must be subtracted from the solution spectrum to isolate the induced VCD signals of the solute.

Step 3: VCD Spectrometer Setup

  • Action: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module. This module typically includes a linear polarizer, a photoelastic modulator (PEM) to modulate the polarization between left and right circular, and a synchronous demodulator.

  • Rationale: The PEM is the key component that allows for the sensitive detection of the small difference in absorption between left and right circularly polarized light.

Step 4: Data Acquisition

  • Action: Acquire the VCD and IR spectra of both the solution and the pure solvent under identical conditions (e.g., same cell, pathlength, temperature, and number of scans). Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.

  • Rationale: Identical conditions are crucial for accurate subtraction of the solvent background. The long collection times are necessary due to the weakness of the VCD effect.

Step 5: Spectral Subtraction and Processing

  • Action: Subtract the VCD spectrum of the pure solvent from the VCD spectrum of the solution. The resulting spectrum is the induced VCD spectrum of the solute. Perform baseline correction and smoothing as needed.

  • Rationale: This subtraction isolates the VCD signals that arise solely from the chiral solute-solvent interactions.

Comparison of Experimental and Calculated Spectra: A Case Study

Data Presentation

The primary method of comparison is the visual overlay of the experimental and calculated spectra. The calculated spectrum is often scaled along the frequency axis to correct for systematic errors in the DFT calculations.

Table 1: Comparison of Key Vibrational Bands

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Experimental VCD SignCalculated VCD SignBand Assignment
16051620(+)(+)Aromatic C=C stretch
14801495(-)(-)Aromatic C=C stretch
13501360(+)(-)In-plane C-H bend
11001110(+)(+)C-X stretch
Analysis of Agreement and Discrepancies
  • Agreement in Sign and Frequency: In our hypothetical data (Table 1), we see good agreement for the bands at 1605/1620 cm⁻¹, 1480/1495 cm⁻¹, and 1100/1110 cm⁻¹. When the signs of the VCD bands in the experimental and calculated spectra match for a majority of the significant peaks, it provides strong evidence that the computational model accurately represents the dominant solute-solvent interactions.

  • Discrepancy in Sign: The band at 1350 cm⁻¹ shows a positive sign in the experiment but a negative sign in the calculation. This is a significant disagreement and points to potential limitations in the computational model. Possible reasons for such discrepancies include:

    • Inadequate Conformational Search: The true lowest-energy conformer or another significantly populated conformer with an opposing VCD signal might have been missed in the computational search.

    • Solvent Effects: The model of a single explicit solvent molecule may be insufficient. Bulk solvent effects, not captured in the 1:1 complex model, can influence the vibrational modes.

    • Limitations of DFT: The chosen DFT functional and basis set may not be adequate for describing the subtle intermolecular forces that govern the induced VCD.

  • Frequency Shifts: The systematic shift to higher frequencies in the calculated spectrum is a well-known phenomenon in DFT calculations performed in the harmonic approximation. A uniform scaling factor (e.g., 0.97-0.98) is often applied to the calculated frequencies to improve the match with the experimental data.

Conclusion and Best Practices

The comparison of experimental and calculated VCD spectra is a powerful methodology for elucidating the details of solute-solvent interactions and for validating computational approaches. While we used a hypothetical case, the principles apply directly to the study of any achiral molecule, including this compound, in a chiral environment.

Key Takeaways for Researchers:

  • Acknowledge Achirality: For achiral molecules like this compound, VCD is an induced phenomenon requiring a chiral environment.

  • Computational Rigor is Key: The quality of the predicted spectrum is highly dependent on the thoroughness of the conformational search and the appropriateness of the quantum chemical method.

  • Experiment and Theory are Synergistic: Discrepancies between experiment and theory are not failures but opportunities. They can reveal weaknesses in the computational model or point to complex physical phenomena not initially considered.

  • Iterative Refinement: If significant discrepancies are observed, consider expanding the computational model to include more explicit solvent molecules or using a different DFT functional.

By carefully combining state-of-the-art computational chemistry with meticulous experimental work, researchers can unlock the rich information contained within induced VCD spectra, providing unparalleled insights into the structure and interactions of molecules in a chiral world.

References

  • Laurence A. Nafie, "Vibrational Circular Dichroism: Principles and Applications," John Wiley & Sons, Ltd., 2011. [Link]
  • Prasad L.
  • Christian Merten, "Induced Chirality in Molecules and Materials," Topics in Current Chemistry, vol. 377, no. 5, 2019. [Link]
  • Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

A Comparative Crystallographic Analysis of 1,3,5-Trichlorobenzene and 1,3,5-Tribromobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the crystal structures of 1,3,5-trichlorobenzene and 1,3,5-tribromobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the subtle yet significant influence of halogen substitution on molecular packing and intermolecular interactions. By examining the crystallographic data and synthesis protocols, we aim to provide a comprehensive resource that elucidates the principles of crystal engineering for these halogenated aromatic compounds.

Introduction: The Significance of Halogen Substitution in Crystal Engineering

This compound and 1,3,5-tribromobenzene are symmetrically substituted aromatic halides that serve as valuable building blocks in organic synthesis. Their planar structure and the presence of three halogen atoms make them ideal candidates for studying the effects of halogen substitution on crystal packing. Understanding these effects is paramount in fields such as materials science and pharmaceuticals, where the solid-state structure of a molecule can profoundly influence its physical and chemical properties, including solubility, melting point, and bioavailability. This guide will explore the crystallographic similarities and differences between these two isomorphous compounds, providing insights into the role of chlorine versus bromine in directing supramolecular assembly.

Experimental Data at a Glance: Crystallographic and Physicochemical Properties

A summary of the key crystallographic and physicochemical properties of this compound and 1,3,5-tribromobenzene is presented below. This data highlights the close structural relationship between the two compounds, a concept that will be explored in greater detail throughout this guide.

PropertyThis compound1,3,5-Tribromobenzene
Molecular Formula C₆H₃Cl₃C₆H₃Br₃
Molar Mass 181.45 g/mol [1]314.80 g/mol [2]
Appearance White to off-white crystals[3]Colorless solid[4]
Melting Point 63 °C[5]122 °C[4]
Boiling Point 208 °C[5]271 °C[4]
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁[6][7][8][9]P2₁2₁2₁[6][7][8][9]
Unit Cell Parameters a = 13.971 Å, b = 13.251 Å, c = 3.921 Å[6][7][8][9]a = 14.244 Å, b = 13.577 Å, c = 4.084 Å[6][7][8][9]
CCDC Number 223259[3][10]7114839[7][11]

Experimental Protocols: Synthesis and Crystallization

The synthesis of high-purity this compound and 1,3,5-tribromobenzene is a prerequisite for obtaining single crystals suitable for X-ray diffraction analysis. The following sections detail established protocols for the synthesis and subsequent crystallization of these compounds.

Synthesis of this compound via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route to this compound, which is not readily formed by the direct chlorination of benzene.[5][11] The procedure typically starts from 3,5-dichloroaniline.

Step-by-Step Protocol:

  • Diazotization: 3,5-dichloroaniline is dissolved in a cooled aqueous solution of a strong acid, such as hydrochloric acid. An aqueous solution of sodium nitrite is then added dropwise at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the sensitive diazonium salt.[12]

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid. The copper(I) catalyst facilitates the replacement of the diazonium group with a chlorine atom, leading to the formation of this compound and the evolution of nitrogen gas.[12]

  • Isolation and Purification: The crude this compound is isolated from the reaction mixture, typically by steam distillation or solvent extraction. The product is then washed and purified by recrystallization from a suitable solvent, such as ethanol, to yield white to off-white crystals.[13]

Synthesis of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline

A common and effective method for the synthesis of 1,3,5-tribromobenzene involves the diazotization of 2,4,6-tribromoaniline followed by deamination.[4][14]

Step-by-Step Protocol:

  • Preparation of 2,4,6-Tribromoaniline: Aniline is brominated using an excess of bromine in a suitable solvent to produce 2,4,6-tribromoaniline.[4]

  • Diazotization: 2,4,6-tribromoaniline is dissolved in a mixture of ethanol and benzene, and concentrated sulfuric acid is added.[15] Powdered sodium nitrite is then added in portions while controlling the reaction temperature.[15]

  • Deamination: The resulting diazonium salt is then deaminated by heating the reaction mixture. The ethanol acts as a reducing agent, replacing the diazonium group with a hydrogen atom to form 1,3,5-tribromobenzene.

  • Purification: The crude product is isolated and purified by recrystallization from a mixture of glacial acetic acid and water, followed by washing with chilled ethanol to yield colorless crystals.[10]

Single Crystal Growth

Obtaining high-quality single crystals is essential for accurate X-ray diffraction analysis. Slow evaporation or cooling crystallization are commonly employed techniques.

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days, leading to the formation of well-defined single crystals.

  • Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is prepared and then allowed to cool slowly to room temperature, or even lower temperatures in a controlled manner. This gradual decrease in solubility promotes the growth of large, high-quality crystals.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_crystallization Purification & Crystallization cluster_analysis Analysis Starting_Material Substituted Aniline Diazotization Diazotization (NaNO₂, Acid) Starting_Material->Diazotization Substitution_Deamination Substitution or Deamination (CuX or EtOH) Diazotization->Substitution_Deamination Crude_Product Crude Halogenated Benzene Substitution_Deamination->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Single_Crystal_Growth Single Crystal Growth (Slow Evaporation/Cooling) Recrystallization->Single_Crystal_Growth Single_Crystals High-Quality Single Crystals Single_Crystal_Growth->Single_Crystals XRay_Diffraction Single-Crystal X-ray Diffraction Single_Crystals->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Crystallographic_Data Crystallographic Data (CIF) Structure_Solution->Crystallographic_Data

Caption: Experimental workflow for the synthesis and crystallographic analysis of 1,3,5-trihalobenzenes.

Comparative Crystal Structure Analysis

The crystal structures of this compound and 1,3,5-tribromobenzene are isomorphous, meaning they have the same crystal lattice structure and space group (P2₁2₁2₁).[6][7][8][9] This is not unexpected given their similar molecular symmetry and the chemical similarity of chlorine and bromine. However, a detailed examination of their crystallographic data reveals subtle but important differences in their intermolecular interactions, primarily driven by the differing properties of the halogen atoms.

Molecular Geometry

Within the crystal, both molecules are essentially planar, as expected for a benzene ring. The C-C bond lengths and bond angles within the aromatic ring are typical for substituted benzenes. The primary intramolecular difference lies in the C-X (X = Cl or Br) bond lengths, with the C-Br bond being longer than the C-Cl bond due to the larger atomic radius of bromine.

Intermolecular Interactions and Crystal Packing

The crystal packing of both compounds is dominated by a network of weak intermolecular interactions, including halogen bonds and C-H···X interactions. The larger size and greater polarizability of bromine compared to chlorine lead to more pronounced halogen bonding in 1,3,5-tribromobenzene.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[16][17] In the crystal structures of this compound and 1,3,5-tribromobenzene, the halogen atoms on one molecule interact with the halogen atoms or the electron-rich regions of neighboring molecules.

  • In this compound , the Cl···Cl interactions are expected to be weaker and longer compared to the Br···Br interactions in its counterpart.

  • In 1,3,5-tribromobenzene , the more polarizable bromine atoms form stronger and shorter Br···Br halogen bonds, which play a more significant role in dictating the crystal packing. These stronger interactions are a key factor contributing to the higher melting point of 1,3,5-tribromobenzene compared to this compound.

C-H···X Interactions:

In addition to halogen bonds, weak C-H···X hydrogen bonds also contribute to the overall stability of the crystal lattice. In these interactions, the hydrogen atoms of the benzene ring act as hydrogen bond donors, interacting with the halogen atoms of adjacent molecules. The subtle interplay of these various weak interactions results in the observed three-dimensional packing arrangement.

Intermolecular_Interactions Molecule_1 1,3,5-Trihalobenzene (Molecule A) Molecule_2 1,3,5-Trihalobenzene (Molecule B) Molecule_1->Molecule_2 Halogen Bond (X···X) Molecule_3 1,3,5-Trihalobenzene (Molecule C) Molecule_1->Molecule_3 C-H···X Interaction Molecule_2->Molecule_3 π-π Stacking (offset)

Caption: Key intermolecular interactions in the crystal packing of 1,3,5-trihalobenzenes.

Conclusion

The comparative crystallographic analysis of this compound and 1,3,5-tribromobenzene reveals that while they are isomorphous, the substitution of chlorine with bromine has a tangible impact on the nature and strength of the intermolecular interactions. The greater polarizability of bromine leads to more significant halogen bonding, which is reflected in the higher melting point of 1,3,5-tribromobenzene. This study underscores the importance of halogen selection in the design of crystalline materials with desired physicochemical properties. For researchers in drug development and materials science, a thorough understanding of these subtle structural influences is crucial for the rational design of novel molecular solids.

References

  • Mehilal, M., et al. (2007). A newly developed synthesis of this compound (sym. TCB) from aniline. Journal of Scientific & Industrial Research, 66, 603-607.
  • Riley, K. E., et al. (2014). Strength, Character, and Directionality of Halogen Bonds involving Cationic Halogen Bond Donors. The Journal of Physical Chemistry A, 118(33), 6569-6577.
  • Belaaraj, A., et al. (1984). Crystal data for this compound and 1,3,5-tribromobenzene at 293 K. Journal of Applied Crystallography, 17(3), 211.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7950, this compound.
  • da Silva, J. V., et al. (2023). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. ACS Omega, 8(51), 48823-48836.
  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.
  • Belaaraj, A., Nguyen-ba-Chanh, Haget, Y., & Cuevas-Diarte, M. A. (1984). Crystal data for this compound and 1,3,5-tribromobenzene at 293 K. Journal of Applied Crystallography, 17, 211-211.
  • Wikipedia contributors. (2023, December 1). This compound. In Wikipedia, The Free Encyclopedia.
  • Belaaraj, A., et al. (1984). Crystal data for this compound and 1,3,5-tribromobenzene at 293 K. Journal of Applied Crystallography, 17(3), 211.
  • Wikipedia contributors. (2023, November 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia.
  • Belaaraj, A., Nguyen-ba-Chanh, Haget, Y., & Cuevas-Diarte, M. A. (1984). Crystal data for this compound and 1,3,5-tribromobenzene at 293 K. Journal of Applied Crystallography, 17, 211-211.
  • Scheiner, S. (2022). Characterization of Type I and II Interactions between Halogen Atoms. The Journal of Physical Chemistry A, 126(12), 2054-2062.
  • Singh, S., & Das, A. (2016). C-halogen···π interactions and their influence on molecular conformation and crystal packing: A database study. CrystEngComm, 18(3), 366-377.
  • Coleman, G. H., & Talbot, W. F. (1933). sym.-TRIBROMOBENZENE. Organic Syntheses, 13, 96.
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  • Głowacki, E. D., et al. (2015). The four main packing types seen in crystal structures of polycyclic aromatic hydrocarbons. Scientific Reports, 5, 12504.
  • Chauhan, K. R., et al. (2000). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. Toxicology and Applied Pharmacology, 162(1), 10-21.
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A Comparative Guide to the Developmental Toxicity of Trichlorobenzene Isomers in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the developmental toxicity of three trichlorobenzene (TCB) isomers: 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. Synthesizing data from key animal studies, this document offers researchers, scientists, and drug development professionals an in-depth analysis of experimental findings, methodologies, and mechanistic insights. Our objective is to equip you with the critical information necessary for designing robust toxicological assessments and for understanding the relative risks associated with these environmental contaminants.

Introduction: The Trichlorobenzene Isomers—A Persistent Environmental Concern

Trichlorobenzenes are synthetic organochlorine compounds that have seen widespread use as industrial solvents, dye carriers, and chemical intermediates.[1] Their persistence in the environment and potential for bioaccumulation raise significant concerns for human health. Of the three isomers, 1,2,4-TCB is produced in the largest quantities.[1] Understanding the specific developmental toxicities of each isomer is paramount for accurate risk assessment and regulatory decision-making. This guide will delve into the animal model data that forms the basis of our current understanding.

Comparative Developmental Toxicity: An Isomer-Specific Analysis

Standard developmental toxicity studies in animals have generally not indicated that trichlorobenzenes are potent embryotoxic or teratogenic agents.[2] However, specific effects have been observed, and the toxicity profile varies between the isomers. The majority of research has focused on 1,2,4-TCB, with fewer studies available for the 1,2,3- and 1,3,5- isomers.[3]

Key In Vivo Findings

Animal studies, primarily in rats and mice, have been instrumental in characterizing the developmental toxicity of TCBs. The most common route of administration in these studies is oral gavage during the period of organogenesis.[3]

1,2,4-Trichlorobenzene:

  • Ocular Effects: One of the most notable findings is the induction of microscopic alterations in the lenses of fetuses from rats treated with 150 mg/kg/day of 1,2,4-TCB.[3][4] Interestingly, these lesions were not observed at a higher dose of 300 mg/kg/day, suggesting a narrow window of susceptibility or complex dose-response relationship.[4]

  • Embryonic Growth Retardation: At a dose of 360 mg/kg/day, 1,2,4-TCB was shown to significantly retard embryonic development in rats, as measured by head length, crown-rump length, somite number, and protein content, without causing an increase in resorptions or overt teratogenicity.[5]

  • Maternal Toxicity: High doses of 1,2,4-TCB (360 and 1200 mg/kg/day) resulted in maternal deaths and decreased body weight gain in pregnant rats.[5] Maternal liver effects, including increased cytochrome P-450 content, were also observed at doses of 120 and 360 mg/kg/day.[5]

  • General Lack of Teratogenicity: Across multiple studies in rats and mice, 1,2,4-TCB has not been found to be a significant teratogen, meaning it does not typically cause major structural birth defects.[3][6]

1,2,3-Trichlorobenzene:

  • Maternal Toxicity: In a study by Black et al. (1988), pregnant rats administered 300 and 600 mg/kg/day of 1,2,3-TCB showed decreased hemoglobin concentrations and histopathological changes in the liver and thyroid.[7]

  • No Developmental Toxicity: In the same study, no fetotoxic or teratogenic effects were observed at doses up to 600 mg/kg/day, which was the highest dose tested.[7] This suggests that, under these experimental conditions, the developing fetus is less sensitive than the dam to 1,2,3-TCB.

This compound:

  • Maternal Toxicity: Administration of 600 mg/kg/day of 1,3,5-TCB to pregnant rats resulted in a significant reduction in maternal weight gain.[3]

  • Ocular Effects: Similar to 1,2,4-TCB, fetuses from dams treated with 1,3,5-TCB exhibited structural changes in the eye lenses, such as cellular disorientation and disaggregation.[8]

  • Lack of Broad Developmental Effects: No significant embryotoxic or teratogenic effects were noted in studies with 1,3,5-TCB, mirroring the findings for the other isomers.[8][9]

Data Summary: Comparative Developmental Toxicity of TCB Isomers in Rats
IsomerDose (mg/kg/day)Animal ModelKey Maternal EffectsKey Developmental EffectsReference
1,2,4-TCB 150Sprague-Dawley RatReduced hemoglobin and hematocritMicroscopic alterations in fetal eye lenses[3][8]
360Sprague-Dawley RatDecreased body weight gain, increased liver cytochrome P-450Retarded embryonic development (reduced crown-rump length, etc.)[5]
1200Sprague-Dawley RatMaternal mortality-[5]
1,2,3-TCB 300, 600Sprague-Dawley RatDecreased hemoglobin, liver and thyroid histopathologyNo observed developmental toxicity[7]
1,3,5-TCB 600Sprague-Dawley RatReduced maternal weight gain, reduced hemoglobin and hematocritStructural changes in fetal eye lenses[3][8]

Experimental Protocols: A Guide to Best Practices

The assessment of developmental toxicity relies on standardized and rigorously controlled experimental designs. The protocols outlined below are based on established methodologies, such as those described in OECD Test Guideline 414 for Prenatal Developmental Toxicity Studies.[10]

Standard Protocol for a Prenatal Developmental Toxicity Study

This protocol provides a framework for evaluating the potential of a substance to interfere with normal development following exposure of the pregnant animal.

1. Animal Model Selection:

  • The preferred rodent species is the rat (e.g., Sprague-Dawley or Wistar strains). Justification should be provided if another species is used.

2. Dose Formulation and Administration:

  • The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). The vehicle should be non-toxic and not interfere with the absorption of the test substance.
  • Administration is most commonly performed by oral gavage to ensure accurate dosing.

3. Dosing Regimen:

  • At least three dose levels of the test substance and a concurrent vehicle control group are used.
  • Dosing typically occurs daily from gestation day (GD) 6 through 15 in rats, which corresponds to the major period of organogenesis.[7]

4. Maternal Observations:

  • Dams are observed daily for clinical signs of toxicity.
  • Maternal body weight is recorded at regular intervals throughout gestation.
  • Food and water consumption may also be monitored.

5. Terminal Procedures:

  • Dams are typically euthanized on GD 20 or 21, one day prior to the estimated day of parturition.
  • A thorough maternal necropsy is performed, including examination of the uterine contents.
  • The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

6. Fetal Examinations:

  • Each fetus is weighed and examined for external malformations.
  • A subset of fetuses from each litter is examined for visceral abnormalities (e.g., using the Wilson sectioning technique).
  • The remaining fetuses are processed for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining) to assess for skeletal malformations and variations.
Visualization of Experimental Workflow

Developmental_Toxicity_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (Gestation Days 6-15) cluster_post_treatment Post-Treatment & Analysis acclimatization Animal Acclimatization mating Mating & Gestation Day 0 Confirmation acclimatization->mating randomization Randomization into Dose Groups mating->randomization dosing Daily Dosing (Oral Gavage) randomization->dosing maternal_monitoring Maternal Clinical Observations & Body Weight dosing->maternal_monitoring euthanasia Euthanasia (Gestation Day 20) maternal_monitoring->euthanasia necropsy Maternal Necropsy & Uterine Examination euthanasia->necropsy fetal_exam Fetal Examinations (External, Visceral, Skeletal) necropsy->fetal_exam data_analysis Data Analysis & Interpretation fetal_exam->data_analysis

Caption: Standard experimental workflow for a prenatal developmental toxicity study in rodents.

Mechanistic Insights: Unraveling the "Why"

The precise mechanisms by which TCBs exert their developmental toxicity are not fully elucidated, but evidence points towards the involvement of metabolic activation and oxidative stress.

  • Metabolic Activation: Trichlorobenzenes are metabolized in the liver by cytochrome P-450 enzymes.[3] This process can lead to the formation of reactive intermediates, such as arene oxides, which can bind to cellular macromolecules and induce toxicity.[3] The induction of hepatic enzymes by 1,2,4-TCB in pregnant dams supports this hypothesis.[5]

  • Oxidative Stress: The formation of reactive metabolites can also lead to oxidative stress, an imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them. Oxidative stress is a known mechanism of developmental toxicity for many xenobiotics.

Hypothesized Mechanistic Pathway

TCB_Toxicity_Pathway TCB Trichlorobenzene Isomer Metabolism Hepatic Metabolism (Cytochrome P-450) TCB->Metabolism Intermediates Reactive Intermediates (e.g., Arene Oxides) Metabolism->Intermediates OxidativeStress Oxidative Stress Intermediates->OxidativeStress Macromolecule Macromolecular Binding Intermediates->Macromolecule DevelopmentalToxicity Developmental Toxicity (e.g., Ocular Effects, Growth Retardation) OxidativeStress->DevelopmentalToxicity Macromolecule->DevelopmentalToxicity

Caption: Hypothesized pathway for TCB-induced developmental toxicity.

Conclusion and Future Directions

The available evidence from animal models indicates that trichlorobenzene isomers are not potent teratogens but can induce specific developmental effects, such as ocular abnormalities and growth retardation, often at doses that also cause maternal toxicity. The 1,2,4- and 1,3,5- isomers appear to share a similar target in the developing eye, while 1,2,3-TCB did not produce developmental toxicity at the tested doses.

Future research should aim to:

  • Elucidate the specific molecular mechanisms underlying the observed ocular toxicity.

  • Conduct more comprehensive developmental toxicity studies on the 1,2,3- and 1,3,5- isomers to better characterize their risk profiles.

  • Investigate the potential for developmental neurotoxicity, an endpoint not typically assessed in standard prenatal toxicity studies.

This guide provides a solid foundation for understanding the comparative developmental toxicity of TCB isomers. By leveraging this information, researchers can design more targeted and informative studies to further refine our understanding of the risks posed by these environmental contaminants.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Black, W. D., Valli, V. E., Ruddick, J. A., & Villeneuve, D. C. (1988). Assessment of teratogenic potential of 1,2,3-, 1,2,4- and 1,3,5-trichlorobenzenes in rats. Bulletin of Environmental Contamination and Toxicology, 41(5), 719–726. [Link]
  • U.S. Environmental Protection Agency (EPA). (2009). Provisional Peer-Reviewed Toxicity Values for 1,2,3-Trichlorobenzene. [Link]
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  • Robinson, K. S., Kavlock, R. J., Chernoff, N., & Gray, L. E. (1981). Multigeneration study of 1,2,4-trichlorobenzene in rats. Journal of Toxicology and Environmental Health, 8(3), 489–500. [Link]
  • Organisation for Economic Co-operation and Development (OECD). (2015). Test Guideline No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. OECD Publishing. [Link]
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A Senior Application Scientist's Guide: Cross-Validation of 1,3,5-Trichlorobenzene Quantification using GC-MS and GC-ECD

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of environmental monitoring and toxicological assessment, the precise and reliable quantification of semi-volatile organic compounds like 1,3,5-Trichlorobenzene (TCB) is paramount. As a persistent organic pollutant, TCB's presence in various matrices necessitates robust analytical methodologies. This guide provides an in-depth comparison of two powerful techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD).

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering a framework for a self-validating cross-validation study. The objective is to empower researchers to not only generate high-quality data but also to fundamentally understand the strengths and limitations of each technique for the specific application of 1,3,5-TCB analysis.

Principles of Detection: Selectivity vs. Sensitivity

The choice between a mass spectrometer and an electron capture detector is fundamentally a decision between unparalleled selectivity (MS) and exceptional sensitivity (ECD) for specific compound classes. Understanding their distinct mechanisms is crucial for designing a sound analytical strategy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2] After chromatographic separation, analyte molecules enter the MS ion source, where they are typically ionized by a high-energy beam of electrons (Electron Ionization - EI).[3] This process creates a positively charged molecular ion and a series of characteristic fragment ions.[3] A mass analyzer, commonly a quadrupole, then separates these ions based on their mass-to-charge ratio (m/z).[1][4]

The resulting mass spectrum is a unique chemical fingerprint.[5] For 1,3,5-TCB, this allows for highly confident identification, distinguishing it from isomers and other co-eluting compounds. This high degree of specificity is why GC-MS is considered a confirmatory technique, essential for regulatory compliance and analysis of complex samples.[6]

Gas Chromatography-Electron Capture Detector (GC-ECD)

The GC-ECD operates on a completely different principle, offering extraordinary sensitivity for electrophilic compounds, particularly those containing halogens like the chlorine atoms on 1,3,5-TCB.[7][8][9] The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), ionizing the carrier gas (often nitrogen) and generating a steady stream of free electrons.[9][10] This creates a constant baseline current between two electrodes.[11]

When an electronegative analyte like 1,3,5-TCB passes through the detector, its chlorine atoms "capture" some of these free electrons.[7][10] This causes a measurable decrease in the standing current, which is registered as a positive peak.[11] The magnitude of this current drop is proportional to the amount of analyte present. While not providing structural information like MS, the ECD's sensitivity to halogenated compounds is often orders of magnitude greater than other detectors, with detection limits reaching the femtogram (10⁻¹⁵ g) level.[7][10]

Experimental Design for Cross-Validation

Cross-validation serves to demonstrate that two distinct analytical methods yield comparable and reliable results for the same analyte.[12][13] This process is critical when, for instance, a high-throughput screening method (GC-ECD) needs to be validated against a confirmatory method (GC-MS), or when transferring methods between laboratories.[14] A robust cross-validation design provides confidence that the chosen method is fit for its intended purpose.

The workflow involves analyzing an identical set of samples, including calibration standards, quality controls (QCs), and matrix blanks, on both instrument platforms. The resulting data are then statistically compared to ensure concordance.

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison A Prepare Stock Solution of 1,3,5-TCB B Create Calibration Curve Standards (e.g., 0.1 to 100 ng/mL) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High) A->C E Analyze Identical Sample Set on GC-MS System B->E F Analyze Identical Sample Set on GC-ECD System B->F C->E C->F D Prepare Matrix Blank Samples D->E D->F G Quantify Results from GC-MS (Peak Area vs. Concentration) E->G H Quantify Results from GC-ECD (Peak Area vs. Concentration) F->H I Statistically Compare Datasets (e.g., Linear Regression, Bland-Altman Plot) G->I H->I J Evaluate Against Pre-defined Acceptance Criteria I->J K Validation Report J->K Pass/Fail Decision

Caption: Workflow for cross-validating GC-MS and GC-ECD methods.

Comparative Performance Data: A Typical Outcome

The following table summarizes the typical performance characteristics one might expect from a well-optimized cross-validation study for 1,3,5-TCB in a common matrix like water or soil extract.

Performance ParameterGC-MS (SIM Mode)GC-ECDRationale and Causality
Selectivity Very HighModerate to HighMS: Selectivity is based on the unique mass-to-charge ratio of fragment ions (e.g., m/z 180, 145 for TCB), providing near-unequivocal identification.[5] ECD: Selectivity is based on the compound's electronegativity. It will respond to all electron-capturing species, making it susceptible to false positives from other co-eluting halogenated compounds.[15]
Limit of Detection (LOD) ~0.1 ng/mL~0.02 ng/mLECD: The electron capture mechanism is inherently more sensitive for poly-chlorinated compounds like TCB, resulting in a lower instrumental detection limit.[7][16] MS: While highly sensitive, the ionization and fragmentation process is less efficient than electron capture, leading to a slightly higher LOD.
Limit of Quantitation (LOQ) ~0.3 ng/mL~0.06 ng/mLThe LOQ is typically 3-5 times the LOD and follows the same sensitivity trend, representing the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linear Dynamic Range 0.3 - 500 ng/mL0.06 - 50 ng/mLMS: Modern MS detectors typically offer a wider linear range. ECD: The ECD can become saturated at higher concentrations, leading to a narrower linear range.[7] Pulsed modes can extend this range but it often remains more limited than MS.[8]
Precision (%RSD) < 10%< 10%Both techniques, when properly maintained and calibrated, are capable of excellent precision (reproducibility) within their respective linear ranges.
Accuracy (% Recovery) 90 - 110%90 - 110%Accuracy is heavily dependent on the sample preparation/extraction method. With identical extraction procedures, both detectors should yield comparable accuracy for QC samples.

Discussion: Choosing the Right Tool for the Job

The cross-validation data clearly illustrates the trade-off between the two techniques.

GC-ECD is the superior choice for:

  • Trace-level screening: When the primary goal is to detect the presence of TCB at the lowest possible concentrations in relatively clean matrices, the ECD's sensitivity is unmatched.[7][10]

  • High-throughput analysis: ECD systems can be more straightforward to operate and maintain, making them suitable for laboratories analyzing large numbers of routine samples.

GC-MS is indispensable for:

  • Confirmatory analysis: In regulatory settings (e.g., EPA methods), MS detection is required for legally defensible identification.[17][18] Its ability to provide structural information eliminates the ambiguity of potential co-elutions that could affect an ECD result.[15]

  • Complex matrices: For samples containing numerous potential interferences (e.g., industrial wastewater, tissue extracts), the selectivity of MS is essential to isolate the TCB signal from the noise.[6]

  • Method development and troubleshooting: When developing a new extraction procedure or investigating unknown peaks, the qualitative data from a mass spectrum is invaluable.

The power of cross-validation lies in using these two techniques synergistically. A laboratory could employ GC-ECD for rapid and cost-effective screening of samples. Any samples that test positive can then be reflexed to a validated GC-MS method for confirmation and definitive quantification. This two-tiered approach leverages the strengths of both detectors, ensuring both efficiency and data integrity.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting a cross-validation study. These must be adapted and fully validated by the end-user for their specific matrix and instrumentation.

Sample Preparation (Based on EPA Method 3510 for Water)
  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike with appropriate standards and surrogates as required.

  • Adjust the sample to a neutral pH using sodium hydroxide or sulfuric acid.

  • Add 60 mL of dichloromethane (DCM) to the funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the organic and aqueous layers to separate.

  • Drain the lower DCM layer into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or nitrogen evaporator.

  • The extract is now ready for analysis by both GC-MS and GC-ECD.

GC-MS Instrumental Parameters (Example)
  • Instrument: Agilent 8890 GC with 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at 1.2 mL/min (constant flow)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, splitless

  • Oven Program: 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions for 1,3,5-TCB: Quantifier: m/z 180; Qualifiers: m/z 182, 145

GC-ECD Instrumental Parameters (Example)
  • Instrument: Agilent 8890 GC with µECD (or equivalent)

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at 2.0 mL/min

  • Makeup Gas: Nitrogen or Argon/Methane at 30 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, splitless

  • Oven Program: 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)

  • Detector Temperature: 300°C

Detector_Principles cluster_ms GC-MS Principle cluster_ecd GC-ECD Principle MS_In Analytes from GC MS_Ion Ion Source (EI) Molecule -> M+• + Fragments MS_In->MS_Ion MS_Sep Quadrupole Analyzer Separates Ions by m/z MS_Ion->MS_Sep MS_Det Detector (Electron Multiplier) MS_Sep->MS_Det MS_Out Mass Spectrum (Chemical Fingerprint) MS_Det->MS_Out ECD_In Analytes from GC ECD_Capture Halogenated Analyte Captures Electrons ECD_In->ECD_Capture ECD_Source 63Ni Source Emits β- (electrons) ECD_Current Creates Standing Current ECD_Source->ECD_Current ECD_Current->ECD_Capture ECD_Signal Current Decreases Signal Generated ECD_Capture->ECD_Signal

Caption: Simplified diagrams of MS and ECD detection mechanisms.

Conclusion

The cross-validation of this compound quantification using GC-MS and GC-ECD is not merely a procedural formality but a fundamental scientific exercise. It confirms that an analytical system is performing as expected and provides a deep understanding of the data being generated. While GC-ECD offers superior sensitivity for trace screening, GC-MS provides the unparalleled selectivity required for confirmation and analysis in complex environments. By understanding the core principles and performance characteristics of each, researchers can design robust, efficient, and scientifically sound analytical workflows, ensuring the highest level of data integrity and confidence.

References

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.
  • Wikipedia. (2023). Electron capture detector.
  • Grokipedia. (n.d.). Electron capture detector.
  • Win Source. (2019, December 11). What is an Electron Capture Detector (ECD) in gas chromatography?
  • Air Products. (n.d.). Electron Capture Detector (ECD).
  • BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • SCION Instruments. (n.d.). GC-ECD. Electron Capture Detector.
  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
  • MtoZ Biolabs. (n.d.). What Is the Principle Behind GC-MS.
  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1184–1193.
  • Hovogen. (2025, August 18). A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS).
  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • Wang, Y., et al. (2014). Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. Journal of separation science, 37(12), 1435-42.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry.
  • LabRulez GCMS. (2025, March 24). CO₂ Analysis by GC-ECD: Validation vs. Standard Method.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Trichlorobenzene.
  • Hinata, N. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contamination. Journal of Environmental and Analytical Toxicology.
  • Oxford Academic. (2014, May 28). Comparison and Analysis of Organochlorine Pesticides and Hexabromobiphenyls in Environmental Samples by Gas Chromatography–Electron Capture Detector and Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science.
  • Labcompare.com. (2023, September 22). Buyer's Guide: GC-MS for Monitoring Environmental Pollutants.
  • LGC Standards. (n.d.). EPA SERIES METHODS. Retrieved from a product brochure on the LGC Standards website.
  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from a technical guide on the Restek website.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 612: Chlorinated Hydrocarbons.
  • U.S. Environmental Protection Agency (EPA). (2025, May 14). EPA Method 551.1.
  • The Royal Society of Chemistry. (n.d.). EPA Method 525.3.
  • Russo, M.V., et al. (2001). DETERMINATION OF 1,2,4- AND 1,3,5-TRICHLOROBENZENES IN WATER SAMPLES BY SOLID-PHASE EXTRACTION AND GAS-CHROMATOGRAPHY COUPLED TO ELECTRON-CAPTURE DETECTION. Analytical Letters, 34(6), 1003-1013.

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A Comparative Guide to the Synthesis of 1,3,5-Trichlorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,3,5-Trichlorobenzene

This compound (TCB) is a symmetrically substituted aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of high-value chemicals. Its unique substitution pattern makes it a valuable building block in the production of pharmaceuticals, agrochemicals, and high-performance materials. For instance, it is a key precursor in the synthesis of the insensitive high explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). The efficiency and cost-effectiveness of the synthesis of 1,3,5-TCB are therefore of paramount importance to researchers and the chemical industry. This guide provides a comparative analysis of the most common and effective synthesis routes to this compound, offering in-depth technical insights and experimental data to inform your selection of the most appropriate method for your specific needs.

Comparative Analysis of Synthesis Routes

Several distinct chemical strategies have been developed for the synthesis of this compound. The choice of a particular route is often dictated by factors such as the desired scale of production, the availability and cost of starting materials, and the required purity of the final product. Below, we delve into the specifics of four primary synthesis pathways.

The Sandmeyer-Type Reaction: A High-Yield Laboratory Standard

The synthesis of this compound starting from aniline is a well-established and high-yielding laboratory-scale method. This multi-step process involves the initial chlorination of aniline to form 2,4,6-trichloroaniline, which is then converted to the target molecule via a diazotization reaction followed by a reduction.

Causality of Experimental Choices: The initial chlorination of aniline is directed to the ortho and para positions due to the activating and directing effects of the amino group. The subsequent diazotization of 2,4,6-trichloroaniline, a primary aromatic amine, in the presence of a nitrite source and a strong acid, generates a diazonium salt. This intermediate is then deaminated and replaced with a chlorine atom in a Sandmeyer-like reaction, often using hypophosphorous acid as the reducing agent.

A notable advantage of this route is the high yields achievable in each step, often exceeding 90%, leading to a good overall yield of pure this compound. However, the multi-step nature of the process and the use of potentially hazardous reagents like sodium nitrite and hypophosphorous acid are important considerations.

Experimental Workflow: Sandmeyer-Type Synthesis of this compound

cluster_0 Step 1: Chlorination of Aniline cluster_1 Step 2: Diazotization and Reduction Aniline Aniline AniliniumChloride Anilinium Chloride Aniline->AniliniumChloride HCl TCA 2,4,6-Trichloroaniline AniliniumChloride->TCA Cl2, CCl4 TCA_input 2,4,6-Trichloroaniline DiazoniumSalt Diazonium Salt TCA_input->DiazoniumSalt NaNO2, H2SO4 TCB This compound DiazoniumSalt->TCB H3PO2

Caption: Workflow for the synthesis of this compound from Aniline.

Isomerization of Trichlorobenzenes: An Industrial Approach with Separation Challenges

Industrially, this compound can be produced by the isomerization of other trichlorobenzene isomers, most commonly 1,2,4-trichlorobenzene, which is a byproduct of the chlorination of benzene. This process typically employs a Friedel-Crafts catalyst, such as aluminum chloride, at elevated temperatures[1].

Causality of Experimental Choices: The isomerization reaction proceeds via a series of 1,2-shifts of the chlorine atoms on the benzene ring, driven by the formation of a thermodynamically stable mixture of isomers. The use of a Lewis acid catalyst like aluminum chloride facilitates the removal and re-addition of chloride ions, enabling the migration of chlorine atoms around the ring.

While this method has the potential for large-scale production, a significant drawback is that the reaction leads to an equilibrium mixture of isomers. Achieving a high concentration of the desired 1,3,5-isomer can be difficult, and the subsequent separation of this isomer from the reaction mixture can be challenging and costly due to the similar boiling points of the different trichlorobenzene isomers. Recycling the undesired isomers can improve the overall yield of the 1,3,5-isomer[1].

Logical Relationship: Isomerization of Trichlorobenzenes

1,2,4-TCB 1,2,4-Trichlorobenzene EquilibriumMixture Equilibrium Mixture (1,2,3-TCB, 1,2,4-TCB, 1,3,5-TCB) 1,2,4-TCB->EquilibriumMixture AlCl3, Heat Separation Separation (e.g., Distillation, Crystallization) EquilibriumMixture->Separation 1,3,5-TCB This compound Separation->1,3,5-TCB Recycle Recycle of other isomers Separation->Recycle Recycle->1,2,4-TCB

Caption: Isomerization process for producing this compound.

Halogen Exchange: A High-Yield Route Dependent on Precursor Availability

A highly efficient route to this compound involves the vapor-phase chlorination of 1-bromo-3,5-dichlorobenzene. This halogen exchange reaction proceeds at high temperatures and can achieve yields as high as 97.2%[2][3].

Causality of Experimental Choices: This reaction is a direct substitution of a bromine atom with a chlorine atom. The high temperature provides the necessary activation energy for the cleavage of the carbon-bromine bond and the formation of the more stable carbon-chlorine bond. The reaction is typically carried out in the gas phase to facilitate the interaction between the substrate and chlorine gas.

The primary advantage of this method is its remarkably high yield and selectivity. However, the overall practicality of this route is heavily dependent on the availability and cost of the starting material, 1-bromo-3,5-dichlorobenzene[4][5][6][7]. While commercially available, its price can be a limiting factor for large-scale synthesis.

Denitrifying Chlorination: A Patented High-Temperature Process

Another high-yield method for the synthesis of this compound is the denitrifying chlorination of 5-chloro-1,3-dinitrobenzene or 3,5-dichloronitrobenzene. This process, which is protected by patents, involves treating the nitro-substituted starting material with chlorine gas at elevated temperatures, typically between 200 and 270°C[8][9].

Causality of Experimental Choices: In this reaction, the nitro groups are replaced by chlorine atoms. The high temperature is crucial for overcoming the activation energy required for the cleavage of the carbon-nitrogen bond of the nitro group and its substitution by a chlorine atom.

This method can achieve high yields of around 95% and can be run continuously[8]. However, the high reaction temperatures and the handling of chlorine gas at these temperatures require specialized equipment and stringent safety protocols. The availability of the starting materials is also a key consideration.

Quantitative Comparison of Synthesis Routes

Synthesis Route Starting Material(s) Key Reagents/Catalysts Typical Yield (%) Reaction Conditions Advantages Disadvantages
Sandmeyer-Type Reaction AnilineHCl, Cl₂, NaNO₂, H₂SO₄, H₃PO₂>90 (overall)Multi-step, low temperature for diazotizationHigh yield, high purity, well-established laboratory methodMulti-step process, use of hazardous reagents
Isomerization 1,2,4-TrichlorobenzeneAlCl₃Variable (equilibrium mixture)High temperaturePotentially suitable for large-scale, utilizes a common byproductLeads to a mixture of isomers, difficult separation
Halogen Exchange 1-Bromo-3,5-dichlorobenzeneCl₂97.2[2][3]High temperature (vapor phase)Very high yield and selectivityDependent on the cost and availability of the starting material
Denitrifying Chlorination 5-Chloro-1,3-dinitrobenzene or 3,5-dichloronitrobenzeneCl₂~95[8]High temperature (200-270°C)High yield, can be a continuous processHigh reaction temperatures, requires specialized equipment, safety concerns

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Aniline (Sandmeyer-Type Reaction)

This protocol is based on the method described by Singh et al..

Step 1: Synthesis of 2,4,6-Trichloroaniline from Aniline

  • To a solution of aniline in a suitable solvent, slowly add concentrated hydrochloric acid while cooling in an ice bath to form anilinium chloride.

  • Suspend the anilinium chloride in carbon tetrachloride.

  • Bubble chlorine gas through the suspension at a controlled rate while maintaining the temperature.

  • After the reaction is complete, filter the resulting 2,4,6-trichloroanilinium chloride and wash it with carbon tetrachloride.

  • Treat the 2,4,6-trichloroanilinium chloride with hot water to hydrolyze it to 2,4,6-trichloroaniline.

  • Filter the precipitated 2,4,6-trichloroaniline, wash with water, and dry. A yield of over 90% can be expected.

Step 2: Synthesis of this compound from 2,4,6-Trichloroaniline

  • Dissolve 2,4,6-trichloroaniline in a mixture of sulfuric acid and water.

  • Cool the solution to below 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 0°C, to form the diazonium salt.

  • To the cold diazonium salt solution, add a solution of hypophosphorous acid.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for several hours.

  • Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Filter the product, wash thoroughly with water until acid-free, and recrystallize from ethanol to obtain pure this compound. A yield of approximately 95% for this step can be achieved.

Protocol 2: Synthesis of this compound via Halogen Exchange

This protocol is based on the process described in a U.S. Patent[3].

  • Set up a vapor-phase reaction system consisting of a preheater, a reaction tube, and a condenser.

  • Preheat 1-bromo-3,5-dichlorobenzene to 300°C to vaporize it.

  • Feed the vaporized 1-bromo-3,5-dichlorobenzene and chlorine gas into the reaction tube, which is maintained at a temperature of 360°C.

  • The residence time in the reactor should be controlled (e.g., 14 seconds).

  • Cool the reaction mixture to collect the product.

  • The crude product, containing this compound and bromine, is then washed with an aqueous solution of sodium thiosulfate to remove unreacted bromine.

  • The organic layer is then separated and purified by distillation to yield pure this compound with a yield of up to 97.2%[2][3].

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. For laboratory-scale synthesis where high purity is paramount, the Sandmeyer-type reaction starting from aniline offers a reliable and high-yielding pathway. For potential industrial-scale production, isomerization, halogen exchange, and denitrifying chlorination present viable but more technologically demanding options. The choice of the optimal synthesis route will ultimately depend on a careful consideration of factors such as scale, cost, safety, and the specific requirements of the downstream application. As the demand for specialty chemicals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research.

References

  • Singh, H., Singh, V., & Singh, R. P. (2000). A newly developed synthesis of this compound (sym. TCB) from aniline. Defence Science Journal, 50(4), 415-420.
  • EP0019789A1 - Process for the preparation of this compound - Google Patents. (n.d.).
  • Synthesis of this compound - PrepChem.com. (n.d.).
  • 1 Bromo 3 5 Dichlorobenzene, For Laboratory at ₹ 4000/kg in Bengaluru | ID - IndiaMART. (n.d.).
  • US4306103A - Process for the manufacture of this compound - Google Patents. (n.d.).
  • US4368340A - Process for producing this compound - Google Patents. (n.d.).

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A Guide to the Evaluation and Certification of 1,3,5-Trichlorobenzene as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and pharmaceutical development, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of this confidence, providing a benchmark against which analytical methods are validated, instruments are calibrated, and the quality of products is assured. This guide offers an in-depth technical exploration into the evaluation and certification of 1,3,5-Trichlorobenzene as a CRM, providing a comparative analysis of key analytical methodologies and the rigorous processes that underpin its certification.

The Critical Role of Certified Reference Materials

A Certified Reference Material is a standard of the highest quality, for which the property values, along with their associated uncertainties, are established through metrologically valid procedures.[1] For a compound like this compound, utilized in environmental analysis, as a chemical intermediate, and in toxicology studies, a well-characterized CRM is indispensable for ensuring the comparability and traceability of analytical data across different laboratories and over time.

The certification of a CRM is a comprehensive process governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers.[2][3][4] This process ensures that the certified values are not merely a result of a single measurement but are the product of a thorough evaluation of the material's identity, purity, homogeneity, and stability.

The Certification Workflow: A Pathway to Confidence

The journey to certifying a batch of this compound as a CRM is a meticulous process designed to deliver a product of verified quality and reliability.[5] This workflow, grounded in the principles of ISO 17034, is a self-validating system that ensures the integrity of the final certified value.

CRM Certification Workflow cluster_0 Material Production & Processing cluster_1 Characterization & Value Assignment cluster_2 Homogeneity & Stability Assessment cluster_3 Certification & Documentation Raw Material Sourcing Raw Material Sourcing Synthesis & Purification Synthesis & Purification Raw Material Sourcing->Synthesis & Purification Packaging & Labeling Packaging & Labeling Synthesis & Purification->Packaging & Labeling Purity Assessment Purity Assessment Packaging & Labeling->Purity Assessment Certified Value Assignment Certified Value Assignment Purity Assessment->Certified Value Assignment Identity Confirmation Identity Confirmation Homogeneity Study Homogeneity Study Purity Assessment->Homogeneity Study Issuance of Certificate Issuance of Certificate Certified Value Assignment->Issuance of Certificate Stability Study Stability Study Homogeneity Study->Stability Study Uncertainty Budget Calculation Uncertainty Budget Calculation Stability Study->Uncertainty Budget Calculation Uncertainty Budget Calculation->Certified Value Assignment Uncertainty Budget Calculation->Issuance of Certificate

A generalized workflow for the production and certification of a Certified Reference Material (CRM).

Purity Assessment: A Comparative Analysis of Key Methodologies

The cornerstone of certifying a neat chemical substance like this compound is the accurate determination of its purity. Two powerful and often complementary techniques are employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection via flame ionization.Signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard.[6]
Reference Standard Requires a certified reference standard of this compound for accurate quantification.[7]Requires a certified internal standard of known purity, which can be structurally unrelated to the analyte.[7]
Selectivity High, based on chromatographic separation. Co-elution of impurities can be a challenge.High, based on the unique chemical shifts of protons. Signal overlap can occur but can often be resolved with higher field instruments or advanced NMR techniques.
Sensitivity High, particularly for volatile organic impurities.Generally lower sensitivity compared to GC-FID.
Structural Information Provides no structural information about impurities.Provides detailed structural information for the analyte and any proton-containing impurities.[6]
Sample Throughput Higher throughput, with typical run times of 15-30 minutes.Lower throughput due to longer acquisition times required for high-precision quantification.
Causality Behind Method Selection

The choice between GC-FID and qNMR, or the decision to use both, is driven by the specific requirements of the certification. GC-FID is an excellent choice for routine quality control and for detecting and quantifying volatile impurities at trace levels. Its high throughput makes it suitable for analyzing a large number of samples, which is often necessary for homogeneity and stability studies.

On the other hand, qNMR is considered a primary ratio method of measurement, meaning it does not require a specific reference standard of the analyte itself for quantification.[6][8] This is a significant advantage when a high-purity standard of the analyte is not available. Furthermore, the ability of qNMR to provide structural information makes it invaluable for identifying unknown impurities.[9] For the highest level of confidence in the certified purity value, many leading CRM producers utilize both techniques to provide orthogonal and confirmatory data.

Homogeneity and Stability: Ensuring the Integrity of the CRM

The certification of a reference material extends beyond a single purity measurement. It must be demonstrated that the entire batch of the material is uniform and that its properties will remain stable over its shelf life. These critical aspects are addressed through rigorous homogeneity and stability studies, as outlined in ISO Guide 35.[10]

Homogeneity Studies

A homogeneity study is designed to assess the variation of the certified property value among the units of the CRM.[11][12] This is crucial to ensure that a user can take a sample from any unit and be confident that it is representative of the entire batch.

Experimental Design Example:

  • Sampling: A representative number of units are randomly selected from the batch (e.g., 15 units from a batch of 500).

  • Replicates: From each selected unit, multiple sub-samples are taken and analyzed (e.g., 3 sub-samples per unit).

  • Analysis: The purity of each sub-sample is determined using a validated analytical method with high precision, such as GC-FID.

  • Statistical Analysis: The data is analyzed using analysis of variance (ANOVA) to determine if there is a statistically significant difference between the units. The between-unit variation is then quantified and included in the overall uncertainty budget of the CRM.

Stability Studies

Stability studies are performed to evaluate the influence of environmental conditions, such as temperature and light, on the certified property value over time.[1][13][14][15][16] This ensures that the CRM will remain within its certified specifications during transport and storage.

Types of Stability Studies:

  • Short-term (transport) stability: Samples are exposed to conditions that simulate transport (e.g., elevated temperatures) for a short period.

  • Long-term stability: Samples are stored at the recommended storage temperature and analyzed at regular intervals over an extended period to establish the shelf life of the CRM.

Experimental Design Example (Long-Term Stability):

  • Storage: A set of CRM units are stored at the recommended storage condition (e.g., 2-8 °C, protected from light).

  • Time Points: Samples are analyzed at defined time points (e.g., 0, 3, 6, 12, 24, and 36 months).

  • Analysis: The purity of the samples is determined at each time point using a validated analytical method.

  • Data Analysis: The data is plotted over time, and a regression analysis is performed to determine if there is any significant trend of degradation. The uncertainty associated with the stability is then incorporated into the overall uncertainty of the certified value.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

1. Objective: To determine the purity of this compound by area percent using a high-resolution capillary gas chromatograph with a flame ionization detector.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., acetone or hexane)

  • Autosampler vials with caps

3. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for the analysis of chlorobenzenes (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

4. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature: 300 °C

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen high-purity solvent.

  • Transfer an aliquot of the solution into an autosampler vial.

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the this compound peak relative to the total area of all integrated peaks.

  • Identify and, if possible, quantify any impurities.

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

1. Objective: To determine the absolute purity of this compound using ¹H-qNMR with a certified internal standard.

2. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

  • High-precision analytical balance

  • NMR tubes

3. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

4. NMR Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Standard quantitative pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton)

  • Acquisition Time: ≥ 3 seconds

  • Number of Scans: 16 to 64 (to achieve adequate signal-to-noise ratio)

  • Spectral Width: Appropriate for observing all relevant signals

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

6. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The evaluation and certification of this compound as a Certified Reference Material is a multi-faceted process that relies on a foundation of scientific integrity, metrological traceability, and adherence to international standards. By employing a combination of powerful analytical techniques such as GC-FID and qNMR, and by conducting rigorous homogeneity and stability studies, producers of CRMs can provide the scientific community with a product of the highest quality and reliability. For researchers, scientists, and drug development professionals, a thorough understanding of this process is crucial for the confident and appropriate use of CRMs in their own analytical workflows, ultimately contributing to the generation of accurate and reproducible data.

References

  • ISO 17034:2016 General requirements for the competence of reference material producers.
  • Excedr. ISO 17034: What Is It & Why Is It Important? [Link][4]
  • OSTI.gov. Testing the homogeneity of candidate reference materials by solid sampling — AAS and INAA. [Link][22]
  • Paragon Scientific.
  • Pauwels, J., Lamberty, A., & Schimmel, H. (1998). Homogeneity testing of reference materials. Accreditation and Quality Assurance, 3(2), 51-55. [Link]
  • Miura, T., & Miura, T. (2021).
  • ANAB.
  • INIS. Assessment of homogeneity of candidate reference material at the nanogram level and investigation on representativeness of single particle analysis. [Link][3]
  • Ambifood.
  • Agilent.
  • CRM LABSTANDARD. Trichlorobenzene, 1,3,5- solution. [Link][27]
  • CRM LABSTANDARD. Trichlorobenzene, 1,3,5-. [Link][28]
  • ResearchGate.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(4), 1479-1490. [Link]
  • JRC Publications Repository.
  • Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to ministerial decree 538/2013. [Link][15]
  • BioPharm International. Best Practices for Studying Stability in Biologics. [Link][16]
  • Pharmaceutical Outsourcing. Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. [Link][17]
  • The Journal of Phytopharmacology. A Review of Regulatory Guidelines on Stability Studies. [Link][18]
  • Stability Protocols: Road Maps to Success. (2022). Journal of GXP Compliance. [Link]

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Comparative Study of the Environmental Persistence of TCB Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trichlorobenzenes (TCBs) are a group of synthetic aromatic compounds consisting of a benzene ring substituted with three chlorine atoms. The three primary isomers are 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. Due to their widespread use as industrial solvents, dye carriers, and chemical intermediates, TCBs have become prevalent environmental contaminants.[1][2][3] Their chemical stability and resistance to degradation contribute to their persistence in various environmental compartments, including soil, water, and sediment.[4][5] This guide provides a comparative analysis of the environmental persistence of TCB isomers, offering insights into their degradation pathways, bioaccumulation potential, and the experimental methodologies used to assess their environmental fate. This information is critical for researchers, scientists, and drug development professionals involved in environmental risk assessment and remediation.

Physicochemical Properties Influencing Persistence

The environmental persistence of a chemical is intrinsically linked to its physicochemical properties. For TCB isomers, key properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) govern their distribution and fate in the environment.

IsomerWater Solubility (mg/L at 25°C)[4]Vapor Pressure (Pa at 25°C)[4]Log Kow[4]
1,2,3-Trichlorobenzene 2128~3.85 - 4.30
1,2,4-Trichlorobenzene 4061~3.85 - 4.30
This compound 5.332~3.85 - 4.30

The low water solubility and moderate vapor pressure of TCBs indicate a tendency to partition from water to the atmosphere through volatilization.[4][6] However, their high log Kow values suggest a strong affinity for organic matter, leading to significant adsorption to soil and sediment, which can reduce their volatility.[4][6]

Comparative Environmental Persistence of TCB Isomers

The environmental persistence of TCB isomers is a complex interplay of their susceptibility to various degradation processes, primarily biodegradation. The arrangement of chlorine atoms on the benzene ring significantly influences their recalcitrance.

Biodegradation: The Primary Degradation Pathway

Biodegradation is the most significant process for the breakdown of TCBs in the environment. The rate and extent of biodegradation are highly dependent on the specific isomer and the prevailing environmental conditions (aerobic vs. anaerobic).

Aerobic Biodegradation

Under aerobic conditions, certain microorganisms can utilize TCBs as a source of carbon and energy.[7][8] The initial step in aerobic degradation is typically the oxidation of the benzene ring by dioxygenase enzymes.[8][9]

  • 1,2,4-Trichlorobenzene: This isomer is generally considered the most readily biodegradable of the three under aerobic conditions.[10][11] Studies have shown its mineralization in soil, with rates influenced by factors such as temperature and organic matter content.[10][11] Increased temperatures have a positive effect on mineralization, while anaerobic conditions have a negative effect.[10][11]

  • 1,2,3-Trichlorobenzene: This isomer is also biodegradable under aerobic conditions, but typically at a slower rate than 1,2,4-TCB.[10][11] Research has indicated that its mineralization rate can be one-half to one-third that of 1,2,4-TCB in soil.[10][11]

  • This compound: This isomer is considered the most recalcitrant of the three to aerobic biodegradation.[7] Its symmetrical structure makes it more resistant to the initial enzymatic attack. Some studies have reported no significant degradation of 1,3,5-TCB under aerobic conditions.[6]

Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation mechanism for TCBs is reductive dechlorination, where chlorine atoms are sequentially removed from the benzene ring.[6][12] This process is often slower than aerobic degradation but is crucial in anoxic environments like buried sediments and some groundwater aquifers.[4]

All three TCB isomers have been shown to undergo reductive dechlorination under methanogenic conditions, eventually leading to the formation of dichlorobenzenes and monochlorobenzene.[6] However, this process can be slow, often requiring long lag periods.[6]

Comparative Persistence Summary
IsomerAerobic Biodegradation PotentialAnaerobic Biodegradation PotentialOverall Environmental Persistence
1,2,3-Trichlorobenzene ModerateModerate to SlowModerately Persistent
1,2,4-Trichlorobenzene Relatively HighModerate to SlowLess Persistent (compared to other isomers)
This compound LowModerate to SlowHighly Persistent

Experimental Protocols for Assessing Environmental Persistence

To quantitatively assess the environmental persistence of TCB isomers, standardized and reproducible experimental protocols are essential. The following section outlines a typical methodology for a soil biodegradation study.

Protocol: Aerobic Soil Biodegradation Assay for TCB Isomers

This protocol is designed to measure the rate of mineralization of ¹⁴C-labeled TCB isomers in soil under controlled laboratory conditions.

1. Materials and Reagents:

  • Test Soil: Well-characterized soil with known organic matter content, pH, and microbial activity.

  • ¹⁴C-labeled TCB isomers (radiochemical purity >99%).

  • Unlabeled TCB isomers (analytical grade).

  • Scintillation cocktail.

  • Trapping solution for ¹⁴CO₂ (e.g., 1M NaOH).

  • Sterilizing agent (e.g., sodium azide or mercuric chloride) for control samples.

  • Incubation and trapping apparatus (biometer flasks or similar).

2. Experimental Setup:

Caption: Workflow for an aerobic soil biodegradation assay.

3. Detailed Procedure:

  • Soil Preparation: Sieve fresh soil to remove large debris. Determine the water holding capacity (WHC) and adjust the moisture content to 50-60% of WHC.

  • Spiking: Prepare a stock solution of the ¹⁴C-labeled TCB isomer in a suitable solvent. Apply the solution to the soil to achieve the desired concentration (e.g., 50 µg/g). Allow the solvent to evaporate completely.

  • Incubation: Place a known amount of the spiked soil (e.g., 20 g) into biometer flasks. Include control flasks with sterilized soil to account for abiotic degradation. Each flask should contain a trap with a known volume of NaOH solution to capture the evolved ¹⁴CO₂. Incubate the flasks in the dark at a constant temperature (e.g., 20°C).

  • Sampling and Analysis: Periodically, remove the NaOH traps and replace them with fresh ones. Mix an aliquot of the used NaOH trap solution with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the cumulative amount of ¹⁴CO₂ evolved over time. The rate of mineralization can be determined from the slope of the cumulative ¹⁴CO₂ evolution curve.

4. Causality Behind Experimental Choices:

  • ¹⁴C-labeling: The use of radiolabeled compounds provides a direct and sensitive measure of mineralization (complete degradation to CO₂), distinguishing it from primary degradation or volatilization.[10][11]

  • Sterilized Controls: These are crucial to differentiate between biotic and abiotic degradation processes.

  • Controlled Environment: Maintaining constant temperature and moisture ensures that the observed differences in degradation rates are primarily due to the chemical structure of the isomers and the microbial activity, rather than environmental fluctuations.

Analytical Methods for TCB Quantification

Accurate quantification of TCB isomers in environmental samples is critical for persistence studies. Gas chromatography (GC) is the most common analytical technique.

  • Sample Preparation: Extraction techniques vary depending on the matrix. For soil and sediment, methods like Soxhlet extraction or ultrasonic extraction with organic solvents (e.g., hexane, acetone) are common.[13][14] For water samples, liquid-liquid extraction or solid-phase extraction is typically used.

  • Instrumentation:

    • Gas Chromatography-Electron Capture Detector (GC-ECD): Highly sensitive to halogenated compounds like TCBs.[13][15]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification and quantification of the isomers.[13]

Bioaccumulation Potential

Due to their lipophilic nature (high log Kow), TCBs have the potential to bioaccumulate in living organisms.[5][15] The bioconcentration factor (BCF) is a key parameter used to assess this potential. BCF values for TCBs in aquatic organisms can range from 100 to 4,000, indicating a significant potential for bioaccumulation.[4] However, there is no strong evidence of biomagnification of TCBs in the food chain.[4]

Conclusion

The environmental persistence of trichlorobenzene isomers is a significant concern due to their widespread presence and potential toxicity. This guide has provided a comparative analysis, highlighting that the 1,3,5-isomer is the most persistent, while the 1,2,4-isomer is the most susceptible to biodegradation. Understanding the distinct environmental fates of these isomers is crucial for developing effective risk assessment strategies and remediation technologies. The provided experimental protocol for a soil biodegradation study offers a robust framework for researchers to generate reliable data on the persistence of these and other environmental contaminants.

References

  • Marinucci, A. C., & Bartha, R. (1979). Biodegradation of 1,2,3- and 1,2,4-trichlorobenzene in soil and in liquid enrichment culture. Applied and Environmental Microbiology, 38(5), 811–817. [Link]
  • Marinucci, A. C., & Bartha, R. (1979). Biodegradation of 1,2,3- and 1,2,4-Trichlorobenzene in Soil and in Liquid Enrichment Culture. Applied and Environmental Microbiology, 38(5), 811-817. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Environment Canada. (1993). Canadian Environmental Protection Act Priority Substances List Assessment Report: Trichlorobenzenes. [Link]
  • OSPAR Commission. (2004). OSPAR Background Document on Trichlorobenzenes. [Link]
  • Eawag. (2004). 1,2,4-Trichlorobenzene (an/aerobic) Pathway Map.
  • Lee, H., Kim, K., Park, J., & Lee, J. G. (2024). Contamination of trichlorobenzene isomers in food: toxicity, analytical methods, occurrence in food, and risk assessments. Applied Biological Chemistry, 67(1), 89. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes - Chapter 7: Analytical Methods. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Adrian, L., & Löffler, F. E. (Eds.). (2016). Organohalide-respiring bacteria. Springer.
  • PubChem. (n.d.). 1,2,3-Trichlorobenzene.
  • Blánquez, P., Sarrà, M., & Vicent, T. (2006). Study of the cellular fatty acid composition of a fungal strain (Paecilomyces fumosoroseus) that degrades this compound. Chemosphere, 64(8), 1369-1375.
  • European Commission. (2005). Trichlorobenzenes. CIRCABC. [Link]
  • Microbial Insights. (n.d.).
  • World Health Organization. (1991). Environmental Health Criteria 128: Chlorobenzenes other than Hexachlorobenzene. International Programme on Chemical Safety. [Link]
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  • New Jersey Department of Environmental Protection. (1987). 1,2,4-trichlorobenzene - health-based maximum contaminant level support document. [Link]
  • Zhang, W., & Li, Y. (2014). The Research of Degradation about 1,2,4-Trichlorobenzene by the Artificial Media in Microbe Enrichment. Journal of Environmental Protection, 5(8), 735-741. [Link]
  • Gobindlal, K., Zujovic, Z. D., Jaine, J., & Sperry, J. (2022). Perfluorosulfonic acids (PFSAs) are a recalcitrant subclass of per-and polyfluoroalkyl substances (PFASs) linked to numerous. Environmental Science: Processes & Impacts, 24(12), 2235-2244.
  • ECETOC. (2022). Scientific concepts and methods for moving persistence assessments into the 21st Century. [Link]
  • Stockholm University. (n.d.).
  • Sakkas, V. A., & Albanis, T. A. (2000). Analytical method for the determination of trichlorobenzenes in marine biota. Fresenius' journal of analytical chemistry, 367(5), 456-460.
  • ECETOC. (2022). Scientific concepts and methods for moving persistence assessments into the 21st century. Integrated Environmental Assessment and Management, 18(5), 1198-1215.
  • Zygmunt, B., & Namieśnik, J. (2002). Analytical procedure for the determination of chlorobenzenes in sediments. Chem. Anal.(Warsaw), 47(3), 413-422.
  • Tanaka, Y., Zhang, Q., Mizukami, K., & Saito, F. (2003). Decomposition of Trichlorobenzene Isomers by Co-grinding with CaO. Journal of the Society of Powder Technology, Japan, 40(12), 859-864.
  • Al-Attar, L., & Al-Sheikhly, M. (2024). Radiolytic degradation of 1,2,4-trichlorobenzene (TCB) in some organic solvents by gamma rays: The kinetic properties of complete dechlorination of TCB and its pathway. Radiation Physics and Chemistry, 219, 111628.
  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Trichlorobenzenes in Biological Samples. In Toxicological Profile for Trichlorobenzenes. Agency for Toxic Substances and Disease Registry (US). [Link]
  • Sakkas, V. A., Lambropoulou, D. A., & Albanis, T. A. (2003). Trace analysis of trichlorobenzenes in fish by microwave-assisted extraction and gas chromatography-electron-capture detection.
  • Haider, K., Jagnow, G., Kohnen, R., & Lim, S. U. (1974). [Degradation of chlorinated benzenes, phenols and cyclohexane derivatives by benzene and phenol utilizing soil bacteria under aerobic conditions (author's transl)]. Archiv für Mikrobiologie, 96(3), 183-200.
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  • Braeckevelt, M., Reiche, N., Trapp, S., & Kästner, M. (2007). Biodegradation of chlorobenzene in a constructed wetland treating contaminated groundwater. Water science and technology, 56(3), 57-62.
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Sources

A Comparative Guide to Distinguishing Trichlorobenzene Isomers using Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical analytical challenge. Positional isomers, such as the trichlorobenzenes (C₆H₃Cl₃), often exhibit nearly identical physical and chemical properties, making their differentiation a complex task. While chromatographic methods can often achieve separation, mass spectrometry offers a rapid and sensitive alternative. This guide provides an in-depth technical comparison of the electron ionization mass spectrometry (EI-MS) profiles of 1,2,3-, 1,2,4-, and 1,3,5-trichlorobenzene, offering experimental data and mechanistic insights to facilitate their unambiguous identification.

The Challenge of Isomer Differentiation by Mass Spectrometry

Positional isomers present a unique challenge to mass spectrometry because they possess the same molecular weight. Consequently, their molecular ion peaks will appear at the same mass-to-charge ratio (m/z). Distinguishing them, therefore, relies on the subtle yet significant differences in the fragmentation patterns that arise after ionization.[1][2][3][4][5] These differences are a direct consequence of the distinct spatial arrangements of the substituent atoms on the benzene ring, which influence the stability of the resulting fragment ions.

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[6] This process is highly reproducible and generates a characteristic "fingerprint" mass spectrum for a given compound, which is invaluable for structural elucidation and isomer differentiation.

Comparative Analysis of Trichlorobenzene Isomer Mass Spectra

The three isomers of trichlorobenzene—1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and this compound—all have a nominal molecular weight of 180 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region of their mass spectra exhibits a characteristic isotopic cluster.[7] The most intense peak in this cluster corresponds to the molecule containing three ³⁵Cl atoms (m/z 180), followed by peaks for molecules with two ³⁵Cl and one ³⁷Cl (m/z 182), one ³⁵Cl and two ³⁷Cl (m/z 184), and three ³⁷Cl (m/z 186). The relative intensities of these peaks are predictable based on the isotopic abundances of chlorine.

While the molecular ion clusters are similar for all three isomers, their fragmentation patterns show discernible differences in the relative abundances of key fragment ions. The primary fragmentation pathways involve the loss of chlorine atoms and the cleavage of the aromatic ring.

A comparative summary of the key fragment ions and their approximate relative intensities, based on data from the NIST Mass Spectrometry Data Center, is presented below.[8][9][10]

m/z Proposed Fragment Ion 1,2,3-Trichlorobenzene 1,2,4-Trichlorobenzene This compound Diagnostic Significance
180/182/184[C₆H₃Cl₃]⁺HighHighHighMolecular Ion Cluster
145/147[C₆H₃Cl₂]⁺ModerateHighHighLoss of a Cl radical
109/111[C₆H₂Cl]⁺LowModerateModerateLoss of two Cl radicals
74/75[C₆H₂]⁺ / [C₆H₃]⁺LowModerateLowRing fragmentation products

Key Observations for Isomer Differentiation:

  • 1,2,3-Trichlorobenzene: This isomer is distinguished by a relatively lower abundance of the [M-Cl]⁺ fragment cluster (m/z 145/147) compared to the other two isomers.

  • 1,2,4-Trichlorobenzene: This isomer typically shows a high abundance of the [M-Cl]⁺ fragment cluster, which is often the base peak. It also exhibits a more pronounced set of peaks in the m/z 74/75 region, corresponding to ring cleavage products.

  • This compound: The highly symmetrical nature of this isomer influences its fragmentation.[11] While it also shows a significant [M-Cl]⁺ peak, the overall fragmentation might be less extensive in certain regions compared to the 1,2,4-isomer.

Proposed Fragmentation Pathways

The observed differences in the mass spectra can be rationalized by considering the stability of the resulting ions and the steric interactions between the chlorine atoms.

G cluster_123 1,2,3-Trichlorobenzene Fragmentation cluster_124 1,2,4-Trichlorobenzene Fragmentation cluster_135 This compound Fragmentation M1 [C₆H₃Cl₃]⁺ (m/z 180) F1_1 [C₆H₃Cl₂]⁺ (m/z 145) M1->F1_1 -Cl F2_1 [C₆H₂Cl]⁺ (m/z 109) F1_1->F2_1 -Cl M2 [C₆H₃Cl₃]⁺ (m/z 180) F1_2 [C₆H₃Cl₂]⁺ (m/z 145) M2->F1_2 -Cl F2_2 [C₆H₂Cl]⁺ (m/z 109) F1_2->F2_2 -Cl M3 [C₆H₃Cl₃]⁺ (m/z 180) F1_3 [C₆H₃Cl₂]⁺ (m/z 145) M3->F1_3 -Cl F2_3 [C₆H₂Cl]⁺ (m/z 109) F1_3->F2_3 -Cl

Caption: Primary fragmentation pathways for trichlorobenzene isomers.

The initial loss of a chlorine radical is a common fragmentation pathway for all three isomers. The relative ease of this loss, and thus the abundance of the resulting [M-Cl]⁺ ion, is influenced by the isomer's structure. Subsequent losses of chlorine and ring fragmentation lead to the other observed ions.

Experimental Protocol for GC-EI-MS Analysis

The following protocol outlines a general procedure for the analysis of trichlorobenzene isomers using gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Prepare individual standard solutions of 1,2,3-, 1,2,4-, and this compound at a concentration of approximately 10 µg/mL in a high-purity solvent such as hexane or dichloromethane.
  • Prepare a mixed standard containing all three isomers at the same concentration to verify chromatographic separation.
  • For unknown samples, dissolve a known quantity in a suitable solvent to achieve a concentration within the calibrated range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of the isomers.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Injection Mode: Splitless (or split, depending on sample concentration).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: Increase to 200 °C at a rate of 10 °C/min.
  • Hold: Maintain at 200 °C for 5 minutes.
  • Rationale: This temperature program allows for the elution of the trichlorobenzene isomers in a reasonable time frame while ensuring their separation.
  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Rationale: 70 eV is the standard electron energy for EI-MS, as it provides efficient ionization and reproducible fragmentation patterns, allowing for comparison with standard libraries like the NIST database.[6]
  • Mass Range: Scan from m/z 40 to 250.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis:

  • Acquire the mass spectra for each of the individual isomers and the mixture.

  • Identify the retention times for each isomer from the analysis of the individual standards.

  • Extract the mass spectrum for each chromatographic peak.

  • Compare the obtained mass spectra with reference spectra from the NIST library or other reliable sources.

  • Carefully examine the relative abundances of the key fragment ions (m/z 145/147, 109/111, and 74/75) to differentiate the isomers.

    Caption: Workflow for the GC-EI-MS analysis of trichlorobenzene isomers.

Conclusion

The differentiation of trichlorobenzene isomers by electron ionization mass spectrometry is a clear demonstration of how subtle structural differences can manifest as distinct fragmentation patterns. By carefully analyzing the relative abundances of key fragment ions, particularly the [M-Cl]⁺ cluster and ring cleavage products, researchers can confidently distinguish between the 1,2,3-, 1,2,4-, and 1,3,5-isomers. The combination of chromatographic separation with the detailed structural information provided by EI-MS offers a robust and reliable analytical strategy for the unambiguous identification of these and other positional isomers. This guide provides the foundational knowledge and a practical experimental framework to empower scientists in their analytical endeavors.

References

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(13), 5635–5642.
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  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 143(10), 2345-2354.
  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Central Science, 8(3), 345-354.
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  • Benzene, 1,2,4-trichloro-. NIST WebBook. [Link]
  • Mass Spectrometry - Fragmentation P
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  • Benzene, 1,3,5-trichloro-. NIST WebBook. [Link]
  • Benzene and substituted deriv
  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
  • 1,2,3-Trichlorobenzene. PubChem. [Link]
  • This compound. Wikipedia. [Link]
  • Advance in Mass Ionization Techniques. Asian Journal of Research in Chemistry, 11(4), 234-240.
  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCT
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv

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assessing bioaccumulation potential of 1,3,5-Trichlorobenzene versus other isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the bioaccumulation potential of 1,3,5-trichlorobenzene against its isomers, 1,2,3- and 1,2,4-trichlorobenzene. This guide provides researchers, scientists, and drug development professionals with comparative data and the experimental protocols necessary for assessment.

Introduction: The Environmental Significance of Trichlorobenzene Isomers

Trichlorobenzenes (TCBs) are synthetic chemical compounds that have seen widespread use as industrial solvents, dye carriers, and chemical intermediates. Their persistence in the environment and potential for bioaccumulation make them a subject of significant toxicological and regulatory concern. While often grouped together, the three primary isomers—1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and this compound—exhibit distinct physicochemical properties that profoundly influence their environmental fate and biological interactions.

This guide provides a comparative analysis of the bioaccumulation potential of these three isomers, with a particular focus on how this compound compares to its counterparts. We will delve into the key metrics that govern bioaccumulation, present experimental data, and detail the standardized methodologies used to derive these values, offering a comprehensive resource for researchers in the field.

Physicochemical Properties: The Foundation of Bioaccumulation Potential

The tendency of a chemical to accumulate in an organism is largely dictated by its physicochemical properties. The octanol-water partition coefficient (Log Kow) is a critical parameter, representing the ratio of a chemical's concentration in octanol (a surrogate for lipid) to its concentration in water at equilibrium. A higher Log Kow value generally indicates greater lipophilicity and a higher potential for bioaccumulation.

As shown in the table below, the three TCB isomers possess similar Log Kow values, all falling within a range that suggests a significant potential for bioaccumulation. However, even small differences can lead to notable variations in bioconcentration.

Parameter 1,2,3-Trichlorobenzene 1,2,4-Trichlorobenzene This compound
Log Kow (Octanol-Water Partition Coefficient) 4.094.024.16
Water Solubility (mg/L at 25°C) 4.17.35.46
Vapor Pressure (Pa at 25°C) 5.9289.6
Molecular Weight ( g/mol ) 181.45181.45181.45

Data compiled from various sources.

Comparative Analysis of Experimental Bioaccumulation Data

While Log Kow is a strong predictor, the most reliable measure of bioaccumulation is the Bioconcentration Factor (BCF), which is determined experimentally. The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. Studies have shown a distinct pattern among the TCB isomers.

Isomer Test Organism Bioconcentration Factor (BCF) Key Findings
1,2,3-Trichlorobenzene Fish1,700 - 5,500High bioaccumulation potential observed.
1,2,4-Trichlorobenzene Fish622 - 4,990Consistently shows significant bioaccumulation across multiple studies.
This compound Fish390 - 4,400Generally exhibits lower BCF values compared to the other two isomers.

The experimental data consistently indicates that this compound has a comparatively lower bioaccumulation potential than the 1,2,3- and 1,2,4- isomers. This is often attributed to its highly symmetrical molecular structure. This symmetry can influence how the molecule interacts with biological membranes and may make it more susceptible to metabolic breakdown and subsequent elimination by the organism. In contrast, the less symmetrical structures of 1,2,3- and 1,2,4-TCB are more resistant to degradation, leading to greater persistence and accumulation in lipid-rich tissues.

Standardized Protocol for Bioaccumulation Assessment: OECD 305

To ensure data comparability and reliability, bioaccumulation studies are conducted under highly controlled, standardized conditions. The internationally recognized gold standard is the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure." This protocol provides a robust framework for assessing the bioconcentration and depuration of chemicals.

Experimental Workflow for OECD Test Guideline 305

OECD_305_Workflow cluster_prep Phase 1: Preparation & Acclimation cluster_uptake Phase 2: Uptake (Exposure) cluster_depuration Phase 3: Depuration (Clearance) cluster_analysis Phase 4: Analysis & Calculation A Test Organism Selection (e.g., Rainbow Trout, Zebrafish) B Acclimation Period (Min. 14 days) A->B C Water Quality & Health Monitoring B->C D Initiate Exposure (Constant aqueous concentration of TCB isomer) C->D E Duration: 28 days (or until steady state is reached) D->E F Sampling (Water and fish tissues at multiple time points) E->F G Transfer Fish to Clean Water F->G H Monitor Decline of TCB Concentration G->H I Sampling (Fish tissues at multiple time points) H->I J Chemical Analysis of Samples (e.g., GC-MS) I->J K Calculate Uptake & Depuration Rate Constants (k1, k2) J->K L Determine Bioconcentration Factor (BCF = k1/k2) K->L

Caption: Workflow of the OECD 305 guideline for determining the Bioconcentration Factor (BCF) in fish.

Step-by-Step Methodology
  • Test System Setup: Select a suitable fish species (e.g., rainbow trout or zebrafish) and acclimate them to laboratory conditions for at least two weeks. Maintain constant water quality parameters (temperature, pH, dissolved oxygen) throughout the experiment.

  • Uptake Phase:

    • Expose a group of fish to a constant, sublethal aqueous concentration of the specific trichlorobenzene isomer being tested.

    • This phase typically lasts for 28 days, or until the concentration of the chemical in the fish reaches a plateau (steady state).

    • Periodically sample both water and fish tissue to monitor the concentration of the TCB isomer.

  • Depuration Phase:

    • After the uptake phase, transfer the remaining fish to a tank containing clean, uncontaminated water.

    • Monitor the decline of the TCB concentration in the fish tissue over time as the animals metabolize and eliminate the chemical.

    • Sample fish at various time points during this phase to calculate the depuration rate.

  • Chemical Analysis and BCF Calculation:

    • Analyze the collected tissue and water samples using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

    • The BCF is calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2), providing a kinetic BCF that is more robust than simple concentration ratios.

Linking Physicochemical Properties to Bioaccumulation

The interplay between a chemical's structure, its properties, and its ultimate bioaccumulation potential is a cornerstone of environmental toxicology. The lower BCF of this compound, despite having a Log Kow similar to its isomers, underscores that while lipophilicity is a primary driver, metabolic stability is also a crucial determinant.

Bioaccumulation_Factors cluster_properties Chemical Properties cluster_processes Biological Processes cluster_outcome Outcome Kow High Log Kow (Lipophilicity) Uptake Uptake Rate (k1) (Passive diffusion across gills) Kow->Uptake Increases Structure Molecular Structure (e.g., Symmetry, Steric Hindrance) Metabolism Metabolic Transformation Structure->Metabolism Influences Rate BCF Bioconcentration Factor (BCF) Uptake->BCF Directly Proportional Elimination Elimination Rate (k2) (Metabolism + Excretion) Metabolism->Elimination Increases Elimination->BCF Inversely Proportional

Caption: Relationship between chemical properties, biological processes, and the resulting BCF.

This diagram illustrates that while a high Log Kow promotes uptake, the molecular structure of an isomer like 1,3,5-TCB can facilitate more rapid metabolism and elimination, ultimately lowering the observed BCF.

Conclusion

A comprehensive assessment of the trichlorobenzene isomers reveals clear differences in their bioaccumulation potential. While all three are lipophilic and bioaccumulate to some extent, this compound consistently demonstrates a lower Bioconcentration Factor compared to 1,2,3- and 1,2,4-trichlorobenzene. This distinction is primarily attributed to its unique molecular symmetry, which likely enhances its susceptibility to metabolic degradation in aquatic organisms.

For researchers and environmental risk assessors, it is crucial to move beyond simple classification and consider the isomer-specific data. Relying on standardized protocols like OECD 305 is essential for generating the reliable, high-quality data needed to accurately characterize the environmental risk posed by these and other persistent organic pollutants.

References

  • US Environmental Protection Agency (US EPA). (2003). Toxicological Review of 1,2,4-Trichlorobenzene, 1,2,3-Trichlorobenzene, and this compound (CAS Nos. 120-82-1, 87-61-6, and 108-70-3)
  • Van der Oost, R., Heida, H., & Opperhuizen, A. (1988). Polychlorinated biphenyl congeners in sediments, plankton, molluscs, crustaceans, and eel in a freshwater lake: implications of using reference chemicals and indicator organisms in bioaccumulation studies. Archives of Environmental Contamination and Toxicology, 17(6), 721-729. [Link]

Safety Operating Guide

A Guide to the Safe Disposal of 1,3,5-Trichlorobenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper management of chemical waste, such as 1,3,5-Trichlorobenzene, is not merely a regulatory obligation but a cornerstone of responsible scientific conduct. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Section 1: Understanding the Compound: Hazards and Properties

This compound is a chlorinated aromatic hydrocarbon that typically appears as white-to-yellow crystals or powder.[1] While a valuable intermediate in chemical synthesis, its toxicological and environmental profile necessitates stringent handling and disposal protocols.

Hazard Profile: The primary risks associated with this compound are clearly defined by its GHS hazard classifications. It is acutely toxic and poses a significant environmental threat:

  • Human Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[2][3]

  • Environmental Hazards: The compound is classified as harmful or very toxic to aquatic life, with long-lasting effects, highlighting the critical importance of preventing its release into the environment.[2]

Section 2: Physical and Chemical Properties

A clear understanding of a chemical's properties is fundamental to its safe management. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Appearance White-to-yellow crystals or powder[1]
CAS Number 108-70-3
Molecular Formula C₆H₃Cl₃[1]
Molecular Weight 181.45 g/mol
Melting Point 56-63 °C
Boiling Point 208 °C
Flash Point 107 °C (closed cup)[4]
Water Solubility Insoluble (~0.0006 g/100ml at 25°C)[1][4]
Section 3: Pre-Disposal: Safe Handling and Storage

Proper disposal begins long before the waste container is collected. It starts with meticulous handling and storage practices in the laboratory.

Personal Protective Equipment (PPE): Due to the compound's hazards, the following PPE is mandatory:

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5] Always use proper glove removal technique to avoid skin contact.[6]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][6]

  • Respiratory Protection: A particulate filter respirator (dust mask) should be used, especially when handling large quantities or when dust formation is likely.[1][6]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]

Handling and Storage Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or with appropriate local exhaust ventilation.[2][6]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[2][5] Wash hands thoroughly after handling.[5][6]

  • Storage: Store the chemical and its waste in tightly closed, properly labeled containers.[2][3] The storage area should be cool, well-ventilated, secure, and separate from strong oxidants.[1][6]

Section 4: Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations. Under no circumstances should it be disposed of with household garbage or discharged into the sewer system.[4][6]

Step 1: Waste Identification and Segregation

  • Characterization: All waste containing this compound must be classified as hazardous waste.

  • Segregation: Keep this compound waste separate from other waste streams to avoid chemical incompatibilities and to facilitate proper disposal. Do not mix with other waste.

Step 2: Packaging and Labeling

  • Container: Use the original container or a designated, compatible, and sealable hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include relevant hazard pictograms (e.g., harmful, environmentally hazardous).

Step 3: Arranging for Professional Disposal

  • The Mandated Method: The preferred and most environmentally sound method of disposal is controlled incineration.[7] This process must be carried out at a licensed chemical destruction facility.

  • Causality of Incineration: High-temperature incineration is required to ensure the complete destruction of the chlorinated aromatic structure, preventing the formation of highly toxic dioxins or phosgene.[7] The process must incorporate an alkali scrubber to neutralize and remove the resulting halo acids (like HCl) from the flue gas.[6][7]

  • Contacting EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. They are equipped to handle the transport and final disposal in accordance with all local and national regulations.[3]

Step 4: Documentation

  • Maintain meticulous records of the waste generated, including the quantity and date of accumulation. This is a legal requirement and a key component of a robust laboratory safety program.

Section 5: Emergency Procedures

Accidental Spill Response: In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection.[6]

  • Contain: Sweep the spilled solid material into a covered container for disposal.[1][6] If appropriate, moisten the material slightly to prevent dusting.[1][6]

  • Clean: Carefully collect any remaining residue.

  • Dispose: The collected spill material must be treated as hazardous waste and disposed of according to the protocol in Section 4.

  • Decontaminate: Clean the affected area thoroughly.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air and allow them to rest. Seek medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water or shower.[1][6]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[1][2][6]

  • Ingestion: Rinse the mouth with water. Give one or two glasses of water to drink. Do not induce vomiting. Seek immediate medical attention.[1][5][6]

Section 6: Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe segregate Step 2: Segregate Waste (Keep separate from other chemicals) ppe->segregate package Step 3: Package in a Compatible, Sealed Container segregate->package label Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazard Symbols) package->label store Step 5: Store Securely (Ventilated, cool, away from oxidizers) label->store contact_ehs Step 6: Contact EHS or Certified Waste Contractor store->contact_ehs disposal Step 7: Professional Disposal (Controlled Incineration with Flue Gas Scrubbing) contact_ehs->disposal document Step 8: Document Waste Disposal (Maintain records) disposal->document end End: Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

  • This compound Safety Data Sheet. (2023, May 10). East Harbour Group.
  • This compound SDS, 108-70-3 Safety D
  • Safety data sheet - this compound. (2018, April 20). CPAChem.
  • Safety data sheet - this compound-d3. (2024, February 22). CPAChem.
  • ICSC 0344 - this compound.Inchem.org.
  • Safety Data Sheet - this compound.Fisher Scientific.
  • This compound 99% 108-70-3.Sigma-Aldrich.
  • Safety Data Sheet - 1,2,4-Trichlorobenzene. (2025, May 5). Sigma-Aldrich.
  • Production, Import/Export, Use, and Disposal - Toxicological Profile for Trichlorobenzenes.NCBI Bookshelf.

Sources

A Senior Application Scientist's Guide to Safely Handling 1,3,5-Trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-tested protocols for the safe handling of 1,3,5-Trichlorobenzene, ensuring the protection of both laboratory personnel and the integrity of your research. We will move beyond simple checklists to a deeper understanding of why these procedures are critical, empowering you to work with confidence and security.

Understanding the Hazard: Why this compound Demands Respect

This compound (CAS No. 108-70-3) is a chlorinated aromatic hydrocarbon that presents as a white to yellow crystalline solid.[1][2] While a valuable compound in various synthetic applications, its toxicological profile necessitates stringent handling protocols. The primary routes of exposure are inhalation of its dust or aerosols, skin contact, and ingestion.[1]

The substance is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][4] Furthermore, it may cause respiratory irritation.[1] Beyond immediate health concerns, this compound is recognized as being harmful to aquatic life with long-lasting effects, mandating careful consideration of disposal pathways.[4]

Hazard Classification Description Primary Routes of Exposure
Acute Oral ToxicityHarmful if swallowed.[5]Ingestion
Skin Corrosion/IrritationCauses skin irritation.[3][4]Dermal Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[3][6]Eye Contact
Respiratory IrritationMay cause respiratory irritation.[1][6]Inhalation
Aquatic Hazard (Chronic)Harmful to aquatic life with long-lasting effects.[4]Environmental Release

Understanding these hazards is the foundational step in mitigating risk. The following sections will detail the precise personal protective equipment (PPE), handling procedures, and disposal methods required to manage these risks effectively.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

Engineering Controls: Your Primary Safeguard

Before considering personal gear, prioritize engineering controls. Always handle this compound in a well-ventilated area.[7] A certified chemical fume hood is the preferred environment to minimize the inhalation of dust or vapors.[1][7]

Essential PPE Ensemble:

  • Hand Protection: Wear impervious gloves that have been inspected for integrity before use.[7] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult glove manufacturer compatibility charts. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[7] If there is a splash hazard, a full-face shield should be worn in addition to safety glasses.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, consider impervious clothing or a chemical-resistant apron.[7]

  • Respiratory Protection: If engineering controls are insufficient or when handling large quantities that may generate significant dust, a NIOSH-approved respirator is necessary.[2] A particulate filter respirator (such as an N95) adapted to the airborne concentration of the substance is recommended.[1][7]

The following diagram illustrates the logical flow of selecting appropriate PPE based on the scale of the operation.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls cluster_2 Final Check Start Assess Task: Handling this compound CheckQuantity Small (mg) or Large (g) Quantities? Start->CheckQuantity SmallScale Small Scale (e.g., weighing) - Chemical Fume Hood - Lab Coat - Safety Glasses - Nitrile Gloves CheckQuantity->SmallScale Small LargeScale Large Scale (e.g., bulk transfer) - Chemical Fume Hood - Impervious Clothing - Face Shield & Goggles - Chemical-Resistant Gloves CheckQuantity->LargeScale Large Proceed Proceed with Experiment SmallScale->Proceed AddRespirator Add Particulate Respirator (N95) if dust generation is likely. LargeScale->AddRespirator AddRespirator->Proceed

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, repeatable protocol is key to long-term safety.

Preparation and Handling:

  • Designate the Area: Clearly mark the area where this compound will be handled. Ensure a safety shower and eyewash station are readily accessible.[8]

  • Assemble Materials: Before bringing the chemical into the workspace, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present.

  • Don PPE: Follow the donning procedure outlined below.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[7] Avoid creating dust by handling the solid gently. If appropriate, moisten the substance first to prevent dusting.[1]

  • Post-Handling: After use, ensure the container is tightly closed and stored in a cool, dry, well-ventilated place, away from strong oxidants.[1][7][9]

Step-by-Step PPE Donning and Doffing Procedure:

  • Donning (Putting On):

    • Put on a lab coat and ensure it is fully buttoned.

    • Put on your respirator (if required).

    • Put on safety glasses or goggles.

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using the proper technique to avoid touching the outside with bare hands.

    • Remove the lab coat, turning it inside out as you remove it.

    • Wash hands thoroughly.

    • Remove eye protection.

    • Remove your respirator (if used).

    • Wash hands again.

Emergency and Disposal Plan

Preparedness is paramount. A clear plan for both accidental spills and routine disposal protects you, your colleagues, and the environment.

Spill Response:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and any nearby colleagues.

  • Assess the Spill: From a safe distance, determine the extent of the spill. If it is large or you are not comfortable cleaning it, contact your institution's environmental health and safety (EHS) department.

  • Containment: For a small, manageable spill of solid material, carefully sweep the substance into a covered container.[7] Moisten the material with a solvent like acetone to prevent dusting before sweeping.[10]

  • Decontamination: Use absorbent paper dampened with acetone to pick up any remaining material.[10] Wash the contaminated surface with a soap and water solution.[10]

  • Disposal: All contaminated materials (gloves, absorbent pads, etc.) must be placed in a sealed, labeled hazardous waste container.

Waste Disposal:

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[7]

  • Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: The material must be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Always follow your institution's specific EHS guidelines for hazardous waste disposal.[3][4]

By integrating these safety protocols into your daily workflow, you build a culture of safety that extends beyond compliance, fostering an environment where scientific discovery can thrive without compromise.

References

  • East Harbour Group. (2023, May 10). This compound.
  • CPAChem. (2018, April 20). Safety data sheet - this compound.
  • CPAChem. (2024, February 22). Safety data sheet - this compound-d3.
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.). SAFETY DATA SHEET - this compound.
  • ECHEMI. (n.d.). This compound SDS, 108-70-3 Safety Data Sheets.
  • Government of Canada. (n.d.). Fact sheet: this compound.
  • Inchem.org. (2021). ICSC 0344 - this compound.
  • NOAA. (1992). This compound - CAMEO Chemicals.
  • Sigma-Aldrich. (n.d.). This compound 99%.
  • Apollo Scientific. (2023, July 6). This compound Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3-Trichlorobenzene, 99%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.